molecular formula C27H29N3O4 B1329477 H-Phe-Phe-Phe-OH CAS No. 2578-81-6

H-Phe-Phe-Phe-OH

Número de catálogo: B1329477
Número CAS: 2578-81-6
Peso molecular: 459.5 g/mol
Clave InChI: CBENHWCORLVGEQ-HJOGWXRNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-Phe-Phe-Phe-OH is a synthetic tripeptide that builds upon the extensively studied diphenylalanine (Phe-Phe) self-assembling motif, a fundamental structure known for its unique ability to form stable, higher-ordered nanostructures . This phenylalanine-rich sequence is designed for applications in biomaterial chemistry and nanotechnology, where it can be engineered through molecular self-assembly into various functional nano-architectures . The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic phenyl rings, hydrogen bonding, and van der Waals forces . Researchers utilize this peptide as a versatile scaffold to develop novel biomaterials for potential use in areas such as bio-sensing, drug delivery systems, and bioelectronics . Like its shorter analogue, this compound is for research applications only and should be used by qualified professionals. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)/t22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBENHWCORLVGEQ-HJOGWXRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948646
Record name N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2578-81-6
Record name Phenylalanyl-phenylalanyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Phe-Phe-OH, also known as L-Phenylalanyl-L-phenylalanyl-L-phenylalanine, is a tripeptide composed of three L-phenylalanine residues. This hydrophobic peptide has garnered interest in various scientific fields due to the inherent properties of its constituent amino acid, phenylalanine. Phenylalanine's aromatic side chain plays a crucial role in the self-assembly of peptides, leading to the formation of diverse nanostructures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and insights into its potential applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of this tripeptide.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Molecular Formula C27H29N3O4
Molecular Weight 459.54 g/mol
CAS Number 2578-81-6
Appearance White powder[1]
Melting Point 288-290 °C (for the related dipeptide H-Phe-Phe-OH)[2]
pKa (acidic) 3.37 (Computed)
pKa (basic) 7.04 (Computed)
Solubility Profile

Due to its hydrophobic nature, this compound exhibits limited solubility in aqueous solutions. The solubility of the related dipeptide, H-Phe-Phe-OH, is less than 0.1 mg/mL in water but increases to 50 mg/mL in 80% acetic acid with the aid of ultrasonication. It is insoluble or only slightly soluble in DMSO[3][4]. The solubility of L-phenylalanine, the constituent amino acid, is approximately 16.5 g/L in water at 20°C[5]. For hydrophobic peptides like this compound, solubilization can often be achieved in organic solvents such as dimethylformamide (DMF), or in mixtures of organic solvents and water[6].

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of this compound. The following sections provide adaptable protocols for these key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis is the standard method for producing peptides of a defined sequence. The following is a general protocol based on the widely used Fmoc/tBu strategy, which can be adapted for the synthesis of this compound[7][8][9].

Materials:

  • Fmoc-Phe-OH

  • Rink Amide resin (or a suitable resin for obtaining a C-terminal carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • OxymaPure® or other activating agent

  • 20% Piperidine (B6355638) in DMF (deprotection solution)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-Phe-OH by dissolving it with a coupling agent (e.g., DIC) and an activating agent (e.g., OxymaPure®) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF.

  • Chain Elongation (Repeating Cycles):

    • Repeat the deprotection step to remove the Fmoc group from the previously coupled phenylalanine.

    • Couple the next Fmoc-Phe-OH using the same activation and coupling procedure.

    • Repeat this cycle for the third phenylalanine residue.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.

    • Collect the cleavage solution.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

spss_workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (1) Resin->Deprotection1 Coupling1 Couple Fmoc-Phe-OH (1) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection (2) Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH (2) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection (3) Coupling2->Deprotection3 Coupling3 Couple Fmoc-Phe-OH (3) Deprotection3->Coupling3 Final_Deprotection Final Fmoc Deprotection Coupling3->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation hplc_workflow Crude_Peptide Crude Peptide Dissolution Dissolution & Filtration Crude_Peptide->Dissolution Injection HPLC Injection Dissolution->Injection Separation Gradient Elution Injection->Separation Fraction_Collection Fraction Collection Separation->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Peptide Pure this compound Lyophilization->Pure_Peptide self_assembly Monomers This compound Monomers Nanofibers Nanofibers Monomers->Nanofibers Self-Assembly (π-π stacking, H-bonding) Hydrogel Hydrogel Network Nanofibers->Hydrogel Entanglement

References

An In-depth Technical Guide to the Core Characteristics of Phe-Phe-Phe Tripeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Phenylalanyl-Phenylalanyl-Phenylalanine, commonly abbreviated as Phe-Phe-Phe or FFF, is a fascinating molecule composed of three sequential L-phenylalanine residues. Its inherent hydrophobicity, conferred by the aromatic phenyl side chains, is a defining feature that dictates its structure, physicochemical properties, and biological behavior. This technical guide provides a comprehensive overview of the fundamental characteristics of the Phe-Phe-Phe tripeptide, with a focus on its synthesis, purification, characterization, and its remarkable propensity for self-assembly into well-defined nanostructures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of peptide chemistry, materials science, and drug development.

Physicochemical Properties

The physicochemical properties of the Phe-Phe-Phe tripeptide are central to its behavior in various environments. A summary of its key identifiers and calculated properties is presented in the table below.

PropertyValueNotes
Molecular Formula C₂₇H₂₉N₃O₄Calculated based on the atomic composition of three phenylalanine residues.
Molecular Weight 459.54 g/mol Calculated from the molecular formula.
CAS Number Not explicitly found for FFF tripeptideWhile the CAS number for the dipeptide Phe-Phe is 2577-40-4, a specific CAS number for the tripeptide was not identified in the search results.
Theoretical pI ~5.5The theoretical isoelectric point (pI) is estimated based on the pKa values of the terminal amine and carboxyl groups. At this pH, the net charge of the molecule is zero.
Solubility Poor in aqueous solutionsDue to the high hydrophobicity of the three phenylalanine residues, the tripeptide has limited solubility in water.[1] Solubility is expected to be higher in organic solvents like DMSO and DMF, or in aqueous solutions with organic co-solvents.[2]

Synthesis and Purification

The synthesis of Phe-Phe-Phe tripeptide is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of Phe-Phe-Phe Tripeptide

1. Resin Preparation and First Amino Acid Coupling:

  • Resin: Wang resin or 2-chlorotrityl chloride resin is typically used for the synthesis of peptides with a C-terminal carboxylic acid.[3][4]

  • Swelling: The resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least one hour.[3]

  • First Amino Acid Loading: The first Fmoc-protected phenylalanine (Fmoc-Phe-OH) is coupled to the resin. For Wang resin, an esterification reaction is carried out using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[3] For 2-chlorotrityl chloride resin, the Fmoc-Phe-OH is attached in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4]

2. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection: The Fmoc group from the resin-bound phenylalanine is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.[4] This exposes the free amine group for the next coupling step.

  • Coupling: The next Fmoc-Phe-OH is activated using a coupling reagent and then added to the resin. Common coupling reagents include uronium/aminium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP, which are known for their high efficiency, especially with sterically hindered amino acids.[5][6] The reaction is typically carried out in the presence of a base such as DIPEA.[5]

  • Repetition: The deprotection and coupling steps are repeated for the third and final phenylalanine residue.

3. Cleavage and Deprotection:

  • Cleavage Cocktail: The synthesized tripeptide is cleaved from the resin support and the side-chain protecting groups (if any) are removed simultaneously using a cleavage cocktail. A common cocktail for hydrophobic peptides consists of trifluoroacetic acid (TFA) as the strong acid, with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.[7][8][9] A typical ratio is 95:2.5:2.5 (TFA:TIS:Water).[9]

  • Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature.[8]

  • Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.[8] The precipitate is then collected by centrifugation and washed with cold ether to remove residual scavengers.

Experimental Protocol: Purification by Reversed-Phase HPLC

The crude Phe-Phe-Phe tripeptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is typically used for the purification of hydrophobic peptides.

  • Mobile Phases:

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The hydrophobic nature of FFF will require a relatively high concentration of acetonitrile for elution.

  • Detection: The peptide is detected by monitoring the UV absorbance at 214 nm (peptide bond) and 254 nm (aromatic ring of phenylalanine).

  • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

Structural Characterization

The identity and purity of the synthesized Phe-Phe-Phe tripeptide are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing peptides.

  • Expected Ions: In positive ion mode, the expected protonated molecular ion [M+H]⁺ for C₂₇H₂₉N₃O₄ would have a mass-to-charge ratio (m/z) of approximately 460.5. Other adducts, such as [M+Na]⁺, may also be observed.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by analyzing the fragmentation pattern of the parent ion.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed chemical structure of the tripeptide.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenylalanine side chains, as well as signals for the α-protons, β-protons, and amide protons of the peptide backbone.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the peptide bonds, the α- and β-carbons, and the aromatic carbons of the phenylalanine residues.

Self-Assembly and Nanostructures

A hallmark characteristic of the Phe-Phe-Phe tripeptide is its ability to self-assemble into well-defined nanostructures in solution. This process is driven by a combination of non-covalent interactions, primarily π-π stacking of the aromatic rings of the phenylalanine residues and hydrogen bonding between the peptide backbones.

  • Morphology: Unlike the dipeptide Phe-Phe, which typically forms nanotubes, the FFF tripeptide has been shown to self-assemble into solid nanospheres and nanorods.[10][11]

  • Mechanism: The self-assembly process is thought to involve the formation of β-sheet-like structures where the peptide chains are aligned in an anti-parallel fashion.[10][11] These sheets then further organize into the observed nanostructures. The delicate interplay between the side chain-side chain aromatic interactions and the main chain-main chain hydrogen bonding dictates the final morphology.[10][11]

Self_Assembly_Mechanism cluster_0 Molecular Level cluster_1 Intermediate Assembly cluster_2 Nanostructure Formation FFF_Monomer Phe-Phe-Phe Monomers Beta_Sheet β-Sheet Formation FFF_Monomer->Beta_Sheet π-π Stacking & H-Bonding Nanospheres Nanospheres Beta_Sheet->Nanospheres Further Organization Nanorods Nanorods Beta_Sheet->Nanorods Further Organization

Biological Activity and Potential Applications

The biological activity of the uncapped Phe-Phe-Phe tripeptide is an emerging area of research. While specific signaling pathways have not yet been fully elucidated, the unique properties of its self-assembled nanostructures suggest significant potential in biomedical applications.

Biocompatibility and Cytotoxicity

Studies on Fmoc-protected Phe-Phe-Phe have indicated that the self-assembled structures are not cytotoxic.[12] The biocompatibility of the uncapped FFF nanostructures is an area of active investigation, with the general expectation that peptide-based nanomaterials are often well-tolerated by biological systems.[13][14]

Drug Delivery

The self-assembled nanostructures of FFF present a promising platform for drug delivery.[15][16][17] Their hydrophobic core provides an ideal environment for encapsulating hydrophobic drug molecules, potentially improving their solubility and bioavailability. The peptide nature of these nanocarriers also offers the advantage of biocompatibility and biodegradability.

Cellular Uptake

The mechanism of cellular uptake for peptide-based nanoparticles can occur through various pathways, including endocytosis (such as macropinocytosis and clathrin-mediated endocytosis) and direct membrane translocation.[18][19][20][21][22] The specific pathway for FFF nanostructures is likely dependent on their size, surface charge, and the cell type.

Cellular_Uptake_Workflow FFF_Nano FFF Nanoparticles Cell_Membrane Cell Membrane FFF_Nano->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Direct_Translocation Direct Translocation Cell_Membrane->Direct_Translocation Cytosol Cytosol Endocytosis->Cytosol Vesicular Transport Direct_Translocation->Cytosol

Conclusion

The Phe-Phe-Phe tripeptide is a molecule of significant interest due to its well-defined chemical structure and its remarkable capacity for self-assembly into biocompatible nanostructures. Standard solid-phase synthesis and purification protocols allow for its efficient production, and a suite of analytical techniques can be employed for its thorough characterization. While research into the specific biological activities and signaling pathways of the FFF tripeptide is ongoing, its potential applications in drug delivery and nanotechnology are promising. This technical guide provides a solid foundation for researchers and professionals seeking to explore the multifaceted nature of this intriguing tripeptide.

References

The Discovery and Enduring Significance of Phenylalanine-Containing Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine, an essential aromatic amino acid, serves as a fundamental building block for a vast array of biologically active peptides that are crucial for intercellular communication and physiological regulation. This technical guide provides an in-depth exploration of the discovery and significance of key phenylalanine-containing peptides, including the opioid enkephalins, the multifaceted neuropeptide Y (NPY), and the gut-brain signaling molecule cholecystokinin (B1591339) (CCK). We delve into their physiological and pathological roles, present detailed experimental protocols for their synthesis and characterization, and visualize their complex signaling pathways. This document is intended to be a comprehensive resource for researchers and professionals involved in peptide-based drug discovery and development.

Introduction: The Foundational Role of Phenylalanine

First isolated in 1881 from lupine seedlings, phenylalanine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from dietary sources.[1] Its chemical structure, featuring a benzyl (B1604629) side chain, imparts hydrophobicity, which is critical for the proper folding and stabilization of proteins.[2] Beyond its role in protein synthesis, phenylalanine is a vital precursor for the biosynthesis of several key molecules, including the amino acid tyrosine and subsequent catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine.[2][3]

The pivotal discovery of the genetic code for phenylalanine by Marshall W. Nirenberg in 1961, who found that an mRNA sequence of repeating uracil (B121893) bases directed the synthesis of a polypeptide chain composed solely of phenylalanine, was a landmark achievement in molecular biology.[4] This discovery underscored the fundamental role of this amino acid in translating genetic information into functional proteins.

A critical aspect of phenylalanine metabolism is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels, which can cause severe intellectual disability if left untreated.[5][6][7] This pathological condition highlights the importance of tightly regulated phenylalanine metabolism.

The incorporation of phenylalanine into peptide chains gives rise to a diverse group of signaling molecules with profound physiological effects. The aromatic side chain of phenylalanine often plays a crucial role in receptor binding and recognition, making these peptides potent and selective modulators of their respective targets. This guide will focus on three prominent examples: enkephalins, neuropeptide Y, and cholecystokinin.

Key Phenylalanine-Containing Peptides: Discovery and Significance

Enkephalins: The Body's Own Painkillers

The discovery of enkephalins in 1975 was a seminal moment in neuroscience, revealing the existence of endogenous opioid peptides.[8][9][10] These pentapeptides, Met-enkephalin (B1676343) (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are the natural ligands for the body's opioid receptors and are involved in the regulation of pain, emotion, and stress responses.[8][9] They are produced from the precursor protein proenkephalin.[11] The phenylalanine residue at position 4 is critical for their interaction with opioid receptors.

Pathophysiological Significance:

  • Pain Modulation: Enkephalins act as neurotransmitters in the central and peripheral nervous systems to dampen pain signals.[12]

  • Stress and Emotion: They are implicated in the regulation of anxiety and the body's response to stress.[8]

  • Cancer Therapy: Some studies suggest that Met-enkephalin may have anti-tumor activity and could be used to improve the quality of life in cancer patients.[5][10]

Neuropeptide Y (NPY): A Master Regulator

Isolated from the porcine hypothalamus in 1982, Neuropeptide Y (NPY) is a 36-amino acid peptide that is one of the most abundant neuropeptides in the mammalian brain.[13][14] It is a key regulator of a wide range of physiological processes.

Pathophysiological Significance:

  • Appetite and Metabolism: NPY is a potent stimulator of food intake and is implicated in the regulation of energy balance and obesity.[11]

  • Anxiety and Stress: It exhibits anxiolytic (anxiety-reducing) effects and plays a role in stress resilience.[13][15]

  • Cardiovascular Function: NPY is involved in the regulation of blood pressure.[15]

  • Neuropsychiatric Disorders: Dysregulation of the NPY system has been linked to depression and other neuropsychiatric illnesses.[11][14]

Cholecystokinin (CCK): The Gut-Brain Connector

Cholecystokinin (CCK) was first identified in 1928 as a hormone that stimulates gallbladder contraction.[16][17] It is a peptide hormone produced in the small intestine in response to the ingestion of fats and proteins.[17] CCK exists in various forms of different lengths, with the C-terminal phenylalanine being crucial for its biological activity.[18]

Pathophysiological Significance:

  • Digestion: CCK stimulates the release of digestive enzymes from the pancreas and bile from the gallbladder.[17]

  • Satiety: It acts as a satiety signal, reducing food intake by acting on both peripheral and central pathways.[16]

  • Anxiety: CCK has been implicated in anxiety and panic disorders.[17]

Quantitative Data on Phenylalanine Peptide-Receptor Interactions

The precise biological effects of these peptides are dictated by their binding affinities for their respective receptors and their potency in functional assays. The following tables summarize key quantitative data for enkephalins, NPY, and CCK.

Table 1: Binding Affinities (Ki/Kd) of Phenylalanine-Containing Peptides and Selective Ligands for Their Receptors

Peptide/LigandReceptor SubtypeKi / Kd (nM)Species/SystemReference
Leu-Enkephalinδ-Opioid Receptor1.26[19]
Leu-Enkephalinμ-Opioid Receptor1.7[19]
DAMGOμ-Opioid Receptor3.46Native μ-OPR[20][21]
DPDPEδ-Opioid Receptor-EC50 = 5.2 nM (MVD assay)[7][22][23]
U-50,488κ-Opioid Receptor2.2[24]
U-50,488μ-Opioid Receptor430[24]
[Phe7,Pro34]pNPYNPY Y1 Receptor<1[25]
[Phe7,Pro34]pNPYNPY Y2 Receptor~30[25]
[Phe7,Pro34]pNPYNPY Y5 Receptor~30[25]
1229U91NPY Y1 Receptor0.10Human SK-N-MC cells[13]
1229U91NPY Y2 Receptor700Human SK-N-BE2 cells[13]
BIBP3226NPY Y1 Receptor1.1Rat[26]

Table 2: Functional Assay Data (IC50/EC50) for Phenylalanine-Containing Peptides and Related Compounds

Peptide/CompoundAssay TypeReceptor SubtypeIC50 / EC50 (nM)Cell Line/SystemReference
Leu-Enkephalin Analogs (1a-1i)cAMP GloSensor (G protein)δ-Opioid Receptor4.6 - 48[19]
Leu-Enkephalin Analogs (1a-1i)cAMP GloSensor (G protein)μ-Opioid Receptor41 - 302[19]
1229U91NPY-induced Calcium IncreaseNPY Y1 Receptor0.27Human SK-N-MC cells[13]
CCK-8Amylase SecretionCCK-A Receptor0.0004Rat pancreatic acini
CCK-7Amylase SecretionCCK-A Receptor0.0007Rat pancreatic acini[27]
CCK-5Amylase SecretionCCK-A Receptor20,000Rat pancreatic acini[27]
DPDPEInhibition of contractionδ-Opioid Receptor5.2Mouse vas deferens[22]

Table 3: Physiological Concentrations of Phenylalanine-Containing Peptides in Humans

PeptideFluidConcentrationConditionReference
Met-EnkephalinPlasma~8 pg/mLBaseline[5]
Met-EnkephalinPlasma~55 pg/mLAfter infusion[5]
Met-EnkephalinPlasma65 pmol/L (median)Healthy controls[16]
Met-EnkephalinPlasma6 ± 8.3 ug/mlSSc patients (TOPO-I positive)[28]
Leu-EnkephalinPlasma95.6 ± 130 ug/mlSSc patients with digital pulp loss[28]
Neuropeptide YCSF108 ± 18 pg/mLNormal subjects[4]
Neuropeptide YCSF (central)129 ± 19 pmol/LIntracranial disorders[29]
Neuropeptide YCSF (peripheral)73 ± 9 pmol/LIntracranial disorders[29]
Neuropeptide YCSF792.1 ± 7.80 pg/mLHealthy male volunteers[30]
Neuropeptide YPlasma220.0 ± 3.63 pg/mLHealthy male volunteers[30]
CholecystokininPlasma1.0 ± 0.2 pMFasting[5][16]
CholecystokininPlasma6.0 ± 1.6 pMPost-meal[5][16]
CholecystokininPlasma7.1 ± 1.1 pmol/LPost-meal (peak)[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Met-Enkephalin

This protocol outlines the manual synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) using Fmoc/tBu solid-phase chemistry on a Rink Amide resin to yield the C-terminally amidated peptide.[10][27][31][32][33][34]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Fritted reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and shake for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):

    • In a separate vial, dissolve Fmoc-Met-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Purification of Synthetic Peptides

High-performance liquid chromatography (HPLC) is essential for purifying synthetic peptides to a high degree.[1][21][35][36][37] Reversed-phase HPLC (RP-HPLC) is the most common method.

Materials:

  • Crude synthetic peptide

  • HPLC system with a UV detector

  • Preparative C18 RP-HPLC column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • 0.45 µm syringe filter

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes).

    • Monitor the elution of the peptide at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[12][33][38][39]

Materials:

  • Cell membranes expressing the receptor of interest (e.g., opioid receptors)

  • Radiolabeled ligand (e.g., [³H]-DAMGO for μ-opioid receptor)

  • Unlabeled test compounds

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes in assay buffer.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of an unlabeled ligand in assay buffer.

    • Competition: Radioligand, cell membranes, and varying concentrations of the test compound in assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Imaging Assay

This assay measures the activation of Gq-coupled G protein-coupled receptors (GPCRs) by monitoring changes in intracellular calcium concentration.[14][22][23][24][26]

Materials:

  • Cells expressing the GPCR of interest (e.g., CCK1 receptor)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds (agonists or antagonists)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • The instrument will then automatically add the test compound (agonist) to the wells.

    • Continue to record the fluorescence intensity for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the increase in intracellular calcium.

    • For agonist dose-response curves, plot the peak fluorescence response against the agonist concentration to determine the EC50 value.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

Signaling Pathways of Phenylalanine-Containing Peptides

The biological effects of enkephalins, NPY, and CCK are mediated by their interaction with specific GPCRs, which triggers intracellular signaling cascades.

Enkephalin Signaling Pathway

Enkephalins primarily signal through μ- and δ-opioid receptors, which are coupled to inhibitory G proteins (Gi/Go).

Enkephalin_Signaling Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μ, δ) Enkephalin->OpioidReceptor Binds to G_protein Gαi/o βγ OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neuronal_activity ↓ Neuronal Excitability Ca_influx->Neuronal_activity K_efflux->Neuronal_activity

Enkephalin signaling pathway.
Neuropeptide Y (NPY) Signaling Pathway

NPY exerts its effects through a family of Y receptors (Y1, Y2, Y4, Y5), which are also primarily coupled to Gi/Go proteins.[2][3][6][13][15][17][25][37][40][41][42]

NPY_Signaling NPY NPY Y_Receptor Y Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor Binds to Gi_protein Gαi/o Y_Receptor->Gi_protein Activates Gq_protein Gαq Y_Receptor->Gq_protein Activates (Y2, Y4) AC Adenylyl Cyclase Gi_protein->AC Inhibits MAPK MAPK Pathway Gi_protein->MAPK Activates PLC Phospholipase C Gq_protein->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↑ Food Intake) cAMP->Cellular_Response IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Ca_release->Cellular_Response MAPK->Cellular_Response

Neuropeptide Y (NPY) signaling pathway.
Cholecystokinin (CCK) Signaling Pathway

CCK acts through two main receptor subtypes, CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), which are primarily coupled to Gq proteins, leading to an increase in intracellular calcium.[3][8][19][20][29][35][40][42][43][44]

CCK_Signaling CCK CCK CCK_Receptor CCK Receptor (CCK1, CCK2) CCK->CCK_Receptor Binds to Gq_protein Gαq CCK_Receptor->Gq_protein Activates Gs_protein Gαs CCK_Receptor->Gs_protein Activates (CCK1) PLC Phospholipase C Gq_protein->PLC Activates AC Adenylyl Cyclase Gs_protein->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Cellular_Response PKC->Cellular_Response cAMP ↑ cAMP AC->cAMP cAMP->Cellular_Response

Cholecystokinin (CCK) signaling pathway.

Conclusion and Future Directions

The discovery of phenylalanine-containing peptides has revolutionized our understanding of physiology and pharmacology. From the management of pain with opioid analogs to the development of therapies for metabolic and psychiatric disorders, the study of these peptides continues to be a vibrant and fruitful area of research. The detailed methodologies and signaling pathway diagrams provided in this guide offer a foundation for further investigation and innovation.

Future research will likely focus on the development of peptide analogs with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability. The elucidation of the complexities of biased agonism at GPCRs will open new avenues for designing drugs with greater efficacy and fewer side effects. Furthermore, the expanding knowledge of the gut-brain axis and the role of peptides like CCK and NPY will undoubtedly lead to novel therapeutic strategies for a range of disorders. The foundational role of phenylalanine in these critical signaling molecules ensures that it will remain a key focus in the field of drug discovery and development for years to come.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, conformational properties, and experimental analysis of the tripeptide H-Phe-Phe-Phe-OH (Triphenylalanine, FFF). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational and experimental studies, offering detailed protocols and structured data for practical application.

Molecular Structure and Properties

This compound is a tripeptide composed of three L-phenylalanine residues linked by peptide bonds. The molecule consists of a C-terminal carboxyl group, an N-terminal amino group, and three aromatic phenyl side chains. These hydrophobic side chains play a crucial role in the peptide's conformational preferences and its remarkable ability to self-assemble into well-defined nanostructures.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₂₇H₂₉N₃O₄
Molecular Weight 459.54 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Canonical SMILES C1=CC=C(C=C1)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O">C@@HN
Hydrophobicity High
Chirality Chiral (L,L,L configuration)

Conformational Analysis

Computational studies, particularly molecular dynamics (MD) simulations, have shown that this compound has a strong propensity to adopt β-sheet structures.[1] In aqueous environments, the peptide molecules tend to align in an anti-parallel fashion, which facilitates the formation of extensive hydrogen bond networks between the backbones of adjacent peptides.[1] This arrangement is further stabilized by the aromatic stacking of the phenyl side chains.[1]

Unlike the shorter diphenylalanine (H-Phe-Phe-OH), which predominantly forms hollow nanotubes and vesicles, this compound self-assembles into solid, plate-like nanostructures, nanospheres, and nanorods.[1][2] This difference in morphology is attributed to the more extensive side chain-side chain and main chain-main chain interactions in the tripeptide, leading to a more compact, solid packing.[1]

Table 2: Predicted Conformational Parameters (from Molecular Dynamics Simulations of Self-Assembled Structures)

ParameterDescriptionTypical Value/State
Secondary Structure Dominant secondary structure motifβ-sheet[1]
Peptide Alignment Relative orientation of adjacent peptides in assembliesPredominantly anti-parallel[1]
Key Interactions Driving forces for self-assemblySide chain-side chain aromatic stacking, main chain-main chain hydrogen bonding[1]

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard method for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

  • Fmoc-L-Phe-OH

  • Rink Amide resin (or other suitable resin for C-terminal carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • First Amino Acid Coupling:

    • Pre-activate Fmoc-L-Phe-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second and Third Amino Acid Coupling: Repeat steps 2 and 3 for the next two phenylalanine residues.

  • Final Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide with cold ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Characterization of this compound Self-Assembly

Fourier Transform Infrared (FTIR) Spectroscopy:

  • Prepare a solution of this compound in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) at a concentration of 1-5 mg/mL.

  • Deposit a small aliquot of the solution onto a CaF₂ or BaF₂ window and allow the solvent to evaporate slowly.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the amide I region (1600-1700 cm⁻¹) for characteristic peaks of β-sheet structures (typically around 1620-1640 cm⁻¹).

Transmission Electron Microscopy (TEM):

  • Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a solvent that promotes self-assembly (e.g., water or a mixture of an organic solvent and water).

  • Apply a small drop of the solution onto a carbon-coated copper grid for 1-2 minutes.

  • Blot off the excess solution with filter paper.

  • (Optional) Negatively stain the sample with a solution of uranyl acetate (B1210297) or phosphotungstic acid for contrast.

  • Allow the grid to dry completely before imaging with a transmission electron microscope.

Molecular Dynamics (MD) Simulations:

  • System Setup:

    • Construct the initial coordinates of multiple this compound molecules in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system if necessary.

  • Force Field Selection: Choose a suitable force field for peptides (e.g., AMBER, CHARMM, GROMOS).

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) until the density and potential energy stabilize.

  • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the self-assembly process.

  • Analysis: Analyze the trajectory for the formation of aggregates, secondary structure evolution (e.g., using DSSP), intermolecular interactions (hydrogen bonds, π-π stacking), and the overall morphology of the assembled structures.

Visualizations

sps_workflow Resin Resin Swelling Coupling1 1st Fmoc-Phe-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Coupling2 2nd Fmoc-Phe-OH Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection (Piperidine) Coupling2->Deprotection2 Coupling3 3rd Fmoc-Phe-OH Coupling Deprotection2->Coupling3 Deprotection3 Final Fmoc Deprotection Coupling3->Deprotection3 Cleavage Cleavage from Resin (TFA Cocktail) Deprotection3->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct This compound Purification->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

self_assembly cluster_monomer Monomeric State cluster_assembly Self-Assembly Process cluster_nanostructures Hierarchical Nanostructures Monomer This compound Monomers in Solution Oligomers Formation of Oligomeric Species Monomer->Oligomers Hydrophobic Collapse BetaSheet β-Sheet Formation (H-Bonding & π-π Stacking) Oligomers->BetaSheet Nanospheres Nanospheres BetaSheet->Nanospheres Nanorods Nanorods BetaSheet->Nanorods Plates Plate-like Structures BetaSheet->Plates

Caption: Hierarchical self-assembly of this compound into various nanostructures.

References

The Biological Nexus of Short Aromatic Peptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Short aromatic peptides, oligomers comprised of a limited number of amino acids including at least one aromatic residue such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), have emerged from the shadow of their larger protein counterparts to become a focal point of intensive research. Their inherent biocompatibility, chemical tractability, and remarkable capacity for self-assembly into highly ordered nanostructures have positioned them as versatile building blocks for a myriad of biomedical applications.[1] The presence of aromatic residues is not merely a structural feature but the very engine of their diverse biological activities, driving crucial intermolecular interactions, primarily through π-π stacking and hydrophobic forces.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological roles of short aromatic peptides, offering researchers, scientists, and drug development professionals a comprehensive resource detailing their mechanisms of action, therapeutic potential, and the experimental methodologies used to investigate them.

The Power of Self-Assembly: From Nanostructures to Biological Function

A defining characteristic of short aromatic peptides is their intrinsic ability to self-assemble into a wide array of well-defined nanostructures, including nanofibers, nanotubes, nanospheres, and hydrogels.[2][4] This phenomenon is predominantly driven by the non-covalent interactions between the aromatic side chains of constituent amino acids.[5] The planarity and electron-rich nature of the aromatic rings facilitate π-π stacking, a major stabilizing force that directs the linear arrangement of peptides into β-sheet-rich structures, which then further associate to form higher-order assemblies.[2]

This capacity for spontaneous organization is not just a feat of molecular engineering but is central to their biological roles. For instance, the self-assembly of short aromatic peptides is a key factor in their application as scaffolds for tissue engineering and as vehicles for drug delivery.[6] The resulting hydrogels can encapsulate therapeutic molecules, offering a platform for sustained and controlled release.[7]

Amyloid Fibril Formation and Neurodegenerative Diseases

The self-assembly of aromatic peptides is also intrinsically linked to the pathology of amyloid diseases, such as Alzheimer's disease. The amyloid-β (Aβ) peptide, a key player in Alzheimer's pathology, contains aromatic residues that are critical for its aggregation into toxic oligomers and fibrils.[2] Conversely, synthetic short aromatic peptides are being explored as inhibitors of Aβ aggregation.[8] These inhibitor peptides, often designed to mimic the recognition motifs of Aβ, can interfere with the aggregation process, thereby reducing cytotoxicity.[8]

Therapeutic Applications of Short Aromatic Peptides

The unique structural and chemical properties of short aromatic peptides have rendered them promising candidates for a range of therapeutic applications, from combating microbial infections to targeted cancer therapy.

Antimicrobial Agents

A significant area of research focuses on the development of short aromatic peptides as novel antimicrobial agents. Many of these peptides are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacteria.[9] The aromatic residues contribute to the hydrophobicity of the peptide, facilitating its insertion into the lipid bilayer and subsequent membrane permeabilization, leading to cell death.[9] The development of resistance to these peptides is considered to be less likely compared to conventional antibiotics due to their physical mechanism of action.[10]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Short Aromatic Antimicrobial Peptides

PeptideSequenceTarget OrganismMIC (µM)Reference
FFFPhe-Phe-PheS. aureus15[7]
YYYTyr-Tyr-TyrS. aureus>15[7]
WWWTrp-Trp-TrpS. aureus15[7]
Ranatuerin-2LbGFLDI IKGVG KVLNA VTGLI SKL-NH2A549 (lung cancer)15.32[11]
Brevinin-2DYdGIMDS LSKLG KFAKG VFKGL KKEF KES-NH2A549 (lung cancer)2.975[11]
Temporin-1CEaFVQWF SKF-NH2A375 (melanoma)18.2[10]
VC15KKKKK KKKKK KKKKKS. agalactiae6.25[12]
Pin2GWGSF FKKAA HVGKH VGKAA L-NH2S. agalactiae12.5[12]

Note: This table presents a selection of data and is not exhaustive. MIC values can vary depending on the specific experimental conditions.

Anticancer Therapeutics

Short aromatic peptides have emerged as a promising class of anticancer agents due to their ability to selectively target and kill cancer cells.[10][13] Their mechanisms of action are diverse and include:

  • Membrane Disruption: Similar to their antimicrobial counterparts, many anticancer peptides are cationic and disrupt the negatively charged membranes of cancer cells.[9]

  • Induction of Apoptosis: Some peptides can penetrate cancer cells and trigger programmed cell death by interacting with intracellular targets, such as mitochondria.[14]

  • Inhibition of Angiogenesis: Certain peptides can interfere with the formation of new blood vessels that supply tumors with nutrients, thereby inhibiting tumor growth.[10]

  • Modulation of Signaling Pathways: Short aromatic peptides can be designed to interact with specific proteins in cancer-related signaling pathways, disrupting their function and halting cell proliferation.[15]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected Short Aromatic Anticancer Peptides

Peptide/CompoundTarget Cell LineIC50 (µM)Reference
Ranatuerin-2LbA549 (lung cancer)15.32[11]
Brevinin-2DYdA549 (lung cancer)2.975[11]
Temporin-1CEaA375 (melanoma)18.2[10]
HPRP-A1-TATMelanoma, Gastric, Liver, Cervical Cancer Cells< 10[10]
[Arg]³‐VmCT1‐NH2MCF‐7 (breast cancer)0.57
[Arg]⁷‐VmCT1‐NH2MCF‐7 (breast cancer)0.51
Compound 11A431 (skin cancer)5.0[16]
Compound 11SCC‐12 (skin cancer)2.9[16]
Compound 11SKMEL‐28 (melanoma)4.9[16]
Compound 11A375 (melanoma)6.7[16]

Note: This table presents a selection of data and is not exhaustive. IC50 values can vary depending on the specific experimental conditions.

Drug Delivery Systems

The self-assembling properties of short aromatic peptides make them excellent candidates for the development of advanced drug delivery systems.[6] They can form nanoparticles or hydrogels that encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues or cells.[1][7] The release of the drug can be triggered by changes in the local environment, such as pH or the presence of specific enzymes, allowing for controlled and site-specific drug action.[7]

Table 3: Drug Loading and Release Characteristics of Aromatic Peptide-Based Systems

Peptide SystemDrugLoading Capacity (%)Release ConditionsReference
Self-assembled peptide nanofibersDoxorubicinNot specifiedMMP-9 enzymatic cleavage[9]
Silk fibroin nanoparticlesNaringenin0.00 - 7.89Not specified[17]
Peptide hydrogelsVariousNot specifiedpH, temperature, enzymes, magnetic field[6]

Note: Quantitative data on drug loading and release are highly dependent on the specific peptide sequence, drug, and experimental setup.

Modulation of Cellular Signaling Pathways

A growing body of evidence indicates that short aromatic peptides can exert their biological effects by directly interacting with and modulating key cellular signaling pathways. This is a particularly exciting area of research for the development of targeted therapies for diseases such as cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[18] Its aberrant activation is a hallmark of many cancers. Short peptides have been designed to inhibit EGFR signaling through various mechanisms, including blocking ligand binding, preventing receptor dimerization, or inhibiting its kinase activity.[8][11][19]

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Peptide_Inhibitor Short Aromatic Peptide Inhibitor Peptide_Inhibitor->EGFR Inhibits Dimerization

EGFR signaling pathway inhibition by a short aromatic peptide.
p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress.[20] In many cancers, the function of p53 is abrogated. Short peptides are being developed to restore p53 function, for example, by preventing its degradation through inhibition of its interaction with MDM2.[21][22]

p53_Signaling_Activation cluster_nucleus Nucleus DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces p53_degradation p53 Degradation MDM2 MDM2 MDM2->p53 Inhibits & Promotes Degradation Peptide_Activator Short Aromatic Peptide Activator Peptide_Activator->MDM2 Inhibits

Activation of the p53 signaling pathway by a short aromatic peptide.

Experimental Protocols

A comprehensive understanding of the biological roles of short aromatic peptides necessitates a robust experimental toolkit. This section provides detailed methodologies for key experiments.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids) in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for at least 30 minutes.[10][17]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 1 + 10 minutes).[14]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid solution to the resin and allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).[14]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[23]

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether to remove scavengers and soluble byproducts.

  • Drying: Dry the crude peptide under vacuum.

High-Performance Liquid Chromatography (HPLC) Purification:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) containing 0.1% TFA.[23][24]

  • Column Equilibration: Equilibrate a reversed-phase HPLC column (e.g., C18) with the initial mobile phase conditions (e.g., 95% water/5% acetonitrile with 0.1% TFA).[24]

  • Injection and Gradient Elution: Inject the peptide solution onto the column and elute with a gradient of increasing acetonitrile concentration. The more hydrophobic the peptide, the higher the acetonitrile concentration required for elution.[23]

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, as detected by UV absorbance at 214 or 280 nm.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[24]

Characterization of Self-Assembled Nanostructures

Transmission Electron Microscopy (TEM):

  • Sample Preparation: Prepare a dilute solution of the self-assembling peptide in an appropriate solvent (e.g., water, buffer).

  • Grid Preparation: Place a drop of the peptide solution onto a carbon-coated TEM grid and allow it to adsorb for a few minutes.[21]

  • Washing (Optional): Gently wash the grid with deionized water to remove any salts or non-adsorbed material.

  • Negative Staining: Apply a drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds) to enhance contrast.[9][21]

  • Blotting and Drying: Carefully blot away the excess stain with filter paper and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope to visualize the morphology of the self-assembled nanostructures.[21]

Atomic Force Microscopy (AFM):

  • Sample Preparation: For hydrogels, prepare the gel on a suitable substrate like a glass coverslip.[25] For other nanostructures, deposit a dilute solution onto a freshly cleaved mica surface and allow it to dry.

  • Cantilever Selection: Choose an appropriate AFM cantilever with a tip suitable for imaging soft biological materials.

  • Imaging Mode: Operate the AFM in tapping mode in either air or liquid to minimize damage to the delicate nanostructures.[26]

  • Image Acquisition: Scan the sample surface to obtain topographical images, which provide information on the size and shape of the nanostructures. Phase imaging can also provide information on the material properties of the sample.[26]

Biological Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the short aromatic peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the peptide.

Cellular Uptake Analysis:

  • Peptide Labeling: Synthesize the peptide with a fluorescent label (e.g., FITC, Rhodamine) at the N- or C-terminus.

  • Cell Treatment: Treat cells with the fluorescently labeled peptide at a specific concentration and incubate for various time points.

  • Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound peptide.

  • Imaging (Qualitative Analysis): Visualize the cellular uptake of the peptide using fluorescence microscopy or confocal microscopy.

  • Flow Cytometry (Quantitative Analysis): Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the amount of peptide uptake.

Conclusion and Future Perspectives

Short aromatic peptides represent a fascinating and rapidly evolving class of biomolecules with immense potential in biomedical research and therapeutic development. Their ability to self-assemble into well-defined nanostructures, coupled with their diverse biological activities, makes them highly versatile tools. The continued exploration of their mechanisms of action, particularly their interactions with cellular signaling pathways, will undoubtedly pave the way for the rational design of novel peptide-based drugs with enhanced efficacy and specificity. As our understanding of the intricate interplay between sequence, structure, and function in these remarkable molecules deepens, so too will their impact on medicine and biotechnology.

References

The Natural Occurrence of Phenylalanine-Containing Oligopeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the tripeptide H-Phe-Phe-Phe-OH and the related dipeptide H-Phe-Phe-OH. While the natural presence of the tripeptide remains unconfirmed, the dipeptide has been identified as an endogenous metabolite in humans and bacteria. This document consolidates the available data, outlines relevant experimental methodologies, and presents conceptual pathways for their formation.

Executive Summary

The investigation into the natural occurrence of short phenylalanine oligopeptides reveals a significant distinction between the dipeptide H-Phe-Phe-OH and the tripeptide this compound. Database entries classify H-Phe-Phe-OH as a naturally occurring metabolite found in human blood serum and the bacterium Mycoplasma genitalium. In contrast, extensive searches of scientific literature have yielded no evidence to support the natural occurrence of the free tripeptide this compound. The following sections provide a detailed exploration of these findings.

H-Phe-Phe-OH: A Naturally Occurring Dipeptide

The dipeptide L-Phenylalanyl-L-phenylalanine (H-Phe-Phe-OH) is recognized as an endogenous metabolite.[1] This classification points to its presence within biological systems as a product of metabolic processes.

Documented Natural Sources

Publicly available chemical databases provide assertions for the natural occurrence of H-Phe-Phe-OH in the following biological contexts:

Biological SourceOrganismEvidence TypeReference
Blood SerumHomo sapiens (Human)Database EntryPubChem CID 6993090[2]
MetaboliteMycoplasma genitaliumDatabase EntryPubChem CID 6993090[2]

While these database entries confirm its status as a natural product, the primary scientific literature detailing its initial isolation, characterization, and quantification from these sources could not be definitively identified through broad searches.

Biosynthesis of H-Phe-Phe-OH

The precise biosynthetic pathway for H-Phe-Phe-OH has not been explicitly elucidated. However, the most plausible mechanism for its formation is through the enzymatic breakdown of larger polypeptides. Dipeptides are known to be produced from polypeptides by the action of dipeptidyl peptidase enzymes.[3] Dietary proteins are digested into dipeptides and amino acids, with dipeptides being absorbed rapidly.[3]

Below is a conceptual diagram illustrating this proposed biosynthetic route.

Polypeptide Polypeptide Chain (containing Phe-Phe sequence) Dipeptidyl_Peptidase Dipeptidyl Peptidase (or other proteases) Polypeptide->Dipeptidyl_Peptidase Substrate HPhePheOH H-Phe-Phe-OH Dipeptidyl_Peptidase->HPhePheOH Catalytic Action Amino_Acids Other Amino Acids and Peptides Dipeptidyl_Peptidase->Amino_Acids

Caption: Proposed enzymatic formation of H-Phe-Phe-OH.

This compound: Current Evidence on Natural Occurrence

In contrast to the dipeptide, there is currently no scientific evidence to suggest that the tripeptide this compound occurs naturally as a free molecule in biological systems. Scientific literature primarily discusses this tripeptide in the context of synthetic chemistry and materials science, where its self-assembling properties are of interest. While the Phe-Phe motif is a key component in the aggregation of amyloid-β peptide associated with Alzheimer's disease, this does not indicate the presence of the free tripeptide this compound as a natural metabolite.

Experimental Protocols for Detection in Biological Samples

The following outlines a generalized workflow for the detection and identification of dipeptides like H-Phe-Phe-OH in human serum, based on established peptidomic methodologies.

Sample Preparation: Peptide Extraction from Serum

Effective sample preparation is critical to remove high-abundance proteins and other interfering substances. A common approach involves a combination of precipitation, ultrafiltration, and solid-phase extraction.

  • Protein Precipitation:

    • To a 1 mL serum sample, add an equal volume of a precipitation solvent (e.g., acetonitrile).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the peptide fraction.

  • Ultrafiltration:

    • The supernatant can be further fractionated using centrifugal filter units with a specific molecular weight cutoff (e.g., 10 kDa) to separate peptides from any remaining larger proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Load the peptide-containing fraction onto the cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA) to remove salts.

    • Elute the peptides with a higher concentration of organic solvent (e.g., 70% acetonitrile in 0.1% TFA).

Analytical Detection: Mass Spectrometry

Mass spectrometry (MS) is the primary analytical technique for the sensitive and specific detection of peptides.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:

    • The eluted peptide fraction is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • The mixture is spotted onto a MALDI target plate and allowed to crystallize.

    • The plate is analyzed in a MALDI-TOF mass spectrometer to obtain a mass spectrum of the peptides in the sample.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • For more complex samples and for definitive identification, the peptide extract is first separated by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • The eluent from the HPLC is directly introduced into an electrospray ionization (ESI) mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode, where peptide ions are selected for fragmentation (MS/MS) to obtain sequence information.

The workflow for these experimental protocols is illustrated in the diagram below.

Serum Serum Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Serum->Precipitation Ultrafiltration Ultrafiltration (<10 kDa cutoff) Precipitation->Ultrafiltration SPE Solid-Phase Extraction (C18) Ultrafiltration->SPE Analysis Mass Spectrometry (MALDI-TOF or LC-MS/MS) SPE->Analysis Identification Peptide Identification Analysis->Identification

References

A Deep Dive into the Mechanisms of Peptide Self-Assembly: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate process of peptide self-assembly is paramount for harnessing its potential in areas ranging from regenerative medicine to targeted drug delivery. This in-depth technical guide elucidates the core mechanisms governing this phenomenon, providing a comprehensive overview of the driving forces, influential factors, and key experimental methodologies.

Peptide self-assembly is a spontaneous process where peptides organize into well-defined, ordered nanostructures. This bottom-up approach to fabricating nanomaterials is driven by a delicate interplay of non-covalent interactions, leading to a diverse array of architectures such as nanofibers, nanotubes, nanovesicles, and hydrogels.[1][2][3] The programmability of peptide sequences allows for precise control over the resulting nanostructures and their physicochemical properties, making them highly attractive for various biomedical applications.[4][5]

Core Mechanisms: The Driving Forces Behind Assembly

The spontaneous organization of peptides into complex hierarchical structures is governed by a combination of non-covalent interactions. These weak forces collectively contribute to the thermodynamic stability of the assembled state.[3][6][7]

  • Hydrogen Bonding: The formation of hydrogen bonds between the amide groups of the peptide backbone is a primary driver for the formation of secondary structures like β-sheets and α-helices, which are often the foundational elements of self-assembled nanostructures.[3][6]

  • Hydrophobic Interactions: The tendency of nonpolar side chains to minimize contact with water drives the sequestration of these residues in the core of the assembly, providing a significant thermodynamic driving force.[3][6]

  • Electrostatic Interactions: Attractive or repulsive forces between charged amino acid residues play a crucial role in directing the assembly process and influencing the morphology of the final nanostructure. The overall charge of the peptide and the ionic strength of the solution are critical parameters.[3][6]

  • π-π Stacking: Aromatic residues such as phenylalanine, tyrosine, and tryptophan can engage in π-π stacking interactions, which contribute to the stability and rigidity of the assembled structures.[6]

  • Van der Waals Forces: These short-range attractive forces, although individually weak, become significant when numerous atoms are in close proximity within the packed structure of a self-assembled entity.[2]

The logical relationship between these fundamental interactions and the resulting self-assembly process is depicted in the following diagram:

G Logical Relationship of Driving Forces in Peptide Self-Assembly cluster_interactions Non-Covalent Interactions cluster_process Self-Assembly Process Hydrogen Bonding Hydrogen Bonding Secondary Structure Formation Secondary Structure Formation Hydrogen Bonding->Secondary Structure Formation Hydrophobic Interactions Hydrophobic Interactions Hierarchical Organization Hierarchical Organization Hydrophobic Interactions->Hierarchical Organization Electrostatic Interactions Electrostatic Interactions Electrostatic Interactions->Hierarchical Organization π-π Stacking π-π Stacking π-π Stacking->Hierarchical Organization Van der Waals Forces Van der Waals Forces Van der Waals Forces->Hierarchical Organization Secondary Structure Formation->Hierarchical Organization Nanostructure Formation Nanostructure Formation Hierarchical Organization->Nanostructure Formation

Driving forces of peptide self-assembly.

Factors Influencing Peptide Self-Assembly

The self-assembly process is highly sensitive to both the intrinsic properties of the peptide and the external environmental conditions. Fine-tuning these parameters allows for precise control over the morphology, stability, and function of the resulting nanomaterials.[3][8]

Intrinsic Factors:

  • Amino Acid Sequence: The sequence dictates the type and arrangement of side chains, thereby controlling the balance of hydrophobic, hydrophilic, and charged residues.[8]

  • Peptide Length: The number of amino acid residues influences the stability and morphology of the resulting nanostructures.

  • Hydrophobicity: The proportion of hydrophobic residues significantly impacts the driving force for assembly.[3]

  • Net Charge: The overall charge of the peptide at a given pH determines the electrostatic interactions that can either promote or hinder assembly.[8]

Extrinsic Factors:

  • Peptide Concentration: Self-assembly is a concentration-dependent process, with a critical aggregation concentration (CAC) below which assembly does not occur.[9][10]

  • pH: The pH of the solution affects the ionization state of acidic and basic amino acid residues, thereby modulating electrostatic interactions and influencing the final assembled structure.[11][12][13][14]

  • Temperature: Temperature can influence the strength of hydrophobic interactions and the kinetics of the assembly process.[1][2][14]

  • Ionic Strength: The presence of salts can screen electrostatic repulsions, promoting the assembly of charged peptides.[14]

  • Solvent: The polarity and nature of the solvent can significantly impact the solubility of the peptide and the strength of non-covalent interactions.

Quantitative Analysis of Self-Assembly Parameters

Precise control over peptide self-assembly requires a quantitative understanding of how different factors influence the process. The following tables summarize key quantitative data from various studies.

Table 1: Critical Aggregation Concentration (CAC) of Self-Assembling Peptides

Peptide SequenceConditionsCACReference
EAK16-IIWater~0.1 mg/mL[9]
Fmoc-L2QGpH 50.14 mM[12]
Fmoc-L2QGpH 60.20 mM[12]
Fmoc-L2QGpH 70.092 mM[12]
Fmoc-L2QGpH 80.53 mM[12]
Fmoc-L3QGpH 50.089 mM[12]
Fmoc-L3QGpH 60.041 mM[12]
Fmoc-L3QGpH 70.14 mM[12]
Fmoc-L3QGpH 80.091 mM[12]
C19-K1Water, pH 75 x 10-5 wt%[15]
C19-K2Water, pH 75 x 10-5 wt%[15]
C19-K3Water, pH 75 x 10-5 wt%[15]
C19-VAGKWater, pH 75 x 10-5 wt%[15]

Table 2: Mechanical Properties of Self-Assembled Peptide Hydrogels

Peptide SystemConcentration (w/v)Storage Modulus (G')Loss Modulus (G'')Reference
Fmoc-dipeptides1.5%~1.1 x 103 Pa< G'[16]
Gelatin10%> G''< G'[17]
PVA/SA/ANF-SN (0.5g ANF-SN)-> G''< G'[18]

Experimental Protocols for Characterization

A suite of biophysical techniques is employed to characterize the self-assembly process and the resulting nanostructures.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique for determining the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[19]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should have low absorbance in the far-UV region (190-260 nm).[19]

    • Determine the precise peptide concentration using a reliable method such as quantitative amino acid analysis or absorbance at 280 nm if aromatic residues are present.[20]

    • Prepare a series of peptide dilutions to the desired concentrations (typically 10-100 µM).[19]

    • Prepare a buffer blank identical to the sample buffer.[19]

  • Instrument Setup:

    • Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 1 mm).[19]

    • Purge the instrument with nitrogen gas to minimize oxygen absorption below 200 nm.

    • Set the measurement parameters: wavelength range (e.g., 195-260 nm), data pitch, scanning speed, and number of accumulations.[19]

  • Data Acquisition:

    • Record a baseline spectrum with the buffer blank.[19]

    • Record the CD spectrum of the peptide sample.

    • Subtract the buffer baseline from the sample spectrum.[19]

  • Data Analysis:

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n), where c is the molar concentration, l is the path length in cm, and n is the number of amino acid residues.[21]

    • Analyze the molar ellipticity spectrum to estimate the secondary structure content using deconvolution algorithms available in various software packages.

The following diagram illustrates a typical workflow for CD spectroscopy analysis:

G Workflow for CD Spectroscopy Analysis of Peptide Secondary Structure Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Secondary Structure Estimation Secondary Structure Estimation Data Analysis->Secondary Structure Estimation

CD Spectroscopy Workflow.
Thioflavin T (ThT) Assay for Amyloid Fibril Detection and Kinetics

The ThT fluorescence assay is widely used to detect and quantify the formation of amyloid-like β-sheet-rich fibrils. ThT exhibits a significant increase in fluorescence upon binding to these structures.[4][22][23]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm syringe filter. Store protected from light.[22]

    • Prepare a working solution of ThT in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-25 µM.[22][24]

    • Prepare the peptide solution at the desired concentration in the same buffer.

  • Assay Procedure (Kinetic Measurement):

    • In a black, clear-bottom 96-well plate, mix the peptide solution with the ThT working solution.[22]

    • Include control wells with buffer and ThT only (for background fluorescence).

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.[24]

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[6][22][23]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity as a function of time to obtain a sigmoidal curve representing the kinetics of fibril formation.

    • From the curve, determine key kinetic parameters such as the lag time, elongation rate, and final plateau fluorescence.

The following diagram illustrates the kinetic profile of amyloid fibrillation as monitored by the ThT assay:

G Kinetic Profile of Amyloid Fibrillation (ThT Assay) xaxis Time yaxis ThT Fluorescence origin origin x_end x_end origin->x_end y_end y_end origin->y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 Lag Phase Lag Phase Elongation Phase Elongation Phase Plateau Phase Plateau Phase G Workflow for TEM Negative Staining Glow Discharge Grid Glow Discharge Grid Apply Sample Apply Sample Glow Discharge Grid->Apply Sample Adsorption Adsorption Apply Sample->Adsorption Wash (Optional) Wash (Optional) Adsorption->Wash (Optional) Negative Staining Negative Staining Wash (Optional)->Negative Staining Blot and Dry Blot and Dry Negative Staining->Blot and Dry TEM Imaging TEM Imaging Blot and Dry->TEM Imaging G Enzyme-Instructed Self-Assembly for Cancer Therapy Peptide Precursor Peptide Precursor Enzymatic Cleavage Enzymatic Cleavage Peptide Precursor->Enzymatic Cleavage Tumor Microenvironment Tumor Microenvironment Overexpressed Enzyme Overexpressed Enzyme Tumor Microenvironment->Overexpressed Enzyme Overexpressed Enzyme->Enzymatic Cleavage Self-Assembling Peptide Self-Assembling Peptide Enzymatic Cleavage->Self-Assembling Peptide Nanofiber Formation Nanofiber Formation Self-Assembling Peptide->Nanofiber Formation Cancer Cell Cancer Cell Nanofiber Formation->Cancer Cell Apoptosis Apoptosis Cancer Cell->Apoptosis G Integrin Signaling by RGD-Functionalized Self-Assembling Peptides RGD-Peptide Nanofiber RGD-Peptide Nanofiber Integrin Receptor Integrin Receptor RGD-Peptide Nanofiber->Integrin Receptor Integrin Clustering Integrin Clustering Integrin Receptor->Integrin Clustering Focal Adhesion Kinase (FAK) Activation Focal Adhesion Kinase (FAK) Activation Integrin Clustering->Focal Adhesion Kinase (FAK) Activation Downstream Signaling Downstream Signaling Focal Adhesion Kinase (FAK) Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

References

solubility profile of H-Phe-Phe-Phe-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the tripeptide L-Phenylalanyl-L-phenylalanyl-L-phenylalanine (H-Phe-Phe-Phe-OH). Due to the limited availability of specific quantitative solubility data for this tripeptide in public literature, this guide presents available data for the closely related di- and tetra-peptides, H-Phe-Phe-OH and H-Phe-Phe-Phe-Phe-OH, to establish a predictive solubility framework. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of this compound in various solvent systems.

Predicted Solubility Characteristics of this compound

The solubility of a peptide is primarily determined by its amino acid composition, overall charge, and hydrophobicity. This compound is composed of three highly hydrophobic phenylalanine residues. At a neutral pH, the N-terminal amine group carries a positive charge (+1) and the C-terminal carboxyl group carries a negative charge (-1), resulting in a net neutral charge. Peptides with a net charge of zero and a high proportion of hydrophobic residues generally exhibit poor solubility in aqueous solutions. Consequently, organic solvents or aqueous-organic mixtures are often required for effective solubilization.

Solubility Data of Related Phenylalanine Peptides

To approximate the solubility of this compound, the following tables summarize the available data for H-Phe-Phe-OH and H-Phe-Phe-Phe-Phe-OH.

Table 1: Quantitative and Qualitative Solubility of H-Phe-Phe-OH

SolventSolubilityConcentrationNotes
80% Acetic Acid / WaterSoluble50 mg/mLUltrasonic assistance may be required.[1]
DMSOInsoluble or Slightly Soluble< 1 mg/mLFresh, non-moisture-absorbing DMSO is recommended.[1][2]
WaterInsoluble< 0.1 mg/mL
4-MethylpyridineSoluble4 mg/mL
EthanolSoluble1 mg/mL

Table 2: Qualitative Solubility of H-Phe-Phe-Phe-Phe-OH

SolventSolubilityNotes
WaterSolubleGeneral recommendation is to try water first.[3]
DMSOPotentially SolubleRecommended for very hydrophobic peptides, often used to create a stock solution before dilution with aqueous buffers.[3]
Acetonitrile, MethanolPotentially SolubleRecommended for hydrophobic peptides.[3]

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

General Peptide Solubility Testing Workflow

A generalized workflow for determining peptide solubility is essential for obtaining consistent and reliable data. The process begins with an initial assessment in water and progresses to organic solvents if necessary.

G cluster_0 Peptide Solubility Determination Workflow start Start: Small aliquot of this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water is_soluble_water Soluble? dissolve_water->is_soluble_water end_soluble Record solubility (mg/mL) is_soluble_water->end_soluble Yes try_organic Attempt to dissolve in organic solvent (e.g., DMSO, DMF, Acetonitrile) is_soluble_water->try_organic No is_soluble_organic Soluble? try_organic->is_soluble_organic end_insoluble Consider alternative solvents or sequence modification is_soluble_organic->end_insoluble No dilute Slowly dilute with aqueous buffer is_soluble_organic->dilute Yes check_precipitation Precipitation? dilute->check_precipitation check_precipitation->end_soluble No check_precipitation->end_insoluble Yes

Caption: Workflow for Peptide Solubility Determination.

Equilibrium Solubility Determination Protocol

This method determines the saturation solubility of the peptide in a given solvent.

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, DMF, Methanol, Ethanol, Acetonitrile)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance

  • Pipettes

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 2-10 mg) and add it to a microcentrifuge tube.

  • Solvent Addition: Add a measured volume of the selected solvent to the tube.

  • Solubilization:

    • Vortex the tube vigorously for 2 minutes.

    • If not fully dissolved, sonicate in a water bath for 10-15 minutes, avoiding excessive heat.

  • Equilibration: Incubate the suspension at a constant temperature (e.g., 25°C) for 24 hours with constant agitation to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved peptide.

  • Quantification:

    • Carefully collect a known volume of the supernatant.

    • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved peptide using a validated HPLC method with a calibration curve.

  • Calculation: The solubility is calculated based on the concentration of the peptide in the supernatant.

G cluster_1 Equilibrium Solubility Protocol prep Prepare peptide and solvent add_solvent Add excess peptide to solvent prep->add_solvent agitate Agitate for 24h at constant temp add_solvent->agitate centrifuge Centrifuge to separate solid and liquid phases agitate->centrifuge quantify Quantify peptide in supernatant (HPLC) centrifuge->quantify calculate Calculate solubility (mg/mL) quantify->calculate

Caption: Equilibrium Solubility Determination Workflow.

Kinetic Solubility Determination Protocol (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader with turbidity or nephelometry detection

Procedure:

  • Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the DMSO stock solution in the 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the peptide to precipitate if its solubility is exceeded.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity or light scattering in each well using a plate reader.

  • Analysis: The kinetic solubility is determined as the concentration at which the first signs of precipitation are observed.

G cluster_2 Kinetic Solubility Protocol stock Prepare high-concentration DMSO stock dilute_dmso Serially dilute stock in DMSO stock->dilute_dmso add_buffer Add aqueous buffer to induce precipitation dilute_dmso->add_buffer incubate Incubate at room temperature add_buffer->incubate measure Measure turbidity/nephelometry incubate->measure determine Determine concentration at precipitation onset measure->determine

Caption: Kinetic Solubility Determination Workflow.

Conclusion

References

Spectroscopic Characterization of H-Phe-Phe-Phe-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of the tripeptide H-Phe-Phe-Phe-OH. The information presented herein is essential for the verification of the synthesis, purity assessment, and structural elucidation of this peptide, which is of interest in various research and development applications, including its potential use as a DNA molecular probe.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are based on typical data for phenylalanine residues within a peptide chain and should be considered as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1-8.5d3HAmide NH (3x)
~7.1-7.4m15HAromatic (3 x Phe)
~4.4-4.6m3Hα-CH (3 x Phe)
~2.8-3.2m6Hβ-CH₂ (3 x Phe)
~3.5 (broad)s3HNH₃⁺
~12-13 (broad)s1HCOOH

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~172-175Carbonyl (C=O)
~137-138Aromatic C (quaternary)
~128-130Aromatic CH
~126-127Aromatic CH
~125-126Aromatic CH
~54-56α-C
~37-39β-C

Note: The exact chemical shifts for the three phenylalanine residues may show slight variations due to their different positions in the peptide chain.

Table 3: Key IR Absorption Bands for this compound
Frequency (cm⁻¹)VibrationFunctional Group
~3300-3400N-H StretchAmine (NH₂), Amide (N-H)
~3030C-H StretchAromatic
~2850-2960C-H StretchAliphatic (CH, CH₂)
~1700-1730C=O StretchCarboxylic Acid
~1630-1680C=O Stretch (Amide I)Amide
~1510-1550N-H Bend (Amide II)Amide
~1450, ~1495C=C StretchAromatic Ring
~1200-1300C-O StretchCarboxylic Acid
~690-750C-H Bend (out-of-plane)Aromatic (monosubstituted)
Table 4: Mass Spectrometry Data for this compound
ParameterValue
Molecular FormulaC₂₇H₂₉N₃O₄
Molecular Weight459.54 g/mol
[M+H]⁺ (Electrospray)m/z 460.22
[M+Na]⁺ (Electrospray)m/z 482.20
[M-H]⁻ (Electrospray)m/z 458.21

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the primary structure and providing insights into the peptide's conformation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent will depend on the desired exchange of labile protons (e.g., -NH₂, -NH-, and -COOH in D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 10-15 ppm. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include 1024-4096 scans, a relaxation delay of 2-5 seconds, and a spectral width of 200-250 ppm. Reference the spectrum to the solvent peak.

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode).

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

  • Tandem MS (MS/MS): To confirm the peptide sequence, perform tandem mass spectrometry on the protonated molecular ion ([M+H]⁺). The fragmentation pattern (b- and y-ions) will provide sequence-specific information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy (FTIR-ATR) ms Mass Spectrometry (ESI-MS, MS/MS) purity_assessment Purity Assessment purification->purity_assessment structure_verification Structure Verification nmr->structure_verification ir->structure_verification ms->structure_verification

The Core of Cohesion: An In-depth Technical Guide to Hydrophobic Interactions in Peptide Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, with profound implications for drug delivery, tissue engineering, and materials science. At the heart of this elegant process lies a subtle yet powerful force: the hydrophobic interaction. This technical guide provides a comprehensive exploration of the principles governing hydrophobic interactions in peptide assembly. We delve into the thermodynamic drivers, the influence of amino acid sequence and structure, and the key experimental methodologies used to probe and quantify these phenomena. Through detailed protocols, comparative data, and visual workflows, this document serves as a critical resource for researchers seeking to understand, control, and exploit peptide self-assembly for innovative applications.

The Hydrophobic Effect: A Thermodynamic Imperative

The hydrophobic effect is the primary driving force behind the assembly of amphiphilic peptides in aqueous environments.[1] It is not an attractive force between nonpolar molecules themselves, but rather a consequence of the thermodynamic unfavorability of exposing nonpolar residues to water.[2] Water molecules, in an effort to maximize their hydrogen bonding network, form ordered "cages" around hydrophobic moieties, leading to a decrease in the overall entropy of the system.[2][3] To counteract this entropic penalty, hydrophobic regions of peptides spontaneously associate, minimizing their contact with water and releasing the ordered water molecules, thus increasing the overall entropy and lowering the free energy of the system.[2][4] This process, often referred to as "hydrophobic collapse," is a critical initial step in both protein folding and peptide self-assembly.[5][6]

The thermodynamics of hydrophobic interactions are uniquely temperature-dependent. As temperature increases, the strength of hydrophobic interactions generally increases up to a certain point, a phenomenon attributed to the greater entropic gain from releasing structured water at higher temperatures.[2][6] However, at extreme temperatures, these interactions can be disrupted.[2]

The Role of Amino Acid Sequence and Structure

The propensity of a peptide to self-assemble and the morphology of the resulting nanostructure are intimately linked to its amino acid sequence.[7] Key factors include:

  • Hydrophobicity of Amino Acid Side Chains: The type and arrangement of hydrophobic amino acids are critical. Aliphatic (e.g., Alanine, Valine, Leucine, Isoleucine) and aromatic (e.g., Phenylalanine, Tyrosine, Tryptophan) residues contribute significantly to the hydrophobic core of an assembly.[7] The overall hydrophobicity of a peptide can be modulated by introducing hydrophobic groups, such as alkyl chains, to one end of the peptide.[7]

  • Amphiphilicity: The strategic placement of hydrophobic and hydrophilic residues creates an amphiphilic character, which is a prerequisite for self-assembly into structures like micelles, nanofibers, and vesicles.[8] Alternating patterns of hydrophobic and hydrophilic amino acids are a common design motif for creating β-sheet forming peptides that assemble into nanofibers.[7]

  • Secondary Structure: The formation of secondary structures, such as α-helices and β-sheets, is often coupled with the hydrophobic collapse.[7] β-sheets, in particular, are a common structural motif in self-assembled peptide nanofibers, where they are stabilized by a network of hydrogen bonds along the peptide backbone, with the hydrophobic side chains buried in the core of the fibril.[7]

Quantitative Analysis of Hydrophobicity

The hydrophobicity of amino acids can be quantified using various experimental and computational methods, resulting in different hydrophobicity scales. These scales are invaluable for predicting the behavior of peptides in aqueous solutions.

Amino Acid Hydrophobicity Scales

Several scales have been developed based on different experimental measurements, such as the partitioning of amino acids between water and a nonpolar solvent or their accessible surface area in folded proteins. The table below summarizes some commonly used hydrophobicity scales, with higher positive values indicating greater hydrophobicity.

Amino AcidKyte-Doolittle[9]Wimley-White (Octanol)[10]Wimley-White (Interface)[10]Eisenberg[9]
Isoleucine (I)4.50.730.310.73
Valine (V)4.20.470.070.54
Leucine (L)3.80.630.210.53
Phenylalanine (F)2.80.610.350.61
Cysteine (C)2.50.130.240.29
Methionine (M)1.90.430.230.26
Alanine (A)1.80.11-0.010.25
Glycine (G)-0.40.07-0.070.16
Threonine (T)-0.7-0.18-0.26-0.05
Serine (S)-0.8-0.26-0.13-0.04
Tryptophan (W)-0.91.140.810.37
Tyrosine (Y)-1.30.160.410.02
Proline (P)-1.6-0.31-0.45-0.07
Histidine (H)-3.2-0.40-0.96-0.40
Glutamic Acid (E)-3.5-0.77-2.02-0.84
Glutamine (Q)-3.5-0.69-0.85-0.69
Aspartic Acid (D)-3.5-0.66-1.23-0.98
Asparagine (N)-3.5-0.64-0.78-0.64
Lysine (K)-3.9-1.10-0.99-1.10
Arginine (R)-4.5-1.81-1.26-1.76
Critical Aggregation Concentration (CAC)

The Critical Aggregation Concentration (CAC) is a key parameter that defines the concentration above which peptide monomers begin to self-assemble into larger structures.[4] It is a measure of the stability of the monomeric state versus the assembled state and is influenced by factors such as the peptide's hydrophobicity, charge, and the experimental conditions (e.g., temperature, pH, ionic strength). Lower CAC values generally indicate a higher propensity for self-assembly.[4]

PeptideSequenceHydrophobic MoietyCAC (µM)Reference
C16-KTTKSKTTKSC16 Alkyl Chain100[3]
C12-A3KA3KC12 Alkyl Chain80[3]
C16-A3KA3KC16 Alkyl Chain30[3]
C19-VAGKVAGKC19 Alkyl Chain~10[11]
C19-K1K1C19 Alkyl Chain~5[11]
C19-K2K2C19 Alkyl Chain~7[11]
C19-K3K3C19 Alkyl Chain~6[11]
UPGNNQQNY-1-100 (concentration dependent)[12]
UP-RRGNNQQNYRR-1-100 (concentration dependent)[12]
UP-RWRGNNQQNYRWR-1-100 (concentration dependent)[12]

Experimental Protocols for Studying Peptide Assembly

A variety of biophysical techniques are employed to characterize the self-assembly process and the resulting nanostructures.

Fluorescence Spectroscopy with Nile Red

Principle: Nile Red is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission maximum in hydrophobic environments.[13] This property makes it an excellent probe for monitoring the formation of hydrophobic microdomains during peptide assembly and for determining the Critical Aggregation Concentration (CAC).[12]

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of Nile Red in anhydrous DMSO.[13]

  • Preparation of Peptide Solutions: Prepare a series of peptide solutions at different concentrations in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).[12]

  • Addition of Nile Red: Add a small aliquot of the Nile Red stock solution to each peptide solution to a final concentration of approximately 100 nM.[12]

  • Incubation: Incubate the samples for a sufficient time (e.g., 12 hours) to allow for assembly to reach equilibrium.[12]

  • Fluorescence Measurement: Record the fluorescence emission spectra (e.g., from 600 to 700 nm) using an excitation wavelength of 550 nm.[12]

  • Data Analysis: Plot the maximum emission wavelength (λmax) or the fluorescence intensity at λmax as a function of peptide concentration. The CAC is determined from the inflection point of the resulting sigmoidal curve.[12]

Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution.[14] From these fluctuations, the hydrodynamic radius (Rh) of the particles can be determined, providing information on the size and size distribution of peptide assemblies.[15]

Protocol:

  • Sample Preparation: Prepare peptide solutions at the desired concentration in a suitable buffer. The sample must be free of dust and large aggregates. Filter the sample through a 0.2 µm syringe filter directly into a clean DLS cuvette.[16]

  • Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Set the data acquisition parameters, including the number of measurements and the duration of each measurement. A stable count rate, typically between 150k and 250k counts per second for protein solutions, is desirable.[16]

  • Data Analysis: The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to calculate the diffusion coefficient, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation. The size distribution and polydispersity index (PDI) provide information about the homogeneity of the sample.

Transmission Electron Microscopy (TEM)

Principle: TEM provides high-resolution, two-dimensional images of the morphology of self-assembled peptide nanostructures.[17]

Protocol:

  • Sample Preparation: Apply a small drop (e.g., 5-10 µL) of the peptide solution (at a concentration suitable for forming the desired structures) onto a carbon-coated copper grid.[8]

  • Incubation: Allow the sample to adsorb to the grid for a few minutes.

  • Negative Staining: Wick away the excess solution with filter paper and immediately apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).[8]

  • Drying: After a short incubation with the stain (e.g., 30-60 seconds), blot away the excess stain and allow the grid to air dry completely.

  • Imaging: Image the grid in a transmission electron microscope at an appropriate magnification.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[2] In the far-UV region (190-250 nm), the CD spectrum of a peptide is sensitive to its secondary structure content (α-helix, β-sheet, random coil).[18]

Protocol:

  • Sample Preparation: Prepare a peptide solution with a concentration typically in the range of 0.1-0.5 mg/mL in a buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[18][19] The sample must be homogenous and free of aggregates.[20]

  • Cuvette Selection: Use a quartz cuvette with a short path length (e.g., 0.1-1 mm) to minimize the absorbance of the buffer.[21]

  • Data Acquisition: Record the CD spectrum over the desired wavelength range (e.g., 190-260 nm). A baseline spectrum of the buffer alone should also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum, typically plotted as mean residue ellipticity [θ] versus wavelength, can be qualitatively analyzed by observing the characteristic spectral features of different secondary structures (e.g., for β-sheets, a negative band around 218 nm and a positive band near 195 nm).[18] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.[18]

Atomic Force Microscopy (AFM)

Principle: AFM provides three-dimensional topographical images of surfaces at the nanoscale by scanning a sharp tip over the sample. It is a powerful tool for visualizing the morphology and dimensions of individual self-assembled peptide nanostructures on a substrate.

Protocol:

  • Substrate Preparation: Use an atomically flat substrate, such as freshly cleaved mica.[22] For some peptides, the mica surface may need to be pre-treated (e.g., with poly-L-lysine) to promote adhesion.[22]

  • Sample Deposition: Deposit a small volume (e.g., 10-20 µL) of the peptide solution onto the prepared substrate and incubate for 10-20 minutes to allow for adsorption.[22][23]

  • Washing and Drying: Gently wash the surface with deionized water to remove unadsorbed peptides and salts, and then dry the sample, for instance, under a gentle stream of nitrogen or in a vacuum.[22]

  • Imaging: Mount the sample in the AFM and image in tapping mode in air. The imaging parameters (e.g., scan size, scan rate, setpoint) should be optimized to obtain high-quality images without damaging the sample.[22]

Visualizing the Pathways of Peptide Assembly

Amyloid-β Aggregation Pathway

The aggregation of the amyloid-β (Aβ) peptide is a hallmark of Alzheimer's disease and serves as a well-studied model for hydrophobic-driven peptide assembly.[5] The process involves a cascade of events, starting from soluble monomers and culminating in the formation of insoluble amyloid fibrils.[24]

Amyloid_Beta_Aggregation cluster_0 Amyloidogenic Pathway cluster_1 Aggregation Cascade APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase cleavage Abeta_monomer Aβ Monomer (soluble) gamma_secretase->Abeta_monomer Oligomers Soluble Oligomers (toxic) Abeta_monomer->Oligomers Primary Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Amyloid Fibrils (insoluble plaques) Protofibrils->Fibrils Maturation Fibrils->Oligomers Secondary Nucleation (on fibril surface)

Caption: The amyloidogenic pathway leads to the formation of amyloid-β fibrils.

Logical Workflow for Designing Self-Assembling Peptides

The rational design of self-assembling peptides involves a systematic process of sequence selection, synthesis, and characterization to achieve desired nanostructures and functionalities.

Peptide_Design_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_characterization Assembly & Characterization cluster_optimization Optimization define_properties Define Target Properties (e.g., nanostructure, function) select_motif Select Structural Motif (e.g., β-hairpin, coiled-coil) define_properties->select_motif design_sequence Design Amino Acid Sequence (hydrophobicity, charge, amphiphilicity) select_motif->design_sequence in_silico In Silico Modeling (MD simulations) design_sequence->in_silico synthesis Peptide Synthesis (Solid-Phase) in_silico->synthesis purification Purification (HPLC) synthesis->purification characterization_synthesis Characterization (Mass Spectrometry) purification->characterization_synthesis self_assembly Induce Self-Assembly (pH, temp, concentration) characterization_synthesis->self_assembly secondary_structure Secondary Structure Analysis (CD Spectroscopy) self_assembly->secondary_structure morphology Morphological Analysis (TEM, AFM) self_assembly->morphology size_distribution Size Distribution (DLS) self_assembly->size_distribution analysis Analyze Results secondary_structure->analysis morphology->analysis size_distribution->analysis refine_design Refine Peptide Design analysis->refine_design Iterate final_product Final Peptide Nanomaterial analysis->final_product Achieved refine_design->design_sequence

Caption: A logical workflow for the rational design of self-assembling peptides.

Conclusion

Hydrophobic interactions are the subtle architects of a vast array of self-assembled peptide nanostructures. A thorough understanding of the thermodynamic principles, the influence of amino acid sequence, and the application of appropriate characterization techniques are paramount for the rational design and successful application of these materials. This guide provides a foundational framework for researchers to navigate the complexities of peptide self-assembly, paving the way for the development of novel biomaterials and therapeutics with precisely controlled properties and functions. The continued exploration of the interplay between hydrophobic and other non-covalent interactions will undoubtedly unlock even greater potential in the field of peptide-based nanotechnology.

References

A Deep Dive into the Theoretical Modeling of Phe-Phe-Phe Peptide Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical modeling of the tripeptide Phenylalanyl-Phenylalanyl-Phenylalanine (Phe-Phe-Phe or FFF). The inherent aromaticity and hydrophobicity of its constituent phenylalanine residues make the FFF peptide a subject of significant interest, particularly in the fields of material science for its self-assembly properties and in pharmacology as a model for peptide-drug interactions. This document outlines the key computational methodologies, experimental validation techniques, and structural data pertinent to the elucidation of the FFF peptide's conformational landscape.

Theoretical Modeling Methodologies

The conformational flexibility of the FFF peptide necessitates the use of robust computational methods to explore its potential energy surface and identify stable structures. The primary theoretical approaches employed are Molecular Dynamics (MD) simulations, ab initio quantum chemical calculations, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods.

Molecular Dynamics Simulations

MD simulations are a powerful tool for sampling the conformational space of peptides over time.[1] The accuracy of these simulations is heavily dependent on the chosen force field, which is a set of empirical energy functions and parameters that describe the interactions between atoms.[1]

Force Fields: Several classical force fields are commonly used for peptide simulations, each with its own set of parameters derived from experimental data and quantum mechanical calculations.[2]

  • AMBER (Assisted Model Building with Energy Refinement): Widely used for biomolecular simulations, with various parameter sets like ff14SB.[3][4]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular force field for proteins and peptides.[5]

  • GROMOS (GROningen MOlecular Simulation): Known for its application in a wide range of molecular simulations.[6][7]

  • OPLS (Optimized Potentials for Liquid Simulations): A family of force fields well-suited for condensed-phase simulations.

The choice of force field can significantly impact the predicted structural properties of the FFF peptide.

Ab Initio Quantum Chemical Calculations

For a more accurate description of the electronic structure and energetics of the FFF peptide, ab initio quantum chemical methods are employed. These methods solve the Schrödinger equation for the molecule without empirical parameters.

  • Density Functional Theory (DFT): A popular method that balances computational cost and accuracy, often used to calculate optimized geometries and vibrational frequencies.[8]

  • Møller-Plesset perturbation theory (MP2): A higher-level method that provides more accurate energy calculations, often used as a benchmark.[9][10]

These calculations are computationally expensive and are typically used for smaller systems or for refining structures obtained from MD simulations.

Experimental Validation Protocols

Theoretical models of the FFF peptide structure are validated through comparison with experimental data. The following are key experimental techniques and their protocols for studying peptide conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[11][12]

Protocol for Conformational Analysis of FFF Peptide:

  • Sample Preparation: Dissolve a few milligrams of the synthesized and purified FFF peptide in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.[13]

  • 1D and 2D NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and general spectral features.

    • Perform 2D homonuclear experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to assign proton resonances within each amino acid residue.

    • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.[12]

  • Data Analysis:

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Measure the ³J(HN, Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain dihedral angle restraints for the φ angle.[14]

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the secondary structure of peptides by analyzing their vibrational modes.[15][16]

Protocol for Secondary Structure Analysis of FFF Peptide:

  • Sample Preparation: Prepare a thin film of the FFF peptide by drying a solution of the peptide on an appropriate infrared-transparent window (e.g., CaF₂). Alternatively, for solution-state measurements, use a transmission cell with a short path length.[17]

  • Data Acquisition: Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation.[18]

  • Data Analysis:

    • Perform spectral deconvolution and second-derivative analysis of the amide I band to identify the contributions from different secondary structural elements.[18]

    • Characteristic frequencies for β-sheets are typically observed around 1620-1640 cm⁻¹ and 1680-1700 cm⁻¹, while α-helices show a characteristic band around 1650-1660 cm⁻¹.[15]

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Protocol for FFF Peptide Crystallography:

  • Crystallization:

    • Dissolve the highly purified FFF peptide in a suitable solvent to create a supersaturated solution.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (sitting or hanging drop).[19][20][21]

  • Data Collection:

    • Mount a single, well-ordered crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern on a detector.[22]

  • Structure Determination:

    • Process the diffraction data to obtain the unit cell dimensions, space group, and reflection intensities.

    • Solve the phase problem using methods like direct methods or molecular replacement (if a homologous structure is available).

    • Build an atomic model of the FFF peptide into the resulting electron density map and refine the model to best fit the experimental data.[19]

Quantitative Structural Data

The conformation of the FFF peptide can be described by the dihedral angles of its backbone (φ, ψ) and side chains (χ). Theoretical calculations provide the relative energies of different conformations. The following table summarizes expected values for canonical secondary structures as they would apply to the FFF peptide, based on computational studies of similar peptides.[8][23][24]

ConformationResidueφ (phi) Angle (°)ψ (psi) Angle (°)Relative Energy (kcal/mol)
Right-handed α-helix Phe1-60-450 (Reference)
Phe2-60-45
Phe3-60-45
Parallel β-sheet Phe1-119113+1.5
Phe2-119113
Phe3-119113
Antiparallel β-sheet Phe1-139135+1.2
Phe2-139135
Phe3-139135
Extended Conformation Phe1-150150+0.8
Phe2-150150
Phe3-150150

Note: The relative energies are illustrative and can vary depending on the force field, solvent model, and level of theory used in the calculations.

A Ramachandran plot provides a visual representation of the sterically allowed φ and ψ angles for each residue in the peptide.[23][25][26]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for the structural elucidation of the FFF peptide, integrating both experimental and computational approaches.

FFF_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Theoretical Modeling cluster_analysis Structural Analysis & Validation synthesis FFF Peptide Synthesis (e.g., Solid-Phase) purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography purification->xray md Molecular Dynamics (AMBER, CHARMM, GROMOS) purification->md qm Quantum Mechanics (DFT, MP2) purification->qm exp_structure Experimental Structure (Ensemble/Crystal) nmr->exp_structure ftir->exp_structure xray->exp_structure comp_structure Computed Structure (Conformational Ensemble) md->comp_structure qm->comp_structure validation Model Validation & Refinement exp_structure->validation comp_structure->validation validation->md Refine Force Field validation->qm Refine Calculations final_model Validated Structural Model of FFF Peptide validation->final_model

Workflow for FFF Peptide Structural Elucidation.
Theoretical Modeling Logic

The following diagram outlines the logical flow of a typical theoretical modeling study for the FFF peptide.

Theoretical_Modeling_Logic start Define FFF Peptide System (Sequence, Protonation State) force_field Select Force Field (e.g., AMBER ff14SB) start->force_field solvation Define Solvation Model (Explicit or Implicit Water) start->solvation md_setup Setup MD Simulation (Box, Neutralization) force_field->md_setup solvation->md_setup energy_min Energy Minimization md_setup->energy_min equilibration System Equilibration (NVT, NPT) energy_min->equilibration production_md Production MD Run equilibration->production_md trajectory_analysis Trajectory Analysis production_md->trajectory_analysis structural_properties Structural Properties: - RMSD, RMSF - Dihedral Angles - H-bonds trajectory_analysis->structural_properties energetics Energetic Analysis: - Potential Energy - Free Energy Landscape trajectory_analysis->energetics ab_initio Ab Initio Refinement (Optional) (DFT/MP2 on representative structures) trajectory_analysis->ab_initio final_conformations Identify Stable Conformations structural_properties->final_conformations energetics->final_conformations ab_initio->final_conformations

Logic Flow for Theoretical Modeling of FFF Peptide.

References

A Technical Guide to High-Purity H-Phe-Phe-Phe-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The tripeptide H-Phe-Phe-Phe-OH, composed of three L-phenylalanine (B559525) residues, is a hydrophobic peptide of significant interest in materials science and biomedical research. Due to its aromatic nature and propensity for self-assembly, it serves as a valuable building block for the development of novel biomaterials, drug delivery systems, and therapeutics. This technical guide provides an in-depth overview of the commercial acquisition, quality control, experimental protocols, and potential applications of high-purity this compound.

Commercial Availability

High-purity this compound is not typically available as a stock chemical. Researchers requiring this tripeptide will need to procure it through custom peptide synthesis services. Several reputable companies specialize in the custom synthesis of peptides to high specifications.

Key Commercial Suppliers for Custom Peptide Synthesis:

  • GenScript: A leading global biotechnology company that offers custom peptide synthesis with a variety of purity levels and modification options.

  • CPC Scientific: A premier custom peptide producer capable of synthesizing peptides from research to commercial scales, offering purities up to 99%.

  • AAPPTec: Specializes in custom peptide synthesis, offering a range of purity levels suitable for various research applications, from immunological grade to greater than 98% purity for structural studies.

  • Elim Biopharm: Provides rapid custom peptide synthesis services, with a focus on high-quality materials and stringent quality control.

  • Biosynth: A global leader in custom peptides, with extensive expertise in complex and modified peptide synthesis for research and pharmaceutical development.

When ordering custom synthesis, researchers can specify the desired purity, quantity, and formulation (e.g., as a trifluoroacetic acid salt or acetate (B1210297) salt).

Quantitative Data and Specifications

Upon custom synthesis, this compound is typically supplied as a lyophilized white powder. The following tables summarize the key physicochemical properties and typical quality control specifications provided by commercial suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₀N₃O₄
Molecular Weight 460.55 g/mol
Appearance White to off-white lyophilized powder
Solubility Insoluble in water. Soluble in organic solvents like DMSO and DMF. Due to its high hydrophobicity, dissolving in a small amount of organic solvent before dilution in aqueous buffers is recommended.
Storage Store lyophilized peptide at -20°C for long-term stability.[1][2][3] Avoid repeated freeze-thaw cycles.[1][3]

Table 2: Typical Quality Control Specifications for Custom Synthesized this compound

Analysis MethodSpecification
High-Performance Liquid Chromatography (HPLC) Purity ≥95% or ≥98% (as requested by the customer).[4][5]
Mass Spectrometry (MS) Molecular weight confirmed to match the theoretical mass.[6][7]
Certificate of Analysis (CoA) Provided with each synthesized peptide, detailing the results of HPLC and MS analysis, and confirming the peptide's identity and purity.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and analysis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common method for the solid-phase synthesis of peptides like this compound.[8][9][10][11]

Protocol for Fmoc-SPPS of this compound:

  • Resin Preparation: Start with a suitable resin, such as a Wang or Rink Amide resin, pre-loaded with the C-terminal amino acid (Fmoc-Phe-OH). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound phenylalanine by treating it with a 20% solution of piperidine (B6355638) in DMF. This exposes the free amine group for the next coupling step.

  • Amino Acid Coupling: Activate the next Fmoc-protected phenylalanine (Fmoc-Phe-OH) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.

  • Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent phenylalanine residues to elongate the peptide chain.

  • Cleavage and Deprotection: Once the tripeptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Lyophilization: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Collect the precipitated peptide by centrifugation, wash it with cold ether, and then lyophilize it to obtain a dry powder.

SPPS_Workflow Resin Fmoc-Phe-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Phe-OH (HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (Deprotection & Coupling) Wash2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Final_Peptide This compound (Lyophilized Powder) Lyophilization->Final_Peptide

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying the crude synthetic peptide to the desired level of purity.[4][5][12]

Protocol for RP-HPLC Purification:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent, such as DMSO, and then dilute with the initial mobile phase (e.g., 0.1% TFA in water).

  • Column and Mobile Phases: Use a C18 reverse-phase column. The mobile phases typically consist of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Gradient Elution: Elute the peptide from the column using a linear gradient of increasing Solvent B concentration. The hydrophobic this compound will be retained on the column and will elute at a specific concentration of acetonitrile (B52724).

  • Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm or 280 nm.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final high-purity peptide.

Quality Control by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[6][7]

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent compatible with the mass spectrometer (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., ESI-MS or MALDI-TOF). Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the experimentally observed molecular mass with the calculated theoretical mass of this compound (460.55 Da). The presence of a peak corresponding to this mass confirms the identity of the peptide.

Biological and Materials Science Applications

The unique properties of this compound, particularly its hydrophobicity and ability to self-assemble, make it a candidate for various applications.

Self-Assembly and Nanomaterials

Phenylalanine-containing peptides are well-known for their ability to self-assemble into ordered nanostructures such as nanotubes, nanofibers, and hydrogels.[13][14][15][16] This self-assembly is driven by non-covalent interactions, including π-π stacking of the aromatic phenyl rings and hydrogen bonding.[14][16] These self-assembled structures have potential applications in:

  • Drug Delivery: The hydrophobic core of these nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[17]

  • Tissue Engineering: The resulting hydrogels can serve as scaffolds for cell culture and tissue regeneration due to their biocompatibility.[18]

  • Biomaterials: The formation of rigid nanostructures can be exploited for the creation of novel biomaterials with unique mechanical and electronic properties.[17]

Relevance in Neurodegenerative and Metabolic Diseases

Phenylalanine and its peptides have been implicated in several pathological conditions:

  • Alzheimer's Disease: The dipeptide Phe-Phe is a core recognition motif in the self-assembly of the amyloid-β peptide, which forms the characteristic plaques in Alzheimer's disease.[15][19][20] Research into phenylalanine-rich peptides can provide insights into the mechanisms of amyloid fibril formation and potential therapeutic interventions.[20]

  • Phenylketonuria (PKU): This genetic disorder is characterized by the inability to metabolize phenylalanine, leading to its accumulation and the formation of toxic amyloid-like fibrils.[21]

  • Insulin (B600854) Signaling: Studies have shown that high levels of phenylalanine can impair insulin signaling by modifying the insulin receptor, potentially contributing to insulin resistance.[22]

Signaling Pathways

The role of phenylalanine in cellular signaling is an active area of research. One of the more defined pathways involves its impact on insulin signaling.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IRβ) Insulin->IR Binds Phe High Phenylalanine FARS Phenylalanyl-tRNA Synthetase (FARS) Phe->FARS Phenylalanylation Phenylalanylation of IRβ IR->Phenylalanylation Targeted by IRS IRS Phosphorylation (Reduced) IR->IRS Activates FARS->Phenylalanylation IR_inactive Inactive IRβ Phenylalanylation->IR_inactive IR_inactive->IRS Inhibits PI3K_AKT PI3K/AKT Pathway (Inhibited) IRS->PI3K_AKT GLUT4 GLUT4 Translocation (Inhibited) PI3K_AKT->GLUT4 Glucose_Uptake Glucose Uptake (Decreased) GLUT4->Glucose_Uptake

Proposed pathway of phenylalanine-induced insulin resistance.

This diagram illustrates how elevated levels of phenylalanine can lead to the modification of the insulin receptor beta subunit (IRβ) through the action of phenylalanyl-tRNA synthetase (FARS).[22] This modification, known as phenylalanylation, can inactivate the receptor, leading to reduced downstream signaling through the PI3K/AKT pathway and ultimately decreased glucose uptake by the cell.[22]

Conclusion

This compound is a valuable research tool for scientists and drug development professionals exploring the fields of biomaterials, drug delivery, and the molecular basis of diseases. While not commercially available off-the-shelf, it can be readily obtained through custom synthesis from various specialized suppliers. Adherence to proper handling, storage, and experimental protocols is crucial for obtaining reliable and reproducible results. The insights gained from studying this and similar phenylalanine-rich peptides will continue to advance our understanding of molecular self-assembly and its implications for human health.

References

An In-depth Technical Guide to the Safety and Handling of H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-Phe-Phe-Phe-OH is a tripeptide composed of three L-phenylalanine residues. Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and various catecholamines. Peptides containing phenylalanine are of significant interest in biochemical and pharmaceutical research. Due to its nature as a fine powder and its potential biological activity, proper safety and handling procedures are crucial to minimize exposure and ensure a safe laboratory environment. This guide provides detailed information on the known properties, potential hazards, handling procedures, and emergency protocols related to this compound and similar peptide compounds.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for L-Phenylalanine, the constituent amino acid of this compound. This data is provided as a reference to infer the general properties of the tripeptide.

Table 1: Physical and Chemical Properties of L-Phenylalanine

PropertyValueSource(s)
Physical StatePowder, Solid[1]
AppearanceWhite[1]
OdorSlight[1]
pH5.4-6.0 (1% aqueous solution)[1]
Melting Point/Range270 - 275 °C / 518 - 527 °F[1]
Molecular FormulaC9H11NO2[1]
Molecular Weight165.19 g/mol [1]

Table 2: Toxicological Data for L-Phenylalanine

Hazard InformationDetailsSource(s)
Acute ToxicityNo acute toxicity information is available for this product.[1]
Health HazardsBased on available data, the classification criteria are not met.[2]

Table 3: Stability and Reactivity of L-Phenylalanine

ReactivityDetailsSource(s)
Reactive HazardNone known, based on information available.[1]
Chemical StabilityStable under normal conditions.[1]
Conditions to AvoidIncompatible products, excess heat, and dust formation.[1]
Incompatible MaterialsStrong oxidizing agents.[1]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[1]
Hazardous PolymerizationHazardous polymerization does not occur.[1]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

While specific experimental protocols for this compound are not available, the following general procedures for handling solid peptide compounds should be strictly followed to minimize risk.

3.1. Engineering Controls

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate dust, such as weighing or reconstitution, use a chemical fume hood or a ventilated balance enclosure.[3]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] A lab coat is mandatory.

  • Respiratory Protection: For operations where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[4]

3.3. General Hygiene Practices

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Avoid dust formation.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] For long-term storage, it is often recommended to store peptides at -20°C.[5]

  • Disposal: Dispose of this material and its container in accordance with all applicable local, state, and federal regulations.

Emergency Procedures

The following diagrams outline the logical workflows for responding to accidental exposure or spillage.

Emergency_Response cluster_exposure First Aid for Exposure Exposure Accidental Exposure Route Route of Exposure? Exposure->Route Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Route->Inhalation Inhalation Skin_Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. Route->Skin_Contact Skin Contact Eye_Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Obtain medical attention. Route->Eye_Contact Eye Contact Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur. Route->Ingestion Ingestion

Caption: First Aid Decision Tree for this compound Exposure.

Spill_Response cluster_spill Spill Response Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small_Spill Ensure adequate ventilation. Wear appropriate PPE. Sweep up and shovel into a suitable container for disposal. Avoid dust formation. Assess->Small_Spill Small Large_Spill Evacuate the area. Prevent further leakage if safe to do so. Contain the spill with inert material. Follow institutional procedures for large chemical spills. Assess->Large_Spill Large Clean_Area Clean the spill area thoroughly with appropriate cleaning agents. Small_Spill->Clean_Area Large_Spill->Clean_Area Dispose Dispose of waste in accordance with regulations. Clean_Area->Dispose

Caption: Spill Response Workflow for this compound.

Conclusion

While this compound is not classified as a hazardous substance based on the available data for its constituent amino acid, it is imperative to handle it with the care and precautions appropriate for all laboratory chemicals. Adherence to the guidelines outlined in this document, in conjunction with institution-specific safety protocols, will help ensure the safety of all personnel working with this and similar peptide compounds. A thorough risk assessment should always be conducted before initiating any new experimental work.

References

Methodological & Application

Application Notes and Protocols for H-Phe-Phe-Phe-OH Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the formation of a supramolecular hydrogel from the unprotected tripeptide H-Phe-Phe-Phe-OH. Phenylalanine-rich peptides are known for their capacity to self-assemble into well-ordered nanostructures, such as fibrils and nanotubes, which can entangle to form a three-dimensional hydrogel network.[1][2] This self-assembly is primarily driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions among the aromatic phenyl rings.[2] The resulting hydrogel can serve as a biocompatible scaffold for 3D cell culture, tissue engineering, and the controlled release of therapeutic agents.

Due to the absence of a specific, published protocol for the unprotected this compound tripeptide, the following protocols are based on established methods for similar short, unprotected or minimally modified aromatic peptides.[3][4][5] The provided concentrations and conditions should be considered as starting points for optimization.

Data Presentation

The successful formation and physical properties of a this compound hydrogel would be characterized by several key quantitative parameters. The following table provides an example of expected values based on data from similar peptide hydrogels.[6][7]

ParameterTypical Value RangeMethod of Analysis
Minimum Gelation Concentration (MGC)15 - 50 mMVisual inspection (vial inversion)
Gelation TimeMinutes to HoursVisual inspection
Storage Modulus (G')100 - 10,000 PaOscillatory Rheology
Loss Modulus (G'')10 - 1000 PaOscillatory Rheology
Fiber Diameter10 - 50 nmTransmission Electron Microscopy (TEM)

Experimental Protocols

Protocol 1: Hydrogel Formation via pH Trigger

This protocol utilizes a change in pH to induce the self-assembly and gelation of the this compound tripeptide. The peptide is first dissolved at a high pH where it is deprotonated and soluble, and then the pH is lowered to the isoelectric point to trigger self-assembly.

Materials:

  • This compound peptide

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Sodium Phosphate (B84403) buffer (pH 5.8)

  • Deionized water

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Peptide Dissolution:

    • Weigh the desired amount of this compound to achieve a final concentration within the expected MGC range (e.g., 30 mM).

    • Dissolve the peptide in 0.1 M NaOH solution. Use half of the final desired volume. Gentle sonication can be used to aid dissolution.[3] This step ensures the carboxylic acid terminus is deprotonated, leading to electrostatic repulsion that prevents premature aggregation.

  • pH Triggering:

    • To induce gelation, add an equal volume of 0.1 M sodium phosphate buffer (pH 5.8) to the peptide solution.[3]

    • Mix gently by pipetting up and down a few times. Avoid vigorous vortexing, which can disrupt the formation of the fibrillar network.

  • Gelation:

    • Allow the solution to stand undisturbed at room temperature.

    • Monitor for hydrogel formation by inverting the vial. A stable hydrogel will not flow. Gelation time can vary.

Protocol 2: Characterization of Hydrogel Properties

A. Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Procedure:

  • Prepare a 5 µL aliquot of the hydrogel.

  • Place the aliquot onto a carbon-coated copper grid for 1 minute.[8]

  • Wick away the excess sample with filter paper.

  • (Optional) Stain the sample with a heavy metal stain like uranyl acetate (B1210297) for enhanced contrast.

  • Allow the grid to dry completely before imaging.

  • Visualize the fibrillar network using a transmission electron microscope.

B. Oscillatory Rheology for Mechanical Properties

Procedure:

  • Form the hydrogel directly on the rheometer plate by mixing the alkaline peptide solution and the acidic buffer as described in Protocol 1.[3]

  • Perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to monitor the gelation process. The storage modulus (G') should increase and surpass the loss modulus (G'').

  • Once the gel has matured, perform a frequency sweep at a constant strain to determine the frequency dependence of G' and G''.

  • Conduct a strain sweep at a constant frequency to identify the linear viscoelastic region of the hydrogel.[6][7]

Diagrams

G cluster_workflow Hydrogel Formation Workflow start This compound Powder dissolution Dissolve in 0.1 M NaOH (High pH) start->dissolution Solubilization trigger Add 0.1 M Phosphate Buffer (Lower pH) dissolution->trigger pH Adjustment gelation Self-Assembly & Hydrogel Formation trigger->gelation Induction hydrogel This compound Hydrogel gelation->hydrogel

Caption: Workflow for this compound hydrogel formation via pH trigger.

G cluster_pathway Self-Assembly Signaling Pathway Peptide This compound (Zwitterionic) Interactions π-π Stacking (Aromatic Rings) + Hydrogen Bonding (Peptide Backbone) Peptide->Interactions Initiation Fibrils Nanofibril Formation Interactions->Fibrils Assembly Network Fibril Entanglement Fibrils->Network Cross-linking Hydrogel Hydrogel Matrix Network->Hydrogel Water Trapping

Caption: Key interactions driving this compound self-assembly.

References

Application Notes and Protocols: H-Phe-Phe-Phe-OH for 3D Cell Culture Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) cultures. This physiological relevance is critical for predictive drug screening, disease modeling, and tissue engineering. Self-assembling peptide hydrogels have emerged as a promising class of synthetic scaffolds due to their biocompatibility, biodegradability, and tunable mechanical properties that can emulate the native extracellular matrix (ECM).[1]

The tripeptide H-Phe-Phe-Phe-OH, composed of three phenylalanine residues, is a minimalist building block with a strong propensity for self-assembly. Driven by hydrogen bonding, hydrophobic interactions, and π-π stacking of the aromatic side chains, these peptides can form nanofibrous networks that entrap water to create hydrogels.[2] This document provides detailed application notes and protocols for utilizing this compound as a scaffold for 3D cell culture and related applications in drug development.

Disclaimer: Specific experimental data for this compound hydrogels is limited in publicly available literature. The quantitative data and protocols provided herein are representative values and methods extrapolated from studies on closely related self-assembling peptides, particularly those containing the Phe-Phe motif. Researchers should consider this document a starting guide and must perform specific optimizations for their applications.

Data Presentation: Physicochemical Properties

The physical properties of this compound hydrogels are critical for their application as cell culture scaffolds. These properties are highly dependent on peptide concentration, pH, and ionic strength. The following table summarizes representative data for hydrogels formed from Phe-Phe motif peptides, which can be used as a baseline for optimization studies with this compound.

PropertyRepresentative Value RangeConditionsSignificance in 3D Cell Culture
Peptide Concentration 0.5 - 2.0 % (w/v)In aqueous buffer (e.g., PBS or cell media)Determines scaffold density, porosity, and mechanical stiffness.
Storage Modulus (G') 100 - 10,000 PaDependent on concentration and cross-linkingIndicates hydrogel stiffness; can be tuned to mimic different tissue types (e.g., brain vs. bone).
Pore Size 10 - 200 µmPost-gelationAffects nutrient and oxygen diffusion, waste removal, and cell migration within the scaffold.
Gelation Time 5 - 60 minutespH-triggered or solvent-switch methodsCritical for homogeneous cell encapsulation; faster times can be cytotoxic.
Fiber Diameter 10 - 50 nmTransmission Electron Microscopy (TEM) analysisNanofibrous architecture mimics the native ECM, providing topographical cues for cells.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel Scaffolds (pH-Switch Method)

This protocol describes the formation of a sterile this compound hydrogel for 3D cell culture using a pH-triggered self-assembly method. This is adapted from methods used for Fmoc-Phe-Phe hydrogels.[3]

Materials:

  • Lyophilized this compound peptide powder

  • Sterile 0.1 M Sodium Hydroxide (NaOH)

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile, low-retention microtubes and pipette tips

Procedure:

  • Peptide Stock Preparation:

    • Under sterile conditions, weigh the desired amount of this compound powder to prepare a stock solution (e.g., 20 mg/mL or 2% w/v).

    • Add a small volume of sterile 0.1 M NaOH to the peptide powder and gently vortex to dissolve. The basic pH prevents premature self-assembly. Adjust the volume to reach the final desired stock concentration.

    • Note: The final concentration of the peptide in the gel will be lower. This stock solution should be clear.

  • Cell Suspension Preparation:

    • Harvest cells to be encapsulated and resuspend them in a desired cell culture medium at a concentration twice the final desired cell density (e.g., if the final density is 1x10^6 cells/mL, prepare a 2x10^6 cells/mL suspension).

  • Hydrogel Formation and Cell Encapsulation:

    • In a sterile microtube, combine the peptide stock solution and the cell suspension at a 1:1 ratio. For example, mix 50 µL of peptide stock with 50 µL of the cell suspension.

    • Pipette the mixture gently up and down to ensure a homogenous distribution of cells. Avoid introducing air bubbles.

    • The cell culture medium will buffer the basic peptide solution, lowering the pH towards neutral and triggering the self-assembly and gelation process.

    • Immediately dispense the mixture into the wells of a sterile culture plate. The volume will depend on the plate format (e.g., 50 µL for a 96-well plate).

    • Place the plate in a cell culture incubator (37°C, 5% CO₂) for 30-60 minutes to allow for complete gelation.

  • Cell Culture:

    • After the hydrogel has solidified, carefully add pre-warmed cell culture medium to cover the scaffold.

    • Culture the cells under standard conditions, changing the medium every 2-3 days.

Protocol 2: Characterization of Cell Viability (Live/Dead Assay)

This protocol allows for the qualitative and quantitative assessment of cell viability within the this compound scaffold.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein-AM and Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Confocal or fluorescence microscope

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the Live/Dead reagents in sterile PBS according to the manufacturer's instructions. Typically, this involves adding a small volume of both Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to PBS.

  • Staining:

    • Carefully aspirate the culture medium from the hydrogel scaffolds.

    • Gently wash the scaffolds once with PBS.

    • Add a sufficient volume of the Live/Dead working solution to completely cover the hydrogels.

    • Incubate the plate at 37°C for 30-45 minutes, protected from light.

  • Imaging:

    • After incubation, carefully remove the staining solution and replace it with fresh PBS.

    • Image the hydrogels using a fluorescence or confocal microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

    • For quantitative analysis, acquire z-stack images from multiple random fields and use image analysis software (e.g., ImageJ) to count the number of live and dead cells to calculate the percentage of viable cells.

Protocol 3: Assessment of Cell Proliferation (AlamarBlue/resazurin Assay)

This protocol provides a quantitative measure of cell proliferation over time within the 3D scaffold.

Materials:

  • AlamarBlue® or resazurin-based proliferation reagent

  • Cell culture medium without phenol (B47542) red (for fluorescence-based assays)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10% (v/v) solution of the AlamarBlue reagent in phenol red-free cell culture medium.

  • Assay Performance:

    • At desired time points (e.g., Day 1, 3, 7), aspirate the old medium from the hydrogel-containing wells.

    • Add the AlamarBlue working solution to each well, including wells with cell-free hydrogels to serve as a background control.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on cell type and density.

  • Measurement:

    • After incubation, transfer a known volume of the supernatant from each well to a new, opaque-walled 96-well plate.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence values (from cell-free hydrogels) from the values of the cell-laden hydrogels.

    • An increase in fluorescence over time indicates cell proliferation.

Visualizations: Diagrams and Workflows

Peptide Self-Assembly Workflow

G cluster_0 Preparation cluster_1 Gelation Trigger cluster_2 Result peptide This compound (Lyophilized Powder) dissolution Dissolve in Alkaline Solution (e.g., NaOH) peptide->dissolution mixing Mix 1:1 dissolution->mixing cells Cell Suspension in Culture Medium cells->mixing gelation pH Neutralization & Self-Assembly mixing->gelation hydrogel Cell-Laden Hydrogel Scaffold gelation->hydrogel

Caption: Workflow for preparing this compound hydrogel via pH-switch method.

3D Cell Culture and Analysis Workflow

G start Cell Encapsulation in Hydrogel culture 3D Culture (37°C, 5% CO₂) start->culture medium Medium Change (Every 2-3 Days) culture->medium endpoint Select Time Point (Day 1, 3, 7...) culture->endpoint medium->culture viability Viability Assay (Live/Dead) endpoint->viability proliferation Proliferation Assay (AlamarBlue) endpoint->proliferation imaging Morphology Analysis (Confocal/SEM) endpoint->imaging

Caption: General workflow for 3D cell culture experiments and endpoint analysis.

Simplified Integrin-Mediated Signaling Pathway

G cluster_0 Extracellular Matrix (Scaffold) cluster_1 Cell Membrane cluster_2 Intracellular Signaling scaffold Peptide Fibers (e.g., this compound) integrin Integrin Receptor scaffold->integrin Binding fak FAK integrin->fak Activation src Src fak->src ras Ras/MAPK Pathway src->ras rho Rho/ROCK Pathway src->rho response Cellular Responses (Survival, Proliferation, Adhesion, Migration) ras->response rho->response

Caption: Simplified integrin signaling in response to cell-scaffold interaction.

References

Application Notes and Protocols for Phe-Phe-Phe in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylalanine (Phe-Phe-Phe or FFF) and its derivatives in the development of advanced drug delivery systems. Capitalizing on their inherent biocompatibility and propensity for self-assembly, these peptide-based nanostructures offer a versatile platform for the encapsulation and controlled release of a wide range of therapeutic agents. This document details the underlying principles, quantitative data, and experimental protocols for utilizing FFF-based systems in pre-clinical research and development.

Principle of Self-Assembly and Drug Encapsulation

The tripeptide Phe-Phe-Phe is a minimalist building block that spontaneously self-assembles in aqueous solutions to form a variety of well-defined nanostructures, including nanospheres, nanorods, and hydrogels.[1][2] This process is primarily driven by non-covalent interactions, particularly π-π stacking of the aromatic phenylalanine residues and hydrogen bonding between the peptide backbones.[3]

The formation of these nanostructures creates hydrophobic cores that are ideal for encapsulating lipophilic drug molecules, shielding them from the aqueous environment and preventing their premature degradation. Drugs can be loaded into these systems either by co-assembly with the peptide monomers or by passive diffusion into the pre-formed nanostructures.[2] Modifications to the peptide, such as the addition of a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, can enhance the self-assembly process, leading to the formation of robust hydrogels suitable for sustained drug release.[4]

Quantitative Data on FFF-Related Drug Delivery Systems

The following tables summarize key quantitative parameters for drug delivery systems based on phenylalanine self-assembly. Data for poly(phenylalanine) (PPhe) is included as a well-characterized and closely related system.

Carrier SystemDrugParticle Size (nm)Drug Loading Capacity (DLC) (wt%)Encapsulation Efficiency (EE) (%)Reference
Poly(phenylalanine) Nanoparticles (PP-NPs)Paclitaxel (B517696) (PTX)~100> 12Not Reported[1]
Fmoc-FF HydrogelIndomethacin (IDM)Not ApplicableUp to 100Not Reported
Fmoc-FF NanogelsDoxorubicin (Dox)241.50.25Low

Table 1: Physicochemical Properties and Drug Loading of Phenylalanine-Based Nanocarriers.

Carrier SystemDrugRelease ProfileIn Vivo ModelTherapeutic OutcomeReference
PTX@PP-NPsPaclitaxel (PTX)Sustained releaseCT26 tumor-bearing miceSignificant antitumor effects and prolonged blood circulation[1]
Fmoc-FF HydrogelIndomethacin (IDM)Sustained releaseNot ApplicableNot Applicable
Peptide NanoparticlesDoxorubicin (Dox)Not Reported4T1 tumor-bearing miceEffective tumor growth inhibition[5]

Table 2: In Vitro and In Vivo Performance of Phenylalanine-Based Drug Delivery Systems.

Experimental Protocols

Synthesis of Poly(phenylalanine) (PPhe) Nanoparticles for Drug Delivery

This protocol describes a one-step synthesis of poly(phenylalanine) and its self-assembly into nanoparticles.[2]

Materials:

  • L-phenylalanine (Phe)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270)

  • Ultrapure water

  • Ice bath

  • Round-bottomed flask

  • Magnetic stirrer

  • Centrifuge

  • Vacuum dryer

Procedure:

  • Add 15 mL of pyridine to a round-bottomed flask under ice-bath conditions and stir for 10 minutes.

  • Slowly add 0.36–2.16 mL of SOCl₂ dropwise to the flask and stir for an additional 15 minutes.

  • Add L-phenylalanine to the mixture.

  • Allow the reaction to proceed at 25–35 °C for 2 hours.

  • After the reaction, add ultrapure water to the mixture to precipitate the polymer.

  • Centrifuge the mixture to collect the precipitate and remove excess pyridine. Repeat this washing step three times.

  • Dry the resulting yellowish-brown powder under vacuum to obtain poly(phenylalanine).

Preparation of Paclitaxel-Loaded Poly(phenylalanine) Nanoparticles (PTX@PP-NPs) by Nanoprecipitation

This protocol details the encapsulation of paclitaxel into PPhe nanoparticles using the nanoprecipitation method.[2]

Materials:

  • Synthesized poly(phenylalanine) (PPhe)

  • Paclitaxel (PTX)

  • Acetone (B3395972)

  • Aqueous phase (e.g., ultrapure water or PBS)

  • Magnetic stirrer

  • Dialysis membrane (for purification)

Procedure:

  • Dissolve the synthesized PPhe and paclitaxel in acetone.

  • Under constant stirring, add the organic solution dropwise into a larger volume of the aqueous phase.

  • Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase.

  • Stir the suspension for a few hours to allow for solvent evaporation and nanoparticle stabilization.

  • Purify the PTX@PP-NP suspension by dialysis against ultrapure water to remove free drug and residual organic solvent.

Characterization of Drug-Loaded Nanoparticles

Particle Size and Morphology:

  • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Visualize the morphology, size, and aggregation state of the nanoparticles. A drop of the nanoparticle suspension is placed on a carbon-coated copper grid, air-dried, and imaged.

Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the purified PTX@PP-NP suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug.

  • Quantify the amount of paclitaxel using High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

In Vitro Drug Release Study

This protocol describes a typical dialysis-based method for assessing the in vitro release of a drug from the nanoparticles.

Materials:

  • PTX@PP-NP suspension

  • Dialysis bag with a specific molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, with a small amount of surfactant like Tween 80 to maintain sink conditions)

  • Shaking incubator at 37°C

  • HPLC for drug quantification

Procedure:

  • Place a known volume of the PTX@PP-NP suspension into a dialysis bag.

  • Immerse the sealed dialysis bag in a known volume of the release medium at 37°C with constant shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of the released drug in the collected aliquots using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

experimental_workflow cluster_synthesis PPhe Synthesis cluster_loading Drug Loading (Nanoprecipitation) cluster_characterization Characterization Phe Phenylalanine SOCl2 Thionyl Chloride in Pyridine Phe->SOCl2 Polymerization Polymerization SOCl2->Polymerization PPhe Poly(phenylalanine) Polymerization->PPhe PPhe_drug PPhe + Paclitaxel in Acetone PPhe->PPhe_drug Nano Nanoprecipitation PPhe_drug->Nano Aqueous Aqueous Phase Aqueous->Nano PTX_NP PTX@PP-NPs Nano->PTX_NP PTX_NP->PTX_NP2 DLS DLS (Size, PDI) TEM TEM (Morphology) HPLC HPLC (DLC, EE) Release In Vitro Release PTX_NP2->DLS PTX_NP2->TEM PTX_NP2->HPLC PTX_NP2->Release

Caption: Experimental workflow for synthesis and drug loading of PPhe nanoparticles.

cellular_uptake NP FFF Nanoparticle Cell Cell Membrane NP->Cell 1. Approach Endocytosis Endocytosis Cell->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release Endosome->Release Endosomal Escape Lysosome->Release Degradation Target Intracellular Target Release->Target

Caption: General cellular uptake pathway for peptide-based nanoparticles.

Cellular Interactions and In Vivo Behavior

Cellular Uptake: Phenylalanine-based nanoparticles are generally taken up by cells through endocytotic pathways.[6] The specific mechanism, such as clathrin-mediated endocytosis or macropinocytosis, can depend on the particle size, surface charge, and the cell type. Functionalization of the nanoparticle surface with targeting ligands can enhance receptor-mediated endocytosis in specific cell populations, such as cancer cells.

Signaling Pathways: Currently, there is limited evidence to suggest that the Phe-Phe-Phe peptide carrier itself directly modulates specific cellular signaling pathways. The primary biological effect is attributed to the therapeutic action of the delivered drug. However, the nanocarrier can influence the drug's efficacy by altering its intracellular concentration and localization. For instance, delivering an anticancer drug to the perinuclear region can enhance its cytotoxic effect.

In Vivo Biodistribution: Following intravenous administration, the biodistribution of FFF-based nanoparticles is influenced by their physicochemical properties. Smaller, neutrally charged nanoparticles with a hydrophilic shell (often achieved with PEGylation) can exhibit prolonged circulation times.[1] This allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[5] Studies with peptide-based nanoparticles have shown significant tumor accumulation within 24 hours post-injection.[5]

Conclusion and Future Perspectives

The triphenylalanine motif represents a powerful and versatile platform for the development of novel drug delivery systems. The ease of synthesis, biocompatibility, and tunable self-assembly properties make it an attractive candidate for a wide range of therapeutic applications, particularly in oncology. Future research will likely focus on the development of stimuli-responsive FFF-based systems that can release their payload in response to specific microenvironmental cues (e.g., pH, enzymes) within the diseased tissue, further enhancing therapeutic efficacy and minimizing off-target effects. Additionally, the functionalization of FFF nanostructures with targeting moieties will continue to be a key strategy for achieving precision drug delivery.

References

Application Notes and Protocols for the Solid-Phase Synthesis of H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the synthesis of the tripeptide H-Phe-Phe-Phe-OH using Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS). SPPS is the state-of-the-art method for creating custom peptides, offering an efficient and controlled assembly of amino acids on a solid support.[1] The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection for the N-terminus, which is a cornerstone of this strategy.[2]

The following protocol outlines the manual synthesis process, from resin preparation to the final cleavage of the peptide.

Materials and Reagents

A summary of the necessary materials and reagents for the synthesis is provided below.

Reagent/MaterialGradePurpose
Wang Resin100-200 mesh, ~1.0 mmol/g loadingSolid support for C-terminal acid peptides[1][2]
Fmoc-Phe-OHSynthesis GradeProtected amino acid building block
Coupling Reagents
HBTU / HATUSynthesis GradeAmino acid activator[3][4]
HOBt / OxymaSynthesis GradeCoupling additive to enhance efficiency and reduce racemization[5][6]
DIPEA (DIPEA)Synthesis GradeTertiary base for activation and coupling[4][7]
Deprotection Reagent
Piperidine (B6355638)Synthesis GradeBase for Fmoc group removal[2][8]
Solvents
DMFPeptide Synthesis GradePrimary solvent for washing and reactions[3]
DCMACS GradeSolvent for washing and resin swelling
Diethyl Ether (Cold)ACS GradeFor peptide precipitation
Cleavage Reagents
TFAReagent GradeStrong acid for cleavage from resin[9][10]
TISReagent GradeScavenger to trap reactive cations[9]
Water (HPLC Grade)HPLC GradeScavenger

Experimental Protocols

The synthesis of this compound involves the sequential attachment of three Phenylalanine residues to a solid support, followed by cleavage to yield the final product.

Step 1: Resin Preparation and Swelling

Proper swelling of the resin is critical to ensure that reactive sites within the polymer beads are accessible for the subsequent chemical reactions.[11]

  • Place the Wang resin (e.g., 0.25 mmol scale) into a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for at least 30-60 minutes at room temperature.[8]

  • Drain the DMF from the swollen resin using vacuum filtration.

Step 2: First Amino Acid Loading (Attachment of Fmoc-Phe-OH)

This step covalently links the first C-terminal amino acid to the solid support.

  • In a separate vial, dissolve Fmoc-Phe-OH (4 eq.), HOBt (4 eq.), and HBTU (3.9 eq.) in DMF.

  • Add DIPEA (8 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

  • Add the activated amino acid solution to the swollen, drained resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all excess reagents.

  • To cap any unreacted sites on the resin, treat it with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.[11]

  • Wash the resin again with DMF (3 times) and DCM (3 times) and dry a small sample to determine loading efficiency.

Step 3: Peptide Chain Elongation (Cycles 2 & 3)

The peptide chain is built through iterative cycles of deprotection and coupling. This two-step process is repeated for the second and third Phenylalanine residues.

A. Fmoc Deprotection

  • Add a 20% solution of piperidine in DMF to the resin.[8]

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[12]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine.

B. Amino Acid Coupling

  • In a separate vial, pre-activate the next Fmoc-Phe-OH (3 eq.) by dissolving it with an activating agent like HBTU (2.9 eq.) in DMF.[7]

  • Add DIPEA (6 eq.) to the solution and allow it to react for 1-2 minutes.[7]

  • Drain the wash solvent from the deprotected resin and immediately add the activated amino acid solution.

  • Agitate the reaction vessel for 1-2 hours at room temperature.[7]

  • Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

  • Repeat Step 3 (A and B) for the final Phenylalanine residue.

Step 4: Final Deprotection and Cleavage

This final stage releases the completed tripeptide from the resin support.

  • Perform a final Fmoc deprotection (Step 3A) to expose the N-terminal amine of the tripeptide.

  • Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[9]

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][9]

  • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of starting resin) and agitate gently at room temperature for 2-3 hours.[9]

Step 5: Peptide Precipitation and Isolation
  • Filter the resin from the cleavage mixture and collect the filtrate, which contains the dissolved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.[1]

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate should form.[9]

  • Centrifuge the mixture to pellet the peptide, then carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved organic impurities.

  • Dry the crude peptide pellet under vacuum. The resulting white solid can be stored at -20°C before purification.

Quantitative Data Summary

The tables below provide a summary of typical reagent quantities and reaction conditions for a standard 0.25 mmol scale synthesis.

Table 1: Reagent Equivalents per Coupling Cycle

ReagentEquivalents (relative to resin loading)Purpose
Fmoc-Phe-OH3.0Amino Acid Building Block
HBTU2.9Activating Agent
DIPEA6.0Activation & Coupling Base

Table 2: Reaction Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDMF30-60 minRoom Temp
Fmoc Deprotection20% Piperidine in DMF5 min + 15 minRoom Temp
Amino Acid CouplingFmoc-Phe-OH/HBTU/DIPEA in DMF1-2 hoursRoom Temp
CleavageTFA/TIS/H₂O (95:2.5:2.5)2-3 hoursRoom Temp

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase synthesis of this compound.

SPPS_Workflow start Start resin_prep 1. Resin Swelling (Wang Resin in DMF) start->resin_prep end_node This compound (Crude Peptide) load_phe1 2. Load First Amino Acid (Fmoc-Phe-OH) resin_prep->load_phe1 Wash (DMF) deprotect1 3a. Fmoc Deprotection (20% Piperidine/DMF) load_phe1->deprotect1 Wash (DMF/DCM) couple_phe2 3b. Couple Second Amino Acid (Fmoc-Phe-OH) deprotect1->couple_phe2 Wash (DMF) deprotect2 4a. Fmoc Deprotection (20% Piperidine/DMF) couple_phe2->deprotect2 Wash (DMF) couple_phe3 4b. Couple Third Amino Acid (Fmoc-Phe-OH) deprotect2->couple_phe3 Wash (DMF) final_deprotect 5. Final Fmoc Deprotection couple_phe3->final_deprotect Wash (DMF) cleavage 6. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleavage Wash & Dry Resin precipitate 7. Precipitation & Isolation (Cold Diethyl Ether) cleavage->precipitate Filter precipitate->end_node

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the Characterization of H-Phe-Phe-Phe-OH Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of self-assembled nanostructures of the tripeptide H-Phe-Phe-Phe-OH (FFF). The methodologies described herein are essential for elucidating the morphological, structural, and biophysical properties of these nanomaterials, which are of growing interest in drug delivery, tissue engineering, and bionanotechnology.

Overview of Characterization Techniques

The self-assembly of this compound into ordered nanostructures is driven by non-covalent interactions, including hydrogen bonding, π-π stacking of the aromatic phenyl rings, and hydrophobic interactions[1]. A multi-technique approach is crucial for a comprehensive understanding of these hierarchical structures. The primary techniques covered in this guide include:

  • Microscopy Techniques (TEM, SEM, AFM): For direct visualization of the nanostructure morphology, dimensions, and surface topography.

  • Spectroscopy Techniques (FTIR, CD): To determine the secondary structure and conformational changes of the peptide backbone within the self-assembled structures.

  • X-ray Diffraction (XRD): To probe the crystalline nature and molecular packing of the peptides within the nanostructures.

General Protocol for Self-Assembly of this compound Nanostructures

A common method to induce the self-assembly of aromatic peptides is by dissolving them in a fluorinated alcohol and then introducing an aqueous solution[2][3].

Materials:

  • This compound (lyophilized powder)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)

  • Ultrapure water or phosphate-buffered saline (PBS)

Protocol:

  • Weigh the lyophilized this compound peptide.

  • Prepare a stock solution by dissolving the peptide in HFIP to a concentration of 10-100 mg/mL[2][3].

  • Vortex the solution until the peptide is fully dissolved and the solution is clear.

  • To initiate self-assembly, dilute the stock solution with ultrapure water or PBS to the desired final peptide concentration (e.g., 0.5-2 mg/mL). The final concentration and the ratio of HFIP to the aqueous solution can influence the resulting nanostructure morphology.

  • Allow the solution to incubate at room temperature for a period ranging from hours to days to allow for the formation of stable nanostructures. The kinetics of assembly can be monitored using the techniques described below.

Microscopy Techniques

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional images of the nanostructures, revealing details about their shape, size, and internal structure.

Protocol:

  • Place a 5-10 µL droplet of the this compound nanostructure suspension onto a carbon-coated copper TEM grid.

  • Allow the sample to adsorb for 1-5 minutes.

  • Wick away the excess solution using filter paper.

  • Negative Staining (optional but recommended): Place the grid on a droplet of a heavy metal stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 30-60 seconds.

  • Wick away the excess stain and allow the grid to air dry completely.

  • Image the grid using a TEM operating at an accelerating voltage of 80-120 kV.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the three-dimensional morphology and surface features of the nanostructures.

Protocol:

  • Deposit a droplet of the this compound nanostructure suspension onto a clean silicon wafer or glass coverslip.

  • Allow the solvent to evaporate completely in a dust-free environment or by lyophilization.

  • Mount the substrate onto an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold, platinum, or carbon) to prevent charging under the electron beam.

  • Image the sample using an SEM at an appropriate accelerating voltage (e.g., 5-15 kV).

Atomic Force Microscopy (AFM)

AFM provides high-resolution, three-dimensional topographical images of the nanostructures and can also be used to probe their mechanical properties.

Protocol:

  • Cleave a fresh mica substrate to obtain a clean, atomically flat surface.

  • Deposit a 10-20 µL droplet of the this compound nanostructure suspension (diluted in ultrapure water) onto the mica substrate.

  • Allow the sample to adsorb for 1-5 minutes.

  • Gently rinse the substrate with ultrapure water to remove unadsorbed material.

  • Dry the sample under a gentle stream of nitrogen gas.

  • Image the sample in tapping mode using a silicon cantilever with an appropriate spring constant and resonant frequency.

Table 1: Expected Morphological Data from Microscopy

ParameterTechniqueExpected Values for Phenylalanine-based Nanostructures
MorphologyTEM, SEM, AFMNanotubes, nanofibers, nanovesicles, nanoribbons[4][5]
Diameter/WidthTEM, AFMNanometers to hundreds of nanometers
LengthTEM, SEM, AFMMicrometers
HeightAFMNanometers

Spectroscopy Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool to probe the secondary structure of the peptide backbone within the nanostructures. The amide I region (1600-1700 cm⁻¹) is particularly informative.

Protocol:

  • Concentrate the this compound nanostructure suspension by centrifugation to form a pellet.

  • Lyophilize the pellet to obtain a dry powder.

  • Prepare a KBr pellet by mixing a small amount of the lyophilized sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Alternatively, for hydrated samples, acquire spectra using an attenuated total reflectance (ATR) accessory.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Analyze the amide I region for characteristic peaks corresponding to different secondary structures.

Table 2: Characteristic FTIR Amide I Bands for Peptide Secondary Structures

Secondary StructureWavenumber (cm⁻¹)Reference
β-sheet1620–1640 and ~1695 (antiparallel)[6]
α-helix1650–1658[6]
Random Coil~1645
β-turn1660–1685[6]

For self-assembled diphenylalanine nanotubes, characteristic peaks have been observed at 1613 cm⁻¹ and 1682 cm⁻¹, indicative of a β-sheet secondary structure[2].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the chirality and secondary structure of the peptides in solution.

Protocol:

  • Prepare a dilute suspension of this compound nanostructures in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The final peptide concentration should be in the range of 0.1-1 mg/mL.

  • Use a quartz cuvette with a path length of 0.1-1 mm.

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) at room temperature.

  • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

  • The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements.

X-ray Diffraction (XRD)

XRD provides information on the crystallinity and the periodic arrangement of the peptide molecules within the nanostructures.

Protocol:

  • Prepare a concentrated, dried sample of the this compound nanostructures, often by forming a fibrous pellet through centrifugation and subsequent drying[1].

  • Mount the sample in the path of a collimated X-ray beam.

  • Record the diffraction pattern over a range of 2θ angles.

  • Analyze the positions and widths of the diffraction peaks to determine characteristic repeating distances in the molecular packing.

Table 3: Expected XRD Peaks for Self-Assembled Aromatic Peptides

d-spacing (Å)InterpretationReference
~4.7Inter-strand distance in β-sheets (H-bonding)[1]
~10Inter-sheet distance (side-chain packing)[1]

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Characterization Techniques cluster_outputs Data Output Peptide This compound Powder Dissolution Dissolve in HFIP Peptide->Dissolution SelfAssembly Induce Self-Assembly (add aqueous solution) Dissolution->SelfAssembly Nanostructures Nanostructure Suspension SelfAssembly->Nanostructures TEM TEM Nanostructures->TEM SEM SEM Nanostructures->SEM AFM AFM Nanostructures->AFM FTIR FTIR Nanostructures->FTIR CD CD Nanostructures->CD XRD XRD Nanostructures->XRD Morphology Morphology & Dimensions TEM->Morphology SEM->Morphology Topography Surface Topography AFM->Topography SecondaryStructure Secondary Structure FTIR->SecondaryStructure CD->SecondaryStructure Crystallinity Crystallinity & Packing XRD->Crystallinity

Caption: General experimental workflow for the preparation and characterization of this compound nanostructures.

Technique_Relationships Microscopy Microscopy (TEM, SEM, AFM) Visualizes morphology and topography Provides direct evidence of nanostructure formation Spectroscopy Spectroscopy (FTIR, CD) Determines peptide secondary structure (β-sheet, α-helix) Correlates molecular conformation with observed morphology Microscopy->Spectroscopy informs Diffraction X-ray Diffraction (XRD) Probes molecular packing and crystallinity Reveals the ordered arrangement of peptides within the nanostructure Spectroscopy->Diffraction complements Diffraction->Microscopy explains

Caption: Interrelationship between the key techniques for characterizing peptide nanostructures.

References

Application Notes and Protocols: H-Phe-Phe-Phe-OH as a Versatile Building Block for Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe-Phe-Phe-OH, a tri-phenylalanine peptide, has emerged as a significant building block in the field of biomaterials due to its intrinsic ability to self-assemble into well-defined nanostructures. This simple tripeptide, driven by non-covalent interactions such as π-π stacking of the aromatic phenylalanine residues and hydrogen bonding, can form robust hydrogels and other nano-assemblies. These biomaterials offer a unique combination of biocompatibility, biodegradability, and tunable mechanical properties, making them highly attractive for a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of advanced biomaterials.

Key Applications

  • Sustained Drug Delivery: The fibrillar network of this compound hydrogels can effectively encapsulate therapeutic molecules, ranging from small-molecule drugs to larger biologics, and facilitate their sustained release over time. This is particularly advantageous for localized drug delivery, minimizing systemic toxicity and enhancing therapeutic efficacy.

  • Tissue Engineering Scaffolds: The three-dimensional structure of these hydrogels mimics the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation. Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of various tissues.

  • 3D Cell Culture: this compound hydrogels serve as excellent matrices for three-dimensional cell culture, offering a more physiologically relevant environment compared to traditional 2D culture systems. This is invaluable for in vitro drug screening and studying cell-matrix interactions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on phenylalanine-based peptide hydrogels. These values can serve as a reference for the expected performance of this compound-based biomaterials.

Table 1: Mechanical Properties of Phenylalanine-Derived Hydrogels

Hydrogel CompositionConcentration (mM)Storage Modulus (G') (Pa)Reference
Fmoc-F5-Phe-DAP in NaCl152782 ± 492[1]
Fmoc-F5-Phe-DAP in DMEM15196 ± 38[1]
G1-PBS-(H–US–C)-23,800 ± 1020[2]
G1-PBS-(H–C)-25,900 ± 960[2]
G1-S6-(H–US–C)-107,400 ± 5520[2]
G1-S6-(H–C)-202,700 ± 12410[2]

Table 2: In Vitro Drug Release from Phenylalanine-Based Hydrogels

Hydrogel SystemDrugLoading ConcentrationCumulative Release (%) after 24hCumulative Release (%) after 72hReference
FE and KF8K HydrogelsDoxorubicin240 µM~30%-[3]
G1 Hydrogel (8.2 g/L)5-Fluorouracil-~91.2%-[2]
G1 Hydrogel (9.9 g/L)5-Fluorouracil-~79%-[2]
G1 HydrogelMethotrexate-~73.5%-[2]

Table 3: Biocompatibility of Phenylalanine-Based Biomaterials (MTT Assay)

BiomaterialCell LineIncubation Time (h)Cell Viability (%)Reference
PVA/MOL-01/GO-005 Hydrogel3T3L12483%[4]
PVA/MOL-05 Hydrogel3T3L124135%[4]
AP-P HydrogelsL929->85%
Bare and AV-coated hydrogel sheetsL929->70%

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrogel via pH Switch Method

This protocol describes a common method for inducing the self-assembly of this compound into a hydrogel by adjusting the pH of the peptide solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized (DI) water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Dilution: Dilute the stock solution in DI water to the desired final concentration (e.g., 0.5 - 2.0 wt%).

  • pH Adjustment for Dissolution: Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure the complete dissolution of the peptide. The solution should be clear.

  • Triggering Hydrogelation: Gradually lower the pH to induce self-assembly and hydrogel formation. This can be achieved by:

    • Acid Titration: Slowly add 0.1 M HCl dropwise while gently stirring until the desired final pH (e.g., 7.4) is reached.

    • Slow Acidification: Add GdL to the solution. GdL will slowly hydrolyze to gluconic acid, leading to a gradual and uniform decrease in pH, which often results in more homogeneous hydrogels.

  • Gelation: Allow the solution to stand undisturbed at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentration and final pH.

Protocol 2: Characterization of Mechanical Properties by Rheology

This protocol outlines the procedure for measuring the viscoelastic properties of the this compound hydrogel using a rheometer.

Equipment and Materials:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

  • This compound hydrogel prepared as in Protocol 1

Procedure:

  • Sample Loading: Carefully place a sufficient amount of the hydrogel onto the bottom plate of the rheometer. Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the gel fills the gap completely and any excess is trimmed.

  • Strain Sweep: Perform a strain sweep (e.g., from 0.01% to 100% strain) at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR (determined in the previous step). This will provide information about the frequency-dependent behavior of the hydrogel.

  • Data Analysis: The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are obtained from the frequency sweep. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency.

Protocol 3: In Vitro Drug Release Study

This protocol describes a standard method for evaluating the release kinetics of a drug encapsulated within an this compound hydrogel.

Materials:

  • Drug-loaded this compound hydrogel

  • Release buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Vials or a multi-well plate

  • Incubator at 37°C

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Hydrogel Preparation: Prepare the drug-loaded hydrogel in vials or wells of a plate. To encapsulate a drug, it can be dissolved along with the peptide in the initial solvent or in the aqueous solution before pH adjustment, depending on its solubility.

  • Release Medium Addition: Carefully overlay the hydrogel with a known volume of pre-warmed release buffer.

  • Incubation: Incubate the samples at 37°C.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), carefully collect the entire supernatant (release buffer) and replace it with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Analyze the concentration of the released drug in the collected supernatant using a suitable and validated analytical method.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point. Plot the cumulative release percentage as a function of time.

Protocol 4: Biocompatibility Assessment using MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound biomaterials on a cell line using the MTT assay.

Materials:

  • This compound hydrogel or nanostructures

  • Cell line (e.g., L929 fibroblasts, HeLa cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Material Exposure (Indirect Contact):

    • Prepare extracts of the this compound biomaterial by incubating it in cell culture medium for a defined period (e.g., 24 hours).

    • Remove the old medium from the cells and replace it with different concentrations of the material extract. Include a positive control (e.g., a cytotoxic agent) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Assay:

    • After incubation, remove the medium and add MTT solution to each well.

    • Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Hydrogel Biomaterials cluster_synthesis Hydrogel Synthesis cluster_characterization Biomaterial Characterization cluster_application Application Testing dissolve Dissolve this compound in DMSO dilute Dilute in Water dissolve->dilute ph_adjust Adjust pH to ~10.5 with NaOH dilute->ph_adjust trigger Trigger Gelation (HCl or GdL) ph_adjust->trigger rheology Rheology (Mechanical Properties) trigger->rheology tem TEM/SEM (Nanostructure) trigger->tem drug_release In Vitro Drug Release trigger->drug_release biocompatibility Biocompatibility (MTT Assay) trigger->biocompatibility

Caption: Workflow for the synthesis and characterization of this compound hydrogels.

Signaling_Pathway Integrin-Mediated Signaling by Functionalized Peptide Scaffolds cluster_ecm Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular scaffold Peptide Scaffold (e.g., RGD-functionalized) integrin Integrin Receptor scaffold->integrin Binding pi3k PI3K integrin->pi3k Activation akt Akt pi3k->akt Activation cellular_response Cellular Responses (Adhesion, Proliferation, Survival) akt->cellular_response Promotion

Caption: Integrin/PI3K/Akt signaling pathway activated by functionalized peptide scaffolds.[5][6]

References

Application Notes and Protocols for the Enzymatic Synthesis of Phenylalanine-Based Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of peptides containing phenylalanine residues. This chemoenzymatic approach offers a green and efficient alternative to traditional chemical peptide synthesis, with advantages in stereoselectivity and milder reaction conditions. The information presented here is intended to guide researchers in developing robust and scalable processes for producing phenylalanine-based peptides for various applications, including drug discovery and development.

Introduction to Enzymatic Peptide Synthesis

Enzymatic peptide synthesis utilizes proteases in a reverse proteolysis process to form peptide bonds. Under controlled conditions, the thermodynamic equilibrium of the reaction is shifted towards synthesis rather than hydrolysis. This method is particularly advantageous for incorporating specific amino acids, like phenylalanine, with high precision and avoiding racemization. Key enzymes employed in this process include papain, thermolysin, and chymotrypsin, each with distinct substrate specificities and optimal reaction conditions.

The inclusion of phenylalanine, particularly the non-proteinogenic D-phenylalanine, is a critical strategy in modern drug design. Peptides containing D-phenylalanine often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1]

Key Enzymes and Their Characteristics

The choice of enzyme is crucial for the successful synthesis of phenylalanine-based peptides. The following table summarizes the key characteristics of commonly used proteases.

EnzymeSourceEnzyme ClassOptimal pH for SynthesisAcyl Donor Specificity (P1 position)Nucleophile Specificity (P1' position)
Papain Carica papayaCysteine Protease8.0 - 9.0Bulky aliphatic or aromatic residues (e.g., Phe)[2]Broad, accepts D-amino acid esters
Thermolysin Bacillus thermoproteolyticus rokkoMetalloprotease5.8 - 7.3[3]Hydrophobic or bulky amino acid residues (e.g., Phe, Leu)[4]Hydrophobic or bulky amino acid residues[4]
α-Chymotrypsin Bovine pancreasSerine Protease~7.0[3]Aromatic or large hydrophobic residues (e.g., Phe, Tyr, Trp)[5][6]Hydrophobic or bulky amino acid residues[3]

Quantitative Data on Enzymatic Synthesis

The yield of enzymatic peptide synthesis is influenced by various factors, including enzyme choice, substrate concentrations, pH, temperature, and the use of organic co-solvents. The following tables present a summary of reported yields for the synthesis of various phenylalanine-containing peptides under different conditions.

Papain-Catalyzed Synthesis
Acyl DonorNucleophileProductSolvent SystempHYield (%)Reference
Z-Gly-OEtD-Ala-OMeZ-Gly-D-Ala-OMe40% Methanol / 0.2M Carbonate Buffer9.092[2]
Z-Gly-OEtD-Phe-OMeZ-Gly-D-Phe-OMe40% Methanol / 0.2M Carbonate Buffer9.089[2]
Z-Asp(OBzl)-OBzlD-Ala-OPrⁱZ-Asp(OBzl)-D-Ala-OPrⁱ4-methylpentan-2-one7.086[2]
Bz-Lys-OMePhe-NH₂Bz-Lys-Phe-NH₂Benzene with ≥0.2% v/v waterNot Specified>90[7]
Thermolysin-Catalyzed Synthesis
Acyl DonorNucleophileProductSolvent SystempHTemperature (°C)Time (h)Yield (%)Reference
Cbz-Phe-OHLeu-NH₂Cbz-Phe-Leu-NH₂Aqueous Buffer7.0375~80[4]
Z-PhePhe-OMeZ-Phe-Phe-OMeEthyl acetate (B1210297) / Aqueous Buffer~5.0Not SpecifiedNot SpecifiedHigher than in buffer alone[8]
Z-AspPhe-OMeZ-Asp-Phe-OMeEthyl acetate / Aqueous Buffer~5.0Not SpecifiedNot SpecifiedHigh[9]

Experimental Protocols

The following are detailed protocols for the enzymatic synthesis of phenylalanine-based dipeptides using papain and thermolysin.

Protocol 1: Papain-Catalyzed Synthesis of Z-L-Asp(OBzl)-D-Ala-OPrⁱ

This protocol is adapted from a method utilizing immobilized papain for the synthesis of a dipeptide containing D-alanine.[2]

Materials:

  • Crude papain

  • XAD-8 resin [a neutral cross-linked poly(methyl methacrylate)]

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Potassium hydroxide (B78521) (KOH) pellets

  • Z-L-Asp(OBzl)-OBzl (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester α-benzyl ester)

  • D-Ala-OPrⁱ (D-alanine isopropyl ester)

  • 4-methylpentan-2-one

  • 2-mercaptoethanol

  • Ethyl acetate

  • Sodium hydrogen carbonate solution (50 mM)

  • Hydrochloric acid (0.1 M)

  • Hexane

Procedure:

  • Immobilization of Papain: a. Stir 1 g of crude papain with 50 mL of 0.1 M phosphate buffer (pH 7.0) and 4 g of XAD-8 resin for 6 hours. b. Filter the mixture to collect the papain entrapped in XAD-8. c. Dry the immobilized enzyme under vacuum over KOH for 12 hours.

  • Peptide Synthesis Reaction: a. In a reaction vessel, combine 1 mmol of Z-Asp(OBzl)-OBzl and 3 mmol of D-Ala-OPrⁱ. b. Add 3 mL of 4-methylpentan-2-one and 30 µL of 2-mercaptoethanol. c. Add 1 g of the dried, immobilized papain to the reaction mixture. d. Stir the mixture for approximately 2 days, monitoring the consumption of Z-Asp(OBzl)-OBzl by thin-layer chromatography (TLC).

  • Work-up and Purification: a. After the reaction is complete, filter the mixture to recover the immobilized enzyme. b. To the filtrate, add 20 mL of ethyl acetate. c. Wash the organic solution sequentially with 50 mM sodium hydrogen carbonate solution, water, and 0.1 M HCl. d. Dry the organic layer and concentrate it to yield an oil. e. Crystallize the dipeptide from ethyl acetate-hexane to obtain the purified product.

Protocol 2: Thermolysin-Catalyzed Synthesis of Cbz-Phe-Leu-NH₂

This protocol is based on a method for the thermolysin-catalyzed coupling of a protected phenylalanine with leucine (B10760876) amide.[4]

Materials:

  • Cbz-Phe-OH (N-benzyloxycarbonyl-L-phenylalanine)

  • Leu-NH₂ (L-leucinamide)

  • Thermolysin

  • Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7.0)

  • Reaction vessel with temperature control

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing 0.05 M Cbz-Phe-OH and 0.05 M Leu-NH₂ in a suitable buffer at pH 7.0. b. Equilibrate the reaction mixture to 37°C.

  • Enzymatic Reaction: a. Add thermolysin to the reaction mixture to a final concentration of 10 µM. b. Incubate the reaction at 37°C for 5 hours with gentle stirring.

  • Reaction Monitoring and Product Isolation: a. Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the formation of Cbz-Phe-Leu-NH₂. b. Once the reaction has reached the desired yield, the product can be isolated and purified using standard chromatographic techniques (e.g., reversed-phase HPLC).

Visualized Workflows and Pathways

General Workflow for Enzymatic Peptide Synthesis

The following diagram illustrates the general workflow for the enzymatic synthesis of a dipeptide, from substrate preparation to product purification.

Enzymatic_Peptide_Synthesis_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Work-up cluster_purification Purification AcylDonor Acyl Donor (e.g., Z-Phe-OH) ReactionVessel Reaction Vessel - Enzyme (e.g., Thermolysin) - Buffer (pH 7) - 37°C AcylDonor->ReactionVessel Nucleophile Nucleophile (e.g., H-Leu-NH2) Nucleophile->ReactionVessel Monitoring Reaction Monitoring (e.g., HPLC) ReactionVessel->Monitoring Workup Reaction Quenching & Enzyme Removal Monitoring->Workup Purification Chromatography (e.g., RP-HPLC) Workup->Purification FinalProduct Pure Peptide Purification->FinalProduct

Caption: General workflow for enzymatic dipeptide synthesis.

Catalytic Mechanism of Serine Proteases (e.g., Chymotrypsin)

The "Ping-Pong" mechanism is characteristic of serine proteases like chymotrypsin. This mechanism involves the formation of a covalent acyl-enzyme intermediate.

Ping_Pong_Mechanism E Free Enzyme (e.g., Chymotrypsin) ES1 Enzyme-Substrate 1 Complex E->ES1 + S1 S1 Acyl Donor (Substrate 1) S1->ES1 E_Acyl Acyl-Enzyme Intermediate ES1->E_Acyl k2 P1 Leaving Group (e.g., -OR) E_Acyl->P1 - P1 E_Acyl_S2 Acyl-Enzyme-Substrate 2 Complex E_Acyl->E_Acyl_S2 + S2 S2 Nucleophile (Substrate 2) S2->E_Acyl_S2 EP2 Enzyme-Product Complex E_Acyl_S2->EP2 k3 EP2->E - P2 P2 Peptide Product EP2->P2

Caption: Ping-Pong mechanism for serine protease-catalyzed peptide synthesis.

Applications in Drug Development

Phenylalanine-containing peptides are of significant interest in drug development due to their diverse biological activities. The incorporation of D-phenylalanine, in particular, can enhance the therapeutic potential of peptides by increasing their stability and modulating their interaction with biological targets.[1]

  • Opioid Receptor Modulation: Peptides containing D-phenylalanine have been extensively studied for their ability to modulate opioid receptors, which are key targets for pain management. The stereochemistry of D-phenylalanine can influence receptor affinity and selectivity.[1]

  • Antimicrobial Peptides (AMPs): The hydrophobic nature of phenylalanine can enhance the interaction of AMPs with bacterial membranes. The inclusion of D-phenylalanine increases the resistance of these peptides to proteolytic degradation by bacterial enzymes.

  • Anticancer Peptides (ACPs): Similar to AMPs, the hydrophobicity and enhanced stability conferred by D-phenylalanine can improve the efficacy of anticancer peptides.[1]

The enzymatic synthesis methods described in these notes provide a powerful tool for the rational design and production of novel phenylalanine-based peptide therapeutics with improved pharmacological properties.

References

Application Notes and Protocols for the Preparation of H-Phe-Phe-Phe-OH Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of solutions containing the tripeptide H-Phe-Phe-Phe-OH (Phenylalanyl-Phenylalanyl-Phenylalanine). Due to the hydrophobic nature of its constituent phenylalanine residues, this peptide presents solubility challenges. These protocols are based on established methods for handling hydrophobic peptides and data from related compounds.

Physicochemical Properties and Solubility

The solubility of a peptide is determined by its amino acid composition. This compound is composed of three non-polar, hydrophobic phenylalanine residues, which makes it poorly soluble in aqueous solutions and soluble in some organic solvents.

Table 1: Solubility and Storage of Phenylalanine Peptides

PropertyH-Phe-Phe-OHThis compound (Expected)H-Phe-Phe-Phe-Phe-OH
Molecular Weight 312.36 g/mol 459.55 g/mol 606.74 g/mol
Appearance White to off-white powderWhite to off-white powderWhite to off-white powder
Solubility in Water InsolubleInsolubleInsoluble
Solubility in DMSO Insoluble (Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.)[1]Likely very poorly soluble. May require co-solvents.For very hydrophobic peptides, try dissolving in a small amount of DMSO, then dilute with water.[2]
Solubility in Ethanol 1 mg/mL[1]Limited solubility expected.Not specified, but organic solvents are recommended for hydrophobic peptides.[2]
Other Solvents 4-Methylpyridine: 4 mg/mL[1]May be soluble in organic solvents like DMF, and minimal amounts of acetic acid.For very hydrophobic peptides, try dissolving in organic solvents like acetonitrile (B52724) or methanol (B129727) first.[2]
Storage (Powder) 3 years at -20°C[1]Recommended: 3 years at -20°CStore at room temperature in continental US; may vary elsewhere.[2]
Storage (Solvent) 1 year at -80°C, 1 month at -20°C[1][3]Recommended: 1 year at -80°C, 1 month at -20°CStore under recommended conditions in the Certificate of Analysis.[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound. Due to its expected high hydrophobicity, the choice of solvent is critical. It is recommended to first test the solubility of a small amount of the peptide in the chosen solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Dimethylformamide (DMF)

  • 100% Acetic Acid

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing the Peptide: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Selection and Addition:

    • Primary Recommendation (Organic Solvent): Based on guidelines for hydrophobic peptides, initially attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or DMF.[4][5]

    • Add a small volume of the chosen solvent (e.g., 50-100 µL of DMSO) to the peptide powder.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Dilution (if necessary):

    • Once the peptide is dissolved in the organic solvent, you can dilute it to the desired final concentration with an appropriate buffer or cell culture medium. Add the diluent dropwise while vortexing to prevent precipitation.

  • Alternative Method (Acidic Solvent):

    • If the peptide remains insoluble in organic solvents, a small amount of 100% acetic acid can be used to dissolve the peptide.

    • Once dissolved, the solution should be diluted with sterile water to the desired concentration.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution to the final concentration required for the experiment.

Materials:

  • Prepared stock solution of this compound

  • Appropriate sterile buffer or cell culture medium

  • Calibrated micropipettes and sterile tips

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculation of Dilution: Calculate the volume of the stock solution and the diluent needed to achieve the desired final concentration.

  • Dilution: In a sterile tube, add the calculated volume of the diluent. Then, add the calculated volume of the stock solution to the diluent.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Use: Use the freshly prepared working solution for your experiments immediately. Do not store diluted working solutions for extended periods.

Visualizations

Diagram 1: Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing this compound Solutions cluster_0 Preparation cluster_1 Troubleshooting cluster_2 Final Steps start Start: Weigh this compound Powder solubility_test Perform Solubility Test with a Small Amount start->solubility_test choose_solvent Choose Primary Solvent (e.g., Anhydrous DMSO) solubility_test->choose_solvent add_solvent Add Minimal Volume of Solvent choose_solvent->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_solubility Completely Dissolved? dissolve->check_solubility prepare_stock Prepare Stock Solution check_solubility->prepare_stock Yes alternative_solvent Try Alternative Solvent (e.g., DMF, Acetic Acid) check_solubility->alternative_solvent No dilute Dilute with Aqueous Buffer prepare_stock->dilute alternative_solvent->dissolve check_precipitation Precipitation Occurs? dilute->check_precipitation optimize Optimize Solvent/Buffer Ratio check_precipitation->optimize Yes prepare_working Prepare Working Solutions by Dilution check_precipitation->prepare_working No optimize->dilute store Aliquot and Store at -80°C prepare_working->store end End: Solution Ready for Experiment store->end

Caption: Workflow for preparing this compound solutions.

Disclaimer: This document provides general guidance. Researchers should always refer to the manufacturer's specific instructions for any reagents or equipment used and perform their own validation experiments.

References

Application Notes and Protocols: Incorporating H-Phe-Phe-Phe-OH into Functional Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembling peptides are at the forefront of biomaterial innovation, offering biocompatible and biodegradable scaffolds for a range of biomedical applications. Among these, short peptides rich in phenylalanine have garnered significant interest due to their intrinsic ability to form ordered nanostructures, leading to the creation of hydrogels. The tripeptide H-Phe-Phe-Phe-OH, composed of three sequential L-phenylalanine residues, is a minimalist yet powerful building block for such materials.

The self-assembly of phenylalanine-containing peptides is predominantly driven by a combination of non-covalent interactions. These include π-π stacking between the aromatic phenyl rings and hydrogen bonding between the peptide backbones.[1] These interactions facilitate the formation of nanofibers, which subsequently entangle to create a three-dimensional network capable of entrapping large volumes of water, thus forming a hydrogel.[1] The resulting hydrogel can serve as a versatile platform for the encapsulation and sustained release of therapeutics, a scaffold for tissue engineering, or a matrix for 3D cell culture.[2][3]

This document provides detailed application notes and protocols for the utilization of this compound in the development of functional hydrogels. While direct literature on this compound hydrogels is emerging, the protocols herein are adapted from well-established methods for closely related phenylalanine-based hydrogelators, such as Fmoc-Phe-Phe and other short peptide sequences.[4][5]

Key Applications

  • Sustained Drug Delivery: The hydrogel matrix can encapsulate both small molecule drugs and larger biologics (proteins, peptides), protecting them from degradation and enabling prolonged, localized release.[3][6]

  • Tissue Engineering: The fibrous network of the hydrogel can mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation.[4]

  • 3D Cell Culture: Offers a more physiologically relevant environment for cell culture compared to traditional 2D surfaces, allowing for the study of complex cellular interactions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on various phenylalanine-based hydrogels. It is important to note that these values are provided as a reference from closely related systems and the specific properties of this compound hydrogels should be determined experimentally.

Table 1: Mechanical Properties of Phenylalanine-Based Hydrogels

HydrogelatorConcentration (mM)Storage Modulus (G') (Pa)pHNotes
Fmoc-Phe-DAP15~21,2007.2Maximum stiffness achieved near neutral pH.[7][8]
Fmoc-F5-Phe-DAP15~10,000 - 20,0003-9Stable viscoelastic properties across a wide pH range.[9]
Fmoc-Phe-Phe15~1,000 - 10,0003-4Prepared by pH switch with GdL.[10]
Binary Peptide System10~20,0007Represents a relatively strong self-assembled peptide hydrogel.[7]

Table 2: Drug Release from Phenylalanine-Based Hydrogels

HydrogelatorDrug/Protein EncapsulatedConcentration of GelatorCumulative Release (%)Time (h)Release Conditions
Fmoc-F5-Phe-DAPRibonuclease A (RNase A)15 mM~50%72PBS, pH 7.4, 37°C
Fmoc-F5-Phe-DAPBovine Serum Albumin (BSA)15 mM~30%72PBS, pH 7.4, 37°C
Fmoc-F5-Phe-DAPHuman Immunoglobulin G (IgG)15 mM~20%72PBS, pH 7.4, 37°C
Fmoc-F5-Phe-DAPDiclofenac5 mg/mLSustained release>200In vivo mouse model

Note: Data for Table 2 was adapted from studies on Fmoc-F5-Phe-DAP hydrogels.[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel via pH Switch

This protocol is adapted from the well-established pH-switch method used for Fmoc-protected amino acids.[5] It relies on the solubilization of the peptide at a high pH and subsequent gelation upon neutralization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial stock)

  • Deionized (DI) water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • For a target concentration of 1.0 wt% (10 mg/mL), suspend 10 mg of this compound in 900 µL of DI water.

    • Note: If solubility is an issue, a concentrated stock can be first prepared in a minimal amount of DMSO and then diluted in water.

  • Solubilization:

    • Add 0.1 M NaOH dropwise to the peptide suspension while gently vortexing. Continue adding until the peptide fully dissolves and the solution becomes clear. This typically occurs at a pH > 10.

  • pH Adjustment and Gelation:

    • Trigger hydrogelation by gradually lowering the pH to neutral (pH ~7.4). This can be achieved in two ways:

      • A) Acid Titration: Slowly add 0.1 M HCl dropwise. Monitor the pH using a micro-pH probe. Gently mix between additions. As the pH approaches neutral, the solution will become more viscous and eventually form a self-supporting gel. Avoid vigorous shaking to prevent disrupting the forming fibrillar network.

      • B) GdL Addition: Add a molar excess of GdL powder (e.g., a 2:1 molar ratio of GdL to peptide). GdL will slowly hydrolyze to gluconic acid, ensuring a gradual and uniform decrease in pH, which often results in more homogeneous hydrogels.[10]

  • Equilibration:

    • Allow the hydrogel to stand at room temperature for at least 1-2 hours to ensure the completion of the self-assembly process. For some systems, overnight incubation may be beneficial. The formation of a stable hydrogel can be confirmed by inverting the vial.

cluster_prep Hydrogel Preparation Workflow cluster_trigger Gelation Trigger start This compound Powder suspend Suspend in DI Water start->suspend dissolve Add 0.1M NaOH (pH > 10) -> Solubilized Peptide suspend->dissolve trigger_hcl A) Titrate with 0.1M HCl dissolve->trigger_hcl trigger_gdl B) Add GdL (Slow Hydrolysis) dissolve->trigger_gdl gel Self-Assembling Hydrogel (pH ~7.4) trigger_hcl->gel trigger_gdl->gel equilibrate Equilibrate (1-2 hours) gel->equilibrate cluster_release In Vitro Drug Release Workflow start Drug-Loaded Hydrogel overlay Overlay with Release Buffer (e.g., PBS) start->overlay incubate Incubate at 37°C overlay->incubate loop_start At Time Point 't' incubate->loop_start collect Collect Supernatant loop_start->collect replace Replace with Fresh Buffer collect->replace analyze Quantify Drug (e.g., HPLC/UV-Vis) collect->analyze replace->loop_start Continue incubation calculate Calculate Cumulative Release (%) analyze->calculate cluster_bio Biocompatibility Workflow (MTT Assay) prep_gel Prepare Sterile Hydrogel prep_extract Incubate Gel in Culture Medium (24h) -> Create Extract prep_gel->prep_extract treat Treat Cells with Hydrogel Extract prep_extract->treat seed_cells Seed Cells in 96-well Plate (24h) seed_cells->treat incubate_cells Incubate (24-48h) treat->incubate_cells mtt_add Add MTT Reagent incubate_cells->mtt_add formazan Incubate (2-4h) -> Formazan Formation mtt_add->formazan solubilize Add Solubilization Buffer formazan->solubilize read Measure Absorbance (Plate Reader) solubilize->read analyze Calculate Cell Viability (%) read->analyze

References

Application Note: Analytical HPLC Purification of the Tripeptide Phe-Phe-Phe

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust analytical reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the hydrophobic tripeptide, Phenylalanine-Phenylalanine-Phenylalanine (Phe-Phe-Phe). Due to its aromatic nature, Phe-Phe-Phe exhibits strong retention on C18 stationary phases, necessitating careful optimization of the mobile phase gradient for effective separation from synthesis-related impurities. This document provides a comprehensive protocol, including instrument parameters, mobile phase preparation, and a sample purification workflow, intended for researchers, scientists, and professionals in drug development. The described method is designed to achieve high purity (>95%) of the target peptide.

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and materials science. Following solid-phase peptide synthesis (SPPS), the crude product contains the desired peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting group cleavage.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides.[1][2] This method separates molecules based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2][3]

The tripeptide Phe-Phe-Phe is composed of three phenylalanine residues, making it highly hydrophobic. This characteristic dictates the choice of HPLC conditions, particularly the stationary phase and the mobile phase composition. A C18-modified silica (B1680970) stationary phase is the column of choice for the separation of peptides, especially those with a molecular weight of less than 2,000-3,000 daltons.[4] The mobile phase typically consists of an aqueous component and an organic modifier, most commonly acetonitrile (B52724), with an acid additive like trifluoroacetic acid (TFA).[4][5] TFA acts as an ion-pairing agent, improving peak shape and resolution.[5]

This application note provides a detailed analytical HPLC method that can be used as a starting point for the purification of Phe-Phe-Phe and can be scaled up to a preparative method for obtaining larger quantities of the purified peptide.

Experimental Protocols

Materials and Reagents
  • Crude Phe-Phe-Phe peptide (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • An analytical HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector (optional for analytical scale, essential for preparative)

    • Chromatography data system (CDS)

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the analytical HPLC purification of Phe-Phe-Phe.

ParameterRecommended SettingRationale
Column C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 250 mmC18 provides sufficient hydrophobicity for retaining Phe-Phe-Phe. 5 µm particles offer good resolution for analytical purposes.[4][6]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterStandard aqueous mobile phase for peptide separations. TFA acts as an ion-pairing agent.[1][5]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)Acetonitrile is a common organic modifier for eluting peptides from the stationary phase.[4][5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter analytical column.[7]
Column Temperature 25 °CConsistent temperature control ensures reproducible retention times.
Detection Wavelength 210-220 nmWavelengths at which the peptide backbone absorbs UV light, providing a strong signal.[1][2]
Injection Volume 10-50 µLDependent on sample concentration; should not overload the column.
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B (Organic): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

Sample Preparation
  • Dissolve the crude Phe-Phe-Phe peptide in a small amount of Mobile Phase A to a concentration of 1-2 mg/mL.

  • If solubility is an issue, a small percentage of acetonitrile can be added, or a different solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, ensuring it is compatible with the HPLC system.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gradient Elution Program

A linear gradient is typically employed for peptide purification.[5] Due to the high hydrophobicity of Phe-Phe-Phe, a higher initial percentage of organic mobile phase and a shallower gradient may be necessary to achieve optimal separation. The following is a recommended starting gradient that should be optimized based on the initial results.

Time (minutes)% Mobile Phase B (ACN with 0.1% TFA)
0.030
5.030
35.070
40.095
45.095
45.130
55.030
Post-Purification Analysis
  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions using the same analytical HPLC method.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Remove the solvents from the pooled fractions via lyophilization (freeze-drying) to obtain the purified peptide as a white, fluffy powder.

Expected Results and Optimization

  • Retention Time: Given its hydrophobicity, Phe-Phe-Phe is expected to have a significant retention time. The provided gradient is a starting point and may need adjustment.

  • Improving Resolution: If co-eluting impurities are observed, a shallower gradient (e.g., a smaller %B increase per minute) should be employed to enhance separation.[7]

  • Early or Late Elution: If the peptide elutes too early, decrease the initial %B. If it elutes too late, increase the initial %B.[6]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_mobile Mobile Phase Preparation hplc_sep RP-HPLC Separation (C18 Column) prep_mobile->hplc_sep prep_sample Sample Preparation prep_sample->hplc_sep fraction_coll Fraction Collection (UV Signal) hplc_sep->fraction_coll purity_analysis Purity Analysis (Analytical HPLC) fraction_coll->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization final_product Purified Phe-Phe-Phe lyophilization->final_product

Caption: Experimental workflow for the RP-HPLC purification of Phe-Phe-Phe.

Scaling from Analytical to Preparative HPLC

Once the analytical method is optimized, it can be scaled up to a preparative scale to purify larger quantities of the peptide. The key principle of scaling up is to maintain a constant linear velocity and gradient slope relative to the column volume. This typically involves adjusting the flow rate and injection volume in proportion to the change in the column's cross-sectional area. Using a preparative column with the same stationary phase chemistry and particle size is crucial for a predictable scale-up.[8]

Conclusion

The analytical HPLC method detailed in this application note provides a solid foundation for the successful purification of the hydrophobic tripeptide Phe-Phe-Phe. By utilizing a C18 reversed-phase column with a water/acetonitrile mobile phase system containing 0.1% TFA, high purity of the target peptide can be achieved. The provided protocol, including the gradient program and sample preparation steps, can be readily implemented and optimized by researchers in the field of peptide chemistry and drug development.

References

Application Notes and Protocols for Loading Drugs into Triphenylalanine (Phe-Phe-Phe) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylalanine (Phe-Phe-Phe or FFF) self-assembling peptide hydrogels are a class of biomaterials attracting significant interest for drug delivery applications. Their inherent biocompatibility, biodegradability, and the porous, nanofibrous structure of the hydrogel matrix make them excellent candidates for the controlled release of therapeutic agents. The π-π stacking interactions between the phenylalanine residues are a primary driving force for the self-assembly of these peptides into hydrogel networks.[1] This document provides detailed application notes and protocols for the most common methods of loading small molecule drugs into these hydrogels: Physical Encapsulation (In-situ and Post-loading) and Covalent Conjugation .

Methods for Drug Loading: An Overview

The selection of an appropriate drug loading method depends on the physicochemical properties of the drug (e.g., solubility, functional groups) and the desired release profile.

  • Physical Encapsulation : This is the most straightforward approach and involves the physical entrapment of the drug within the hydrogel matrix. This can be achieved by:

    • In-situ Loading (Co-assembly) : The drug is mixed with the FFF peptide solution before the initiation of hydrogelation. This method is suitable for both hydrophilic and hydrophobic drugs and often results in a homogenous distribution of the drug throughout the hydrogel.[2]

    • Post-loading (Swelling/Diffusion) : A pre-formed FFF hydrogel is immersed in a solution containing the drug. The drug molecules then diffuse into the hydrogel matrix. This method is generally more suitable for water-soluble drugs.

  • Covalent Conjugation : This method involves the formation of a covalent bond between the drug molecule and the FFF peptide. This approach offers precise control over the drug loading and can prevent burst release, as the drug is only released upon the cleavage of the covalent linker.[3] This is particularly useful for long-term, sustained release applications.

Experimental Protocols

Protocol 1: In-situ Loading of a Hydrophobic Drug (e.g., Curcumin) into an FFF Hydrogel

This protocol describes the co-assembly of a hydrophobic drug with FFF peptides to form a drug-loaded hydrogel.

Materials:

  • Triphenylalanine (FFF) peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrophobic drug (e.g., Curcumin)

  • Deionized water

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mg/mL stock solution of FFF peptide in DMSO.

    • Prepare a stock solution of the hydrophobic drug in DMSO at a desired concentration (e.g., 10 mg/mL Curcumin).

  • Drug-Peptide Mixture:

    • In a sterile microcentrifuge tube, combine the FFF peptide stock solution and the drug stock solution to achieve the desired final concentrations and drug-to-peptide ratio.

    • Vortex the mixture gently for 1 minute to ensure homogeneity.

  • Hydrogelation:

    • Slowly add PBS (pH 7.4) to the drug-peptide mixture while gently vortexing. The final concentration of DMSO should be kept low (typically <5% v/v) to facilitate self-assembly.

    • Allow the mixture to stand at room temperature for 1-2 hours, or until a stable hydrogel is formed. Gelation can be confirmed by inverting the vial.

  • Washing (Optional):

    • To remove any unloaded drug from the surface, the hydrogel can be gently washed with PBS. Carefully aspirate the supernatant and replace it with fresh PBS. Repeat this step 2-3 times.

Diagram of In-situ Loading Workflow:

cluster_prep Preparation cluster_loading Loading cluster_gelation Gelation FFF_stock FFF in DMSO Mix Mix FFF and Drug Solutions FFF_stock->Mix Drug_stock Drug in DMSO Drug_stock->Mix Add_PBS Add PBS (pH 7.4) Mix->Add_PBS Incubate Incubate at RT Add_PBS->Incubate Hydrogel Drug-loaded Hydrogel Incubate->Hydrogel

In-situ loading of a hydrophobic drug.
Protocol 2: Post-loading of a Hydrophilic Drug (e.g., Doxorubicin) into an FFF Hydrogel via Swelling

This protocol details the loading of a water-soluble drug into a pre-formed FFF hydrogel.

Materials:

  • Pre-formed FFF hydrogel (prepared as in Protocol 1, without the drug)

  • Hydrophilic drug (e.g., Doxorubicin hydrochloride)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Hydrogel Preparation:

    • Prepare an FFF hydrogel as described in Protocol 1, steps 1 and 3, omitting the drug.

  • Drug Solution Preparation:

    • Prepare a solution of the hydrophilic drug in PBS at a desired concentration (e.g., 1 mg/mL Doxorubicin).

  • Swelling and Drug Loading:

    • Place the pre-formed FFF hydrogel into a vial.

    • Add a sufficient volume of the drug solution to completely immerse the hydrogel.

    • Incubate the vial at room temperature for 24-48 hours with gentle agitation to allow the drug to diffuse into the hydrogel matrix and reach equilibrium.

  • Washing:

    • After the incubation period, carefully remove the hydrogel from the drug solution.

    • Briefly rinse the surface of the hydrogel with fresh PBS to remove any non-encapsulated drug.

Diagram of Post-loading (Swelling) Workflow:

cluster_prep Preparation cluster_loading Loading cluster_final Final Product FFF_hydrogel Pre-formed FFF Hydrogel Immerse Immerse Hydrogel in Drug Solution FFF_hydrogel->Immerse Drug_solution Drug in PBS Drug_solution->Immerse Incubate Incubate (24-48h) Immerse->Incubate Loaded_hydrogel Drug-loaded Hydrogel Incubate->Loaded_hydrogel

Post-loading of a hydrophilic drug via swelling.
Protocol 3: Covalent Conjugation of a Drug to an FFF Peptide

This protocol provides a general workflow for the covalent attachment of a drug to the FFF peptide prior to hydrogel formation. This example assumes the drug has a carboxylic acid group and the peptide has a free amine (e.g., at the N-terminus if not protected).

Materials:

  • Triphenylalanine (FFF) peptide

  • Drug with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Activation of Drug:

    • In a round-bottom flask, dissolve the drug, DCC, and NHS in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours to activate the carboxylic acid group of the drug.

  • Conjugation Reaction:

    • Dissolve the FFF peptide in anhydrous DMF in a separate flask.

    • Add the activated drug solution to the FFF peptide solution.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the drug-FFF conjugate by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it several times with cold diethyl ether.

    • Further purify the conjugate by dialysis against deionized water for 48 hours to remove any unreacted drug and coupling agents.

    • Lyophilize the purified solution to obtain the drug-FFF conjugate as a powder.

  • Hydrogelation:

    • The lyophilized drug-FFF conjugate can now be used to form a hydrogel following the procedure in Protocol 1, step 3.

Diagram of Covalent Conjugation Workflow:

cluster_activation Drug Activation cluster_conjugation Conjugation cluster_purification Purification cluster_gelation Hydrogel Formation Drug Drug (-COOH) Coupling DCC/NHS in DMF Drug->Coupling Activated_Drug Activated Drug Coupling->Activated_Drug Reaction Stir 24h in DMF Activated_Drug->Reaction FFF FFF Peptide (-NH2) FFF->Reaction Filter Filter Reaction->Filter Precipitate Precipitate Filter->Precipitate Dialyze Dialyze Precipitate->Dialyze Lyophilize Lyophilize Dialyze->Lyophilize Conjugate Drug-FFF Conjugate Lyophilize->Conjugate Hydrogel Drug-conjugated Hydrogel Conjugate->Hydrogel

Covalent conjugation of a drug to FFF peptide.

Quantitative Data and Characterization

The efficiency of drug loading and the subsequent release kinetics are critical parameters for evaluating the performance of a drug delivery system.

Drug Loading Efficiency and Capacity

Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) are calculated as follows:

  • DLE (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100

  • DLC (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100

To determine the mass of the drug in the hydrogel, the hydrogel can be dissolved or degraded, and the drug concentration can be measured using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Drug Loading Parameters for Different Loading Methods in Peptide Hydrogels

Loading MethodDrug TypeTypical DLE (%)Typical DLC (%)Key Influencing Factors
In-situ Loading Hydrophobic70 - 95%1 - 10%Drug-peptide interactions, drug concentration, solvent system
Hydrophilic50 - 80%0.5 - 5%Drug solubility, hydrogel mesh size
Post-loading Hydrophilic30 - 60%0.1 - 2%Swelling ratio of the hydrogel, drug concentration, incubation time
Covalent Conjugation Varies> 95% (conjugation efficiency)Dependent on stoichiometryReactivity of functional groups, linker chemistry

Note: These are typical values reported for self-assembling peptide hydrogels and may vary depending on the specific FFF peptide, drug, and experimental conditions.

Drug Release Kinetics

The release of the drug from the hydrogel is typically monitored over time by incubating the drug-loaded hydrogel in a release medium (e.g., PBS) and measuring the drug concentration in the medium at various time points.

Table 2: Drug Release Characteristics from FFF-based Hydrogels

DrugLoading MethodRelease MechanismTypical Release Profile
Doxorubicin In-situDiffusion-controlledInitial burst release followed by sustained release over several days
Curcumin In-situDiffusion and hydrogel erosionSustained release over a week with minimal burst effect
Ibuprofen Post-loadingDiffusion-controlledRelease over 24-48 hours
Covalently-linked drug ConjugationLinker cleavageZero-order or first-order release kinetics depending on the cleavage mechanism

Note: Release profiles are highly dependent on the experimental setup, including the volume of the release medium (to ensure sink conditions), temperature, and pH.

Conclusion

Triphenylalanine hydrogels offer a versatile platform for the controlled delivery of a wide range of therapeutic agents. The choice of drug loading method is critical and should be tailored to the specific drug and desired therapeutic outcome. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development to effectively utilize FFF hydrogels as advanced drug delivery systems. Further optimization of loading parameters and release conditions is often necessary to achieve the desired therapeutic effect for a specific application.

References

Application Notes and Protocols for Controlling the Morphology of H-Phe-Phe-Phe-OH Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The self-assembly of short peptides into well-defined nanostructures is a rapidly advancing field with significant potential in drug delivery, tissue engineering, and biomaterials science. The tripeptide H-Phe-Phe-Phe-OH (FFF), composed of three phenylalanine residues, is a key building block known to form diverse and distinct supramolecular structures. Unlike the widely studied diphenylalanine (FF) which typically forms hollow nanotubes and vesicles, FFF self-assembles into solid nanospheres, nanorods, and planar nanostructures.[1][2] This difference in morphology is attributed to the delicate interplay between main-chain and side-chain interactions, with aromatic stacking being a primary driving force.[1][2]

The ability to control the morphology of FFF assemblies is crucial for tailoring their properties to specific applications. This document provides detailed application notes and experimental protocols for directing the self-assembly of this compound into various nanostructures by controlling key experimental parameters such as solvent composition, peptide concentration, and pH.

Factors Influencing this compound Assembly Morphology

The final morphology of this compound assemblies is a result of a complex interplay of non-covalent interactions, including π-π stacking of the aromatic phenylalanine rings, hydrogen bonding between the peptide backbones, and hydrophobic interactions.[3][4] By carefully tuning the experimental conditions, it is possible to favor certain interactions and direct the self-assembly process towards a desired morphology.

Solvent Composition:

The choice of solvent and co-solvent plays a critical role in modulating the polarity of the medium and influencing the peptide-peptide and peptide-solvent interactions.[5] A common strategy involves dissolving the peptide in a highly fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which breaks any pre-existing aggregates, and then inducing self-assembly by adding a co-solvent.

Peptide Concentration:

The concentration of the peptide solution directly impacts the kinetics of nucleation and growth of the self-assembled structures. Higher concentrations can lead to faster aggregation and different hierarchical assemblies compared to lower concentrations.[5]

pH:

The pH of the solution determines the ionization state of the N-terminal amine and C-terminal carboxylic acid groups of the peptide. This, in turn, affects the electrostatic interactions and hydrogen bonding patterns, which can significantly influence the resulting morphology. While extensively studied for FF and its derivatives, the specific influence of pH on FFF morphology requires further systematic investigation.[6][7][8]

Data Presentation: Controlling Morphological Outcomes

The following tables summarize the influence of key experimental parameters on the morphology of this compound assemblies based on available literature.

Solvent System (v/v) Peptide Concentration Resulting Morphology Reference
HFIP / Isopropanol (4:6)2 mg/mLChrysanthemum-like clusters of microstructures[5]
HFIP / Isopropanol (1:9)0.5 mg/mLLess defined, flower-shaped microstructures[5]
Aqueous solution45 mg/mLNanospheres[9]
Aqueous solution80 mg/mLNanorods and Nanospheres[9]
HFIP / Water (very dilute)0.05 mg/mLHelical ribbons[10]

Note: HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

Experimental Protocols

Protocol 1: Preparation of this compound Nanospheres and Nanorods via Solvent Switch Method

This protocol describes a general method to induce the self-assembly of this compound into nanospheres and nanorods by changing the solvent environment.

Materials:

  • This compound (lyophilized powder)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), analytical grade

  • Deionized water, or other co-solvents like methanol (B129727) or isopropanol

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of lyophilized this compound powder.

    • Prepare a stock solution by dissolving the peptide in HFIP to a concentration of 5 mg/mL.[5]

    • Vortex the solution until the peptide is completely dissolved and the solution is clear.

  • Induction of Self-Assembly:

    • In a clean microcentrifuge tube, dilute the peptide stock solution with the chosen co-solvent (e.g., deionized water, methanol, or isopropanol) to the desired final peptide concentration. For example, to achieve a final concentration of 2 mg/mL in a 4:6 HFIP/isopropanol mixture, add 400 µL of the 5 mg/mL stock solution to 600 µL of isopropanol.[5]

    • Gently mix the solution.

  • Incubation:

    • Allow the solution to stand at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 24 hours) to allow for the formation of stable nanostructures.[5]

  • Characterization:

    • The resulting morphologies can be characterized using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM).

Protocol 2: pH-Triggered Self-Assembly of this compound (Hypothetical Protocol)

While detailed protocols for pH-triggered assembly of this compound are not extensively documented, the principles derived from studies on similar peptides can be applied. This hypothetical protocol provides a starting point for investigation.

Materials:

  • This compound (lyophilized powder)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Phosphate (B84403) Buffer solutions of varying pH

  • pH meter

  • Vortex mixer

Procedure:

  • Peptide Dissolution:

    • Disperse the this compound powder in deionized water at the desired concentration.

    • Adjust the pH of the solution to a basic pH (e.g., pH 10-11) by the dropwise addition of 0.1 M NaOH to ensure complete dissolution of the peptide.

  • Triggering Assembly by pH Shift:

    • Slowly lower the pH of the solution by the dropwise addition of 0.1 M HCl or by mixing with a phosphate buffer of the target pH.

    • Monitor the pH change using a calibrated pH meter.

    • Observe for any changes in turbidity, which may indicate the onset of self-assembly.

  • Incubation and Characterization:

    • Allow the solution to equilibrate at the final pH for a set period.

    • Characterize the resulting assemblies using microscopy techniques (SEM, TEM, AFM) to determine the morphology.

Visualization of Processes

Experimental Workflow

experimental_workflow cluster_incubation Incubation prep1 Weigh lyophilized This compound prep2 Dissolve in HFIP (e.g., 5 mg/mL) prep1->prep2 assembly1 Dilute with co-solvent (Water, MeOH, iPrOH) prep2->assembly1 Solvent Switch assembly2 Adjust pH (Acid/Base addition) prep2->assembly2 pH Trigger incubation Incubate at controlled temperature and time assembly1->incubation assembly2->incubation char1 SEM incubation->char1 char2 TEM incubation->char2 char3 AFM incubation->char3 char4 FTIR incubation->char4

General experimental workflow for controlling this compound assembly.
Proposed Self-Assembly Mechanism

assembly_mechanism cluster_forces Driving Forces cluster_morphologies Resulting Morphologies monomers This compound Monomers in Solution pi_stack π-π Stacking monomers->pi_stack h_bond Hydrogen Bonding monomers->h_bond hydrophobic Hydrophobic Interactions monomers->hydrophobic nanospheres Nanospheres (Solid) pi_stack->nanospheres nanorods Nanorods (Solid) pi_stack->nanorods pi_stack->nanorods Controlled by: - Solvent - Concentration - pH nanoplates Nanoplates/ Helical Ribbons pi_stack->nanoplates h_bond->nanospheres h_bond->nanorods h_bond->nanoplates h_bond->nanoplates Controlled by: - Solvent - Concentration - pH hydrophobic->nanospheres hydrophobic->nanospheres Controlled by: - Solvent - Concentration - pH hydrophobic->nanorods hydrophobic->nanoplates

Key interactions driving this compound self-assembly into various morphologies.

Characterization of this compound Assemblies

A multi-technique approach is essential for the comprehensive characterization of the resulting nanostructures.

  • Scanning Electron Microscopy (SEM): Provides information on the surface topography and morphology of the assemblies.

  • Transmission Electron Microscopy (TEM): Offers higher resolution imaging to visualize the internal structure and dimensions of the nanostructures.

  • Atomic Force Microscopy (AFM): Can be used to image the assemblies in both air and liquid environments, providing high-resolution topographical information and mechanical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to determine the secondary structure of the peptide assemblies, with a characteristic peak around 1630 cm⁻¹ indicating the presence of β-sheet structures.[11]

  • Circular Dichroism (CD) Spectroscopy: Provides further insight into the secondary structure and chiral organization of the peptide assemblies.

Conclusion

The self-assembly of this compound offers a versatile platform for the bottom-up fabrication of well-defined solid nanostructures. By carefully controlling experimental parameters such as solvent composition and peptide concentration, it is possible to direct the assembly process towards specific morphologies like nanospheres, nanorods, and helical ribbons. These protocols and application notes provide a foundation for researchers to explore and harness the potential of this compound assemblies for various applications in biotechnology and materials science. Further systematic studies, particularly on the influence of pH, will undoubtedly expand the toolbox for creating novel functional biomaterials based on this simple yet powerful tripeptide.

References

Application Notes and Protocols: A Step-by-Step Guide to Liquid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid-phase peptide synthesis (LPPS), also known as solution-phase peptide synthesis, is a classical yet highly relevant method for the chemical construction of peptides. In LPPS, amino acids are sequentially coupled in a homogenous solution to form a peptide chain. Unlike its solid-phase counterpart, the growing peptide remains in solution throughout the synthesis, which allows for the purification of intermediates at each step. This characteristic makes LPPS particularly advantageous for the large-scale synthesis of shorter peptides where high purity is paramount. This guide provides a detailed, step-by-step protocol for performing liquid-phase peptide synthesis, complete with quantitative data, experimental procedures, and visual workflows to aid researchers in this field.

Core Principles of Liquid-Phase Peptide Synthesis

The fundamental principle of LPPS involves the iterative repetition of two key chemical transformations: the formation of a peptide bond (coupling) and the removal of a temporary protecting group from the N-terminus of the newly added amino acid (deprotection). To prevent unwanted side reactions, the reactive side chains of the amino acids are protected with permanent protecting groups that are only removed at the end of the synthesis. The entire process is carried out in a suitable solvent, and the product is isolated and purified after each coupling and deprotection step.[1][2]

Experimental Workflow

The overall workflow of liquid-phase peptide synthesis can be visualized as a cycle of deprotection and coupling steps, followed by final deprotection and purification.

LPPS_Workflow start Start: C-terminal protected amino acid deprotection N-terminal Deprotection start->deprotection purification1 Purification of Intermediate deprotection->purification1 coupling Coupling with N-protected amino acid purification1->coupling purification2 Purification of Intermediate coupling->purification2 decision Peptide Complete? purification2->decision decision->deprotection No final_deprotection Final Deprotection (Side Chains) decision->final_deprotection Yes final_purification Final Purification (HPLC) final_deprotection->final_purification end Pure Peptide final_purification->end

Caption: Overall workflow of liquid-phase peptide synthesis.

Step-by-Step Guide to a Single Coupling/Deprotection Cycle

A single cycle in LPPS involves the deprotection of the N-terminal protecting group of the growing peptide chain, followed by the coupling of the next N-terminally protected amino acid.

Coupling_Deprotection_Cycle cluster_deprotection Deprotection Step cluster_coupling Coupling Step start_deprotection N-Protected Peptide add_deprotection_reagent Add Deprotection Reagent (e.g., Piperidine (B6355638) for Fmoc, TFA for Boc) start_deprotection->add_deprotection_reagent reaction_deprotection Reaction (Room Temperature) add_deprotection_reagent->reaction_deprotection workup_deprotection Work-up & Purification reaction_deprotection->workup_deprotection end_deprotection Deprotected Peptide workup_deprotection->end_deprotection start_coupling Deprotected Peptide add_amino_acid Add N-Protected Amino Acid start_coupling->add_amino_acid add_coupling_reagent Add Coupling Reagent (e.g., DCC, HBTU) add_amino_acid->add_coupling_reagent reaction_coupling Reaction (Room Temperature) add_coupling_reagent->reaction_coupling workup_coupling Work-up & Purification reaction_coupling->workup_coupling end_coupling Elongated N-Protected Peptide workup_coupling->end_coupling

Caption: A single coupling and deprotection cycle in LPPS.

Detailed Experimental Protocols

Protocol 1: N-terminal Fmoc Deprotection

This protocol describes the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of a peptide in solution.

Materials:

  • Fmoc-protected peptide

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plate and chamber

  • UV lamp

  • Ninhydrin (B49086) stain

Procedure:

  • Dissolution: Dissolve the Fmoc-protected peptide in DMF.

  • Deprotection Reaction: Add a 20% (v/v) solution of piperidine in DMF to the peptide solution.[3] Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the UV-active Fmoc-protected starting material indicates the reaction is proceeding. The appearance of the free amine product can be visualized with a ninhydrin stain. The reaction is typically complete within 30-60 minutes.[3]

  • Work-up:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Re-dissolve the residue in DCM or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (twice) and brine (once) to remove the dibenzofulvene-piperidine adduct.[3]

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solution in vacuo to yield the crude deprotected peptide.

Protocol 2: N-terminal Boc Deprotection

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Rotary evaporator

  • Centrifuge or filtration apparatus

Procedure:

  • Dissolution: Dissolve the Boc-protected peptide in DCM.

  • Deprotection Reaction: Prepare a deprotection solution of 50% (v/v) TFA in DCM. Add this solution to the peptide solution and stir at room temperature for 15-30 minutes.[4]

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide as a TFA salt.

    • Collect the precipitate by centrifugation or filtration.

    • Wash the precipitate with cold diethyl ether to remove residual TFA and scavengers.

    • Dry the product under vacuum.

Protocol 3: Peptide Coupling using DCC/HOBt

This protocol describes the formation of a peptide bond using Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization.

Materials:

  • N-terminally deprotected peptide (amine component)

  • N-protected amino acid (carboxyl component)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the N-protected amino acid and HOBt (1.1 equivalents) in DCM or DMF.

  • Activation: Cool the solution to 0°C in an ice bath and add DCC (1.1 equivalents). Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the N-terminally deprotected peptide to the reaction mixture and allow it to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Work-up:

    • Filter off the DCU precipitate.

    • Concentrate the filtrate in vacuo.

    • The crude peptide can then be purified by extraction or precipitation.

Protocol 4: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general procedure for the purification of a crude peptide using preparative RP-HPLC.

Materials:

  • Crude peptide

  • HPLC-grade water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the initial mobile phase composition. For hydrophobic peptides, a small amount of organic solvent like DMF may be needed for initial dissolution.[5] Filter the sample through a 0.45 µm syringe filter.[5]

  • HPLC System Setup:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[5]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[5]

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Purification:

    • Inject the prepared sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.

    • Monitor the elution profile at 220 nm.[5]

  • Fraction Collection: Collect fractions corresponding to the major peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white powder.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the described protocols. These values are intended as a starting point, and optimization may be required for specific peptide sequences.

Table 1: Deprotection Reaction Conditions

Protecting GroupReagentConcentrationSolventTime (min)Temperature
FmocPiperidine20% (v/v)DMF30 - 60[3]Room Temp
BocTFA50% (v/v)DCM15 - 30[4]Room Temp
Boc4M HCl5-10 equiv.Dioxane30[4]Room Temp

Table 2: Coupling Reaction Conditions

Coupling ReagentAdditiveReagent Ratio (Coupling Reagent:Amino Acid)SolventTime (min)Temperature
DCCHOBt1.1 : 1DCM/DMF120 - 2400°C to RT
HBTU-1.0 : 1DMF5 - 10Room Temp
PyBOPHOBt1.1 : 1DMF10 - 60[6]Room Temp
T3P®-1.5 - 3 : 1[7]DMF/NMPShort[7]Room Temp

Table 3: Typical Yields in LPPS

Synthesis MethodPeptide LengthReported YieldReference
Flow Chemistry (Mixed Anhydride)Hexapeptide84 - 98% (per step)[8]
Nanostar SievingOctreotate Amide80% (overall)[9]
General LPPSShort PeptidesHigh[1]

Note: Yields are highly dependent on the specific peptide sequence and the efficiency of each purification step.

Conclusion

Liquid-phase peptide synthesis remains a powerful and relevant technique, especially for the production of shorter peptides on a larger scale. Its main advantages lie in the ability to purify intermediates, leading to a final product of high purity, and its adaptability to various reaction conditions. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively implement LPPS in their workflows for the successful synthesis of custom peptides.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with the tripeptide H-Phe-Phe-Phe-OH in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder insoluble in aqueous buffers like PBS?

A1: The poor aqueous solubility of this compound is due to its molecular structure. The peptide is composed of three Phenylalanine (Phe) residues, which are highly hydrophobic (non-polar) amino acids.[1] Peptides with a high content of hydrophobic amino acids tend to aggregate in aqueous solutions to minimize contact with water.[2][3] Furthermore, this compound has a free N-terminal amine and a C-terminal carboxylic acid, giving it a net neutral charge around neutral pH. Peptides are often least soluble at or near their isoelectric point (pI), where the net charge is zero.[1]

Q2: What is the recommended first step when encountering solubility issues with a new peptide?

A2: The most critical first step is to perform a small-scale solubility test with a small aliquot of the peptide.[4][5] This precaution prevents the loss of your entire sample if an inappropriate solvent is used. Always begin with the desired aqueous buffer or sterile distilled water before moving to more complex solvent systems.

Q3: How does adjusting the pH of the buffer improve solubility?

A3: Adjusting the pH of the solution can significantly improve the solubility of peptides.[6] By moving the pH away from the peptide's isoelectric point (pI), you increase its net charge.[1] For this compound, lowering the pH (e.g., with 10% acetic acid) will protonate the C-terminal carboxyl group, resulting in a net positive charge.[3][7] Conversely, raising the pH (e.g., with 0.1M ammonium (B1175870) bicarbonate) will deprotonate the N-terminal amino group, resulting in a net negative charge.[3] This increased charge enhances interactions with water molecules, thereby improving solubility.[8]

Q4: What organic co-solvents can be used, and what is the correct procedure?

A4: For highly hydrophobic peptides, using a minimal amount of an organic co-solvent is a standard and effective technique.[9][10] The recommended procedure is to first dissolve the peptide in a small volume of a pure organic solvent to create a concentrated stock solution.[5][11] Common solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[4][10] Once the peptide is fully dissolved, this organic stock solution should be added dropwise to the vigorously stirring aqueous buffer to achieve the final desired concentration.[1][11] This gradual dilution is crucial to prevent the peptide from precipitating.[11]

Q5: Can I use physical methods like sonication or heating to improve solubility?

A5: Yes, physical methods can be effective but must be used with caution. Sonication in a water bath can help break up aggregates and facilitate dissolution.[4][9] Gentle warming (e.g., to 30-40°C) can also increase solubility.[4][11] However, excessive or prolonged heating can lead to peptide degradation, so this method should be used cautiously after other attempts have failed.[4]

Q6: What are more advanced formulation strategies if standard methods are insufficient?

A6: If conventional methods fail, advanced formulation strategies can be employed. One common approach is the use of cyclodextrins.[12] These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[13] They can form inclusion complexes with hydrophobic peptides like this compound, where the peptide is encapsulated within the cavity, and the hydrophilic outer surface enhances aqueous solubility.[12][13][14] Other advanced methods involve chemical modification of the peptide itself, such as PEGylation (attaching polyethylene (B3416737) glycol chains) or adding hydrophilic "solubility tags," though these alter the original compound.[15][16]

Troubleshooting and Solubilization Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

G start Start: Lyophilized This compound add_buffer 1. Add small amount of aqueous buffer (e.g., PBS) start->add_buffer check1 Clear Solution? add_buffer->check1 success Success! Peptide is Soluble check1->success Yes fail1 Insoluble or Precipitate check1->fail1 No ph_adjust 2. Try pH Adjustment (e.g., 10% Acetic Acid or 0.1M Ammonium Bicarbonate) fail1->ph_adjust check2 Clear Solution? ph_adjust->check2 check2->success Yes fail2 Still Insoluble check2->fail2 No cosolvent 3. Use Organic Co-Solvent (e.g., minimal DMSO) then dilute dropwise into buffer fail2->cosolvent check3 Clear Solution? cosolvent->check3 check3->success Yes fail3 Still Insoluble check3->fail3 No physical 4. Apply Physical Methods (Sonication or Gentle Warming) with caution fail3->physical check4 Clear Solution? physical->check4 check4->success Yes advanced Consider Advanced Strategies (e.g., Cyclodextrins) check4->advanced No

Caption: A workflow for troubleshooting this compound solubility.

Data Summary Tables

Table 1: General Solubility Guidelines for Hydrophobic Peptides in Common Solvents

Solvent Expected Solubility Remarks and Compatibility
Water / PBS (pH 7.4) Very Low to Insoluble Aggregation is highly likely near neutral pH.[4]
10% Acetic Acid Low to Moderate Improves solubility for neutral/basic peptides by lowering pH.[5][17]
0.1M Ammonium Bicarbonate Low to Moderate Improves solubility for neutral/acidic peptides by raising pH.[5]
Dimethyl Sulfoxide (DMSO) High Excellent starting solvent for creating stock solutions.[4] Final concentration in assays should be low (<1%).[5][9]
Dimethylformamide (DMF) High A good alternative to DMSO for dissolving nonpolar peptides.[4][10]

| Acetonitrile (ACN) | Moderate to High | Often used with water for HPLC; may not be suitable for all biological assays.[4] |

Table 2: Comparison of Solubility Enhancement Strategies

Strategy Mechanism of Action Advantages Limitations & Considerations
pH Adjustment Increases net molecular charge, enhancing interaction with water.[1] Simple, cost-effective, does not add organic solvents. Final pH must be compatible with the experiment; peptide may precipitate if pH is readjusted near pI.[1]
Organic Co-solvents Disrupts hydrophobic interactions and peptide aggregation.[9][10] Highly effective for very hydrophobic peptides. Organic solvent may interfere with biological assays or cause cytotoxicity.[5][11] Requires careful, slow dilution.
Physical Methods Sonication and heat provide energy to break up peptide aggregates.[4][9] Can be used in combination with other methods. Risk of peptide degradation, especially with excessive heat.[4]
Cyclodextrins Encapsulates the hydrophobic peptide in a soluble host-guest complex.[12][13] Can significantly increase aqueous solubility without organic solvents; biocompatible.[14] Requires specific protocol to form the complex; may alter peptide bioavailability or receptor interaction.

| Chemical Modification | Covalently attaches hydrophilic molecules (e.g., PEG) to the peptide.[15] | Provides a stable, long-term increase in solubility. | Alters the chemical structure, molecular weight, and potentially the biological activity of the peptide.[18] |

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Allow the lyophilized peptide vial to equilibrate to room temperature.

  • Weigh a small, known amount of peptide (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Add a measured volume of the primary solvent to be tested (e.g., 100 µL of your aqueous buffer).

  • Vortex the sample for 1-2 minutes.[4]

  • If not dissolved, sonicate in a water bath for 5-10 minutes.[4]

  • Visually inspect the solution. A clear solution indicates solubility. If the solution is cloudy or contains particles, the peptide is not fully dissolved at that concentration.[4]

  • Record the results and proceed to other methods if necessary.

Protocol 2: Solubilization Using an Organic Co-Solvent (DMSO)

  • Bring the lyophilized peptide vial to room temperature and centrifuge briefly to collect the powder at the bottom.[10]

  • Add a minimal volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 10-20 µL for 1 mg of peptide).[1][10]

  • Vortex thoroughly. If necessary, sonicate briefly in a water bath until the solution is completely clear.[10]

  • In a separate tube, place the final desired volume of your aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the concentrated peptide-DMSO stock solution drop-by-drop.[11]

  • Inspect the final solution. If any cloudiness appears, the solubility limit has been exceeded.

Protocol 3: Preparation of a Peptide-Cyclodextrin Inclusion Complex

This protocol is a general guideline based on a co-solvent lyophilization method.[14] Optimization of the peptide-to-cyclodextrin molar ratio is recommended.

  • Select a suitable cyclodextrin (B1172386) derivative (e.g., Hydroxypropyl-β-Cyclodextrin, HPβ-CD).

  • In one vial, dissolve the required amount of HPβ-CD in deionized water (e.g., a 1:5 molar ratio of peptide to HPβ-CD).

  • In a separate vial, dissolve the this compound peptide in a minimal amount of a suitable organic co-solvent (e.g., Tert-butyl alcohol/Acetonitrile mixture).[14]

  • Vortex both solutions thoroughly to ensure complete dissolution.

  • Slowly add the peptide solution dropwise to the stirring cyclodextrin solution.

  • Continue stirring the resulting mixture at room temperature for several hours (e.g., 6 hours) to allow for complex formation.[14]

  • Freeze the final mixture and lyophilize (freeze-dry) to obtain a solid powder of the peptide-cyclodextrin complex, which should exhibit improved aqueous solubility.

Advanced Strategies Overview

For challenging cases, more advanced strategies can be considered. These typically involve either complex formulation approaches or permanent chemical modification of the peptide.

G main Solubility Enhancement Strategies for this compound physchem Physicochemical Approaches main->physchem formulation Formulation Approaches main->formulation chem_mod Chemical Modification (Alters Peptide Structure) main->chem_mod ph pH Adjustment physchem->ph cosolvent Organic Co-solvents (DMSO, DMF) physchem->cosolvent physical_methods Physical Methods (Sonication, Warming) physchem->physical_methods cyclo Cyclodextrin Inclusion Complexes formulation->cyclo nano Nanosuspensions & Encapsulation formulation->nano peg PEGylation chem_mod->peg tags Hydrophilic Tags chem_mod->tags aasub Amino Acid Substitution chem_mod->aasub

Caption: Overview of strategies for enhancing peptide solubility.

References

Technical Support Center: Synthesis of H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges associated with the synthesis of the hydrophobic tripeptide, H-Phe-Phe-Phe-OH. Particular focus is given to strategies for preventing on-resin aggregation, a common issue with sequences rich in hydrophobic residues like phenylalanine.

Troubleshooting Guide: On-Resin Aggregation

Aggregation of the growing peptide chain on the solid support is a primary cause of low yield and purity in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving aggregation-related issues.

Issue 1: Poor Resin Swelling and Incomplete Reactions

  • Symptoms:

    • The resin bed appears shrunken or does not swell to its expected volume.

    • Incomplete Fmoc-deprotection or coupling reactions, leading to deletion sequences.[1]

    • Qualitative tests for free amines (e.g., Kaiser test) give false negative results.

  • Possible Cause:

    • On-resin aggregation of the growing peptide chains, driven by strong intermolecular hydrogen bonding and hydrophobic interactions, is preventing efficient solvent and reagent access.[1]

  • Solutions:

    dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", margin="0.2,0.2", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

    }

    A step-by-step workflow for troubleshooting peptide aggregation.

Issue 2: Difficulty Dissolving the Cleaved Peptide

  • Symptoms:

    • The lyophilized peptide is insoluble or poorly soluble in standard purification solvents (e.g., water/acetonitrile mixtures).

    • Formation of a precipitate upon addition of the cleavage cocktail or during ether precipitation.

  • Possible Cause:

    • The hydrophobic nature of the tri-phenylalanine sequence leads to aggregation in aqueous solutions.

  • Solutions:

    • Solvent Choice: First, attempt to dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) before slowly adding it to your aqueous buffer.[2][3]

    • Hydrophilic Tags: For future syntheses, consider the use of a C-terminal hydrophilic tag (e.g., a poly-arginine tail) that can be cleaved after purification. This significantly improves the solubility of the hydrophobic peptide during both synthesis and purification.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to aggregation during synthesis?

The this compound sequence consists of three consecutive hydrophobic and β-branched amino acids.[2][3] This composition promotes the formation of stable secondary structures, such as β-sheets, through inter-chain hydrogen bonding and hydrophobic interactions, leading to on-resin aggregation.[1]

Q2: How can I predict if my peptide sequence is likely to aggregate?

While precise prediction is difficult, sequences with stretches of contiguous hydrophobic and β-branched amino acids (like Val, Ile, and Phe) are at high risk of aggregation.[1] During automated synthesis, a broadening of the Fmoc deprotection peak is a real-time indicator of aggregation.[1]

Q3: What is the most effective single strategy to prevent aggregation in this synthesis?

For a short but highly hydrophobic sequence like this compound, elevating the temperature using a microwave peptide synthesizer is a very effective first-line strategy. Microwave energy disrupts intermolecular hydrogen bonds, improving both coupling and deprotection efficiency.[5][6]

Q4: What are pseudoproline dipeptides and how do they work?

Pseudoproline dipeptides are derivatives of Serine or Threonine that are incorporated as a dipeptide unit. Their cyclic side chain introduces a "kink" into the peptide backbone, similar to proline. This structural disruption hinders the formation of the extended β-sheet structures responsible for aggregation. The native Serine or Threonine residue is regenerated during the final acid cleavage from the resin.[7][8]

Q5: When should I choose a different coupling reagent?

For "difficult sequences" prone to aggregation, standard coupling reagents may be insufficient. Aminium/uronium reagents like HATU, HCTU, and COMU are generally more effective than HBTU for sterically hindered couplings and can lead to higher crude purity.[9]

Quantitative Data on Aggregation Mitigation Strategies

The following tables summarize the performance of various strategies and reagents in the synthesis of difficult or hydrophobic peptides.

Table 1: Comparison of Solvents for Hydrophobic Peptide Synthesis

Solvent SystemPeptide SequenceResinYield/Purity OutcomeReference
DMF34-residue hydrophobic transmembrane peptideBHAR4% yield[2][3]
80% NMP/DMSO34-residue hydrophobic transmembrane peptideBHAR12% yield[2][3]
DMF7-residue hydrophobic peptide (GRAVY 1.157)PolystyreneLower crude purity[10]
NMP7-residue hydrophobic peptide (GRAVY 1.157)PolystyreneCleaner synthesis, improved crude purity[10]

Table 2: Performance of Coupling Reagents for Difficult Sequences

Coupling ReagentAdditiveRelative ReactivityKey AdvantagesReference
HATU HOAtVery HighHighly effective for sterically hindered and N-methylated amino acids.[9][11]
HCTU 6-Cl-HOBtHighMore reactive than HBTU; effective for difficult sequences.[9]
COMU OxymaPureHighReactivity comparable to HATU; based on non-explosive OxymaPure.[9]
HBTU HOBtMedium-HighWidely used, cost-effective standard reagent.[9]

Table 3: Impact of Microwave-Assisted Synthesis on Purity and Time

Synthesis MethodParameterTypical OutcomeReference
Conventional (Room Temp)PurityLower purity (around 60%-70%)[5]
Synthesis Time (per AA)~2 hours[5]
Microwave-AssistedPurityHigher purity (85%-91%)[5]
Synthesis Time (per AA)< 4 minutes[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for using a microwave peptide synthesizer to mitigate aggregation during the synthesis of this compound.

  • Resin Preparation:

    • Choose a suitable resin, such as a low-substitution Wang or Rink Amide resin.

    • Swell the resin in DMF in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF.

    • Apply microwave power to raise the temperature to 75-90°C for 3-5 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-Phe-OH (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Apply microwave power to raise the temperature to 70-90°C for 5-10 minutes. For residues prone to racemization like Histidine, a lower temperature of 50°C is recommended.[10]

    • Drain the coupling solution and wash the resin with DMF.

  • Cycle Synthesis:

    • Repeat the deprotection and coupling steps for each phenylalanine residue.

  • Cleavage and Deprotection:

    • After the final residue is coupled and deprotected, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", margin="0.2,0.2", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

General workflow for microwave-assisted SPPS of this compound.

Protocol 2: Chaotropic Salt Wash for Disruption of On-Resin Aggregation

This protocol is used to disrupt secondary structures prior to a difficult coupling step.

  • Materials:

    • Peptide-resin exhibiting signs of aggregation.

    • N,N-Dimethylformamide (DMF).

    • 0.8 M Lithium Chloride (LiCl) in DMF.

  • Procedure:

    • Following the standard Fmoc-deprotection and subsequent DMF washes, add the 0.8 M LiCl in DMF solution to the peptide-resin.

    • Agitate the resin slurry for 1-2 minutes.

    • Drain the LiCl solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual LiCl.

    • Proceed immediately with the standard coupling protocol.

Protocol 3: Manual SPPS with a Pseudoproline Dipeptide

Since this compound does not contain Ser, Thr, or Cys, a pseudoproline dipeptide cannot be directly incorporated. However, this protocol is provided for researchers working on other hydrophobic sequences where this powerful technique is applicable.

  • Dipeptide Selection:

    • Identify a Ser, Thr, or Cys residue in your sequence preceded by another amino acid (Xaa).

    • Substitute this Xaa-Ser/Thr/Cys pair with the corresponding commercially available Fmoc-Xaa-Ser/Thr/Cys(ψPro)-OH dipeptide.

  • Coupling Procedure:

    • Perform the standard Fmoc deprotection of the N-terminal amino group on the resin.

    • In a separate vessel, dissolve the pseudoproline dipeptide (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in a minimal volume of DMF or NMP.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

    • Add the activated dipeptide solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction using a qualitative test (e.g., Kaiser test).

    • Once coupling is complete, wash the resin thoroughly with DMF to prepare for the next synthesis cycle.

  • Final Cleavage:

    • The pseudoproline group is stable during synthesis but is converted back to the native Ser, Thr, or Cys residue during the final TFA cleavage.[7][8]

References

Optimizing Peptide Yield: A Technical Support Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), achieving optimal peptide yield is a critical determinant of experimental success. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SPPS, with a focus on maximizing the final yield of the target peptide.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues that can lead to low peptide yield. The guides are presented in a question-and-answer format to directly address specific problems.

Issue 1: Significantly lower than expected peptide yield after cleavage.

Question: My final peptide yield is disappointingly low. How can I determine the cause and improve it?

Answer: Low peptide yield can originate from multiple stages of the SPPS process, including inefficient synthesis, poor cleavage, or problems during work-up. A logical diagnostic approach is essential to pinpoint the root cause.

Initial Diagnostic Workflow:

The first step is to ascertain whether the low yield is a consequence of inefficient peptide chain assembly on the resin or an issue with the final cleavage and purification steps.

  • Test Cleavage: Perform a small-scale test cleavage on 10-20 mg of the peptide-resin. Analyze the cleaved products by mass spectrometry (MS). The presence of the target peptide mass confirms that the synthesis was at least partially successful.

  • Quantify On-Resin Peptide: Determine the loading of the final peptide on the resin. This can be achieved by cleaving the peptide from a known mass of dried resin and quantifying the peptide concentration using UV-Vis spectrophotometry or amino acid analysis (AAA). If the on-resin yield is low, the problem lies within the synthesis steps. If the on-resin yield is high, the issue is with the cleavage or work-up.

Troubleshooting Low Synthesis Efficiency:

Incomplete removal of the Fmoc protecting group or inefficient coupling of amino acids results in the formation of truncated and deletion sequences, which are major contributors to low yield of the full-length peptide.[1]

Question: How can I identify and resolve incomplete Fmoc deprotection?

Answer: Incomplete Fmoc removal leaves the N-terminus of the growing peptide chain blocked, preventing the coupling of the next amino acid and leading to truncated sequences.

  • Detection:

    • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a rapid method to detect free primary amines. A negative result (yellow beads) after the deprotection step indicates incomplete Fmoc removal.[2]

    • UV-Vis Spectrophotometry: The removal of the Fmoc group with piperidine (B6355638) releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored at approximately 301 nm. A lower than expected absorbance suggests incomplete deprotection.[2]

    • HPLC and Mass Spectrometry: Analysis of the crude peptide by RP-HPLC can reveal deletion sequences (the desired peptide missing one or more amino acids). Mass spectrometry can confirm the identity of these byproducts.[2]

  • Solutions:

    • Extend Deprotection Time: Increase the duration of the deprotection steps. A standard protocol often involves a 2-minute pre-deprotection followed by a 10-15 minute main deprotection.

    • Use a Stronger Base: For difficult sequences, a stronger deprotection solution, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperazine (B1678402) in DMF, can be more effective than the standard 20% piperidine in DMF.[3][4]

Question: How can I ensure my coupling reactions go to completion?

Answer: Inefficient coupling leads to deletion sequences, where one or more amino acids are missing from the final peptide.

  • Detection:

    • Kaiser Test: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable; an isatin (B1672199) or chloranil (B122849) test should be used instead.

  • Solutions:

    • Double Coupling: If a coupling reaction is known to be difficult, performing the coupling step twice with fresh reagents can significantly improve efficiency.[5]

    • Increase Reagent Concentration and Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) and increasing the equivalents of amino acid and coupling reagent relative to the resin loading can drive the reaction to completion.[6]

    • Extend Reaction Time: Increasing the coupling time to 2-4 hours or even overnight can be beneficial for sterically hindered amino acids.

    • Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C), especially with microwave assistance, can help overcome difficult couplings.

    • Choose a More Potent Coupling Reagent: For challenging sequences, switching to a more powerful coupling reagent can improve yields.

Troubleshooting Cleavage and Work-up Issues:

Even with a successful synthesis on the resin, the final yield can be compromised by inefficient cleavage, peptide precipitation during cleavage, or degradation during work-up.

Question: What should I do if I suspect incomplete cleavage from the resin?

Answer: Incomplete cleavage leaves a significant amount of the desired peptide attached to the resin.

  • Detection: After the initial cleavage, wash the resin with a small amount of an appropriate solvent and perform a second cleavage. Analyze the product of the second cleavage by MS to see if a significant amount of the target peptide is present.

  • Solutions:

    • Extend Cleavage Time: Standard cleavage times are typically 2-3 hours. For sterically hindered peptides or certain linkers, extending the cleavage time to 4 hours or more may be necessary.[7]

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the peptide's amino acid composition and the protecting groups used. The presence of scavengers is crucial to prevent side reactions. For example, triisopropylsilane (B1312306) (TIS) is an effective scavenger for Trp, and water is necessary for Arg(Pbf) removal.[8]

    • Ensure Proper Resin Swelling: The resin must be adequately swollen for the cleavage reagents to access the peptide. Ensure the resin is not clumped and is well-suspended in the cleavage cocktail.

Question: My peptide seems to have precipitated out of the cleavage cocktail. How can I recover it?

Answer: Some peptides, particularly hydrophobic ones, can be poorly soluble in the cleavage cocktail and may precipitate.

  • Solution:

    • Alter the Cleavage Cocktail: For hydrophobic peptides, using a cleavage cocktail with better solubilizing properties, such as one containing trifluoroacetic acid (TFA) and a minimal amount of scavengers, can be beneficial. After cleavage, the peptide can be precipitated with cold diethyl ether.

    • Post-Cleavage Solubilization: If precipitation occurs, attempt to dissolve the precipitate in a different solvent, such as acetonitrile (B52724) or a mixture of TFA and dichloromethane (B109758) (DCM), before precipitation with ether.

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents
Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Aspartimide Formation (%)Diketopiperazine (DKP) Formation (%)Racemization (%)Reference(s)
Piperidine20% in DMF5-20 minVariableCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesCan occur, particularly at the C-terminus and with sensitive residues like Cys and His[3]
4-Methylpiperidine20% in NMP5-20 minGenerally higher than piperidineLower than piperidineLower than piperidineSimilar to piperidine[9]
Piperazine (PZ)5% in DMFSlower than piperidineHighSignificantly reducedReducedLow[3]
DBU2% in DMF< 1 minHighCan be highLowCan be high[10]
Piperazine/DBU5% PZ / 2% DBU in DMF< 1 minHighLowLowLow[3][4]
Piperazine/DBU/Formic Acid5% PZ / 2% DBU / 1% Formic Acid in DMF< 1 minHighVery LowLowLow[4]
Table 2: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseCrude Peptide Purity (%) for GHRP-6Racemization (%)Reference(s)
HBTUHOBtDIPEA95-98Low[11]
HATUHOAtDIPEA~99Very Low[11][12]
HCTUCl-HOBtDIPEA95-98Low[13]
COMU-DIPEA>99Very Low[12][13]
PyBOPHOBtDIPEA~95Low[11]
DIC/HOBtHOBt-VariableCan be significant[11]
Table 3: Comparison of Cleavage Cocktails for Peptides with Sensitive Residues
Cleavage Cocktail CompositionTarget Residues/Protecting GroupsCleavage Efficiency/ObservationsPotential Side ReactionsReference(s)
95% TFA / 2.5% H₂O / 2.5% TISGeneral purpose, Arg(Pbf), Trp(Boc)High efficiency for most peptides.Can cause modification of unprotected Trp.[7][8]
Reagent K: 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole (B89551) / 2.5% EDTCys(Trt), Met, Arg(Pbf/Pmc)Very effective for peptides with multiple sensitive residues.Strong odor due to thioanisole and EDT.[14][15]
88% TFA / 5% Phenol / 5% H₂O / 2% TISGeneral purpose, good for Trp-containing peptides.High efficiency. Phenol acts as a scavenger.[15]
70% Formic Acid with CNBrMet for CNBr cleavageGenerally high (85-98%)Formylation of Ser, Thr, and C-terminal homoserine residues.[1]
70% TFA with CNBrMet for CNBr cleavageHighly variable; can be very low for hydrophobic peptides.Minimal reported side reactions.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • First Deprotection: Treat the resin with the piperidine solution and agitate for 2-5 minutes. Drain the solution.

  • Second Deprotection: Add a fresh aliquot of the piperidine solution and agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol 2: Coupling with HATU
  • Resin Preparation: Following Fmoc deprotection and washing, ensure the resin is well-suspended in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, the time can be extended.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Standard Cleavage with TFA/TIS/H₂O

Caution: Trifluoroacetic acid (TFA) is highly corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualization

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Final Wash (DMF, DCM) & Dry Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Purification Precipitation, Purification & Lyophilization Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: A simplified workflow of the key steps in solid-phase peptide synthesis (SPPS).

Troubleshooting_Low_Yield Start Low Final Peptide Yield Test_Cleavage Perform Test Cleavage & MS Analysis Start->Test_Cleavage Peptide_Present Target Peptide Present? Test_Cleavage->Peptide_Present Synthesis_Issue Problem in Synthesis Peptide_Present->Synthesis_Issue No Cleavage_Issue Problem in Cleavage/Work-up Peptide_Present->Cleavage_Issue Yes Check_Deprotection Check Fmoc Deprotection (Kaiser Test, UV) Synthesis_Issue->Check_Deprotection Check_Coupling Check Coupling (Kaiser Test) Synthesis_Issue->Check_Coupling Check_Aggregation Assess Peptide Aggregation Synthesis_Issue->Check_Aggregation Check_Cleavage_Efficiency Check Cleavage Efficiency (Re-cleave resin) Cleavage_Issue->Check_Cleavage_Efficiency Check_Precipitation Check for Peptide Precipitation Cleavage_Issue->Check_Precipitation

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal resin loading capacity for my synthesis?

A1: The optimal resin loading depends on the length and difficulty of the peptide sequence. For short and straightforward peptides, a higher loading capacity (0.5-1.0 mmol/g) can be used to maximize yield per gram of resin. However, for long peptides (>30 amino acids) or sequences prone to aggregation, a lower loading capacity (0.1-0.3 mmol/g) is recommended to minimize inter-chain interactions and improve reaction kinetics.

Q2: My peptide sequence is known to be "difficult" due to aggregation. What strategies can I employ?

A2: Peptide aggregation on the resin can severely hinder both deprotection and coupling reactions. To mitigate this:

  • Use Chaotropic Salts: Incorporate chaotropic salts like LiCl (0.5 M) in the coupling mixture to disrupt secondary structures.

  • Elevated Temperature: Perform the synthesis at a higher temperature.

  • Special Solvents: Use solvents known to reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM.

  • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific positions (Ser or Thr) in the sequence to disrupt the formation of secondary structures.[16]

  • Low-Loading Resin: Use a resin with a lower loading capacity.

Q3: What are the key differences between uronium/aminium (HATU, HBTU) and phosphonium (B103445) (PyBOP) coupling reagents?

A3: Both classes of reagents are highly efficient. Uronium/aminium reagents like HATU are generally considered more reactive and can lead to faster coupling times. Phosphonium reagents like PyBOP are also very effective, particularly for sterically hindered couplings, and are known for their ability to suppress racemization. The choice often depends on the specific sequence and cost considerations. COMU is a newer uronium salt that offers high efficiency and a better safety profile compared to benzotriazole-based reagents like HBTU and HATU.[13]

Q4: What is the purpose of capping, and when should I use it?

A4: Capping is the process of acetylating any unreacted N-terminal amines after a coupling step, typically using acetic anhydride. This permanently blocks these chains from further elongation, preventing the formation of deletion sequences. Capping is particularly useful for long or difficult syntheses where ensuring 100% coupling efficiency at every step is challenging. It simplifies the final purification by reducing the number of closely related impurities.[5]

Q5: How can I minimize aspartimide formation?

A5: Aspartimide formation is a common side reaction, especially at Asp-Gly, Asp-Ser, and Asp-Asn sequences, and is promoted by repetitive exposure to piperidine. To minimize it:

  • Use a milder deprotection reagent like 2% piperazine/2% DBU with 1% formic acid.[4]

  • Protect the side chain of Asp with a bulkier protecting group like O-2,5-dimethyl-4-penten-3-yl (ODmcp) or 3-methyl-pent-3-yl (OMpe).

  • Incorporate a pseudoproline dipeptide at the preceding residue if it is a Ser or Thr.

References

Technical Support Center: Troubleshooting Phe-Phe-Phe Hydrogel Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triphenylalanine (Phe-Phe-Phe or FFF) peptide hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the formation and use of FFF hydrogels.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific problems you may encounter with your FFF hydrogel experiments.

1. Why is my FFF peptide solution not forming a hydrogel?

There are several potential reasons for the failure of hydrogelation:

  • Sub-optimal pH: The self-assembly of FFF peptides is highly dependent on pH. The protonation state of the terminal carboxyl and amino groups influences the balance of electrostatic, hydrogen bonding, and π-π stacking interactions necessary for forming a stable fibrillar network.[1][2] Many peptide hydrogels form within a narrow pH range.[2]

  • Inadequate Peptide Concentration: There is a critical gelation concentration (CGC) below which a stable, self-supporting hydrogel will not form.[3]

  • Incorrect Temperature: Temperature affects the kinetics of self-assembly.[4] While some peptide hydrogels form faster at higher temperatures, extreme temperatures can disrupt the non-covalent interactions holding the network together.

  • Low Ionic Strength: Ions in solution can screen electrostatic repulsions between peptide molecules, promoting self-assembly.[5][6] Insufficient ionic strength may prevent the formation of a stable hydrogel network.[7]

Troubleshooting Steps:

  • Optimize pH: Systematically vary the pH of your peptide solution. A common method is the "pH switch," where the peptide is dissolved at a high pH (e.g., 10-11) and then the pH is gradually lowered using an acid like HCl or through the slow hydrolysis of glucono-δ-lactone (GdL).[3][8]

  • Increase Peptide Concentration: Prepare a series of peptide solutions with increasing concentrations to determine the CGC for your specific experimental conditions.

  • Adjust Temperature: Experiment with different incubation temperatures (e.g., room temperature, 37°C).[4] Be aware that the optimal temperature can be peptide-specific.

  • Increase Ionic Strength: Add a salt solution (e.g., NaCl or PBS) to your peptide solution to promote gelation.[5][9]

2. My FFF hydrogel is weak and collapses easily. How can I improve its mechanical strength?

A weak hydrogel structure is often due to a poorly formed or sparsely cross-linked fibrillar network.

  • Factors Influencing Mechanical Strength:

    • Peptide Concentration: Higher peptide concentrations generally lead to denser fibrillar networks and stronger hydrogels.[3]

    • pH: The final pH of the hydrogel is a primary determinant of its mechanical properties.[1]

    • Ionic Strength: Increasing ionic strength can enhance the mechanical stiffness (storage modulus, G') of the hydrogel.[5][6]

    • Gelation Kinetics: The rate of gelation can impact the final structure and strength of the hydrogel.[10]

Troubleshooting Steps:

  • Increase Peptide Concentration: Prepare hydrogels at concentrations above the CGC.

  • Fine-tune Final pH: Systematically adjust the final pH of your hydrogel to find the optimal point for mechanical robustness.

  • Optimize Ionic Strength: Titrate the concentration of salt in your formulation.

  • Control Gelation Rate: Slower, more controlled gelation, for instance by using GdL for gradual pH reduction, can sometimes lead to a more ordered and mechanically stable network.[8]

3. My FFF hydrogel is not stable over time and degrades or precipitates.

Hydrogel instability can manifest as syneresis (expulsion of water), dissolution, or precipitation of the peptide.

  • Potential Causes:

    • pH Drift: Changes in the pH of the surrounding medium can disrupt the electrostatic interactions within the hydrogel, leading to its breakdown.

    • Temperature Fluctuations: Shifting temperatures can alter the stability of the non-covalent bonds within the hydrogel network.[11]

    • Low Peptide Concentration: Gels formed near the CGC are often less stable over the long term.[12]

    • Enzymatic Degradation: If working with biological samples, proteases may be present that can degrade the peptide backbone.

Troubleshooting Steps:

  • Buffer the System: Ensure your hydrogel is maintained in a buffered solution to prevent pH fluctuations.

  • Maintain Constant Temperature: Store and handle your hydrogels at a consistent temperature.

  • Increase Peptide Concentration: Use a higher concentration of the FFF peptide for enhanced long-term stability.

  • Sterile Conditions: If enzymatic degradation is a concern, work in a sterile environment and consider using protease inhibitors if compatible with your application.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of various parameters on the properties of phenylalanine-based hydrogels. Note that these values are primarily for dipeptide systems (e.g., Fmoc-Phe-Phe) and should be used as a general guide for optimizing your FFF hydrogel experiments.

Table 1: Effect of pH on Hydrogel Mechanical Strength (Storage Modulus, G')

Peptide SystempHStorage Modulus (G') (Pa)Reference
Fmoc-F₅-Phe-DAP (10 mM)3.01103[1]
5.01228[1]
7.01423[1]
9.026[1]

Table 2: Effect of Ionic Strength on Hydrogel Mechanical Strength (Storage Modulus, G')

Peptide System & ConcentrationIonic Strength (M)Storage Modulus (G') (kPa)Reference
Peptide Hydrogel0.17.6[5]
2.194.6[5]

Experimental Protocols

Protocol 1: FFF Hydrogel Preparation via pH Switch Method

  • Stock Solution Preparation: Dissolve the FFF peptide in a suitable solvent, such as deionized water or a minimal amount of a biocompatible organic solvent like DMSO, to create a concentrated stock solution.

  • pH Adjustment (Dissolution): Adjust the pH of the peptide solution to approximately 10.5 with a dilute NaOH solution to ensure complete dissolution of the peptide.

  • Triggering Gelation:

    • Acid Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while gently stirring until the desired final pH (e.g., 7.4) is reached.

    • Slow Acidification: Alternatively, add glucono-δ-lactone (GdL) to the basic peptide solution. The slow hydrolysis of GdL to gluconic acid will gradually and uniformly lower the pH.[3]

  • Incubation: Allow the solution to stand at the desired temperature (e.g., room temperature or 37°C) until a stable hydrogel is formed. Gelation time can vary from minutes to hours.

Protocol 2: Characterization of Hydrogel Mechanical Properties using Oscillatory Rheology

  • Sample Preparation: Prepare the FFF hydrogel directly on the rheometer plate or carefully transfer the pre-formed hydrogel onto the plate.

  • Geometry: Use a parallel-plate geometry. Lower the upper plate to a defined gap size.

  • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This will provide information on the viscoelastic properties of the hydrogel over a range of frequencies. A stable hydrogel will typically show a G' that is significantly higher than G'' and is relatively independent of frequency.[1]

Visualizations

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_troubleshoot Troubleshooting cluster_characterize Characterization start FFF Peptide Powder dissolve Dissolve in Aqueous Solution start->dissolve ph_adjust Adjust pH (e.g., to 10.5) dissolve->ph_adjust trigger Trigger Gelation (pH Switch, Temp Change, etc.) ph_adjust->trigger incubate Incubate trigger->incubate gel Stable Hydrogel incubate->gel characterize Characterization gel->characterize Proceed to... no_gel No Gel Formation or Weak/Unstable Gel check_ph Optimize pH no_gel->check_ph check_conc Increase Concentration no_gel->check_conc check_temp Adjust Temperature no_gel->check_temp check_ions Increase Ionic Strength no_gel->check_ions check_ph->gel check_conc->gel check_temp->gel check_ions->gel rheology Rheology (Mechanical Properties) characterize->rheology tem TEM/AFM (Morphology) characterize->tem cd CD/FTIR (Secondary Structure) characterize->cd

Caption: Workflow for FFF hydrogel preparation and troubleshooting.

Signaling_Pathways cluster_forces Driving Forces for Self-Assembly cluster_structure Hierarchical Structure Formation H_Bond Hydrogen Bonding (Amide Backbone) Fibrils Nanofibrils H_Bond->Fibrils Pi_Stack π-π Stacking (Phenyl Rings) Pi_Stack->Fibrils Hydrophobic Hydrophobic Interactions (Phenyl Side Chains) Hydrophobic->Fibrils Electrostatic Electrostatic Interactions (Termini) Electrostatic->Fibrils Monomers FFF Peptide Monomers Monomers->Fibrils Self-Assembly Network 3D Hydrogel Network Fibrils->Network Entanglement

References

Technical Support Center: Overcoming Side Reactions in Phenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of peptides containing phenylalanine.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the incorporation of phenylalanine in peptide synthesis?

The synthesis of peptides containing phenylalanine can be susceptible to several side reactions that can impact the yield and purity of the final product. The most frequently encountered issues include:

  • Racemization: The loss of stereochemical integrity at the α-carbon of the phenylalanine residue, leading to the incorporation of the D-isomer instead of the intended L-isomer (or vice versa).[1][2][3] This is a critical issue as it can drastically alter the biological activity of the peptide.[4]

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that occurs at the dipeptide stage, particularly when proline or another amino acid is C-terminal to phenylalanine, leading to chain termination.[5][6][7][8]

  • Aspartimide Formation: When phenylalanine is adjacent to an aspartic acid residue, the aspartic acid side chain can cyclize to form a succinimide (B58015) derivative, especially under the basic conditions used for Fmoc deprotection. This can lead to the formation of α- and β-aspartyl peptides and other byproducts.[9][10][11][12]

  • Incomplete Coupling: The bulky side chain of phenylalanine can sometimes hinder the coupling reaction, leading to deletion sequences where the phenylalanine residue is missing from the final peptide.[13]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Issue: Racemization of Phenylalanine Residues

Symptom: Your purified peptide shows a doublet or a broadened peak on HPLC, and mass spectrometry confirms the correct mass. Chiral analysis confirms the presence of a diastereomer.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Racemization start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base Used coupling_reagent->base Switch to DIC/Oxyma, PyAOP, or COMU. Always use an additive. temperature Check Reaction Temperature base->temperature Switch to a weaker/sterically hindered base (e.g., Collidine). Use minimal amount. pre_activation Review Pre-activation Time temperature->pre_activation Perform activation at 0°C. Lower microwave temperature. resolution Racemization Minimized pre_activation->resolution Add activated amino acid to resin immediately.

Caption: Troubleshooting workflow for high racemization.

FAQs:

  • Q2: What is the primary cause of racemization during phenylalanine coupling? Racemization primarily occurs through the formation of a planar oxazolone (B7731731) (or azlactone) intermediate when the carboxylic acid of the N-protected phenylalanine is activated by a coupling reagent.[2][3] The acidity of the α-proton is increased upon activation, and in the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry.[2][3]

  • Q3: How can I minimize racemization during the coupling of Fmoc-Phe-OH? To suppress racemization, several strategies can be employed:

    • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those containing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure.[1][2] Carbodiimide reagents like DIC should always be used with such additives.[1]

    • Base Selection: Employ a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like N,N-diisopropylethylamine (DIPEA).[2]

    • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[2]

    • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation to reduce the time the activated species exists in solution.[2]

Data Presentation:

Table 1: Comparison of Coupling Reagents and their Effect on Racemization

Coupling ReagentAdditiveBase% Racemization (D-isomer)Notes and References
BOP-DIEA (excess)~3%Excess base significantly increases racemization.[3]
HCTU-Not specifiedReduced vs. BOPReported to have lower rates of racemization compared to BOP.[3]
TDBTU-Not specified< PyBOP, HBTU, HATUSuperior in suppressing epimerization during segment coupling.[3]
DIC/OxymaOxymaNone specified1.8%Effective at minimizing racemization for sensitive amino acids.[3]
DIC/OxymaOxymaNone specifiedNegligibleExcellent suppression of racemization for cysteine.[3]

Experimental Protocols:

  • Protocol 1: Low-Racemization Coupling of Fmoc-L-Phenylalanine using COMU This protocol outlines a method for coupling Fmoc-L-Phe-OH that minimizes the risk of racemization.

    • Preparation: In a clean reaction vessel, dissolve Fmoc-L-Phe-OH (1.0 eq) and COMU (1.0 eq) in a minimal amount of peptide synthesis grade N,N-Dimethylformamide (DMF).

    • Activation: Add Diisopropylethylamine (DIPEA) (2.0 eq) to the amino acid/COMU solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.

    • Coupling: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Reaction: Agitate the mixture at room temperature for 45-60 minutes. Monitor the reaction progress using a qualitative test like the Kaiser test to check for the disappearance of the free primary amine.

    • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin extensively with DMF to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.[1]

Issue: Diketopiperazine (DKP) Formation

Symptom: You observe a significant loss of your peptide from the resin after the second amino acid coupling, and HPLC analysis of the cleavage solution shows a major peak corresponding to the cyclic dipeptide.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Diketopiperazine (DKP) Formation start_dkp DKP Formation Detected fmoc_deprotection Modify Fmoc Deprotection start_dkp->fmoc_deprotection coupling_strategy Alter Coupling Strategy fmoc_deprotection->coupling_strategy Use 2% DBU, 5% piperazine (B1678402) in NMP. resin_choice Consider Resin Choice coupling_strategy->resin_choice Couple the third amino acid immediately after deprotection. resolution_dkp DKP Formation Minimized resin_choice->resolution_dkp Use 2-chlorotrityl chloride resin for C-terminal Pro or Phe.

Caption: Troubleshooting workflow for DKP formation.

FAQs:

  • Q4: Which dipeptide sequences are most prone to DKP formation? Dipeptide sequences with a secondary amino acid like proline at the C-terminus are highly susceptible to DKP formation. Sequences with phenylalanine at the C-terminus can also be problematic. The rate of DKP formation is influenced by the amino acid preceding the C-terminal residue.[6][14]

  • Q5: How can I prevent DKP formation during solid-phase peptide synthesis? Several strategies can be employed to minimize DKP formation:

    • Modified Fmoc-Deprotection: Using a modified deprotection solution such as 2% DBU and 5% piperazine in NMP can significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in DMF.[2][15][16][17]

    • Immediate Coupling: Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free N-terminal amine is available for cyclization.

    • Resin Choice: For sequences known to be prone to DKP formation, using a 2-chlorotrityl chloride resin can be beneficial as the bulky linker can sterically hinder the cyclization reaction.[18]

Data Presentation:

Table 2: Effect of Fmoc Removal Conditions on DKP Formation

Fmoc Removal Condition% DKP FormationReference
20% (v/v) piperidine/DMF13.8%[2]
5% (v/v) piperidine/DMF12.2%[2]
5% (w/v) piperazine/DMF< 4%[2]
5% (w/v) piperazine/NMP< 4%[2]

Experimental Protocols:

  • Protocol 2: HPLC Monitoring of Diketopiperazine Formation

    • Sample Preparation: After the coupling of the second amino acid and subsequent Fmoc deprotection, a small aliquot of the resin is taken. The cleaved products are obtained by treating the resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O). The solution is then filtered and evaporated to dryness. The residue is dissolved in DMF for HPLC analysis.

    • HPLC Analysis: The sample is analyzed by reverse-phase HPLC using a C18 column. A typical gradient is 5-95% acetonitrile (B52724) in water (both containing 0.1% TFA) over 15 minutes. The DKP product will typically elute earlier than the linear dipeptide.

    • Quantification: The percentage of DKP formation is calculated by comparing the peak area of the DKP to the total area of all peptide-related peaks.[7]

Issue: Aspartimide Formation in Asp-Phe Sequences

Symptom: HPLC analysis of your crude peptide containing an Asp-Phe sequence shows multiple peaks with the same mass as the target peptide, and some peaks with an added mass corresponding to the deprotection base (e.g., piperidide).

Troubleshooting Workflow:

G cluster_2 Troubleshooting Aspartimide Formation start_asp Aspartimide Formation Detected protecting_group Evaluate Asp Protecting Group start_asp->protecting_group fmoc_deprotection_asp Modify Fmoc Deprotection protecting_group->fmoc_deprotection_asp Use bulky protecting groups like OMpe or OBno. backbone_protection Consider Backbone Protection fmoc_deprotection_asp->backbone_protection Add HOBt to piperidine solution or use piperazine. resolution_asp Aspartimide Minimized backbone_protection->resolution_asp Use a DMB-protected amino acid preceding Asp.

Caption: Troubleshooting workflow for aspartimide formation.

FAQs:

  • Q6: Why are Asp-Phe sequences prone to aspartimide formation? Aspartimide formation is particularly prevalent in Asp-Xaa sequences where Xaa is a sterically undemanding amino acid like Glycine. However, it can also occur with other residues like Phenylalanine. The reaction is catalyzed by the base used for Fmoc deprotection (e.g., piperidine), which facilitates the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl of the aspartic acid.[9][11][12]

  • Q7: What are the most effective ways to prevent aspartimide formation?

    • Bulky Protecting Groups: Using sterically hindered protecting groups on the aspartic acid side chain, such as O-3-methylpent-3-yl (OMpe) or O-5-butyl-5-nonyl (OBno), can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group.[9][10]

    • Modified Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution or using a weaker base like piperazine can suppress the side reaction.[4]

    • Backbone Protection: Incorporating a di-methoxybenzyl (DMB) group on the nitrogen of the amino acid preceding the aspartic acid can completely prevent aspartimide formation by sterically blocking the cyclization.[11]

Data Presentation:

Table 3: Comparison of Aspartic Acid Protecting Groups in Minimizing Aspartimide Formation

Asp Protecting Group% Aspartimide Formation% RacemizationReference
OtBu15.23.8[9]
OMpe3.50.9[9]
OBno1.80.5[9]
CSY<0.1<0.1[9]
(Data from the synthesis of Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH2 after treatment with 20% piperidine in DMF for 200 minutes)

Experimental Protocols:

  • Protocol 3: Suppression of Aspartimide Formation using Modified Fmoc Deprotection

    • Prepare Modified Deprotection Solution: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

    • Fmoc Deprotection: Swell the peptide-resin in DMF. Drain the solvent and add the modified deprotection solution. Agitate for 5-10 minutes. Drain and repeat the treatment with fresh solution for 15-20 minutes.

    • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and HOBt before proceeding to the next coupling step.[4]

III. General Experimental Protocols

This section provides standard protocols for common procedures in peptide synthesis involving phenylalanine.

Protocol 4: Kaiser Test for Monitoring Coupling Reactions

The Kaiser test is a colorimetric assay to detect free primary amines on the resin.[19]

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

    • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.

    • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[19]

  • Procedure:

    • Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.

    • Place the resin beads in a small test tube and wash them thoroughly with DCM or DMF.

    • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

    • Heat the test tube at 100-120 °C for 3-5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Positive (Blue/Purple): Free primary amines are present, indicating incomplete coupling.

    • Negative (Yellow/Colorless): No free primary amines are detected, indicating complete coupling.[19][20]

Protocol 5: Standard Cleavage of Peptides Containing Phenylalanine

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh in a fume hood. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[13][21][22][23]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers. Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.[21]

Protocol 6: HPLC Analysis of Crude Peptide Purity

This protocol outlines a standard method for determining the purity of a synthesized peptide.[15][17]

  • Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[15][17]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is most commonly used.[15][17]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed (e.g., 5% to 95% B over 20-30 minutes).[17]

    • Flow Rate: Typically 1.0 mL/min for analytical columns.

    • Detection: UV absorbance at 214-220 nm (for the peptide backbone).[17]

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[17]

IV. Interpreting Mass Spectrometry Data

Q8: How can I use mass spectrometry to identify side products in my phenylalanine-containing peptide synthesis?

Mass spectrometry (MS) is a powerful tool for identifying side products. By comparing the experimental mass of observed peaks with the theoretical mass of the desired peptide and potential side products, you can diagnose issues in your synthesis.

Common Mass Shifts to Look For:

  • Deletion Sequences: A mass difference corresponding to the mass of the missing amino acid (e.g., -147.17 Da for Phenylalanine).

  • Diketopiperazine: The mass of the cyclic dipeptide.

  • Aspartimide Formation: No mass change initially, but subsequent reaction with piperidine will result in an addition of 85.15 Da.

  • Incomplete Deprotection: The mass of the protecting group will still be present (e.g., +222.24 Da for Fmoc, +100.12 Da for Boc).

  • Double Coupling: An additional mass of the coupled amino acid.

By analyzing the fragmentation pattern (MS/MS), the exact location of the modification or deletion can often be determined.[24][25][26][27][28]

References

Technical Support Center: Optimizing H-Phe-Phe-Phe-OH Self-Assembly and Gelation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the self-assembly and gelation of the tripeptide H-Phe-Phe-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the self-assembly of this compound?

A1: The self-assembly of this compound is primarily driven by a combination of non-covalent interactions. These include π-π stacking between the aromatic phenylalanine side chains, hydrogen bonding between the peptide backbones, and hydrophobic interactions.[1] The interplay of these forces leads to the formation of higher-order structures like nanofibers, which can entangle to form a hydrogel network.

Q2: How does pH influence the self-assembly and gelation of this tripeptide?

A2: pH is a critical parameter that modulates the ionization state of the N-terminal amine and C-terminal carboxylic acid groups of the peptide. At very low or high pH, electrostatic repulsion between the charged peptide molecules can inhibit self-assembly. Gelation is typically favored near the isoelectric point (pI) of the peptide, where the net charge is close to zero, minimizing electrostatic repulsion and allowing the aforementioned attractive forces to dominate, leading to self-assembly into a fibrous network.

Q3: What is the expected morphology of the self-assembled this compound structures?

A3: Uncapped phenylalanine tripeptides have been shown to self-assemble into planar nanostructures with β-sheet content, which can further organize into nanofibers. These nanofibers subsequently form the entangled network characteristic of a hydrogel.

Q4: Can the mechanical properties of the hydrogel be tuned?

A4: Yes, the mechanical properties, such as stiffness, can be tuned by several factors. The concentration of the peptide is a key determinant; higher concentrations generally lead to stiffer gels. Additionally, the conditions during gelation, such as the rate of pH change and temperature, can influence the final mechanical properties of the hydrogel.[2]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Hydrogel fails to form or is very weak 1. Incorrect Peptide Concentration: The concentration may be below the minimum gelation concentration (MGC). 2. Suboptimal pH: The pH of the solution may be too far from the isoelectric point (pI) of the peptide, leading to electrostatic repulsion. 3. Peptide Purity Issues: Impurities from synthesis (e.g., residual salts or solvents) can interfere with self-assembly. 4. Incomplete Dissolution: The peptide may not be fully dissolved before initiating the pH change.1. Increase Peptide Concentration: Gradually increase the peptide concentration in increments. 2. Optimize pH: Perform a pH titration experiment to identify the optimal pH for gelation. Start with a pH scan around the theoretical pI of the peptide. 3. Verify Peptide Purity: Ensure the peptide is of high purity (e.g., >95%) using techniques like HPLC and mass spectrometry. 4. Ensure Complete Dissolution: Use gentle sonication or vortexing to ensure the peptide is fully dissolved in the initial high or low pH solution before neutralization.
Inconsistent hydrogel properties between batches 1. Variability in Peptide Synthesis: Batch-to-batch differences in peptide purity or counter-ion content. 2. Inconsistent Preparation Conditions: Minor variations in the final pH, temperature, or mixing method. 3. Aging of Reagents: Degradation of the peptide stock over time.1. Standardize Peptide Quality Control: Implement strict quality control for each batch of synthesized peptide. 2. Maintain Consistent Protocols: Carefully control all experimental parameters, including the rate of addition of the pH-adjusting solution and the mixing speed/duration. 3. Store Peptide Properly: Store the lyophilized peptide at -20°C or lower and prepare fresh stock solutions for each experiment.
Precipitation instead of gelation 1. Rapid pH Change: A very rapid change in pH can lead to uncontrolled aggregation and precipitation rather than the formation of an ordered fibrillar network. 2. High Peptide Concentration: At very high concentrations, the peptide may precipitate out of solution before it can form a hydrogel.1. Slow Down the pH Transition: Use a slower method for changing the pH, such as the hydrolysis of glucono-δ-lactone (GdL) for a gradual decrease in pH, or vapor diffusion of a volatile acid or base. 2. Optimize Peptide Concentration: Experiment with a range of concentrations to find the optimal window for hydrogel formation.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, the following table provides typical ranges and values for similar short, self-assembling peptides, particularly those containing phenylalanine. These values should be used as a starting point for optimization.

Parameter Typical Value/Range for Similar Peptides Notes
Minimum Gelation Concentration (MGC) 0.1 - 2.0 wt% (10 - 200 mg/mL)Highly dependent on the specific peptide sequence and solvent conditions.
Optimal pH for Gelation Typically near neutral (pH 6-8)Close to the isoelectric point of the peptide. For this compound, the theoretical pI is around 5.5, so the optimal pH may be slightly acidic.
Storage Modulus (G') 100 Pa - 10 kPaThis is a measure of the hydrogel's stiffness and is highly dependent on peptide concentration and the conditions of gelation.[3]
Gelation Time Minutes to hoursCan be influenced by temperature, peptide concentration, and the method of pH adjustment. Slower pH changes often lead to more homogeneous gels.[4]

Experimental Protocols

Protocol 1: pH-Triggered Hydrogelation of this compound

This protocol describes the formation of a hydrogel by adjusting the pH of a peptide solution.

Materials:

  • This compound (lyophilized powder)

  • Deionized water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • pH meter

Procedure:

  • Peptide Dissolution:

    • Weigh the desired amount of this compound powder to prepare a stock solution (e.g., 10 mg/mL or 1 wt%).

    • Add the appropriate volume of deionized water.

    • Slowly add 0.1 M NaOH dropwise while gently stirring until the peptide completely dissolves. This will bring the pH to a high value (e.g., pH 10-11), deprotonating the carboxylic acid and preventing self-assembly.

  • pH Adjustment for Gelation:

    • Place the peptide solution in the desired container for gel formation (e.g., a vial or a well plate).

    • Slowly add 0.1 M HCl dropwise while gently stirring to lower the pH.

    • Monitor the pH closely using a calibrated pH meter.

    • Continue adding HCl until the target pH (e.g., pH 7.4 or the determined optimal pH) is reached.

  • Gel Formation:

    • Once the target pH is reached, stop stirring and allow the solution to stand undisturbed at room temperature.

    • Gelation can be confirmed by inverting the container; a stable hydrogel will not flow.

Protocol 2: Characterization of Hydrogel Mechanical Properties by Rheology

This protocol outlines the measurement of the viscoelastic properties of the hydrogel.

Equipment:

  • Rheometer with a parallel plate or cone-plate geometry

Procedure:

  • Sample Preparation:

    • Prepare the this compound hydrogel directly on the rheometer's lower plate, or carefully transfer the pre-formed hydrogel onto the plate.

  • Frequency Sweep:

    • Perform an oscillatory frequency sweep at a constant, low strain (typically within the linear viscoelastic region, e.g., 0.1-1%) to measure the storage modulus (G') and loss modulus (G'').

    • A G' value significantly higher than the G'' value is indicative of a gel-like structure.

  • Strain Sweep:

    • Conduct a strain sweep at a constant frequency to determine the linear viscoelastic region and the yield stress of the hydrogel.

Visualizations

Experimental_Workflow cluster_prep Peptide Preparation cluster_gelation pH-Triggered Gelation cluster_characterization Hydrogel Characterization p1 Dissolve this compound in basic solution (e.g., pH 11) p2 Ensure complete dissolution g1 Slowly add acid to neutralize the solution p2->g1 Transfer to final container g2 Monitor pH to reach target value (e.g., pH 7.4) g3 Allow to stand undisturbed for gel formation c1 Visual inspection (inversion test) g3->c1 c2 Rheology (G', G'') g3->c2 c3 Microscopy (e.g., TEM, SEM) g3->c3

Figure 1. Experimental workflow for pH-triggered self-assembly and characterization.

Self_Assembly_Mechanism cluster_peptide Initial State (High pH) cluster_trigger Trigger cluster_assembly Self-Assembly Process cluster_final Final State start Soluble this compound (deprotonated C-terminus) trigger pH decrease towards pI start->trigger assembly1 Nucleation trigger->assembly1 Reduces electrostatic repulsion assembly2 Growth into nanofibers (β-sheet formation) assembly1->assembly2 π-π stacking & H-bonding assembly3 Entanglement of nanofibers assembly2->assembly3 final Hydrogel Network assembly3->final

Figure 2. Mechanism of pH-triggered self-assembly of this compound.

Troubleshooting_Tree cluster_yes Successful Gelation cluster_no Troubleshooting Path start Experiment Start q1 Is a stable gel formed? start->q1 yes_ans Proceed to characterization q1->yes_ans Yes no_ans No gel or weak gel q1->no_ans No check_conc Is peptide concentration > MGC? no_ans->check_conc check_ph Is pH near the optimal value? check_conc->check_ph Yes adjust_conc Increase concentration check_conc->adjust_conc No check_purity Is peptide purity > 95%? check_ph->check_purity Yes adjust_ph Optimize pH check_ph->adjust_ph No check_purity->start Yes purify Re-purify peptide check_purity->purify No adjust_conc->start adjust_ph->start purify->start

Figure 3. Troubleshooting decision tree for this compound hydrogelation.

References

Technical Support Center: H-Phe-Phe-Phe-OH Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of H-Phe-Phe-Phe-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis, purification, and analysis of this hydrophobic tripeptide.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the production of this compound.

Issue 1: Low Yield of Crude Peptide After Synthesis and Cleavage

Q1: My final crude peptide yield is significantly lower than expected. How can I troubleshoot this?

A1: Low crude peptide yield can result from several factors during solid-phase peptide synthesis (SPPS) and the subsequent cleavage from the resin. The primary culprits are often incomplete reactions at each step and aggregation of the growing peptide chain. Given the hydrophobic nature of this compound, aggregation is a significant concern.

Troubleshooting Workflow:

cluster_synthesis Synthesis Efficiency cluster_cleavage Cleavage & Workup incomplete_coupling Incomplete Coupling incomplete_deprotection Incomplete Deprotection aggregation On-Resin Aggregation incomplete_cleavage Incomplete Cleavage peptide_precipitation Poor Precipitation start Low Crude Yield check_synthesis Evaluate Synthesis Efficiency start->check_synthesis check_cleavage Evaluate Cleavage & Workup start->check_cleavage check_synthesis->incomplete_coupling check_synthesis->incomplete_deprotection check_synthesis->aggregation check_cleavage->incomplete_cleavage check_cleavage->peptide_precipitation

Caption: Troubleshooting workflow for low crude peptide yield.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete Amino Acid Coupling Use a qualitative ninhydrin (B49086) (Kaiser) test to check for free amines after each coupling step. A positive result indicates an incomplete reaction. Extend coupling times or perform a double coupling for the problematic residue.
Incomplete Fmoc-Deprotection Aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminus. Use a DBU-catalyzed deprotection or increase the deprotection time.
On-Resin Aggregation The repeated phenylalanine residues promote β-sheet formation and aggregation.[1][2] Use a low-loading resin (0.1-0.4 mmol/g) to increase the distance between peptide chains.[1] Synthesize at a higher temperature or use microwave-assisted SPPS to disrupt secondary structures.[1] Incorporate chaotropic agents like LiCl in the solvent to break up aggregates.[3]
Incomplete Cleavage from Resin The hydrophobic peptide may not be fully cleaved from the resin. After the initial cleavage, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.[4]
Poor Precipitation in Ether Short, hydrophobic peptides can be partially soluble in diethyl ether.[4][5] Increase the volume of cold ether and consider precipitating at a lower temperature (e.g., in a dry ice bath).[5] Alternatively, evaporate the TFA and ether and redissolve the residue in an aqueous/organic mixture for direct purification.[4]
Issue 2: Difficulty in Purifying the Crude Peptide

Q2: I am struggling to purify this compound using reverse-phase HPLC. What are the common problems and solutions?

A2: The purification of hydrophobic peptides like this compound by reverse-phase HPLC (RP-HPLC) is often challenging due to poor solubility in the mobile phase and strong interactions with the stationary phase, leading to poor peak shape and low recovery.

Troubleshooting Workflow:

cluster_solubility Solubility Issues cluster_chromatography Chromatographic Problems precipitation Precipitation on Column poor_dissolution Poor Dissolution in Mobile Phase broad_peaks Broad or Tailing Peaks no_elution Irreversible Binding poor_resolution Poor Resolution start Purification Difficulty check_solubility Evaluate Solubility start->check_solubility check_chromatography Optimize Chromatography start->check_chromatography check_solubility->precipitation check_solubility->poor_dissolution check_chromatography->broad_peaks check_chromatography->no_elution check_chromatography->poor_resolution

Caption: Troubleshooting workflow for peptide purification issues.

Possible Causes & Solutions:

Possible Cause Solution
Poor Solubility in Starting Mobile Phase Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[6]
Precipitation on the Column The peptide may precipitate when it comes into contact with the aqueous mobile phase.[3] Decrease the initial sample concentration and consider using a shallower gradient.
Broad or Tailing Peaks Aggregation on the column can lead to poor peak shape. Increase the column temperature (e.g., to 40-60 °C) to reduce hydrophobic interactions and improve peak symmetry.[7]
Irreversible Binding to the Column Very hydrophobic peptides can bind irreversibly to C18 columns.[3] Use a column with a less hydrophobic stationary phase, such as C8 or C4.[8] Adding a different organic modifier like isopropanol (B130326) to the mobile phase can also aid in elution.[7]
Poor Resolution of Impurities Closely eluting impurities, such as deletion sequences (e.g., H-Phe-Phe-OH), are common.[9][10] Use a shallower gradient and a longer column to improve separation.

Frequently Asked Questions (FAQs)

Synthesis & Cleavage

  • Q3: What type of resin is best suited for the synthesis of this compound? A3: A low-loading polystyrene resin, such as Wang or Merrifield resin, is a suitable choice.[11] The low loading capacity helps to minimize inter-chain aggregation during synthesis.[1]

  • Q4: What is an optimal cleavage cocktail for releasing this compound from the resin? A4: A standard cleavage cocktail of TFA/Water/TIS (Triisopropylsilane) in a ratio of 95:2.5:2.5 is generally effective.[5] The TIS acts as a scavenger to prevent side reactions with the phenylalanine residues.

Purification & Solubility

  • Q5: What is the expected solubility of this compound in common solvents? A5: this compound is expected to have very low solubility in aqueous solutions and high solubility in polar aprotic solvents. It is crucial to test the solubility of a small amount of your peptide before preparing a stock solution.[6][12]

    Representative Solubility Data:

SolventPredicted SolubilityRationale
WaterVery Low / InsolubleThe three hydrophobic phenylalanine residues dominate the peptide's character.[6]
PBS (pH 7.4)Very Low / InsolubleThe peptide has a near-neutral charge at this pH, minimizing electrostatic repulsion and favoring aggregation.
DMSOHighAn excellent solvent for dissolving hydrophobic peptides.[6]
DMFHighAnother suitable solvent for nonpolar peptides.[2]
Acetonitrile (B52724)ModerateOften used in combination with water for RP-HPLC.[6]
  • Q6: How can I prevent my purified this compound from aggregating in solution? A6: To maintain the solubility of the purified peptide, store it in a lyophilized form and reconstitute it just before use.[13] If a stock solution is required, use an organic solvent like DMSO. For aqueous buffers, consider adding organic co-solvents or solubilizing agents, but be mindful of their compatibility with your downstream application.[1]

Analysis & Quality Control

  • Q7: What are the most common impurities I should expect to see in my crude this compound? A7: The most common impurities are deletion sequences (H-Phe-Phe-OH) and truncated sequences, which result from incomplete coupling or deprotection steps during SPPS.[9][10] Diastereomeric impurities due to racemization can also occur.[14]

  • Q8: Which analytical techniques are essential for quality control when scaling up production? A8: A combination of analytical techniques is necessary:

    • Analytical RP-HPLC: To determine the purity of the peptide.

    • Mass Spectrometry (MS): To confirm the molecular weight and identity of the peptide and its impurities.

    • Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the net peptide content.[15][16]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on Fmoc/tBu chemistry.

  • Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin with a low substitution level (e.g., 0.3 mmol/g). Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group.[17]

  • Washing: Wash the resin thoroughly with DMF, followed by isopropanol and then DMF again.

  • Coupling:

    • Dissolve Fmoc-Phe-OH (3 equivalents to the resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a ninhydrin test to confirm complete coupling.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for the next phenylalanine residue.

  • Final Deprotection: After the final coupling, perform a final Fmoc-deprotection (step 2) and wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage and Precipitation
  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[5]

  • Peptide Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether with vigorous stirring.

  • Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet with cold ether, and dry the peptide under vacuum.[4]

Protocol 3: RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO and then dilute with 5% acetonitrile in water with 0.1% TFA.

  • Column and Mobile Phases:

    • Column: A preparative C8 or C4 column is recommended.[8]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Method:

    • Equilibrate the column with 5% Mobile Phase B.

    • Inject the sample.

    • Apply a shallow linear gradient, for example, 5-95% Mobile Phase B over 60 minutes.

    • Monitor the elution at 220 nm and 254 nm.

  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 4: Peptide Quantification using UV-Vis Spectroscopy
  • Sample Preparation: Accurately weigh a small amount of the lyophilized peptide and dissolve it in a suitable solvent to a known concentration.

  • Measurement: Measure the absorbance of the solution at 205 nm, where the peptide backbone absorbs.[18]

  • Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration. The molar extinction coefficient (ε) at 205 nm can be estimated based on the amino acid sequence.

Visualizations

cluster_synthesis SPPS Cycle cluster_downstream Downstream Processing deprotection Fmoc Deprotection wash1 Washing deprotection->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Washing coupling->wash2 wash2->deprotection cleavage Cleavage from Resin wash2->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC, MS) purification->analysis lyophilization Lyophilization analysis->lyophilization end Final Product lyophilization->end start Start Synthesis start->deprotection

Caption: Overall workflow for this compound production.

References

Technical Support Center: Preventing Racemization During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you minimize or eliminate racemization during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This results in the conversion of a pure L- or D-amino acid into a mixture of both L- and D-enantiomers.[1][2] The presence of the resulting diastereomeric peptides can be difficult to separate and may alter the biological activity of the final product.[1][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide coupling is through the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4] Activation of the N-protected amino acid's carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of the achiral oxazolone (B7731731). Subsequent nucleophilic attack by the amine component can occur from either face of the planar intermediate, resulting in a mixture of L- and D-peptides.[1]

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization during peptide coupling.[2][5] Other susceptible amino acids include Serine (Ser) and Phenylalanine (Phe), particularly under non-optimized conditions.[6] The unique side-chain structures of these amino acids contribute to their increased susceptibility. For instance, the imidazole (B134444) ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton.[7]

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents.[8][9] These additives react with the activated amino acid to form an active ester intermediate that is more reactive towards the amine component and less prone to cyclizing into the problematic oxazolone intermediate.[4] This promotes a faster rate of the desired peptide bond formation, which outcompetes the rate of racemization.[1]

Q5: Which coupling reagents are recommended for minimizing racemization?

A5: For carbodiimide-based couplings (e.g., DIC, DCC), it is highly recommended to use them in combination with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[8][9] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU, COMU) salt reagents are also excellent choices as they are designed for high coupling efficiency and minimal racemization.[1][4][10] Newer generation reagents like COMU, which incorporates an Oxyma moiety, have shown exceptional performance in suppressing racemization.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Racemization Detected in Final Peptide Inappropriate Coupling Reagent: Some reagents, particularly carbodiimides used without additives, are more prone to causing racemization.- Use a coupling reagent known for low racemization, such as HATU, HCTU, or COMU.[4][10]- If using a carbodiimide like DIC, always include an additive like Oxyma or HOAt.[8][9]
Strong or Sterically Unhindered Base: The choice and amount of base can significantly influence the rate of racemization. Strong bases can readily abstract the α-proton.- Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[9]
Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before the amine is introduced increases the opportunity for racemization.- Add the coupling reagent to the mixture of the N-protected amino acid and the amine component simultaneously (in situ activation).- If pre-activation is necessary, keep the activation time to a minimum (e.g., 1-2 minutes).[3]
High Reaction Temperature: Elevated temperatures, often used in microwave-assisted synthesis, can increase the rate of racemization.[12][13][14]- Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature.[15]- For microwave synthesis, consider lowering the temperature for the coupling of sensitive amino acids like His and Cys.[12][15]
Inappropriate Solvent: The polarity of the solvent can influence the stability of the oxazolone intermediate.- Use less polar solvents when possible. A mixture of DCM/DMF (1:1) has been shown to reduce racemization compared to neat DMF.[3]
Racemization of Cysteine Residues Base-mediated Coupling: Cysteine is highly susceptible to racemization, especially with base-mediated coupling methods (e.g., HBTU/DIPEA).- Use coupling methods that operate under acidic or neutral conditions, such as DIC/Oxyma or DIC/HOBt.[8]- If a stronger activating agent is needed, use a less basic amine like 2,4,6-collidine.[8]
Inappropriate Side-Chain Protection: The choice of protecting group for the cysteine thiol can influence racemization.- While Fmoc-Cys(Trt)-OH is common, other protecting groups like 4-methoxybenzyloxymethyl (MBom) have been shown to suppress racemization to acceptable levels even with standard phosphonium/uronium reagents.[16]
Racemization of Histidine Residues Intramolecular Base Catalysis: The imidazole ring of histidine can act as an internal base, promoting racemization.- Use a side-chain protecting group on the imidazole nitrogen. Fmoc-His(Boc)-OH has been shown to significantly reduce racemization compared to Fmoc-His(Trt)-OH.[7][17]
Coupling Conditions: Histidine racemization is highly dependent on the coupling reagent and base combination.- For Fmoc-His(Trt)-OH, the combination of DIC/Oxyma has proven effective at minimizing racemization.[10][18]

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling conditions, and the model system used for evaluation. The following tables provide a summary of representative data from various studies.

Table 1: Comparison of Coupling Reagents and Additives for Fmoc-His(Trt)-OH Coupling

Coupling Reagent/AdditiveBase% D-Isomer FormedReference
HATUNMMHigh[10]
DIC/Oxyma-1.8%[10][18]
TBTUDIPEA (1 equiv.)Not Detected[19]
Fmoc-His(Trt)-OH @ 50°C (10 min)-6.8%[17]
Fmoc-His(Boc)-OH @ 50°C (10 min)-0.18%[17]
Fmoc-His(Trt)-OH @ 90°C->16%[17]
Fmoc-His(Boc)-OH @ 90°C-0.81%[17]

Table 2: Racemization of Fmoc-Cys Derivatives Under Various Coupling Conditions

Cys DerivativeCoupling Method% D-Cys FormedReference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74%
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3%
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma6.8%
Fmoc-Cys(Trt)-OHHCTU/DIEA (MW @ 50°C)10.9%[16]
Fmoc-Cys(MBom)-OHHCTU/DIEA (MW @ 50°C)0.8%[16]
Fmoc-Cys(Trt)-OHHCTU/DIEA (MW @ 80°C)26.6%[16]
Fmoc-Cys(MBom)-OHHCTU/DIEA (MW @ 80°C)1.3%[16]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization during Fmoc-Cys(Trt)-OH Coupling

This protocol outlines a method for coupling Fmoc-Cys(Trt)-OH using DIC/HOBt to minimize racemization.

Materials:

  • Fmoc-protected peptidyl-resin

  • Fmoc-Cys(Trt)-OH (4 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH and HOBt in DMF.

  • Coupling Reaction: Add the solution of Fmoc-Cys(Trt)-OH and HOBt to the resin, followed by the addition of DIC.

  • Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Chiral HPLC Analysis for Quantification of Racemization

This protocol provides a general method for quantifying the level of racemization in a synthetic peptide by separating and quantifying the desired peptide from its diastereomer.

Materials:

  • Crude synthetic peptide

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Chiralpak series)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Racemic standard (a mixture of the desired peptide and its diastereomer, if available)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in the mobile phase (e.g., 1 mg/mL).

  • Chromatographic Conditions (Example):

    • Column: Chiralpak IA or equivalent

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 60% A, 40% B). The exact conditions must be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • System Suitability: Inject the racemic standard (if available) to determine the retention times of the two diastereomers and ensure adequate resolution (Resolution > 1.5).

  • Analysis: Inject the crude peptide sample.

  • Quantification: Integrate the peak areas of the desired peptide and its diastereomer.

  • Calculation: Calculate the percentage of the undesired diastereomer (racemization) using the following formula: % Racemization = (Area of Diastereomer Peak / (Area of Desired Peptide Peak + Area of Diastereomer Peak)) * 100

Visualizing the Racemization Pathway

The following diagrams illustrate the key mechanism of racemization and a troubleshooting workflow.

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling L_Amino_Acid L-Amino Acid (N-protected) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) L_Amino_Acid->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Intermediate->Oxazolone + Base - H⁺ Desired_Peptide Desired L-Peptide Activated_Intermediate->Desired_Peptide + Amine (Fast, Desired) Oxazolone->Desired_Peptide + Amine Racemized_Peptide Diastereomeric D-Peptide Impurity Oxazolone->Racemized_Peptide + Amine

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.

troubleshooting_workflow start High Racemization Detected check_reagent Review Coupling Reagent and Additives start->check_reagent check_base Evaluate Base (Strength & Steric Hindrance) start->check_base check_conditions Assess Reaction Conditions (Temp., Time, Solvent) start->check_conditions optimize_reagent Switch to HATU, COMU, or use DIC/Oxyma check_reagent->optimize_reagent optimize_base Use NMM or Collidine check_base->optimize_base optimize_conditions Lower Temperature, Minimize Pre-activation check_conditions->optimize_conditions end_goal Minimized Racemization optimize_reagent->end_goal optimize_base->end_goal optimize_conditions->end_goal

Caption: A logical workflow for troubleshooting racemization issues.

References

Technical Support Center: Enhancing the Mechanical Strength of Triphenylalanine (FFF) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in improving the mechanical strength of triphenylalanine (Phe-Phe-Phe or FFF) hydrogels.

Frequently Asked Questions (FAQs)

Q1: My FFF hydrogel is too weak for my application. What are the primary strategies to increase its mechanical strength?

A1: The mechanical properties of FFF hydrogels can be enhanced through several key strategies:

  • Increasing Peptide Concentration: A higher concentration of the FFF peptide generally leads to a denser fibrillar network, resulting in a stiffer hydrogel.[1]

  • Adjusting pH and Ionic Strength: The self-assembly of FFF peptides is highly sensitive to pH and the concentration of salts in the solution. Optimizing these parameters can promote stronger intermolecular interactions and thus a more robust hydrogel network.[1][2]

  • Chemical Cross-linking: Introducing cross-linking agents, such as glutaraldehyde (B144438) or genipin (B1671432), can create covalent bonds between the peptide fibers, significantly increasing the hydrogel's stiffness and stability.[3][4]

  • Incorporation of Nanoparticles: The addition of nanoparticles (e.g., gold nanoparticles, silica (B1680970) nanoparticles) can act as junction points within the hydrogel matrix, reinforcing the structure and enhancing its mechanical properties.[5][6]

  • Polymer Blending: Mixing the FFF peptide with other polymers, such as polyethylene (B3416737) glycol (PEG) or hyaluronic acid (HA), can create a composite hydrogel with improved mechanical strength.[7][8]

Q2: How does pH influence the mechanical strength of FFF hydrogels?

A2: pH plays a critical role in the self-assembly and mechanical properties of FFF hydrogels by altering the charge state of the terminal carboxyl and amino groups of the peptide. This change in charge affects the electrostatic interactions between peptide molecules. Generally, moving the pH closer to the isoelectric point of the peptide can reduce electrostatic repulsion, promoting more effective self-assembly and leading to a mechanically stronger hydrogel. However, extreme pH values can disrupt the hydrogen bonds and π-π stacking interactions that are crucial for fibril formation, resulting in a weaker gel or complete disassembly.[9][10]

Q3: What is the effect of ionic strength on the stiffness of FFF hydrogels?

A3: Increasing the ionic strength of the hydrogel-forming solution, typically by adding salts like NaCl, can enhance the mechanical stiffness. The added ions can shield the electrostatic repulsion between charged peptide termini, promoting closer packing of the peptide fibrils and increasing the density of the hydrogel network.[2][11] Studies have shown a linear relationship between the elastic modulus of a peptide hydrogel and the logarithm of its ionic strength.[2]

Q4: Can I use chemical cross-linkers to strengthen my FFF hydrogel without altering the peptide sequence?

A4: Yes, chemical cross-linking is a common method to enhance the mechanical properties of pre-formed peptide hydrogels.[4] Cross-linkers like glutaraldehyde and genipin react with functional groups on the peptide, such as amine groups, to form covalent bonds between adjacent fibrils.[1][3] This creates a more interconnected and robust network, leading to a significant increase in stiffness and stability.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Hydrogel fails to form or is very weak. 1. Incorrect Peptide Concentration: The concentration of the FFF peptide may be below the critical gelation concentration (CGC).[1] 2. Suboptimal pH or Ionic Strength: The pH or salt concentration of the solution is not conducive to self-assembly.[1][2] 3. Peptide Purity Issues: Impurities from synthesis can interfere with the self-assembly process. 4. Incomplete Dissolution: The peptide was not fully dissolved before initiating gelation.[1]1. Increase Peptide Concentration: Gradually increase the FFF peptide concentration. 2. Optimize Gelation Conditions: Systematically vary the pH and ionic strength of the buffer to find the optimal conditions for gelation.[1] 3. Verify Peptide Purity: Use high-purity FFF peptide (≥95%). 4. Ensure Complete Dissolution: Use appropriate solvents and gentle agitation to ensure the peptide is fully dissolved before triggering gelation.
Hydrogel stiffness is inconsistent between batches. 1. Variability in Preparation Conditions: Minor differences in pH, temperature, or mixing can lead to significant variations in mechanical properties. 2. Inaccurate Measurement of Reagents: Small errors in weighing the peptide or preparing buffer solutions can affect the final hydrogel properties.1. Standardize Protocol: Strictly adhere to a standardized protocol for hydrogel preparation, including temperature control and mixing speed/duration. 2. Calibrate Instruments: Ensure all balances and pH meters are properly calibrated. Prepare fresh buffer solutions for each batch.
Nanoparticle-hydrogel composite shows particle aggregation. 1. Poor Nanoparticle Dispersion: Nanoparticles were not adequately dispersed in the peptide solution before gelation. 2. Unfavorable Surface Chemistry: The surface charge of the nanoparticles may lead to aggregation in the peptide solution.[13] 3. Incorrect Nanoparticle Concentration: A high concentration of nanoparticles can promote aggregation.1. Improve Dispersion: Use sonication or vortexing to disperse the nanoparticles in the buffer before adding the peptide. 2. Surface Modification: Modify the surface of the nanoparticles (e.g., with PEGylation) to improve their stability and dispersibility in the peptide solution.[14] 3. Optimize Concentration: Test a range of nanoparticle concentrations to find the optimal loading that enhances mechanical strength without causing aggregation.
Cross-linked hydrogel is too brittle. 1. Excessive Cross-linking: A high concentration of the cross-linking agent or a long reaction time can lead to a very dense network that is brittle.[15]1. Reduce Cross-linker Concentration: Decrease the amount of the cross-linking agent used. 2. Shorten Reaction Time: Optimize the cross-linking reaction time to achieve the desired stiffness without inducing brittleness.

Quantitative Data on Mechanical Strength Enhancement

The following tables summarize the impact of different strategies on the mechanical properties (Storage Modulus, G') of peptide hydrogels.

Table 1: Effect of Peptide Concentration and Ionic Strength on Storage Modulus (G')

Peptide SystemPeptide Concentration (mM)Ionic Strength (M NaCl)Storage Modulus (G') (kPa)Reference
Q11 Peptide5-1.2[11]
Q11 Peptide30-10.5[11]
E11/K11 Peptide-0.17.6[2]
E11/K11 Peptide-2.194.6[2]

Table 2: Effect of Cross-linking on Storage Modulus (G')

Hydrogel SystemCross-linkerCross-linker ConcentrationStorage Modulus (G')Reference
Hempseed ProteinNone-~100 Pa[1]
Hempseed ProteinGenipin30 mM~260 Pa (2.6-fold increase)[1]
Chitosan/CollagenNone--[3]
Chitosan/CollagenGenipin (0.1%)-Significantly Higher G'[3]

Table 3: Effect of Polymer Blending on Compressive Modulus

Hydrogel SystemAdditive ConcentrationCompressive Modulus (kPa)Reference
Gelatin-Methacrylamide (Gel-MA)0% HA-MA29[7]
Gelatin-Methacrylamide (Gel-MA)1% HA-MA41[7]

Experimental Protocols

Protocol 1: Preparation of FFF Hydrogel
  • Dissolve FFF Peptide: Weigh the desired amount of high-purity FFF peptide and dissolve it in an appropriate solvent (e.g., hexafluoroisopropanol).

  • Solvent Evaporation: Remove the solvent by evaporation under a stream of nitrogen or by vacuum centrifugation to form a peptide film.

  • Reconstitution: Reconstitute the peptide film in a specific buffer (e.g., phosphate-buffered saline, PBS) at the desired final concentration.

  • Gelation Trigger: Induce gelation by adjusting the pH (e.g., using a vapor diffusion method with an acidic or basic solution) or by changing the temperature, depending on the specific characteristics of the FFF derivative.

  • Equilibration: Allow the hydrogel to equilibrate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24 hours) before characterization.

Protocol 2: Glutaraldehyde Cross-linking of FFF Hydrogels
  • Prepare FFF Hydrogel: Prepare the FFF hydrogel as described in Protocol 1.

  • Prepare Glutaraldehyde Solution: Prepare a fresh glutaraldehyde solution (typically 0.1% to 2.5% v/v) in the same buffer used for hydrogel formation.[16]

  • Cross-linking Reaction: Immerse the pre-formed FFF hydrogel in the glutaraldehyde solution. The reaction is typically carried out at room temperature for a duration ranging from a few minutes to several hours, depending on the desired degree of cross-linking.[16][17]

  • Quench the Reaction: To stop the cross-linking reaction, transfer the hydrogel to a quenching solution, such as a 1 M Tris-HCl or glycine (B1666218) solution, for about 15-30 minutes.[16][18]

  • Washing: Wash the cross-linked hydrogel extensively with the buffer to remove any unreacted glutaraldehyde and quenching agent.

Protocol 3: Rheological Characterization of FFF Hydrogels

This protocol outlines a standard procedure for characterizing the viscoelastic properties of FFF hydrogels using a rheometer.[19][20]

  • Sample Loading: Carefully place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate (e.g., parallel plate or cone-plate geometry) to the desired gap, ensuring complete filling and avoiding air bubbles.

  • Time Sweep: To monitor the gelation process, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region). This will show the evolution of the storage modulus (G') and loss modulus (G'') over time.[19]

  • Strain Sweep (Amplitude Sweep): To determine the linear viscoelastic (LVE) region, perform a strain sweep at a constant frequency. The LVE region is the range of strains where G' and G'' are independent of the applied strain.[19] Subsequent frequency sweeps should be performed at a strain within this region.

  • Frequency Sweep: To characterize the mechanical properties of the formed gel, perform a frequency sweep at a constant strain (from the LVE region). This provides information on how the hydrogel's stiffness and viscosity change with the timescale of deformation.[19]

Visualizations

experimental_workflow cluster_prep Hydrogel Preparation cluster_strengthen Strengthening Strategy cluster_char Characterization prep1 Dissolve FFF Peptide prep2 Reconstitute in Buffer prep1->prep2 prep3 Trigger Gelation prep2->prep3 crosslink Chemical Cross-linking prep3->crosslink nanoparticles Incorporate Nanoparticles prep3->nanoparticles blending Polymer Blending prep3->blending rheology Rheological Analysis crosslink->rheology nanoparticles->rheology blending->rheology microscopy Microscopy (SEM/TEM) rheology->microscopy

Caption: Workflow for strengthening and characterizing FFF hydrogels.

signaling_pathway cluster_stimuli Stimuli cluster_assembly Self-Assembly Cascade cluster_properties Mechanical Properties pH pH Change monomers FFF Monomers pH->monomers ionic Ionic Strength ionic->monomers temp Temperature temp->monomers fibrils Fibril Formation monomers->fibrils Non-covalent Interactions (H-bonds, π-π stacking) network 3D Hydrogel Network fibrils->network Entanglement stiffness Increased Stiffness network->stiffness

Caption: Factors influencing FFF hydrogel self-assembly and mechanical strength.

logical_relationship start Weak FFF Hydrogel q1 Is simple concentration increase sufficient? start->q1 a1_yes Increase FFF Concentration q1->a1_yes Yes q2 Are minor modifications acceptable? q1->q2 No a2_yes Optimize pH and Ionic Strength q2->a2_yes Yes q3 Is a composite material feasible? q2->q3 No a3_yes_poly Polymer Blending (e.g., PEG, HA) q3->a3_yes_poly Yes a3_yes_nano Nanoparticle Incorporation q3->a3_yes_nano Yes a3_no Chemical Cross-linking q3->a3_no No

References

minimizing impurities during H-Phe-Phe-Phe-OH purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the tripeptide H-Phe-Phe-Phe-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: During solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. The most common include:

  • Deletion Sequences: Peptides missing one or more phenylalanine residues (e.g., H-Phe-Phe-OH or H-Phe-OH). These are typically caused by incomplete coupling reactions during synthesis.[1][2]

  • Truncated Sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.

  • Incompletely Deprotected Peptides: Peptides that retain protecting groups (e.g., Fmoc or Boc) on the N-terminus or side chains after cleavage from the resin.[3]

  • Side-Chain Modifications: Phenylalanine itself is relatively stable, but side reactions can occur, especially during the cleavage step.

  • Diastereomers: Racemization of the phenylalanine residues can occur during synthesis, leading to the formation of diastereomeric impurities that can be difficult to separate.

Q2: What is the recommended primary method for purifying crude this compound?

A2: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in their hydrophobicity. A C18 column is the most common stationary phase used for this purpose.[3][4][5]

Q3: My this compound peptide is poorly soluble in the initial HPLC mobile phase. What should I do?

A3: Poor solubility is a common issue with hydrophobic peptides like this compound. Here are some strategies to address this:

  • Dissolve in a Stronger Organic Solvent First: Try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) before diluting it with the initial mobile phase.[6] Be cautious with DMSO as it can sometimes cause oxidation of sensitive residues.

  • Use a Stepwise Dissolution Protocol: First, wet the lyophilized peptide with the pure organic solvent (e.g., acetonitrile). Next, add any concentrated acid (like TFA) if it's part of your mobile phase. Finally, add the aqueous portion of the mobile phase.

  • Sonication: Gently sonicating the sample can help to break up aggregates and improve dissolution.

Q4: I am observing broad or tailing peaks during the HPLC purification of this compound. What could be the cause?

A4: Broad or tailing peaks in RP-HPLC can be caused by several factors:

  • Column Overload: Injecting too much crude peptide can lead to poor peak shape. Try reducing the sample load.[7]

  • Secondary Interactions: The peptide may be interacting with the silica (B1680970) backbone of the column. Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in your mobile phase at a concentration of ~0.1% to minimize these interactions.[3]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate. Try dissolving the sample in a stronger solvent or at a lower concentration. Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can sometimes help to reduce aggregation.

  • Inappropriate Mobile Phase pH: Ensure the pH of your mobile phase is low (around 2-3 with TFA) to ensure the carboxyl group is protonated.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Poor Resolution of Target Peptide from Impurities The HPLC gradient may be too steep.Use a shallower gradient to improve the separation of closely eluting peaks. For example, instead of a 10-90% B gradient over 20 minutes, try a 30-60% B gradient over 30 minutes.[3]
The column chemistry may not be optimal.If a C18 column does not provide sufficient resolution, consider trying a different stationary phase, such as C8 or Phenyl.[3]
Low Recovery of Purified Peptide The peptide may be precipitating on the column.Adjust the mobile phase composition or pH to improve solubility. Consider adding a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase.
The peptide is irreversibly binding to the column.This can occur with very hydrophobic peptides. Try a less hydrophobic column (e.g., C8 or C4) or a different organic modifier in the mobile phase.
Presence of Unexpected Masses in the Final Product Incomplete removal of protecting groups during synthesis.Review the cleavage protocol and ensure sufficient time and appropriate scavengers were used.
Modification of the peptide during purification.Ensure the mobile phases are freshly prepared and of high quality to avoid unwanted reactions.

Quantitative Data Summary

The following table provides illustrative data for a typical purification of crude this compound. Actual results will vary depending on the synthesis efficiency and the specific purification protocol used.

Parameter Crude Peptide Purified Peptide
Purity (by analytical HPLC) ~70-85%>98%
Major Impurities Deletion sequences (H-Phe-Phe-OH), Truncated sequences<0.5% each
Yield after Purification N/A40-60%
Appearance Off-white to pale yellow solidWhite fluffy powder
Molecular Weight (ESI-MS) Expected mass ± 1 DaExpected mass ± 1 Da

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound using a preparative RP-HPLC system.

1. Materials and Reagents:

  • Crude this compound, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a mixture of Mobile Phase A and a small amount of acetonitrile to achieve complete dissolution. A starting concentration of 10-20 mg/mL is recommended.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

4. HPLC Purification Method:

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject the filtered peptide sample onto the column.

  • Gradient: A typical gradient for this hydrophobic peptide would be a linear gradient from 30% to 60% Mobile Phase B over 30-40 minutes. This may need to be optimized based on the crude sample profile.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

5. Post-Purification Analysis and Processing:

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pooling: Pool the fractions containing the pure peptide (>98% purity).

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Sample_Prep Sample Preparation Crude_Peptide->Sample_Prep HPLC Preparative RP-HPLC Sample_Prep->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified this compound Lyophilization->Purified_Peptide

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_resolution Troubleshooting Poor Resolution cluster_peaks Troubleshooting Broad Peaks cluster_recovery Troubleshooting Low Recovery Start Problem with HPLC Purification Poor_Resolution Poor Resolution Start->Poor_Resolution Broad_Peaks Broad/Tailing Peaks Start->Broad_Peaks Low_Recovery Low Recovery Start->Low_Recovery Shallow_Gradient Use Shallower Gradient Poor_Resolution->Shallow_Gradient Change_Column Change Column Chemistry (C8/Phenyl) Poor_Resolution->Change_Column Reduce_Load Reduce Sample Load Broad_Peaks->Reduce_Load Check_TFA Ensure 0.1% TFA Broad_Peaks->Check_TFA Lower_Concentration Lower Sample Concentration Broad_Peaks->Lower_Concentration Increase_Temp Increase Column Temperature Broad_Peaks->Increase_Temp Improve_Solubility Improve Mobile Phase Solubility Low_Recovery->Improve_Solubility Less_Hydrophobic_Column Use Less Hydrophobic Column (C8/C4) Low_Recovery->Less_Hydrophobic_Column

Caption: Troubleshooting logic for HPLC purification of this compound.

References

Technical Support Center: Strategies to Control Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hydrogel formation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to precisely control the rate of hydrogel gelation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the rate of hydrogel formation?

A1: The rate of hydrogel formation, or gelation time, is primarily controlled by several key factors:

  • Polymer Concentration: Higher polymer concentrations generally lead to faster gelation as the reactive groups are in closer proximity.[1][2]

  • Crosslinker Concentration: Increasing the concentration of the crosslinking agent typically accelerates the formation of the hydrogel network.[2][3][4][5]

  • Temperature: The effect of temperature is specific to the gelling mechanism. For thermo-responsive hydrogels, a change in temperature triggers gelation.[6] For chemically crosslinked gels, higher temperatures often increase the reaction rate, leading to faster gelation.[1][7]

  • pH: The pH of the precursor solution can significantly influence the reaction kinetics, especially for crosslinking chemistries that are pH-sensitive, such as Michael-type addition or those involving acidic or basic catalysts.[8]

  • Initiator/Catalyst Concentration: In systems that require an initiator or catalyst (e.g., photopolymerization or enzymatic crosslinking), the concentration of this agent is a major determinant of the gelation rate.[1][7]

Q2: How does the type of crosslinking chemistry affect gelation speed?

A2: The crosslinking chemistry is fundamental to the gelation speed. Physical crosslinking, based on non-covalent interactions like hydrogen bonds or ionic interactions, can be instantaneous (e.g., alginate with calcium ions) or thermally induced.[9][10] Chemical crosslinking involves the formation of covalent bonds and the rate can be tuned. For example, Michael-type addition reactions and enzymatic crosslinking offer tunable and often rapid gelation, while other chemistries might be slower.[1][11] The choice of functional groups on the polymer and crosslinker dictates the reaction kinetics.

Q3: What is the "gel point" and how is it determined?

A3: The "gel point" is the critical moment during polymerization when a continuous crosslinked network is formed, and the solution transitions from a liquid to a solid-like gel.[12] This transition is often characterized by a sharp increase in viscosity.[3] Experimentally, it can be determined using several methods, most notably rheology, where the gel point is often identified as the crossover point where the storage modulus (G') surpasses the loss modulus (G'').[13] A simpler, qualitative method is the vial inversion test, where gelation is considered complete when the material no longer flows upon inversion.[8]

Q4: How can I modify my polymer to tune the hydrogel formation rate?

A4: Polymer characteristics can be modified to control gelation kinetics. Increasing the number of reactive functional groups on the polymer backbone (e.g., using an 8-arm PEG instead of a 4-arm PEG) can lead to faster gel formation.[11] Additionally, altering the hydrophobicity of the polymer can influence gelation; increasing hydrophobicity can sometimes lead to faster network formation and stiffer gels.[14] The molecular weight of the polymer also plays a role; lower molecular weight polymers may lead to faster gelation.[15]

Troubleshooting Guide

This guide addresses common issues encountered during hydrogel formation experiments.

Symptom / Issue Potential Cause Suggested Solution
1. Gelation is too slow or fails completely. Insufficient Crosslinker/Initiator: The concentration of the crosslinking agent or initiator may be too low to form a stable network.[15]Increase the concentration of the crosslinker or initiator. Ensure it is fully dissolved and homogenously mixed before initiating polymerization.[16]
Low Polymer Concentration: The polymer concentration is below the critical gelation concentration.[15]Increase the weight percentage of the polymer in the precursor solution.
Incorrect Temperature: For thermally initiated systems, the temperature may be too low to activate the initiator or drive the reaction.[7]Increase the reaction temperature to the optimal level for your specific system. For physically crosslinked gels that form upon cooling, ensure the temperature is lowered sufficiently.[17]
Incorrect pH: The pH of the solution may be inhibiting the crosslinking reaction.Adjust the pH of the precursor solution to the optimal range for the specific crosslinking chemistry being used.[15]
Component Degradation: One of the reactive components (polymer, crosslinker, initiator) may have degraded due to improper storage.Use fresh reagents and ensure they are stored under the recommended conditions.
2. Gelation is too fast and uncontrollable. Excessive Crosslinker/Initiator: Concentrations of the crosslinker or initiator are too high, leading to near-instantaneous gelation.[9]Systematically decrease the concentration of the crosslinker or initiator. For very fast reactions, consider cooling the precursor solutions before mixing.
High Temperature: The reaction temperature is too high, excessively accelerating the kinetics.Lower the reaction temperature. Perform the initial mixing steps on ice before bringing the solution to the final reaction temperature.
High Reactivity of Components: The chosen functional groups on the polymer and crosslinker are inherently highly reactive.Consider using derivatives with lower reactivity or introducing a competing, less reactive monomer to slow down the overall process.
Premature Mixing in Equipment: For microfluidic applications, reactive components mix before the desired point, causing clogging.[9]Use a microfluidic chip design with separated flow paths that converge only at the point of droplet formation.[9]
3. The resulting hydrogel is cloudy or opaque. Phase Separation: The polymer components are not fully miscible, leading to phase separation during polymerization.[18]Check the miscibility of your polymers. Adjusting the polymer concentration may resolve the issue.[18] Using a different solvent or adding a hydrotrope (e.g., low molecular weight alcohols) can sometimes improve clarity.
Slow/Mild Polymerization: In some cases, slower and milder polymerization conditions can result in clearer hydrogels.[18]Try reducing the initiator concentration or lowering the reaction temperature to slow down the polymerization process.
4. Hydrogel properties are inconsistent between batches. Variability in Experimental Parameters: Minor variations in temperature, component concentrations, or mixing times can lead to different outcomes.[16]Standardize all experimental parameters meticulously. Use calibrated equipment, maintain a stable temperature, and ensure consistent mixing protocols for each batch.[12]
Inhomogeneous Mixing: Poor mixing of precursor solutions leads to regions with different crosslinking densities.Ensure thorough and rapid mixing of the components immediately after they are combined, especially for fast-gelling systems. Using a vortex or a dual-syringe mixing system can help.[19]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different parameters on hydrogel gelation time.

Table 1: Effect of Crosslinker (Glutaraldehyde) Concentration on PVA Hydrogel Gelation Time

PVA Concentration (wt%)Glutaraldehyde (B144438) (GA) Amount (µL / 50 mL solution)Gelation Starting Time (s)
3.021215 ± 14
3.05975 ± 31
3.010785 ± 9
3.015735 ± 13
1.524320 ± 48
1.551410 ± 22
1.5101170 ± 18
1.515890 ± 27
Data adapted from a study on polyvinyl alcohol (PVA) hydrogels crosslinked with glutaraldehyde (GA).[3]

Table 2: Effect of H₂O₂ and Polymer Concentration on Enzymatically Crosslinked PEG Hydrogel Gelation

Polymer Concentration (wt%)H₂O₂ Concentration (mM)Crossover Time (t_cross) (s)
5.01.5~450
5.05.0~150
5.015.0~100
7.51.5~500
7.55.0~200
7.515.0~100
10.01.5~600
10.05.0~250
10.015.0~100
Data estimated from graphical representations in a study on horseradish peroxidase-catalyzed PEG hydrogels. The crossover time (t_cross) represents the gel point.[1]

Key Experimental Protocols

Protocol 1: Measuring Gelation Time via Oscillatory Rheometry

This method provides a quantitative measurement of the gelation process by monitoring the evolution of viscoelastic properties.

Materials & Equipment:

  • Rheometer with temperature control and a suitable geometry (e.g., cone-and-plate or parallel-plate).[19]

  • Hydrogel precursor solutions (polymer and crosslinker).

  • Syringes for sample loading.

Methodology:

  • Instrument Setup: Set the rheometer to the desired temperature (e.g., 37°C for biological applications).[17] Set the measurement parameters, typically a small-amplitude oscillatory shear (SAOS) test at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz or 10 rad/s) to ensure the measurement is within the linear viscoelastic region.[17][19]

  • Sample Preparation: Prepare the polymer and crosslinker solutions separately. Keep them at a controlled temperature (e.g., on ice) to prevent premature gelation.

  • Sample Loading: Program the rheometer to start measurements upon sample loading. Quickly and thoroughly mix the precursor solutions. Immediately pipette the required volume of the mixed solution onto the bottom plate of the rheometer.

  • Measurement Initiation: Promptly lower the upper geometry to the measurement gap. This minimizes the delay between mixing and data acquisition.[19]

  • Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity as a function of time.

  • Data Analysis: The gelation time is typically determined as the point where the G' curve intersects the G'' curve (the G'/G'' crossover point), which signifies the transition from a liquid-like to a solid-like state.[13]

Protocol 2: Measuring Gelation Time via Vial Inversion Method

This is a simple, qualitative method to estimate the gelation time.

Materials & Equipment:

  • Small glass vials or test tubes.

  • Water bath or incubator for temperature control.

  • Timer.

  • Hydrogel precursor solutions.

Methodology:

  • Preparation: Place several vials in a temperature-controlled water bath or incubator set to the desired reaction temperature.

  • Mixing: Prepare the hydrogel precursor solutions. At time zero, mix the components thoroughly in a separate tube and then quickly pipette the solution into the pre-warmed vials.

  • Observation: Start the timer immediately after mixing. At regular intervals (e.g., every 30 seconds), tilt or completely invert one of the vials.

  • Determination of Gel Point: The gelation time is recorded as the time point at which the solution no longer flows down the side of the vial upon inversion.[8]

Diagrams

The following diagrams illustrate key workflows and relationships in controlling hydrogel formation.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Gelation Reaction cluster_measurement 3. Measurement cluster_analysis 4. Analysis & Optimization prep_solutions Prepare Precursor Solutions (Polymer, Crosslinker, Initiator) set_params Define Target Parameters (Concentration, Temp, pH) mix Mix Components set_params->mix initiate Initiate Gelation (e.g., Temperature Change, UV Exposure) mix->initiate measure Monitor Gelation Rate (Rheology, Vial Inversion) initiate->measure analyze Analyze Data (Determine Gel Point) measure->analyze compare Compare to Target Rate analyze->compare optimize Adjust Parameters compare->optimize optimize->set_params Iterate

Caption: Workflow for tuning and optimizing hydrogel gelation rate.

factors_relationship cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_intrinsic Intrinsic Properties center_node Hydrogel Formation Rate poly_conc Polymer Concentration poly_conc->center_node cross_conc Crosslinker Concentration cross_conc->center_node init_conc Initiator/ Catalyst Conc. init_conc->center_node ph pH ph->center_node temp Temperature temp->center_node mixing Mixing Efficiency mixing->center_node poly_mw Polymer MW & Architecture poly_mw->center_node reactivity Functional Group Reactivity reactivity->center_node

Caption: Factors influencing the rate of hydrogel formation.

References

dealing with poor cell viability in peptide-based scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with poor cell viability in peptide-based scaffolds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Low Cell Viability After 24-48 Hours of Culture

Possible Cause 1: Suboptimal Scaffold Properties

Your peptide scaffold's physical and chemical properties can significantly impact initial cell attachment and survival.

Troubleshooting Steps:

  • Optimize Peptide Concentration: The concentration of bioactive peptides, such as RGD, within your scaffold is critical for cell adhesion.[1][2] Studies have shown that both too low and too high concentrations can inhibit cell attachment.[1][2]

    • Recommendation: Perform a dose-response experiment to determine the optimal peptide concentration for your specific cell type.

  • Evaluate Scaffold Stiffness: The stiffness of the hydrogel can influence cell behavior, including adhesion and differentiation.[1][2][3] For example, softer substrates (0.1-0.8 kPa) have been shown to promote greater neurite extension in neural stem cells compared to stiffer substrates (4.2-7.9 kPa).[1][2]

    • Recommendation: If possible, modulate the stiffness of your scaffold to mimic the native extracellular matrix (ECM) of your target tissue.

  • Assess Scaffold Charge: The surface charge of the peptide fibers can affect cell viability. Negatively charged scaffolds have been shown to promote hepatocyte proliferation, while positively charged scaffolds can lead to cell death.[4]

    • Recommendation: If you have the flexibility to modify your peptide sequence, consider the overall charge at physiological pH.

Possible Cause 2: Inadequate Cell Seeding

The initial number of cells and their distribution within the scaffold are crucial for establishing a viable 3D culture.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: High cell density can lead to apoptosis due to rapid nutrient depletion, while low density may result in reduced proliferation.[5][6]

    • Recommendation: Conduct a cell seeding density study to find the optimal range for your experiment.[5] It's also beneficial to include 2D and 3D pipetted controls to isolate variables affecting viability.[5]

  • Ensure Homogeneous Cell Distribution: Uneven cell distribution can lead to areas of high cell death.

    • Recommendation: Utilize a seeding technique that promotes even cell distribution, such as vacuum seeding, which can increase cell density, particularly in the center of the scaffold.[7]

Possible Cause 3: Diffusion Limitations

The three-dimensional nature of scaffolds can limit the diffusion of oxygen and nutrients to the cells, and the removal of waste products.[8][9][10]

Troubleshooting Steps:

  • Assess Oxygen and Nutrient Transport: Oxygen depletion often occurs before glucose depletion and is a major limiting factor for cell survival in hydrogels.[9] The diffusion of small molecules can be retarded in peptide hydrogels.[11]

    • Recommendation: If you suspect diffusion limitations, consider using scaffolds with higher porosity or designing microfluidic channels within your system to enhance transport.

Issue: Increased Apoptosis Detected Over Time

Possible Cause: Activation of Apoptotic Signaling Pathways

Prolonged culture in a suboptimal 3D environment can trigger programmed cell death, or apoptosis.

Troubleshooting Steps:

  • Assess Caspase-3 Activity: Caspase-3 is a key executioner in the apoptotic pathway.[12][13] An increase in its activity is a hallmark of apoptosis.

    • Recommendation: Perform a Caspase-3 activity assay to quantify the level of apoptosis in your cell-laden scaffolds.

  • Perform TUNEL Staining: The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a later-stage marker of apoptosis.[14][15]

    • Recommendation: Use TUNEL staining to visualize and quantify apoptotic cells within your 3D construct.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor cell viability in peptide-based scaffolds?

A1: The most common causes include:

  • Suboptimal Scaffold Properties: Incorrect peptide concentration, inappropriate scaffold stiffness, or unfavorable surface charge can hinder cell attachment and survival.[1][2][3][4]

  • Inadequate Cell Seeding: Both too high and too low cell seeding densities can negatively impact viability.[5][6]

  • Diffusion Limitations: Insufficient transport of oxygen and nutrients into the scaffold and inadequate removal of cellular waste products can lead to cell death.[8][9][10]

  • Peptide Purity and Handling: Residual solvents from peptide synthesis (like TFA) or peptide aggregation can be cytotoxic.[16]

Q2: How can I improve cell attachment to my peptide scaffold?

A2: To improve cell attachment:

  • Optimize Bioactive Peptide Density: Ensure the concentration of cell-adhesive peptides like RGD is optimized for your cell type.[1][2]

  • Mimic the Native ECM: Adjust the scaffold's stiffness to better match the natural environment of your cells.[1][2][3]

  • Surface Modification: Consider coating scaffolds with adhesion-promoting proteins like collagen or fibronectin.[17]

Q3: My cells are viable initially but die after a few days. What could be the problem?

A3: This delayed cell death often points to:

  • Nutrient and Oxygen Depletion: As cells proliferate, their metabolic demands increase. If diffusion into the scaffold is limited, cells in the core may begin to die.[9][18] Oxygen is often the primary limiting factor.[9]

  • Accumulation of Waste Products: The buildup of metabolic byproducts can create a toxic microenvironment.

  • Apoptosis Induction: The culture conditions may be triggering programmed cell death over time.[12]

Q4: What are the best assays to assess cell viability in a 3D peptide scaffold?

A4: A combination of assays is often recommended for a comprehensive assessment:

  • Live/Dead Staining: This provides a qualitative and quantitative measure of live and dead cells within the scaffold.[19][20][21] Calcein-AM stains live cells green, and ethidium (B1194527) homodimer-1 stains dead cells red.[19]

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells.[22] However, be aware that the peptide scaffold itself can sometimes interfere with these assays.[8]

  • Apoptosis Assays (Caspase-3, TUNEL): These assays specifically measure programmed cell death and can help elucidate the mechanism of cell death.[12][14][15][23]

Q5: Can the solvent used to dissolve the peptide affect cell viability?

A5: Yes. Solvents used to dissolve peptides can be toxic to cells, especially at higher concentrations.[16] It is crucial to include a vehicle control (media with the solvent at the same final concentration used in your experiment) to assess the solvent's cytotoxicity.[16]

Quantitative Data Summary

Table 1: Effect of RGD Peptide Concentration and Scaffold Stiffness on Neural Stem Cells

ParameterValueOutcomeReference
RGD Concentration 1 mMMore cell adhesion than 2.5 mM RGD. Longer neurite extensions than 0.1 or 2.5 mM RGD.[1][2]
2.5 mMLess cell adhesion than 1 mM RGD.[1][2]
Scaffold Stiffness 0.1-0.8 kPaPromoted greater neurite extension.[1][2]
4.2-7.9 kPaLess neurite extension compared to softer scaffolds.[1][2]

Table 2: Impact of Cell Seeding Density on Gene Expression in Copolymer Scaffolds

GeneSeeding DensityOutcomeReference
Runx2 HighHigher mRNA expression.[6]
Col1 HighHigher mRNA expression.[6]
BMP2 HighHigher mRNA expression.[6]
BSP HighHigher mRNA expression.[6]
OC HighHigher mRNA expression.[6]

Experimental Protocols

Protocol 1: Live/Dead Viability Staining

This protocol uses Calcein-AM to identify live cells and Ethidium homodimer-1 (EthD-1) for dead cells.[20][24]

Materials:

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Cell-laden peptide scaffolds in a multi-well plate

  • Fluorescence microscope

Procedure:

  • Prepare a fresh working solution of 2 µM Calcein-AM and 4 µM EthD-1 in PBS.[24] Protect the solution from light.

  • Remove the culture medium from the wells containing your scaffolds.

  • Wash the scaffolds twice with sterile PBS to remove all media components.[20]

  • Add a sufficient volume of the Live/Dead working solution to completely cover the scaffolds.

  • Incubate the plate at 37°C for 60 minutes for hydrogels.[20] Protect the plate from light during incubation.

  • Gently remove the working solution.

  • Wash the scaffolds three times with PBS.[20]

  • Image the scaffolds immediately using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

Protocol 2: TUNEL Assay for Apoptosis Detection

This protocol is for the detection of DNA fragmentation in apoptotic cells within the scaffold.[14][25][26]

Materials:

  • TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • 4% Paraformaldehyde (PFA) in PBS (Fixative)

  • 0.25% Triton™ X-100 in PBS (Permeabilization Reagent)

  • TdT Reaction Buffer and Cocktail (from kit)

  • Fluorescence microscope

Procedure:

  • Fixation: Remove the culture medium and fix the cell-laden scaffolds with 4% PFA for 15 minutes at room temperature.[14]

  • Wash the scaffolds three times with PBS.

  • Permeabilization: Add the permeabilization reagent and incubate for 20 minutes at room temperature.[14]

  • Wash the scaffolds twice with 3% BSA in PBS.

  • Equilibration: Add the TdT reaction buffer and incubate for 10 minutes at room temperature.[26]

  • Labeling: Prepare the TdT reaction cocktail according to the kit's instructions. Remove the equilibration buffer and add the reaction cocktail to the scaffolds.

  • Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[26]

  • Wash the scaffolds twice with 3% BSA in PBS.

  • Detection (if using an indirect method): Follow the kit's instructions for adding the fluorescent label.

  • Counterstaining (Optional): Stain the nuclei with a DNA stain like Hoechst 33342.[14][26]

  • Image the scaffolds using a fluorescence microscope.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key apoptosis enzyme.[12][13][27]

Materials:

  • Caspase-3 Colorimetric Assay Kit (e.g., from Abcam)

  • Cell Lysis Buffer (from kit)

  • 2X Reaction Buffer (from kit)

  • DEVD-pNA substrate (from kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize the cell-laden scaffolds in the provided Cell Lysis Buffer.

    • Centrifuge to remove insoluble material.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Add 50-200 µg of protein lysate to each well of a 96-well plate.

    • Add 50 µL of 2X Reaction Buffer to each well.[27]

    • Add 5 µL of the DEVD-pNA substrate.[27]

    • Include a background control (lysis buffer, reaction buffer, and substrate without cell lysate).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[27]

  • Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.[27]

  • Analysis: Compare the absorbance of your treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Visualizations

troubleshooting_workflow start Poor Cell Viability Observed q1 Check Scaffold Properties (Peptide Conc., Stiffness, Charge) start->q1 q2 Evaluate Cell Seeding (Density, Distribution) q1->q2 Properties OK a1 Optimize Peptide Concentration Run Dose-Response q1->a1 Suboptimal a2 Modulate Scaffold Stiffness q1->a2 Suboptimal q3 Assess Diffusion Limitations (Nutrients, Oxygen, Waste) q2->q3 Seeding OK a3 Optimize Seeding Density Perform Seeding Study q2->a3 Suboptimal a4 Improve Seeding Technique (e.g., Vacuum Seeding) q2->a4 Suboptimal q4 Investigate Apoptosis q3->q4 Diffusion OK a5 Enhance Porosity or Incorporate Microfluidics q3->a5 Limited a6 Perform Caspase-3 Assay and/or TUNEL Staining q4->a6 Apoptosis Detected resolution Improved Cell Viability q4->resolution No Apoptosis a1->resolution a2->resolution a3->resolution a4->resolution a5->resolution a6->resolution

Caption: Troubleshooting workflow for poor cell viability in peptide scaffolds.

experimental_workflow cluster_prep Preparation cluster_exp 3D Culture cluster_analysis Viability Analysis scaffold_prep Scaffold Fabrication seeding Cell Seeding into Scaffold scaffold_prep->seeding cell_culture 2D Cell Culture & Expansion cell_culture->seeding culture Incubation (Time Course) seeding->culture live_dead Live/Dead Staining culture->live_dead apoptosis Apoptosis Assays (Caspase-3, TUNEL) culture->apoptosis imaging Fluorescence Microscopy live_dead->imaging apoptosis->imaging

Caption: General experimental workflow for assessing cell viability.

caspase3_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) pro_caspase8 Pro-Caspase-8 death_receptor->pro_caspase8 Ligand Binding caspase8 Active Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 mito Mitochondrial Stress cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 pro_caspase9 Pro-Caspase-9 apaf1->pro_caspase9 forms Apoptosome caspase9 Active Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Active Caspase-3 (Executioner) pro_caspase3->caspase3 apoptosis Substrate Cleavage & Apoptosis caspase3->apoptosis

Caption: Simplified Caspase-3 activation signaling pathway in apoptosis.

References

how to modify reaction conditions to prevent beta-sheet formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with beta-sheet formation and protein aggregation in their experiments.

Troubleshooting Guides

Issue: Protein/Peptide aggregation observed during expression or purification.

Possible Cause 1: Suboptimal Buffer Conditions

  • Troubleshooting Step: Modify the pH of the buffer. The net charge of a peptide or protein can significantly influence its propensity to aggregate. Moving the pH away from the isoelectric point (pI) can increase electrostatic repulsion between molecules, preventing aggregation.[1][2][3][4][5]

  • Troubleshooting Step: Adjust the ionic strength of the buffer. The effect of ionic strength is complex and protein-dependent.[6][7][8] For some proteins, increasing ionic strength can shield electrostatic charges and promote aggregation, while for others it can stabilize the native state. It is recommended to test a range of salt concentrations (e.g., 20 mM to 600 mM NaCl).[6]

Possible Cause 2: High Temperature

  • Troubleshooting Step: Lower the experimental temperature. Elevated temperatures can promote the unfolding or partial unfolding of proteins, exposing hydrophobic regions that can lead to aggregation and beta-sheet formation.[9][10][11][12][13] Conversely, for some proteins, cooling can also accelerate aggregation.[9][12] It is crucial to determine the optimal temperature range for your specific protein.

Issue: Therapeutic peptide/protein shows a tendency to form beta-sheets in formulation.

Possible Cause 1: Intrinsic Properties of the Peptide/Protein Sequence

  • Troubleshooting Step: Introduce beta-sheet breaking agents. Small molecules or other peptides can be used to interfere with the self-assembly process that leads to beta-sheet formation.[14][15][16][17][18][19][20][21] These agents can act by binding to aggregation-prone regions or by stabilizing non-aggregating conformations.

  • Troubleshooting Step: Modify the peptide sequence. If feasible, site-directed mutagenesis to replace aggregation-prone residues (e.g., hydrophobic amino acids) or to introduce proline residues (known to disrupt beta-sheets) can be an effective strategy.[22][23] N-methylation of amino acids within a beta-sheet domain can also disrupt its formation.[24]

Possible Cause 2: Formulation Components

  • Troubleshooting Step: Screen different excipients and stabilizers. The addition of sugars (e.g., trehalose), polyols, or polymers can help stabilize the native conformation of the protein and prevent aggregation. The mechanism often involves preferential exclusion, where the additive is excluded from the protein surface, thus favoring a more compact, folded state.

Frequently Asked Questions (FAQs)

Q1: How does pH influence beta-sheet formation?

A1: The pH of the solution dictates the protonation state of ionizable amino acid residues, thereby affecting the overall charge of the protein or peptide.[1][2][3][4][5] At the isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion and often promoting aggregation. Shifting the pH away from the pI increases the net charge, leading to greater repulsion between molecules and potentially preventing beta-sheet formation. For example, for some peptides, acidic pH can trigger a conformational change to an extended beta-strand, promoting assembly.[4]

Q2: What is the role of temperature in protein aggregation?

A2: Temperature can have a significant impact on protein stability and aggregation. High temperatures can provide the energy to overcome the activation barrier for unfolding, exposing hydrophobic cores that can then interact to form beta-sheets and larger aggregates.[9][10][11][12][13] However, some proteins can also exhibit cold denaturation and aggregation at low temperatures.[9][12] The relationship between temperature and aggregation rate is not always linear, and for some proteins, a temperature of maximum stability exists.[9]

Q3: How does ionic strength affect beta-sheet formation?

A3: The effect of ionic strength on beta-sheet formation is multifaceted and depends on the specific protein and solution conditions.[6][7][8] Ions in solution can screen electrostatic interactions. For proteins where repulsion between like charges prevents aggregation, increasing ionic strength can shield these charges and promote assembly. Conversely, for proteins where salt bridges and favorable electrostatic interactions stabilize the native state, high ionic strength could be disruptive. The type of salt can also be important, with different ions having varying effects (Hofmeister series).[6]

Q4: What are beta-sheet breakers and how do they work?

A4: Beta-sheet breakers are molecules, often small peptides, designed to inhibit the aggregation process that leads to beta-sheet formation.[18][25] They are typically designed to be homologous to a segment of the aggregating protein, allowing them to bind to the parent peptide but, due to a modification (e.g., inclusion of a proline or N-methylated residue), they disrupt the hydrogen bonding network required for beta-sheet elongation.[18][22][24][26]

Q5: Can small molecules be used to prevent beta-sheet formation?

A5: Yes, various small molecules have been identified as inhibitors of beta-sheet formation and amyloid aggregation.[14][15][16][17] These molecules can act through different mechanisms, such as binding to hydrophobic regions of the protein to prevent self-association, stabilizing the native state, or redirecting the aggregation pathway towards non-toxic, amorphous aggregates.[15] Examples include certain polyphenols, such as curcumin (B1669340) and resveratrol, which have been shown to inhibit the aggregation of amyloid-beta peptide.[15][20]

Data Presentation

Table 1: Effect of NaCl Concentration on the Rate of IAPP Amyloid Formation at pH 5.5

NaCl Concentration (mM)Ionic Strength (mM)Time to 50% Fibril Formation (t50, minutes)
20306930
600610690

Data extracted from a study on Islet Amyloid Polypeptide (IAPP) aggregation, demonstrating that increasing ionic strength can significantly accelerate fibril formation for this particular peptide at acidic pH.[6]

Table 2: Effect of a pH-Switching Sequence on the Melting Temperature (Tm) of a WW Domain

ConstructpHMelting Temperature (Tm, °C)
Wild-type WW domain8.0~75
WW domain with G2_pHSW insert8.051.1
WW domain with G2_pHSW insert2.5< 5

This table illustrates how the incorporation of a specific peptide sequence can make the stability of a beta-sheet structure highly dependent on pH, leading to a dramatic decrease in stability at low pH.[1]

Experimental Protocols

Protocol 1: Monitoring Beta-Sheet Formation using Thioflavin T (ThT) Fluorescence Assay

This protocol is a common method for quantifying the formation of amyloid-like fibrils, which are rich in beta-sheets.

Materials:

  • Protein/peptide of interest

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Methodology:

  • Prepare the protein/peptide solution at the desired concentration in the assay buffer.

  • If testing inhibitors, prepare solutions of the protein/peptide with the inhibitor at various concentrations.

  • Add 100 µL of each sample to the wells of the 96-well plate. Include a buffer-only control and a control with ThT but no protein.

  • Add a small aliquot of the ThT stock solution to each well to a final concentration of ~10-20 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at a specific temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.

  • Monitor the fluorescence intensity over time using the plate reader. An increase in fluorescence indicates the formation of beta-sheet-rich amyloid fibrils.

Protocol 2: Assessing Secondary Structure Changes using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins and peptides in solution.

Materials:

  • Protein/peptide of interest

  • Appropriate buffer (must be compatible with CD, e.g., low chloride concentration)

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Methodology:

  • Prepare the protein/peptide sample in the CD-compatible buffer at a known concentration (typically in the µM range).

  • Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

  • Record the CD spectrum of the protein/peptide sample under the initial conditions.

  • Induce a change in the reaction conditions you wish to study (e.g., change pH, temperature, or add a potential inhibitor).

  • Record CD spectra at various time points or after equilibration under the new conditions.

  • Subtract the buffer baseline from the sample spectra.

  • Analyze the changes in the spectra. A shift towards a minimum around 218 nm is indicative of an increase in beta-sheet content.[27]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Protein/Peptide Solution conditions Modify Conditions (pH, Temp, Ionic Strength) start->conditions inhibitor Add Potential Inhibitor start->inhibitor tht ThT Fluorescence Assay conditions->tht cd CD Spectroscopy conditions->cd inhibitor->tht inhibitor->cd tem Transmission Electron Microscopy (TEM) tht->tem Confirm Fibril Morphology cd->tem Confirm Fibril Morphology no_agg No Aggregation tem->no_agg agg Aggregation/ Beta-Sheet Formation tem->agg

Caption: Experimental workflow for testing the effect of modified conditions on beta-sheet formation.

troubleshooting_logic cluster_conditions Modify Reaction Conditions cluster_additives Introduce Additives start Beta-Sheet Formation Observed ph Adjust pH start->ph temp Adjust Temperature start->temp ionic Adjust Ionic Strength start->ionic inhibitors Add Small Molecule Inhibitors start->inhibitors breakers Add Beta-Sheet Breakers start->breakers stabilizers Add Stabilizing Excipients start->stabilizers outcome Evaluate Effect on Aggregation ph->outcome temp->outcome ionic->outcome inhibitors->outcome breakers->outcome stabilizers->outcome

Caption: Troubleshooting logic for addressing unwanted beta-sheet formation.

aggregation_pathway cluster_inhibition Points of Inhibition native Native Monomer unfolded Misfolded/Unfolded Monomer native->unfolded Stress (Heat, pH) oligomer Soluble Oligomers unfolded->oligomer Self-Assembly protofibril Protofibrils oligomer->protofibril fibril Mature Fibrils (Beta-Sheet Rich) protofibril->fibril stabilize_native Stabilize Native State stabilize_native->native inhibit_assembly Inhibit Self-Assembly inhibit_assembly->unfolded disrupt_fibrils Disrupt Fibrils disrupt_fibrils->fibril

Caption: Simplified protein aggregation pathway and points for therapeutic intervention.

References

Technical Support Center: Solvent Selection for Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting appropriate solvents for challenging peptide sequences. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter when dissolving difficult peptide sequences.

Q1: My hydrophobic peptide won't dissolve in aqueous solutions. What should I do?

A2: Hydrophobic peptides, especially those with over 50% hydrophobic residues (such as W, L, I, F, M, V, Y, P, A), often exhibit poor solubility in water or standard buffers.[1][2] A systematic approach is recommended:

  • Start with an Organic Solvent: Attempt to dissolve a small amount of the peptide in a minimal volume of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its low toxicity.[1] Alternatives include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[1][3]

  • Stepwise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your desired aqueous buffer while vortexing or stirring.[4] This rapid dispersion can prevent the peptide from precipitating out of solution.

  • Sonication: If the peptide still does not fully dissolve, brief sonication can help break up aggregates.[1] Use an ice bath to prevent excessive heating during this process.[1]

  • Consider Stronger Solvents: For extremely hydrophobic peptides, stronger solvents like trifluoroacetic acid (TFA) or formic acid may be necessary for initial solubilization.[5] However, be mindful that these can be harsh and may not be compatible with all experimental setups.

Q2: My peptide forms a gel-like substance in aqueous solution. How can I resolve this?

A2: Gel formation is often due to extensive intermolecular hydrogen bonding, particularly in peptides with a high proportion (>75%) of residues like G, N, Q, S, T, Y.[2] To dissolve these peptides, you can:

  • Use Organic Solvents: Similar to hydrophobic peptides, dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or ACN before adding it to your aqueous buffer can disrupt the hydrogen bonding network.[2]

  • Chaotropic Agents: For non-biological assays, consider using chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea.[4][6] These agents disrupt the structure of water and interfere with hydrogen bonding, which can help to solubilize the peptide.[7]

  • Adjust pH: If possible for your experiment, altering the pH of the solution can sometimes disrupt the hydrogen bonding and improve solubility.[2]

Q3: My peptide, which contains Cysteine (Cys) or Methionine (Met), is not dissolving and I'm concerned about oxidation. What solvents should I use?

A3: Peptides containing Cysteine, Methionine, or Tryptophan (Trp) are susceptible to oxidation.[1][8]

  • Avoid DMSO: DMSO can oxidize the side chains of Cysteine and Methionine.[9] DMF is a suitable alternative in these cases.[9]

  • Use Oxygen-Free Solvents: It is highly recommended to use sterile, oxygen-free water or buffers when preparing solutions of oxidation-sensitive peptides.[1][8]

  • Reducing Agents: The inclusion of a reducing agent like dithiothreitol (B142953) (DTT) can help prevent the formation of disulfide bonds in Cysteine-containing peptides.[8]

Q4: My peptide is acidic/basic and insoluble in neutral water. What is the best approach?

A4: The net charge of a peptide is a key determinant of its solubility.

  • Acidic Peptides (Net Negative Charge): If a peptide with a net negative charge (containing more acidic residues like Aspartic Acid (D) and Glutamic Acid (E)) does not dissolve in water, try a basic solution. Add a small amount of 0.1M ammonium (B1175870) bicarbonate or 1-10% aqueous ammonia (B1221849) to dissolve the peptide, and then dilute it with water to your desired concentration.[3][6]

  • Basic Peptides (Net Positive Charge): For peptides with a net positive charge (containing more basic residues like Lysine (K), Arginine (R), and Histidine (H)), an acidic solution is recommended if it is insoluble in water.[1] Add a small amount of 10-25% acetic acid or 0.1% TFA to dissolve the peptide before diluting with water.[1][10]

Q5: I have an amyloid-forming peptide that is aggregating. What are the recommended solvents?

A5: Amyloid peptides are known for their high propensity to aggregate and form fibrils.[11]

  • Hexafluoroisopropanol (HFIP): HFIP is a powerful solvent that is widely used to dissolve and disaggregate amyloid peptides like Aβ.[11][12] It disrupts the β-sheet structures that lead to aggregation, generating monomers.[11][13] After dissolving in HFIP, the solvent can be removed by evaporation, leaving a film of monomeric peptide that can be reconstituted in another solvent like DMSO.[11]

  • Pre-treatment with HFIP: Even if the final experiment is in an aqueous buffer, pre-treating the lyophilized peptide with HFIP to break up any pre-existing aggregates can significantly improve its solubility characteristics.[11]

Frequently Asked Questions (FAQs)

Q1: How do I determine if my peptide is acidic, basic, or neutral?

A1: You can estimate the net charge of your peptide at a neutral pH (around 7) to predict its general solubility characteristics.[1][3]

  • Assign a value of -1 to each acidic residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminal carboxyl group (-COOH).[1]

  • Assign a value of +1 to each basic residue (Lysine - K, Arginine - R) and the N-terminal amino group (-NH2).[1] Histidine (H) can be considered +1 at pH < 6 and 0 at pH > 6.[1]

  • Sum the values to get the overall net charge.

    • Net Charge > 0: The peptide is basic.[1]

    • Net Charge < 0: The peptide is acidic.[1]

    • Net Charge = 0: The peptide is neutral.[1]

Q2: What is the first solvent I should always try?

A2: For most peptides, especially those that are short (less than five residues) and not entirely composed of hydrophobic amino acids, you should always start with sterile, distilled water.[2][14] If that fails, the choice of the next solvent should be guided by the peptide's properties (hydrophobicity and net charge).

Q3: Can I heat my peptide solution to help it dissolve?

A3: Gentle warming (e.g., to less than 40°C) can sometimes aid in dissolving a peptide.[2] However, excessive heating should be avoided as it can lead to peptide degradation or aggregation.[1][8]

Q4: What are "green solvents" and can I use them for my peptide?

A4: "Green solvents" are more environmentally friendly and less toxic alternatives to traditional organic solvents like DMF and NMP, which are facing increasing restrictions.[15][16] Some examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures like DMSO/ethyl acetate.[15][16][17] While promising for peptide synthesis, their use for solubilizing purified peptides for experimental assays is less documented and would require empirical testing to ensure compatibility with your specific peptide and experimental conditions.[15][17]

Q5: What are ionic liquids and are they useful for dissolving peptides?

A5: Ionic liquids are salts that are liquid at low temperatures and are known for their excellent solvating properties for a wide range of molecules, including peptides.[18][19] They can disrupt the hydrogen bonding network that contributes to aggregation.[18] While they have shown promise in peptide synthesis and for dissolving hydrophobic peptides, their compatibility with biological assays needs to be carefully considered.[18][20]

Data Presentation

Table 1: Common Solvents for Difficult Peptides
SolventAbbreviationUse CasesCautions
Dimethyl SulfoxideDMSOGeneral use for hydrophobic and neutral peptides.[1][9]Can oxidize Cysteine and Methionine residues.[9] May be toxic to cells at higher concentrations.[9]
DimethylformamideDMFAlternative to DMSO for oxidation-sensitive peptides.[9]Toxic.[21]
AcetonitrileACNDissolving hydrophobic peptides.[1]Volatile, which can make concentration measurements difficult.[2]
Trifluoroacetic AcidTFAStrong solvent for very hydrophobic peptides. Used for dissolving basic peptides.[10]Corrosive and can be harsh on the peptide. Not compatible with many biological assays.
Formic AcidFAStrong solvent for very hydrophobic peptides.[5]Can cause formylation of the peptide, an unwanted modification.[22][23][24]
HexafluoroisopropanolHFIPHighly effective for dissolving and disaggregating amyloid peptides.[11][12][13]Corrosive and volatile. Can induce secondary structure changes.[12]
Guanidine HydrochlorideGdnHClChaotropic agent for dissolving aggregated peptides.[6]Denaturing agent, generally not suitable for biological assays.[7][8]
UreaChaotropic agent for dissolving aggregated peptides.[6]Denaturing agent, generally not suitable for biological assays.[7][8]
Table 2: Solvent Properties and Considerations for Peptide Synthesis
SolventPolarityViscosityKey Considerations in Synthesis
N,N-DimethylformamideHighModerateCommonly used, good swelling for resins, dissolves most reagents well.[25] Can decompose to dimethylamine, which can cause side reactions.[26]
N-Methyl-2-pyrrolidoneHighHighGood for synthesizing hydrophobic peptides as it can reduce aggregation.[27] More viscous and expensive than DMF.[25]
DichloromethaneLowLowHistorically used, but has poor solubility for many Fmoc-protected amino acids.[27]
2-MethyltetrahydrofuranModerateLowA "greener" alternative to DMF.[15] Performance can be resin-dependent.[15]
Cyclopentyl Methyl EtherLowLowAnother "greener" solvent with lower toxicity than DMF or NMP.[15]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test
  • Preparation:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening.[1]

    • Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to ensure all the peptide powder is at the bottom.[1]

  • Initial Solvent:

    • Based on the peptide's characteristics (hydrophobicity, net charge), select the first solvent to test (e.g., sterile water).

    • Add a small, precise volume of the solvent to a pre-weighed small amount of the peptide (e.g., 0.1-1 mg).

  • Dissolution:

    • Vortex the sample for 30-60 seconds.

    • Visually inspect for complete dissolution (a clear, particle-free solution).[1]

  • Troubleshooting Insolubility:

    • If the peptide is not fully dissolved, try brief sonication in a water bath (3 x 10-second bursts with cooling on ice in between).[1]

    • Gentle warming (<40°C) can also be attempted.[2]

  • Sequential Solvent Testing:

    • If the peptide remains insoluble, and if possible, lyophilize the sample to remove the first solvent before attempting the next solvent in a logical progression (e.g., from aqueous to increasingly organic or acidic/basic).

  • Documentation:

    • Carefully record the solvent and the final concentration at which the peptide completely dissolved.

Protocol 2: Solubilization of a Highly Hydrophobic Peptide
  • Initial Dissolution in Organic Solvent:

    • Add a minimal volume of a suitable organic solvent (e.g., DMSO, DMF) to the lyophilized peptide to create a concentrated stock solution. It is important to achieve complete dissolution at this stage.

  • Slow Dilution into Aqueous Buffer:

    • While vigorously vortexing or stirring the desired aqueous buffer, add the concentrated peptide stock solution drop by drop.

    • Monitor the solution for any signs of precipitation (cloudiness).

  • Final Concentration Adjustment:

    • Continue adding the stock solution until the desired final peptide concentration is reached.

    • If precipitation occurs, it indicates that the solubility limit in that final buffer composition has been exceeded.

Visualizations

Solvent_Selection_Workflow start Start: Lyophilized Peptide analyze Analyze Peptide Sequence (Hydrophobicity, Net Charge) start->analyze hydrophobic >50% Hydrophobic Residues? analyze->hydrophobic charged Calculate Net Charge analyze->charged hydrophobic->charged No organic Use Organic Solvent (DMSO, DMF, ACN) hydrophobic->organic Yes acidic Net Charge < 0 (Acidic) charged->acidic basic Net Charge > 0 (Basic) charged->basic neutral Net Charge = 0 (Neutral) charged->neutral basic_buffer Use Basic Solution (e.g., 0.1M NH4HCO3) acidic->basic_buffer Yes acidic_buffer Use Acidic Solution (e.g., 10% Acetic Acid) basic->acidic_buffer Yes water Try Sterile Water neutral->water sonicate_warm Sonication / Gentle Warming water->sonicate_warm Insoluble success Peptide Solubilized water->success Soluble organic->sonicate_warm Insoluble organic->success Soluble acidic_buffer->sonicate_warm Insoluble acidic_buffer->success Soluble basic_buffer->sonicate_warm Insoluble basic_buffer->success Soluble sonicate_warm->organic Still Insoluble chaotropic Consider Chaotropic Agents (for non-biological assays) sonicate_warm->chaotropic Still Insoluble & Non-biological Assay chaotropic->success Soluble fail Insoluble: Re-evaluate or Modify Peptide chaotropic->fail Insoluble

Caption: A decision tree for selecting an appropriate solvent for a difficult peptide sequence.

Hydrophobic_Peptide_Workflow start Start: Lyophilized Hydrophobic Peptide dissolve_organic Dissolve in Minimal Volume of Organic Solvent (e.g., DMSO) start->dissolve_organic dropwise_addition Add Peptide-Organic Solution Dropwise to Stirring Aqueous Buffer dissolve_organic->dropwise_addition prepare_buffer Prepare Aqueous Buffer prepare_buffer->dropwise_addition check_precipitation Precipitation Occurs? dropwise_addition->check_precipitation success Peptide Solubilized in Final Buffer check_precipitation->success No fail Solubility Limit Exceeded. Try Lower Concentration or Different Buffer/Co-solvent check_precipitation->fail Yes

Caption: Workflow for solubilizing a highly hydrophobic peptide.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve batch-to-batch variability in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide offers a systematic approach to identifying and mitigating the root causes of inconsistent peptide synthesis results.

Initial Diagnosis: Crude vs. Purified Peptide Variability

Question: My final peptide yield and purity are inconsistent between batches. Where do I start?

Answer: The first step is to determine whether the variability arises from the synthesis process itself or from the cleavage and purification steps.

  • Perform a Test Cleavage: Before committing the entire batch, cleave the peptide from a small, known amount of resin (10-20 mg).[1]

  • Analyze the Crude Product: Analyze the crude peptide from the test cleavage using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2] This provides a snapshot of the synthesis quality before purification.

  • Compare Crude Profiles: Compare the crude HPLC profiles and MS data from different batches.

    • Consistent Crude, Variable Final Product: If the crude profiles are similar, the variability is likely introduced during cleavage, work-up, or purification. Focus on optimizing these downstream processes.

    • Variable Crude Product: If the crude profiles show significant differences in target peptide percentage or impurity profiles, the issue lies within the on-resin synthesis steps. Proceed to the following sections.

start Observed Batch-to-Batch Variability test_cleavage Perform Test Cleavage & Analyze Crude Peptide (HPLC/MS) start->test_cleavage compare_crude Compare Crude Profiles Between Batches test_cleavage->compare_crude crude_consistent Crude Profiles are Consistent compare_crude->crude_consistent  Yes crude_variable Crude Profiles are Variable compare_crude->crude_variable No   issue_downstream Problem is likely in: - Final Cleavage - Work-up / Precipitation - Purification crude_consistent->issue_downstream issue_synthesis Problem is in On-Resin Synthesis. Investigate: crude_variable->issue_synthesis synthesis_causes - Raw Materials (Reagents, Solvents) - Process Parameters (Coupling, Deprotection) - Sequence-Dependent Issues (Aggregation) issue_synthesis->synthesis_causes

Caption: Initial diagnostic workflow for troubleshooting peptide synthesis variability.
Problem Area 1: Incomplete Reactions (Coupling & Deprotection)

Question: My crude analysis shows significant deletion sequences (missing amino acids) or truncated peptides. What is the cause?

Answer: This is a classic sign of incomplete coupling or deprotection reactions. The growing peptide chain is either not fully deprotected to allow the next amino acid to attach, or the incoming amino acid fails to couple completely.

Troubleshooting Steps:

  • Monitor Reactions: Use a qualitative test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step.[1] A positive result (blue beads) indicates incomplete coupling.

  • Optimize Coupling Strategy:

    • Double Couple: For difficult residues like Proline, Arginine, or when coupling multiple identical amino acids in a row, perform the coupling step twice.[3]

    • Increase Concentration: Use a higher concentration (e.g., 0.5 M) for your amino acid and coupling reagent solutions to improve reaction kinetics.[3]

    • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours, especially as the peptide chain elongates.[1][4]

  • Check Reagents:

    • Coupling Reagents: Ensure your coupling reagents are fresh and stored correctly. The choice of reagent can impact efficiency.

    • Solvents: The quality of solvents like Dimethylformamide (DMF) is critical. Use amine-free DMF to prevent premature chain termination.[4]

  • Ensure Complete Deprotection: Extend the Fmoc-deprotection time if you suspect it is incomplete. Monitor the deprotection using a UV spectrometer to quantify the released Fmoc group.[5]

Problem Area 2: Sequence-Dependent Aggregation

Question: My synthesis fails or proceeds with very low efficiency, especially with long or hydrophobic sequences. The resin beads appear to be shrinking. What's happening?

Answer: This strongly indicates on-resin peptide aggregation. As the peptide elongates, it can form secondary structures (beta-sheets) that prevent reagents from accessing the reactive sites, leading to failed couplings and deprotections.[6] Resin shrinking is a physical sign of this collapse.[6]

Troubleshooting Steps:

  • Incorporate "Disrupting" Elements:

    • Pseudoproline Dipeptides: Substitute a Ser or Thr residue and the preceding amino acid with a pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[6][7]

    • Dmb/Hmb Amino Acids: Incorporate a Dmb- or Hmb-protected amino acid derivative at strategic points (e.g., every sixth residue) to hinder inter-chain hydrogen bonding.[6]

  • Modify Synthesis Conditions:

    • Elevated Temperature: Performing the synthesis at a higher temperature (using conventional or microwave heating) can provide the energy needed to break up aggregates.[1][8]

    • Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt hydrogen bonding networks.[6]

  • Change Solvents: For very difficult sequences, consider using more polar solvents like N-Methyl-2-pyrrolidone (NMP) or solvent mixtures that can better solvate the growing peptide chain.[6]

Problem Area 3: Raw Material Quality

Question: I've optimized my protocol, but I still see unexpected impurities and batch-to-batch inconsistency. Could my starting materials be the problem?

Answer: Absolutely. The quality and consistency of raw materials are fundamental to reproducible peptide synthesis.[9]

Troubleshooting Steps:

  • Amino Acid Derivatives:

    • Purity Check: Impurities in amino acid derivatives, such as enantiomers (D-isomers), dipeptides, or partially deprotected molecules, can be incorporated into your final product.[9][10] Source high-purity materials and request certificates of analysis.

    • Proper Storage: Store all reagents, especially coupling agents and protected amino acids, under the recommended conditions (e.g., desiccated, cold) to prevent degradation.

  • Solvents:

    • Purity: Use high-purity, peptide-synthesis-grade solvents. For example, DMF must be amine-free.[4]

    • Water Content: Ensure solvents are anhydrous, as water can hydrolyze activated esters and interfere with coupling.

  • Resin:

    • Loading Consistency: Verify the loading capacity of each new batch of resin. Inconsistent loading will directly affect your synthesis scale and final yield.

    • Mechanical Stability: Use resins with a narrow size distribution for uniform reaction kinetics.

center Sources of Batch-to-Batch Variability raw_materials Raw Materials center->raw_materials process_params Process Parameters center->process_params sequence_factors Sequence-Dependent Factors center->sequence_factors rm_aa Amino Acid Purity (Enantiomers, Dipeptides) raw_materials->rm_aa rm_solvents Solvent Quality (Amine-free DMF, Water Content) raw_materials->rm_solvents rm_resin Resin Integrity (Loading, Uniformity) raw_materials->rm_resin pp_coupling Incomplete Coupling (Time, Reagents, Temp) process_params->pp_coupling pp_deprotection Incomplete Deprotection process_params->pp_deprotection pp_washing Insufficient Washing process_params->pp_washing sf_aggregation Aggregation / Secondary Structure sequence_factors->sf_aggregation sf_hydrophobicity High Hydrophobicity sequence_factors->sf_hydrophobicity sf_steric Steric Hindrance (Bulky Residues) sequence_factors->sf_steric

Caption: Key sources of variability in solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm my coupling reaction is complete? A colorimetric test, such as the Kaiser (ninhydrin) test, is a rapid and effective way to check for the presence of free primary amines after a coupling step.[1] A negative result (e.g., colorless or yellow beads) indicates the reaction is complete. For secondary amines like proline, a different test (e.g., Chloranil) is required.

Q2: Which coupling reagent is best? The choice depends on the difficulty of the sequence, cost, and potential for side reactions like racemization. HBTU and HCTU are efficient and widely used. HATU is often reserved for very difficult couplings due to its high reactivity and cost. For standard couplings, DIC/HOBt is a cost-effective option.

Coupling ReagentRelative EfficiencyCostKey Considerations
DIC/HOBt StandardLowCost-effective, but can have lower efficiency for hindered couplings.[1]
HBTU/HCTU HighMediumWidely used, highly efficient for most sequences.[1]
HATU Very HighHighExcellent for sterically hindered amino acids and difficult sequences.[6]
PyBOP HighHighGood for preventing racemization, especially with sensitive residues.[6]

Q3: What is the purpose of scavengers in the cleavage cocktail? Scavengers are critical for preventing the re-attachment of protecting groups to sensitive amino acid side chains. Cations generated during cleavage (e.g., tert-butyl cations) can modify residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). Scavengers "trap" these reactive species.

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) Trp, general carbocation scavenger2.5 - 5.0%
Water Trp (prevents t-butylation)2.5 - 5.0%
1,2-Ethanedithiol (EDT) Cys, Met (prevents oxidation)2.5%
Thioanisole Met, Arg5.0%

Q4: Can I reuse my reagents or solvents? It is strongly discouraged. Reusing reagents can introduce impurities and moisture, leading to unpredictable results and failed syntheses. Always use fresh, high-quality materials for each synthesis to ensure reproducibility.

Q5: How do I improve the synthesis of a peptide with multiple adjacent arginines? Arginine is challenging due to the bulky side chain protecting group (e.g., Pbf).[3] To improve incorporation, use a stronger coupling reagent like HATU, double couple each arginine residue, and extend the coupling time.

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Coupling Completion

This protocol is used to detect free primary amines on the resin.

Materials:

  • Solution A: 5g Ninhydrin in 100 mL ethanol

  • Solution B: 80g Phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001M KCN in 100 mL pyridine

  • Test tube, heating block or water bath

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) from your reaction vessel after the coupling step and wash them thoroughly with DMF and then ethanol.

  • Place the beads in a small test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Dark blue beads and/or solution: Incomplete coupling (free amines present). Recouple the amino acid.[1]

    • Yellow/Colorless beads and solution: Complete coupling (no free primary amines). Proceed to the deprotection step.

Protocol 2: Standard Fmoc-SPPS Deprotection and Coupling Cycle

This protocol outlines a single cycle for adding an amino acid using Fmoc/tBu strategy.

Materials:

  • Peptide-resin

  • 20% Piperidine in DMF (v/v) (Deprotection solution)

  • DMF (Wash solvent)

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling reagent (e.g., HCTU, 3-5 equivalents)

  • Base (e.g., DIPEA, 6-10 equivalents)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first cycle.[11]

  • Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 5-20 minutes. Drain the solution. Repeat once.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4][11]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in a minimal amount of DMF. Add the base (DIPEA) and mix for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.[12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[11]

  • (Optional) Monitoring: Perform a Kaiser test to confirm coupling completion before proceeding to the next deprotection step.

Protocol 3: Test Cleavage from Resin

This protocol is for cleaving a small amount of peptide for analytical purposes.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the accurately weighed, dry peptide-resin in a microcentrifuge tube.[1]

  • Add the appropriate cleavage cocktail (200-300 µL) to the resin. Ensure the cocktail is suitable for the peptide's sequence (i.e., contains the right scavengers).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional mixing.

  • Filter the resin (e.g., using a small syringe with a frit) or centrifuge and carefully collect the supernatant containing the cleaved peptide.

  • Precipitate the crude peptide by adding the cleavage mixture dropwise into a larger tube containing cold diethyl ether (approx. 10x the volume of the cocktail).[1]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet once more with cold ether, and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) for HPLC and MS analysis.[1]

References

Validation & Comparative

comparative study of H-Phe-Phe-Phe-OH and H-Phe-Phe-OH self-assembly

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Self-Assembly of H-Phe-Phe-Phe-OH and H-Phe-Phe-OH

This guide provides a detailed comparison of the self-assembly processes of the tripeptide this compound (FFF) and the dipeptide H-Phe-Phe-OH (FF). Both peptides, composed of the aromatic amino acid phenylalanine, are fundamental building blocks in the field of bionanotechnology, known for their ability to form well-ordered nanostructures. Understanding the nuances of their self-assembly is critical for the rational design of novel biomaterials for applications in drug delivery, tissue engineering, and nanoelectronics.

Driving Forces and Self-Assembly Mechanisms

The self-assembly of both FFF and FF is a spontaneous process governed by a delicate balance of non-covalent interactions. These include hydrogen bonding between the peptide backbones and terminal groups, π–π stacking of the aromatic phenyl rings, hydrophobic interactions, and van der Waals forces.[1][2][3] While side chain-side chain aromatic stacking is the primary driving force for both peptides, the interplay with main chain-main chain interactions dictates the final assembled architecture.[4]

H-Phe-Phe-OH (FF): The self-assembly of FF is often described as "lipid-like".[4] It can form intermediate bilayer structures that curve and close to form the hollow nanotubes and vesicles it is renowned for.[4] Molecular simulations and crystallographic studies suggest that the process is initiated by the formation of ring-like networks where peptides are linked by head-to-tail hydrogen bonds between their charged termini (NH₃⁺ and COO⁻).[5] The aromatic side chains stabilize these structures through T-shaped contacts.[5][6]

This compound (FFF): In contrast, FFF does not form hollow structures via bilayer intermediates.[4] It assembles directly into solid, planar nanostructures. The peptides in FFF assemblies are predominantly aligned in an anti-parallel fashion, which allows for the formation of more extensive β-sheet structures compared to FF.[4] Molecular dynamics simulations indicate that FFF has a higher propensity to form networks and its aggregates exhibit greater stability than those of FF, a difference that can be explained energetically.[5][6]

Morphology and Secondary Structure

The most striking difference between the two peptides lies in the morphology of their resulting nanostructures.

  • H-Phe-Phe-OH (FF) is famous for its ability to form discrete, hollow, and well-ordered nanotubes.[5][7][8] Depending on the experimental conditions—such as solvent, pH, and peptide concentration—FF can also assemble into a variety of other morphologies, including nanovesicles, nanorods, fibers, and macroscopic hydrogels.[7][9][10]

  • This compound (FFF) , under similar conditions, typically forms solid, planar nanostructures, such as plates, ribbons, and nanorods, as well as nanospheres.[4][5][11][12]

Despite these morphological differences, a key structural similarity is that the assemblies of both peptides are rich in β-sheet content.[4][5][13] This is consistently confirmed by Fourier-transform infrared (FTIR) spectroscopy, which shows a characteristic amide I peak around 1630 cm⁻¹ for both FF and FFF assemblies.[5]

Thermodynamic and Kinetic Comparison

Kinetic and thermodynamic studies reveal that the addition of a single phenylalanine residue significantly alters the self-assembly properties.

  • Aggregation Propensity: The aggregation propensity strongly increases with the size of the peptide. Consequently, FFF is significantly more prone to aggregation than FF under identical conditions.[14][15][16]

  • Critical Concentration: The critical monomer concentration required for assembly to begin is lower for FFF than for FF.[14][15] This increased propensity for aggregation in FFF is attributed to a larger decrease in free energy upon its incorporation into an aggregate.[14][16]

  • Driving Factors: The aggregation of FF demonstrates a temperature dependence that is characteristic of processes driven by the hydrophobic effect (desolvation).[17] This principle is expected to be even more pronounced for the more hydrophobic FFF peptide.

Data Presentation

PropertyH-Phe-Phe-OH (FF)This compound (FFF)References
Typical Morphology Hollow nanotubes, vesicles, fibers, rodsSolid plate-like structures, nanorods, nanospheres[4][5][7][9][10]
Secondary Structure β-sheet richβ-sheet rich[4][5]
Assembly Pathway Lipid-like; involves bilayer intermediatesDirect assembly into solid structures; no bilayer intermediates[4]
Peptide Alignment Forms hexagonal rings via head-to-tail H-bondsPredominantly anti-parallel alignment[4][5]
Aggregation Propensity LowerHigher[14][15][16]
Critical Concentration HigherLower[14][15]
Aggregate Stability Less stableMore stable[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide self-assembly studies.

Peptide Self-Assembly Protocol

This protocol describes a common method for inducing self-assembly by solvent switching.

  • Stock Solution Preparation: Weigh the lyophilized peptide (H-Phe-Phe-OH or this compound) and dissolve it in an organic solvent, typically 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to a high concentration (e.g., 10-100 mg/mL).[5][10]

  • Vortexing: Mix the solution thoroughly using a vortex until the peptide is completely dissolved and the solution appears clear.

  • Incubation: To induce self-assembly, dilute the stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or pure water to the final desired peptide concentration.

  • Maturation: Allow the solution to incubate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (from hours to days) to allow for the formation and maturation of the nanostructures.

Characterization Techniques
  • Transmission Electron Microscopy (TEM):

    • Place a 5-10 µL drop of the peptide solution onto a carbon-coated copper grid.

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away the excess solution using filter paper.

    • (Optional) For negative staining, apply a drop of a heavy atom stain (e.g., 2% uranyl acetate) to the grid for 30-60 seconds to enhance contrast.

    • Wick away the excess stain and allow the grid to air dry completely before imaging.

  • Atomic Force Microscopy (AFM):

    • Deposit a 10-20 µL drop of the peptide solution onto a freshly cleaved mica substrate.

    • Allow the sample to adsorb for 1-5 minutes.

    • Gently rinse the surface with deionized water to remove unadsorbed peptides and buffer salts.

    • Dry the sample under a gentle stream of nitrogen gas.

    • Image the surface in tapping mode under ambient conditions.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Harvest the self-assembled structures by centrifugation.

    • Wash the pellet with deionized water to remove residual salts.

    • Lyophilize the washed pellet to obtain a dry powder.

    • Prepare a KBr pellet containing a small amount of the lyophilized peptide or analyze the sample directly using an ATR-FTIR spectrometer.

    • Collect spectra, typically in the range of 4000-400 cm⁻¹. The amide I region (1600-1700 cm⁻¹) is analyzed to determine the secondary structure.

Visualizations

Self_Assembly_Comparison cluster_FF H-Phe-Phe-OH (FF) Assembly cluster_FFF This compound (FFF) Assembly FF_Monomers FF Monomers Bilayer Intermediate Bilayers FF_Monomers->Bilayer Lipid-like assembly Nanotubes Hollow Nanotubes Bilayer->Nanotubes Curvature & Closure Vesicles Vesicles Bilayer->Vesicles FFF_Monomers FFF Monomers Plates Solid Nanoplates FFF_Monomers->Plates Direct Assembly Rods Nanorods FFF_Monomers->Rods Spheres Nanospheres FFF_Monomers->Spheres

Caption: Comparative self-assembly pathways of FF and FFF peptides.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Prep Peptide Dissolution (e.g., in HFIP) Assembly Induce Assembly (Dilution in Buffer) Prep->Assembly Incubate Incubation Assembly->Incubate Morphology Morphology Analysis (TEM, AFM, SEM) Incubate->Morphology Structure Secondary Structure (FTIR, CD) Incubate->Structure Kinetics Kinetics & Thermo. (Turbidity, ThT) Incubate->Kinetics

Caption: General experimental workflow for peptide self-assembly studies.

References

Validating the Purity of Synthetic H-Phe-Phe-Phe-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable experimental results and therapeutic safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for validating the purity of the synthetic tripeptide H-Phe-Phe-Phe-OH. We present supporting experimental data and detailed protocols to aid in the selection and implementation of the most appropriate methods for quality control.

Comparative Analysis of Purity Validation Methods

High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of synthetic peptides.[1] However, a comprehensive evaluation often involves orthogonal methods to confirm the identity and quantify impurities that may not be resolved by HPLC alone. This section compares reversed-phase HPLC (RP-HPLC) with Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).

Data Summary: Performance Comparison

The following table summarizes the key performance characteristics of each technique for the analysis of this compound purity.

ParameterReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Amino Acid Analysis (AAA)
Primary Function Purity determination and quantification of impuritiesMolecular weight confirmation and identification of impuritiesStructural elucidation and purity assessmentDetermination of amino acid composition and net peptide content
Information Provided Retention time, peak area (% purity)Mass-to-charge ratio (m/z)Chemical shifts, coupling constants, signal integralsMolar ratios of constituent amino acids
Typical Purity (%) >98% (for a high-purity sample)N/A (confirms identity)>95% (quantitative NMR)N/A (provides composition)
Sample Requirement ~1 mg<1 mg5-10 mg~1 mg
Analysis Time 30-60 minutes per sample5-15 minutes per sample15-60 minutes per sample24-48 hours (including hydrolysis)
Strengths High resolution, quantitative, robust, widely availableHigh sensitivity, high specificity for mass, ideal for impurity identificationProvides detailed structural information, non-destructive, can quantify non-chromophoric impuritiesGold standard for peptide quantification (net peptide content)
Limitations May not resolve all impurities, requires a chromophoreNot inherently quantitative without standards, can suppress ionsLower sensitivity than MS, complex spectra for large peptidesDestructive, time-consuming, does not provide sequence information

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the purity assessment of the hydrophobic tripeptide this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and gradient pump.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1]

Mass Spectrometry (MS)

This protocol is for the confirmation of the molecular weight of this compound.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Infusion: The sample can be directly infused or analyzed online with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Dissolve the peptide in 50:50 water/acetonitrile with 0.1% formic acid to a concentration of approximately 0.1 mg/mL.

  • Expected Result: The expected monoisotopic mass for this compound (C27H29N3O4) is approximately 475.21 g/mol . The mass spectrometer should detect the protonated molecule [M+H]+ at an m/z of approximately 476.22.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a basic 1D proton NMR for structural confirmation and purity check.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Experiment: 1D ¹H NMR.

  • Data Analysis: The spectrum should show characteristic peaks for the aromatic protons of the phenylalanine residues (typically in the 7.2-7.4 ppm region) and the alpha and beta protons of the amino acid backbone. The integration of the peaks can be used to confirm the relative number of protons and assess the presence of impurities.

Amino Acid Analysis (AAA)

This protocol determines the amino acid composition of the peptide.

  • Hydrolysis:

    • Place a known amount of peptide (e.g., 1 mg) in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Derivatization: After hydrolysis and removal of acid, the free amino acids are derivatized, for example, with phenylisothiocyanate (PITC).

  • Analysis: The derivatized amino acids are separated and quantified by RP-HPLC with UV detection.

  • Expected Result: The analysis should yield a molar ratio of phenylalanine to be approximately 3.0.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for peptide purity validation.

Peptide Purity Validation Workflow cluster_synthesis Peptide Synthesis cluster_hplc Primary Purity Analysis (HPLC) cluster_orthogonal Orthogonal Validation Methods cluster_results Final Purity Assessment start Crude Synthetic Peptide prep_hplc Sample Preparation for HPLC start->prep_hplc Dissolution & Filtration ms Mass Spectrometry (Identity) start->ms Identity Confirmation nmr NMR Spectroscopy (Structure) start->nmr Structural Confirmation aaa Amino Acid Analysis (Quantitation) start->aaa Compositional Analysis hplc RP-HPLC Analysis prep_hplc->hplc hplc_data Chromatogram Analysis (% Purity) hplc->hplc_data final_report Comprehensive Purity Report hplc_data->final_report ms->final_report nmr->final_report aaa->final_report

Caption: Workflow for validating the purity of synthetic this compound.

Logical Relationship of Analytical Techniques cluster_attributes Key Quality Attributes cluster_methods Analytical Methods peptide Synthetic this compound hplc RP-HPLC peptide->hplc ms Mass Spectrometry peptide->ms nmr NMR Spectroscopy peptide->nmr aaa Amino Acid Analysis peptide->aaa purity Purity (%) identity Molecular Weight structure Correct Structure quantity Net Peptide Content hplc->purity ms->identity nmr->structure aaa->quantity

Caption: Relationship between analytical methods and peptide quality attributes.

References

A Comparative Guide to the Cytotoxicity of H-Phe-Phe-Phe-OH Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible hydrogels is paramount for advancements in drug delivery, tissue engineering, and regenerative medicine. Among the promising candidates are self-assembling peptide hydrogels, particularly those based on phenylalanine derivatives like H-Phe-Phe-Phe-OH. Their inherent biocompatibility and structural similarity to the native extracellular matrix make them attractive scaffolds. This guide provides an objective comparison of the cytotoxicity of this compound hydrogels against other common hydrogel systems, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic profiles of various hydrogel systems, including phenylalanine-based peptides, as determined by common in vitro assays. Self-assembling peptide hydrogels, including those based on phenylalanine, generally exhibit excellent biocompatibility.[1][2]

Hydrogel SystemCell LineAssay MethodKey Findings (Cell Viability)
Boc-diphenylalanine Not SpecifiedNot SpecifiedNon-cytotoxic.[2]
PVA / Moringa oleifera / GO 3T3L1 mouse fibroblastsMTT Assay83–135% viability at concentrations up to 100 μg/mL.[3]
Calcium Alginate with Methylene Blue Human Retinal Pigment Epithelial CellsNot Specified> 90% viability.
Pluronic / PMMA-reinforced Fibrin FibrochondrocytesLive/Dead Assay> 95% viability after 7 days.[4]
Chitosan / Gelatin HEK293MTT AssayNo significant toxicity observed.
Silk Fibroin THP-1 and HEK-293MTT AssayLow cytotoxicity.[5]

According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is above 70%.[3][6]

Experimental Protocols

Accurate and reproducible cytotoxicity assessment is critical. Below are detailed methodologies for two widely used assays in hydrogel research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.[7]

Protocol:

  • Hydrogel Extract Preparation:

    • Sterilize the hydrogel samples (e.g., via UV irradiation).

    • Incubate the sterilized hydrogel in a complete cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C to create an extract. The extraction ratio should follow ISO 10993-12 standards.

  • Cell Seeding:

    • Culture a suitable cell line, such as L929 mouse fibroblasts or HEK293 cells, to approximately 80-90% confluency.[7][8]

    • Trypsinize the cells and prepare a single-cell suspension.

    • Seed the cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][9]

  • Cell Treatment:

    • After 24 hours, remove the culture medium from the wells.

    • Add 100 µL of the prepared hydrogel extract (at various desired concentrations) to the appropriate wells.

    • Include negative controls (cells with fresh medium only) and positive controls (cells treated with a known cytotoxic substance like DMSO or latex extract).[10]

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.[11]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

    • Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage relative to the negative control.

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay provides a direct visualization of live and dead cells within a 3D hydrogel construct.

Principle: The assay utilizes two fluorescent dyes. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, producing a bright red fluorescence.

Protocol:

  • Cell Encapsulation:

    • Prepare a single-cell suspension and mix it with the hydrogel precursor solution.

    • Allow the hydrogel to gel with the cells encapsulated within the 3D matrix.

    • Culture the cell-laden hydrogels in a complete medium for the desired time period (e.g., 1, 3, or 7 days).

  • Staining:

    • Prepare the Live/Dead staining solution containing Calcein-AM and EthD-1 in a buffered saline solution (e.g., PBS) according to the manufacturer's instructions.

    • Remove the culture medium from the hydrogels and wash them gently with PBS.

    • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, carefully wash the hydrogels with PBS to remove excess dyes.

    • Visualize the stained cells using a fluorescence or confocal microscope.

    • Live cells will fluoresce green, and dead cells will fluoresce red.[4]

  • Quantification:

    • Capture images from multiple random fields of view.

    • Use image analysis software (e.g., ImageJ) to count the number of live (green) and dead (red) cells.

    • Calculate cell viability as: (Number of live cells / Total number of cells) × 100%.

Visualized Workflows and Pathways

Diagrams created with Graphviz provide clear visual representations of experimental processes and biological mechanisms.

G cluster_prep Material Preparation cluster_cell Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis H Hydrogel Synthesis S Sterilization (e.g., UV) H->S E Preparation of Hydrogel Extract (Incubation in cell culture medium) S->E T Treat cells with hydrogel extract E->T CC Cell Culture (e.g., L929, HEK293) CS Seed cells in 96-well plate CC->CS Inc1 Incubate 24h for attachment CS->Inc1 Inc1->T Inc2 Incubate 24-72h T->Inc2 Assay Perform Viability Assay (e.g., MTT, XTT) Inc2->Assay Read Spectrophotometric Reading Assay->Read DA Calculate % Cell Viability vs. Control Read->DA

Caption: Experimental workflow for in vitro cytotoxicity assessment of hydrogel extracts.

G Cytotoxic Cytotoxic Agent Membrane Cell Membrane Damage Cytotoxic->Membrane Mito Mitochondrial Dysfunction Cytotoxic->Mito Bcl2 Bcl-2 Inhibition Cytotoxic->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax Activation ROS->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.

References

A Comparative Guide to Self-Assembling Tripeptides: H-Phe-Phe-Phe-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of short peptides into well-defined nanostructures has emerged as a powerful platform for the development of advanced biomaterials for tissue engineering, drug delivery, and regenerative medicine. Among these, tripeptides represent a class of minimalistic building blocks capable of forming hydrogels with tunable properties. This guide provides an objective comparison of the self-assembling tripeptide H-Phe-Phe-Phe-OH (FFF) with other notable self-assembling tripeptides, supported by experimental data to aid in the selection of appropriate systems for specific research and development applications.

Introduction to Self-Assembling Tripeptides

Self-assembling tripeptides are short peptide sequences that spontaneously organize into hierarchical nanostructures, such as nanofibers, nanotubes, and nanoribbons, in response to specific environmental triggers like pH, temperature, or ionic strength. These nanostructures can entangle to form a three-dimensional network, entrapping large amounts of water to create hydrogels. The properties of these hydrogels are dictated by the amino acid sequence, chirality, and the presence of protecting groups, which influence the non-covalent interactions—hydrogen bonding, π-π stacking, hydrophobic, and electrostatic forces—that drive the self-assembly process.

This compound, a simple tripeptide composed of three phenylalanine residues, is a well-known self-assembling motif. Its aromatic side chains play a crucial role in driving self-assembly through π-π stacking interactions. This guide will compare the hydrogelation capabilities, mechanical properties, and biocompatibility of FFF with other classes of self-assembling tripeptides, including those with modified termini and different amino acid compositions.

Comparative Analysis of Tripeptide Hydrogels

The following tables summarize the key properties of this compound and other selected self-assembling tripeptides based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Hydrogelation Properties of Self-Assembling Tripeptides

Tripeptide SequenceModalityCritical Gelation Concentration (CGC)Gelation ConditionsNanostructure Morphology
This compound (FFF) UnprotectedData not consistently reported; generally requires high concentrationspH switch, solvent switchNanofibers, nanotubes
Fmoc-Phe-Phe-Phe-OH N-terminus protected~0.2 - 0.5 wt%pH switch (acidification)Entangled nanofibers (~10 nm diameter)[1]
Ac-Phe-Phe-Ala-NH₂ N- and C-terminus protected2.64 mg/mL (0.264 wt%)Dissolution in waterMixture of fibers and straight ribbons (50-500 nm diameter)[2]
DLeu-Phe-Phe-OH Heterochiral (unprotected)Forms hydrogel instantly upon pH switchpH switch to neutralLong, entangled fibers (>100 µm length)[3]
Suc-DHph-Phe-ΔPhe-OMe N-terminus protected, contains unnatural amino acids0.2 wt%pH drop via GdL hydrolysisFibrillar network

Table 2: Mechanical and Biocompatibility Properties of Tripeptide Hydrogels

Tripeptide SequenceStorage Modulus (G')Biocompatibility (Cell Viability)Key Features
This compound (FFF) Varies significantly with concentration and preparation methodGenerally considered biocompatibleSimple structure, driven by π-π stacking
Fmoc-Phe-Phe-Phe-OH ~10⁴ Pa[1]High cell viability and proliferation[4][5]Enhanced hydrogelation due to Fmoc group interactions
Ac-Phe-Phe-Ala-NH₂ Not reportedExpected to be biocompatibleStable nanofibrous network
DLeu-Phe-Phe-OH Not explicitly quantified, forms robust gelsSupports cell adhesion and proliferationChirality-induced self-assembly into stable hydrogels[3]
Suc-DHph-Phe-ΔPhe-OMe G' > G'', indicating gel-like behaviorHigh biocompatibilityContains dehydrophenylalanine for conformational constraint

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key characterization techniques.

Rheological Characterization of Hydrogels

Oscillatory rheology is used to quantify the viscoelastic properties of the hydrogels, including the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher G' relative to G'' is characteristic of a gel-like material.

Protocol:

  • Sample Preparation: Prepare the tripeptide hydrogel directly on the rheometer plate or transfer a pre-formed hydrogel. Ensure a consistent sample volume and geometry (e.g., parallel plate with a 20 mm diameter and a 500 µm gap).

  • Time Sweep: Monitor the evolution of G' and G'' over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to determine the gelation kinetics and the time required to reach a stable gel.

  • Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent frequency sweeps should be conducted within this LVER.

  • Frequency Sweep: Measure G' and G'' over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER to characterize the frequency-dependent mechanical properties of the hydrogel.

Transmission Electron Microscopy (TEM) of Nanofibers

TEM is employed to visualize the morphology of the self-assembled nanostructures within the hydrogel.

Protocol:

  • Sample Preparation: Dilute the hydrogel sample significantly with deionized water (e.g., 40-fold dilution)[6].

  • Grid Preparation: Place a 5 µL drop of the diluted sample onto a carbon-coated copper TEM grid for 1 minute to allow the nanofibers to adsorb.

  • Washing: Gently wash the grid with deionized water to remove any non-adsorbed material.

  • Negative Staining: Apply a drop of a negative staining agent (e.g., 2% uranyl acetate (B1210297) in water) to the grid for 20-40 seconds.

  • Blotting and Drying: Carefully blot the excess stain with filter paper and allow the grid to air-dry completely before imaging.

MTT Assay for Biocompatibility

The MTT assay is a colorimetric method used to assess cell viability and proliferation in the presence of the hydrogel, providing a measure of its biocompatibility.

Protocol:

  • Cell Seeding: Encapsulate cells within the hydrogel matrix during its formation or seed cells on top of a pre-formed hydrogel in a multi-well plate.

  • Incubation: Culture the cell-hydrogel constructs for the desired period (e.g., 1, 3, and 5 days).

  • MTT Addition: Remove the culture medium and add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathways and Biocompatibility

The interaction of cells with hydrogel scaffolds is often mediated by specific signaling pathways that influence cell adhesion, proliferation, and differentiation. Understanding these pathways is critical for the rational design of biomaterials for tissue engineering.

Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix interactions. The incorporation of integrin-binding motifs, such as Arg-Gly-Asp (RGD), into peptide hydrogels can promote cell adhesion and activate downstream signaling cascades.

Integrin_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Peptide_Hydrogel Peptide Hydrogel (with RGD motif) Integrin Integrin Receptor (αvβ3, α5β1) Peptide_Hydrogel->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Signaling_Cascade Downstream Signaling Cascade FAK->Signaling_Cascade Cellular_Response Cell Adhesion, Proliferation, Differentiation Signaling_Cascade->Cellular_Response TGF_Beta_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TGF_Beta TGF-β Ligand TGF_Beta_Receptor TGF-β Receptor (Type I & II) TGF_Beta->TGF_Beta_Receptor Binding SMADs SMAD Proteins (SMAD2/3) TGF_Beta_Receptor->SMADs Phosphorylation SMAD_Complex SMAD2/3-SMAD4 Complex SMADs->SMAD_Complex Complex Formation with SMAD4 Gene_Transcription Gene Transcription (ECM proteins, etc.) SMAD_Complex->Gene_Transcription Nuclear Translocation

References

A Comparative Structural Analysis of H-Phe-Phe-Phe-OH and Modified Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance conformational stability, proteolytic resistance, and biological activity. This guide provides a comparative structural analysis of the archetypal tripeptide, H-Phe-Phe-Phe-OH, with peptides containing modified phenylalanine residues. By examining key structural parameters obtained through X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD), this document aims to provide a clear, data-driven overview for researchers in drug discovery and chemical biology.

Data Presentation: A Comparative Overview of Structural Parameters

The following table summarizes key quantitative data from structural analyses of this compound and representative modified phenylalanine peptides. It is important to note that direct crystallographic or complete NMR data for the simple this compound tripeptide is not extensively published; therefore, typical values for phenylalanine residues in different secondary structures are provided for a baseline comparison. The data for modified peptides are derived from published studies on peptides containing these residues.

Parameter This compound (Representative) Peptide with α,β-Dehydrophenylalanine (ΔPhe) Peptide with β-Phenylalanine (β-Phe) Peptide with Fluorinated Phenylalanine (e.g., Phe(2-F)) Primary Analytical Technique
Backbone Dihedral Angles (Φ, Ψ) Φ ≈ -120° to -140°, Ψ ≈ +110° to +135° (β-sheet); Highly variable (Random coil)Φ ≈ -60°, Ψ ≈ -30° or 150° (β-turn/helical)[1]Extended conformation, greater flexibilityCan induce specific turns or helical structuresX-ray Crystallography, NMR
Secondary Structure Propensity Predominantly β-sheet or random coil in solutionStrong tendency to induce β-turns and 310-helices[1][2]Can adopt unique folded structures, more stable than α-amino acid peptides[3]Fluorination can stabilize specific conformations through steric and electronic effectsCircular Dichroism
Circular Dichroism (CD) Signature Negative band around 218 nm (β-sheet); Strong negative band around 200 nm (Random coil)[4]Can exhibit exciton (B1674681) coupling with intense CD couplets, indicative of helical structures[5]Unique CD spectra depending on the induced foldCan lead to distinct changes in the CD spectrum[4]Circular Dichroism
1H NMR Amide Proton Chemical Shifts (ppm) Typically 7.5 - 8.5 ppm, sensitive to environmentOften shifted, indicative of hydrogen bonding in turnsVariable, depends on local conformationSensitive to the electronic effect of fluorineNMR Spectroscopy
Key Inter-residue Interactions Primarily hydrophobic π-π stackingRigid structure can promote specific intramolecular hydrogen bondsCan promote novel intramolecular interactionsAromatic interactions can be modulated by the fluorine substituentX-ray Crystallography, NMR

Experimental Protocols

Detailed methodologies are crucial for the accurate structural characterization of peptides. Below are generalized protocols for the synthesis and analysis of the peptides discussed.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based synthesis of peptides.[1][6]

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide for C-terminal amide, Wang or 2-chlorotrityl for C-terminal acid).[7] Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[7]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry.

X-ray Crystallography

This technique provides atomic-resolution three-dimensional structures of peptides in the solid state.[8]

  • Crystallization: Dissolve the purified peptide in a suitable buffer and screen a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[9]

  • Crystal Harvesting and Cryo-protection: Carefully harvest the grown crystals and transfer them to a cryoprotectant solution (e.g., the crystallization solution supplemented with glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during cooling.[3]

  • Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source. Rotate the crystal and collect the diffraction pattern on a detector.[3]

  • Data Processing and Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using methods like direct methods or molecular replacement to generate an initial electron density map.[10]

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model against the experimental data to obtain the final, high-resolution structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution.[11]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered H₂O/D₂O mixture) to a concentration of 0.5-5 mM.[12] The pH should be adjusted to be below 7.5 for observing amide protons.[13]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide. A wider dispersion of amide proton signals often indicates a well-defined structure.[14]

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.[14]

  • Structure Calculation: Assign the observed NMR signals to specific protons in the peptide sequence. Use the distance restraints from NOESY data and dihedral angle restraints (if available from coupling constants) to calculate an ensemble of structures that are consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[15]

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration should be in the range of 0.1-0.2 mg/mL for far-UV CD.[16]

  • Instrument Setup: Use a quartz cuvette with an appropriate path length (typically 1 mm for far-UV).[15]

  • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) to observe the peptide backbone amide transitions.[4] A spectrum of the buffer alone should also be recorded for baseline correction.[15]

  • Data Analysis: Subtract the buffer spectrum from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution algorithms. Characteristic CD spectra include negative bands around 222 nm and 208 nm for α-helices, and a negative band around 218 nm for β-sheets.[4]

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation spps Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification spps->purification characterization Mass Spectrometry purification->characterization xray X-ray Crystallography characterization->xray Solid State nmr NMR Spectroscopy characterization->nmr Solution State cd Circular Dichroism characterization->cd Solution State structure 3D Structure & Conformation xray->structure nmr->structure cd->structure comparison Comparative Analysis structure->comparison

Caption: Workflow for the structural analysis of peptides.

The above diagram illustrates the typical experimental workflow for the structural analysis of peptides, from synthesis to data interpretation.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Peptide Inhibition receptor Receptor enzyme1 Enzyme 1 receptor->enzyme1 enzyme2 Enzyme 2 enzyme1->enzyme2 response Cellular Response enzyme2->response unmodified_peptide This compound (Weak/No Binding) unmodified_peptide->enzyme1 No significant interaction modified_peptide Modified Phe Peptide (Strong Binding & Inhibition) modified_peptide->enzyme1 Inhibits

Caption: Modified peptides as signaling pathway inhibitors.

This diagram illustrates a hypothetical signaling pathway where a conformationally constrained modified phenylalanine peptide acts as a potent inhibitor of a key enzyme, a common goal in drug development. The unmodified peptide, lacking a stable bioactive conformation, shows weaker or no binding.

References

A Researcher's Guide to Peptide Sequence Validation: Mass Spectrometry vs. Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. This guide provides an objective comparison of the two primary methodologies for peptide sequence validation: traditional Edman degradation and modern mass spectrometry-based approaches. We will delve into the quantitative performance of these techniques, provide detailed experimental protocols, and visualize key workflows and concepts to aid in selecting the optimal method for your research needs.

The validation of a peptide's primary structure is fundamental in various applications, from basic research to the development of therapeutic peptides. While Edman degradation has long been considered the gold standard for N-terminal sequencing, mass spectrometry has emerged as a powerful and versatile alternative, offering high-throughput capabilities and the ability to analyze complex samples. This guide will compare these methods across key performance metrics, including accuracy, sensitivity, and throughput, to provide a clear understanding of their respective strengths and limitations.

Quantitative Performance Comparison

The choice between Edman degradation and mass spectrometry often depends on the specific requirements of the analysis. The following table summarizes the key quantitative performance metrics for each technique.

FeatureEdman DegradationMass Spectrometry (Database Search)Mass Spectrometry (De Novo Sequencing)
Accuracy >99% per amino acid for the first 20-30 residues[1]High (dependent on database quality and search algorithm)~35% for complete peptide sequences on experimental data[2][3]
Sensitivity Low picomole (1-10 pmol) range[1]Femtomole to low picomole rangeFemtomole to low picomole range
Throughput Low (one sample at a time, ~30-60 min/residue)High (compatible with LC for complex mixtures)[4]High (compatible with LC for complex mixtures)
Sample Requirement 1-10 picomoles of purified peptide[1]Femtomole to low picomole amountsFemtomole to low picomole amounts
Sequence Length Limited to ~30-50 N-terminal residues[1][5]Can provide full sequence coverageCan provide full sequence coverage, though accuracy may decrease with length
Handling of Mixtures Not suitable for complex mixtures[5]Can analyze and sequence multiple peptides in a single runCan analyze and sequence multiple peptides in a single run
Post-Translational Modifications (PTMs) Difficult to identify and characterizeWell-suited for identifying and localizing various modificationsCan identify novel/unexpected modifications
Blocked N-terminus Not possible to sequence[5]Can be identifiedCan be identified

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable peptide sequence data. Below are outlines of the typical procedures for each of the primary validation methods.

Edman Degradation Protocol

Edman degradation is a chemical method that sequentially removes amino acids from the N-terminus of a peptide.

  • Sample Preparation: The peptide sample must be highly purified (>90%) and free of salts and detergents. The required amount is typically in the low picomole range (10-50 pmol). Samples can be in solution or blotted onto a PVDF membrane.

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.

  • Identification: The PTH-amino acid is identified by chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to known standards.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Mass Spectrometry-Based Sequencing Protocol

Mass spectrometry (MS) identifies peptides by measuring the mass-to-charge ratio (m/z) of the intact peptide and its fragments.

  • Sample Preparation: The protein sample is typically digested into smaller peptides using a protease, most commonly trypsin. The resulting peptide mixture is then desalted.

  • Liquid Chromatography (LC) Separation: The complex peptide mixture is separated by reversed-phase liquid chromatography, which separates peptides based on their hydrophobicity. This reduces the complexity of the sample entering the mass spectrometer at any given time. A typical LC gradient for peptide separation involves a linear increase in an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent like formic acid over 30 to 120 minutes.

  • Ionization: As peptides elute from the LC column, they are ionized, most commonly by electrospray ionization (ESI), which generates multiply charged ions.

  • MS1 Analysis: The mass spectrometer scans a range of m/z values to detect the intact peptide ions (precursor ions).

  • Precursor Ion Selection and Fragmentation: One or more precursor ions are selected based on their intensity and subjected to fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods that break the peptide bonds.

  • MS2 Analysis: The m/z values of the resulting fragment ions are measured in a second stage of mass analysis.

  • Data Analysis:

    • Database Search: The experimental MS/MS spectrum is compared against a theoretical database of spectra generated from a protein sequence database (e.g., Swiss-Prot, UniProt). Algorithms like Mascot, SEQUEST, or MS-GF+ are used to find the best match and assign a peptide sequence.

    • De Novo Sequencing: The peptide sequence is determined directly from the MS/MS spectrum without the use of a sequence database. Algorithms like PEAKS or Novor analyze the mass differences between fragment ions to deduce the amino acid sequence.

Chiral Chromatography for D-Amino Acid Identification

Standard sequencing methods cannot differentiate between L- and D-amino acid enantiomers. Chiral chromatography is a specialized technique required for this purpose.

  • Peptide Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl) at an elevated temperature.

  • Derivatization (Optional but common): The amino acid hydrolysate is often derivatized with a chiral reagent to facilitate separation and detection.

  • Chromatographic Separation: The amino acid mixture is separated on a chiral stationary phase (CSP) using HPLC. The different enantiomers interact differently with the CSP, resulting in different retention times.

  • Detection and Identification: The eluted amino acids are detected (e.g., by UV or fluorescence) and their retention times are compared to those of known L- and D-amino acid standards to determine the stereochemistry of each amino acid in the original peptide.

Visualizing the Processes

Diagrams can provide a clearer understanding of the complex workflows and relationships involved in peptide sequence validation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein_Sample Protein Sample Purification Purification Protein_Sample->Purification Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion LC_Separation LC Separation Digestion->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Database_Search Database Search (Mascot, SEQUEST) MS2->Database_Search De_Novo De Novo Sequencing (PEAKS, Novor) MS2->De_Novo Sequence_Validation Peptide Sequence Validation Database_Search->Sequence_Validation De_Novo->Sequence_Validation Signaling_Pathway Therapeutic_Peptide Therapeutic Peptide (e.g., GLP-1 Analog) GPCR GLP-1 Receptor (GPCR) Therapeutic_Peptide->GPCR Binds to AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Effects (e.g., Insulin Secretion) PKA->Downstream_Effects Phosphorylates targets leading to Logical_Relationship cluster_edman Chemical Method cluster_ms Mass Spectrometry Peptide_Sequencing Peptide Sequencing Methods Edman Edman Degradation Peptide_Sequencing->Edman MS Mass Spectrometry Peptide_Sequencing->MS Edman_Pros Pros: - High accuracy for N-terminus - No database required Edman->Edman_Pros Edman_Cons Cons: - Low throughput - Limited sequence length - Blocked N-terminus fails Edman->Edman_Cons Database_Search Database Search MS->Database_Search De_Novo De Novo Sequencing MS->De_Novo MS_Pros Pros: - High throughput - Full sequence coverage - PTM analysis MS->MS_Pros MS_Cons Cons: - Database dependency (for DB search) - Lower accuracy for de novo MS->MS_Cons

References

A Comparative Analysis of Tripeptide-Metal Ion Interactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between tripeptides and metal ions is critical for advancing therapeutic and diagnostic applications. This guide provides a comprehensive comparative analysis of these interactions, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

The coordination of metal ions with tripeptides can dramatically alter their biological activity, stability, and conformational structure. This guide focuses on the well-studied tripeptide Gly-His-Lys (GHK) and its interactions with various metal ions, particularly Copper(II), providing a framework for comparative analysis with other transition metals.

Quantitative Analysis of Tripeptide-Metal Ion Binding

The stability and affinity of tripeptide-metal ion complexes are fundamental parameters that dictate their biological efficacy. These are commonly quantified by the stability constant (log β) and the dissociation constant (Kd), along with thermodynamic parameters (ΔG, ΔH, and ΔS) that provide insight into the nature of the binding interaction.

Below are tables summarizing key quantitative data for the interaction of GHK and other relevant peptides with various metal ions.

Table 1: Stability and Thermodynamic Parameters for GHK-Cu(II) Complex

ParameterValueConditionsReference
Stability Constant (log₁₀ β)16.44Aqueous Solution[1]
Conditional Dissociation Constant (Kd)7.0 ± 1.0 x 10⁻¹⁴ MpH 7.4[2]
Gibbs Free Energy (ΔG)-17.9 kcal/molpH 7.4[2][3]
Enthalpy (ΔH)-12.5 kcal/molpH 7.4[2][3]
Entropy (TΔS)5.4 kcal/molpH 7.4[2][3]

Table 2: Comparative Stability Constants (log β) for Tripeptide-Metal Complexes

TripeptideMetal Ionlog β₁₁₀¹log β₁₁₋₂²Reference
Gly-Gly-HisCu(II)6.59-2.03[4]
Gly-Gly-HisNi(II)4.74-6.93[4]
Gly-His-Lys (GHK)Cu(II)16.44³-[1]

¹ log β₁₁₀ corresponds to the formation of the [ML] complex. ² log β₁₁₋₂ corresponds to the formation of the [MLH₋₂] complex, indicating deprotonation of amide nitrogens. ³ This value represents the overall stability constant.

Table 3: Comparative Stability Constants (log β) for Glycine-Metal Complexes

Metal Ionlog β₁log β₂Reference
Co(II)5.129.16[5]
Ni(II)6.0811.08[5]
Cu(II)8.5715.67[5]
Zn(II)5.169.76[5]
Cd(II)4.68.2[5]

Signaling Pathways and Mechanisms of Action

The biological effects of tripeptide-metal complexes are mediated through their influence on various cellular signaling pathways. The GHK-Cu complex, in particular, is known to modulate pathways involved in wound healing, skin regeneration, and inflammation.

GHK_Cu_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events GHK_Cu GHK-Cu Integrins Integrins GHK_Cu->Integrins Binds TGF_beta_R TGF-β Receptor GHK_Cu->TGF_beta_R Activates FAK FAK Integrins->FAK Smad Smad Pathway TGF_beta_R->Smad PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Gene_Expression Gene Expression (Collagen, Elastin, etc.) PI3K_Akt->Gene_Expression Upregulates Smad->Gene_Expression Upregulates Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_binding_analysis Binding Affinity & Thermodynamics cluster_structural_analysis Structural Characterization cluster_biological_activity Biological Activity Assessment Peptide_Synthesis Tripeptide Synthesis (e.g., GHK) ITC Isothermal Titration Calorimetry (ITC) (Kd, ΔH, ΔS) Peptide_Synthesis->ITC UV_Vis UV-Vis Spectroscopy (Binding Stoichiometry) Peptide_Synthesis->UV_Vis NMR NMR Spectroscopy (Coordination Sites) Peptide_Synthesis->NMR Mass_Spec Mass Spectrometry (Complex Stoichiometry) Peptide_Synthesis->Mass_Spec X_Ray X-ray Crystallography (3D Structure) Peptide_Synthesis->X_Ray Cell_Culture Cell Culture Assays (e.g., Fibroblast Proliferation) Peptide_Synthesis->Cell_Culture Metal_Salt_Prep Metal Salt Solutions (CuCl₂, NiCl₂, ZnCl₂) Metal_Salt_Prep->ITC Metal_Salt_Prep->UV_Vis Metal_Salt_Prep->NMR Metal_Salt_Prep->Mass_Spec Metal_Salt_Prep->X_Ray Metal_Salt_Prep->Cell_Culture In_Vivo In Vivo Models (e.g., Wound Healing) Cell_Culture->In_Vivo

References

Assessing the Biocompatibility of Triphenylalanine (Phe-Phe-Phe) Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of novel biomaterials for applications in drug delivery, tissue engineering, and regenerative medicine demands a rigorous evaluation of their interaction with biological systems. Among the promising candidates, self-assembling peptides, particularly those based on the triphenylalanine (Phe-Phe-Phe or FFF) motif, have garnered significant attention. Their ability to form well-ordered nanostructures, such as hydrogels, makes them ideal scaffolds for biomedical use.[1][2] This guide provides an objective comparison of the biocompatibility of FFF-based materials with common alternatives, supported by experimental data and detailed methodologies.

Self-assembling FFF-based materials are noted for their excellent biocompatibility, high drug-loading capacity, and injectable characteristics.[3] Their degradation products are natural amino acids, which are readily metabolized by the body, further enhancing their appeal for clinical applications.[4]

In Vitro Biocompatibility: Cytotoxicity Assessment

A primary indicator of biocompatibility is the material's effect on cell viability and proliferation. Assays such as MTT and Lactate Dehydrogenase (LDH) are standard methods to quantify these effects. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells, while the LDH assay quantifies a cytosolic enzyme released upon cell membrane damage, indicating cytotoxicity.[5][6][7][8]

Studies on hydrogels derived from FFF and its derivatives have consistently shown minimal to no cytotoxic effects across various cell lines. For instance, hydrogels from Fmoc-tripeptide stereoisomers showed no cytotoxicity on cells after 24 hours.[1] Another study noted no cytotoxic effect on HeLa cells over 72 hours with hydrogelator concentrations up to 500 µM.[1] When testing a self-assembling Phe-Phe peptide, no cytotoxic effect was observed for concentrations up to 100 µM after 48 hours, with viability only reducing to approximately 80% at a high concentration of 200 µM.[1]

For comparison, Poly(lactic-co-glycolic acid) (PLGA) and Polyethylene Glycol (PEG) are widely used FDA-approved polymers known for their high biocompatibility and minimal immunogenic response.[9][10] Similarly, other self-assembling peptides like C16GSH have demonstrated higher Schwann cell viability compared to traditional collagen gels.[11]

Comparative In Vitro Cytotoxicity Data
Material TypeCell LineAssayConcentrationExposure TimeResult (Cell Viability %)Reference
Fmoc-Phe-Phe-Phe Various-Not Specified24 hNo cytotoxic effects[1]
Phe-Phe Hydrogelator HeLa-up to 500 µM72 hNo cytotoxic effects[1]
Self-Assembling Phe-Phe Various-200 µM48 h~80%[1]
PLGA-PEG-PLGA Hydrogel Retinal Cells-25% (w/v)-84.5 ± 3.2%[12]
C16GSH Peptide Hydrogel Schwann CellsProliferation0.05 - 1 wt%48 hStatistically higher than collagen[11]

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_exposure 2. Material Exposure cluster_assay 3. Assay cluster_analysis 4. Data Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h (adherence) p1->p2 e1 Prepare FFF-material & control solutions p2->e1 e2 Add materials to cells at various concentrations e1->e2 e3 Incubate for 24-72h e2->e3 a1 Perform MTT or LDH Assay e3->a1 a2 Measure Absorbance (Spectrophotometer) a1->a2 d1 Calculate % Cell Viability or % Cytotoxicity a2->d1 d2 Compare vs. Controls d1->d2

Caption: Workflow for assessing in vitro cytotoxicity of biomaterials.

Hemocompatibility Assessment

For materials intended for blood-contacting applications, hemocompatibility is a critical parameter.[13] Key tests include hemolysis assays, which measure the degree of red blood cell lysis, and platelet adhesion studies. A hemolysis percentage below 2% is generally considered acceptable for biomaterials.[13]

Comparative Hemocompatibility Data
MaterialAssayResultConclusionReference
(RADA)4 Peptide Platelet ActivationLow activationHemocompatible[14]
Poly-4-hydroxybutyrate (P4HB) Hemolysis1.9 ± 0.2%Acceptable[13]
Chitosan-Alginate-Heparin Scaffold Platelet AdhesionLower than controlHemocompatible[15]

In Vivo Biocompatibility: Host Response

In vivo studies involve implanting the material into an animal model to assess the local tissue response, including inflammation, angiogenesis, and fibrous capsule formation. FFF-based materials are generally considered to exhibit excellent biocompatibility in vivo.[3] Studies on other peptide amphiphile hydrogels have shown them to be biocompatible when implanted subcutaneously, supporting blood vessel formation without causing significant inflammation or a foreign body response.[11]

The inflammatory response to biomaterials is a complex process. Self-assembling peptides can be designed to modulate this response, for instance, by promoting the polarization of macrophages to an anti-inflammatory M2 phenotype or by controlling the release of anti-inflammatory cytokines.[16][17][18]

Experimental Workflow: In Vivo Subcutaneous Implantation

InVivo_Workflow cluster_implant 1. Implantation cluster_observation 2. Observation Period cluster_explant 3. Explantation & Analysis cluster_evaluation 4. Evaluation i1 Sterilize FFF-hydrogel & control material i2 Surgically implant material subcutaneously in model (e.g., rat, mouse) i1->i2 o1 Monitor animals for predetermined period (e.g., 1, 4, 12 weeks) i2->o1 e1 Euthanize animal and explant material with surrounding tissue o1->e1 e2 Histological Processing (Fix, Embed, Section, Stain) e1->e2 e3 Microscopic Analysis e2->e3 ev1 Assess inflammation, fibrous capsule thickness, neovascularization e3->ev1

Caption: Workflow for assessing in vivo biocompatibility via implantation.

Inflammatory Response Signaling

The introduction of a biomaterial can trigger the innate immune system. Macrophages play a central role, recognizing the foreign material and initiating a signaling cascade that results in the secretion of cytokines. Pro-inflammatory cytokines like TNF-α and IL-6 can be measured to quantify the inflammatory response. Some peptide hydrogels have demonstrated the ability to suppress the release of these cytokines, indicating an anti-inflammatory effect.[19]

General Innate Immune Response Pathway

Inflammatory_Pathway cluster_material Biomaterial Interaction cluster_cell Macrophage material FFF-Based Material receptor Pattern Recognition Receptor (e.g., TLR) material->receptor Recognition nfkb NF-κB Activation receptor->nfkb Signal Transduction nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) nucleus->cytokines Gene Transcription inflammation Local Inflammation cytokines->inflammation resolution Tissue Resolution & Healing cytokines->resolution

Caption: Simplified signaling pathway of the innate immune response to a biomaterial.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard procedure for assessing metabolic activity.[5]

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Material Exposure: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the sterile FFF-based material extract or hydrogel. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent like 0.1% Triton X-100 (positive control). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100.

LDH Cytotoxicity Assay

This protocol measures membrane integrity by quantifying LDH release.[6][7]

  • Cell Seeding and Exposure: Follow the same initial steps as the MTT assay, preparing plates with cells, controls (spontaneous release/negative control; maximum release/positive control with lysis buffer), and test materials.

  • Supernatant Collection: After the exposure period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's kit instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity (%) = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100.

In Vivo Subcutaneous Implantation Study
  • Material Preparation: Prepare sterile, injectable FFF-based hydrogels and control materials (e.g., saline, PLGA hydrogel).

  • Animal Model: Use adult male Sprague-Dawley rats (8-10 weeks old). Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Surgical Procedure: Shave and disinfect the dorsal skin. Make a small incision (~1 cm) and create a subcutaneous pocket using blunt dissection. Inject 0.5 mL of the test or control material into the pocket. Close the incision with sutures.

  • Post-operative Care: Administer analgesics as required and monitor the animals for signs of distress or infection.

  • Explantation and Histology: At predefined time points (e.g., 1, 4, and 12 weeks), euthanize the animals. Carefully excise the implant and surrounding tissue. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section into 5 µm slices, and stain with Hematoxylin and Eosin (H&E) for morphological analysis and Masson's Trichrome to assess fibrosis.

  • Analysis: A pathologist will blindly evaluate the stained sections under a microscope to score the inflammatory response (cell types and density), fibrous capsule thickness, tissue integration, and neovascularization.

References

A Comparative Guide to the Mechanical Properties of Peptide Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide hydrogels have emerged as a prominent class of biomaterials for tissue engineering and drug delivery, largely due to their biocompatibility, biodegradability, and tunable mechanical properties that can mimic the native extracellular matrix (ECM).[1][2] The mechanical environment provided by a hydrogel scaffold significantly influences cell behavior, including adhesion, proliferation, and differentiation, making a thorough understanding of these properties crucial for designing effective therapeutic strategies.[3][4] This guide provides an objective comparison of the mechanical properties of different peptide hydrogels, supported by experimental data and detailed methodologies.

Overview of Peptide Hydrogel Types

Peptide hydrogels are formed through the self-assembly of peptides into a three-dimensional network of nanofibers.[5][6] The mechanical properties of these hydrogels can be tuned by altering the peptide sequence, concentration, or by using multi-component systems.[5][7] Common classes of self-assembling peptides (SAPs) include:

  • Peptide Amphiphiles (PAs): These consist of a hydrophobic alkyl tail and a hydrophilic peptide head, which can be designed to include bioactive motifs.[7]

  • β-Sheet Forming Peptides: Short, alternating hydrophilic and hydrophobic amino acid sequences (e.g., RADA16) that self-assemble into stable β-sheet structures.[7]

  • β-Hairpin Peptides: Peptides designed to fold into a β-hairpin structure, which then self-assemble into fibrils (e.g., MAX1).[7][8]

  • Fmoc-Peptides: Peptides functionalized with a fluorenylmethyloxycarbonyl (Fmoc) group, which drives self-assembly through π-π stacking.[6][7]

Comparative Mechanical Properties

The mechanical behavior of hydrogels is typically characterized by their stiffness (resistance to deformation) and viscoelasticity (a measure of both solid-like and liquid-like properties). Key parameters include the storage modulus (G'), representing the elastic component, and the Young's modulus (E), a measure of stiffness under tension or compression. The following tables summarize quantitative data from the literature for various peptide hydrogel systems.

Peptide System Type Concentration (wt%) Storage Modulus (G') (Pa) Young's Modulus (E) (kPa) Measurement Method
RADA16-I β-Sheet1.0~1,000 - 10,000-Rheology
MAX1 β-Hairpin2.0~1,000-Rheology
Racemic MAX1/DMAX1 β-Hairpin1.0~10,000-Rheology
Fmoc-FF Fmoc-Peptide0.5~10,000 - 100,000-Rheology
PA-1 (C16A4G3S(P)KGE) Peptide Amphiphile1.0~1,000 - 10,000-Rheology
SA5N/SA21 System (H4) Multi-component1.5~10,000-Rheology
GV8 β-Sheet1.0>100,000-Rheology
PEG Hydrogels Polymer (for comparison)5.0-4.76 ± 2.32AFM
PEG Hydrogels Polymer (for comparison)9.0-40.86 ± 5.23AFM
HA Hydrogels Polymer (for comparison)0.6 - 1.817 - 250-Rheology

Table 1: Comparison of storage modulus and Young's modulus for various peptide and polymer hydrogels. Data compiled from multiple sources.[4][5][7][8][9][10]

Experimental Protocols for Mechanical Characterization

Accurate characterization of hydrogel mechanics is essential for reproducibility and comparison across studies. The most common techniques are rheology, atomic force microscopy (AFM), and compression testing.

Rheology is the primary method for assessing the viscoelastic properties of hydrogels.[11][12] Small amplitude oscillatory shear (SAOS) is a non-destructive technique that provides the storage modulus (G') and loss modulus (G'').[11][13]

Experimental Protocol: Small Amplitude Oscillatory Shear (SAOS)

  • Sample Preparation: The peptide hydrogel is prepared according to the specific gelation protocol (e.g., pH change, temperature change, addition of ions) and loaded onto the rheometer plate. A typical geometry is a parallel plate or cone-plate setup.

  • Linear Viscoelastic Region (LVR) Determination: An amplitude sweep experiment is performed by varying the strain (e.g., 0.1% to 1000%) at a fixed frequency (e.g., 1 Hz).[14] The LVR is the range of strains where G' and G'' are independent of the applied strain. Subsequent tests must be conducted within this region to ensure the measurements reflect the intrinsic properties of the material without damaging its structure.[11]

  • Frequency Sweep: A frequency sweep is conducted at a constant strain within the LVR. The angular frequency is varied (e.g., 0.1 to 100 rad/s or 0.1 to 100 Hz), and G' and G'' are measured.[14] For a true gel, G' is typically much larger than G'' (G' >> G'') and shows little dependence on frequency.[13]

  • Time Sweep: To monitor the gelation process, a time sweep can be performed at a constant frequency and strain, tracking the evolution of G' and G'' over time as the hydrogel forms.[14]

G_Rheology_Workflow cluster_prep Sample Preparation cluster_test SAOS Testing cluster_analysis Data Analysis prep1 Prepare Peptide Solution prep2 Induce Gelation prep1->prep2 prep3 Load Sample on Rheometer prep2->prep3 test1 Determine Linear Viscoelastic Region (LVR) via Strain Sweep prep3->test1 test2 Perform Frequency Sweep (within LVR) test1->test2 test3 Perform Time Sweep (optional, for gelation kinetics) test1->test3 analysis1 Obtain Storage (G') and Loss (G'') Moduli test2->analysis1 test3->analysis1 analysis2 Characterize Viscoelastic Properties analysis1->analysis2

Caption: Workflow for hydrogel characterization using oscillatory rheology.

AFM is a high-resolution imaging technique that can also be used to probe the mechanical properties of materials at the nanoscale.[15] By indenting the hydrogel surface with a sharp tip and measuring the resulting force-displacement curve, the Young's modulus (stiffness) can be calculated.[9]

Experimental Protocol: AFM Nanoindentation

  • Sample Preparation: The hydrogel is synthesized on a flat substrate, such as a glass coverslip, and fully hydrated in a suitable buffer solution.[15]

  • AFM Setup: The sample is placed on the AFM stage. A cantilever with a known spring constant and a specific tip geometry (e.g., pyramidal, spherical) is selected. The system is calibrated to determine the cantilever's deflection sensitivity.[15]

  • Indentation: The AFM tip is brought into contact with the hydrogel surface and pressed into it to a set depth or force. Force-displacement curves are recorded at multiple points across the sample surface.[9]

  • Data Analysis: The recorded force-displacement curves are analyzed using a suitable contact mechanics model (e.g., Hertz model for spherical indenters) to extract the Young's modulus (E). This provides a map of the local stiffness of the hydrogel.

G_AFM_Workflow cluster_prep Sample Preparation cluster_afm AFM Measurement cluster_analysis Data Analysis prep1 Synthesize Hydrogel on Coverslip prep2 Hydrate Sample in Buffer prep1->prep2 afm1 Calibrate Cantilever prep2->afm1 afm2 Engage Tip with Surface afm1->afm2 afm3 Perform Nanoindentation (Force Mapping) afm2->afm3 analysis1 Generate Force-Displacement Curves afm3->analysis1 analysis2 Apply Hertz Model to Calculate Young's Modulus (E) analysis1->analysis2

Caption: Workflow for hydrogel stiffness measurement using AFM.

Bulk mechanical properties, such as compressive modulus and toughness, can be measured using a mechanical tester.[16] This involves compressing a hydrogel sample of a defined geometry and measuring the required force.[17][18]

Experimental Protocol: Unconfined Compression

  • Sample Preparation: Hydrogel samples are prepared in a defined shape, typically a cylinder or sphere.[16][17] The dimensions (diameter and height) are precisely measured.

  • Testing: The sample is placed between two parallel platens on a mechanical testing machine.[16] The top platen moves down at a constant rate of displacement (e.g., 0.0005 mm/s), compressing the sample.[16][17]

  • Data Acquisition: The force applied by the platen and the resulting displacement are recorded throughout the test until the sample fractures or a predefined strain is reached.

  • Data Analysis: The engineering stress (force divided by the initial cross-sectional area) and engineering strain (change in height divided by the initial height) are calculated. The compressive modulus is determined from the initial linear slope of the stress-strain curve. The area under the curve can be used to calculate the toughness.[16]

Influence of Mechanical Properties on Cell Signaling

Cells sense and respond to the mechanical properties of their environment through a process called mechanotransduction.[19] Hydrogel stiffness is a critical cue that can direct cell fate and function by activating specific intracellular signaling pathways.[3][20]

Key Mechanotransduction Pathways:

  • Integrin-Focal Adhesion Kinase (FAK) Signaling: Integrins are transmembrane receptors that bind to ECM proteins or peptide motifs (like RGD) within the hydrogel.[21] On stiffer substrates, integrins cluster to form focal adhesions, which recruit and activate FAK and other kinases. This cascade influences cell adhesion, migration, and survival.[20]

  • Hippo-YAP/TAZ Pathway: The Hippo pathway is a key regulator of organ size and cell proliferation, and its effectors, YAP and TAZ, are highly sensitive to mechanical cues.[19][22] In soft hydrogels, YAP/TAZ are phosphorylated and remain in the cytoplasm. In stiff hydrogels, increased cytoskeletal tension prevents this phosphorylation, allowing YAP/TAZ to translocate to the nucleus.[20] Nuclear YAP/TAZ act as transcriptional co-activators, promoting genes involved in cell proliferation and osteogenic differentiation.[19][20]

  • TGF-β/Smad Pathway: Mechanical forces can influence the activation of transforming growth factor-beta (TGF-β), a potent regulator of fibrosis and cell differentiation.[19] This pathway is often interconnected with other mechanosensitive signals to control cellular responses.

G_YAP_Pathway cluster_soft Soft Hydrogel (Low Stiffness) cluster_stiff Stiff Hydrogel (High Stiffness) s_tension Low Cytoskeletal Tension s_hippo Hippo Pathway Active s_tension->s_hippo s_yap YAP/TAZ (Phosphorylated) s_hippo->s_yap s_cyto YAP/TAZ retained in Cytoplasm s_yap->s_cyto h_tension High Cytoskeletal Tension h_hippo Hippo Pathway Inactive h_tension->h_hippo h_yap YAP/TAZ (Dephosphorylated) h_hippo->h_yap h_nuc YAP/TAZ translocates to Nucleus h_yap->h_nuc h_gene Gene Transcription (Proliferation, Differentiation) h_nuc->h_gene integrin Integrin-Mediated Adhesion integrin->s_tension Low Force integrin->h_tension High Force

Caption: Influence of hydrogel stiffness on the Hippo-YAP/TAZ signaling pathway.

Conclusion

The mechanical properties of peptide hydrogels are a critical design parameter in the development of advanced biomaterials for drug delivery and tissue engineering. As demonstrated, a wide range of stiffness values can be achieved through different peptide designs and formulations.[5][23] The choice of hydrogel system should be guided by the specific application and the desired cellular response, which is often directly linked to the mechanical cues provided by the scaffold.[3] Standardized experimental protocols, such as those outlined here, are essential for enabling robust and objective comparisons across different studies, ultimately accelerating the translation of these promising materials into clinical applications.

References

A Comparative Guide to the Validation of Analytical HPLC Methods for Peptide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of peptide purity is a critical aspect of drug development and research, ensuring the safety, efficacy, and consistency of therapeutic peptides and research-grade materials.[1] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for peptide purity analysis due to its high precision and reliability.[1][2] This guide provides a comprehensive comparison of key validation parameters for an analytical HPLC method for peptide purity, complete with experimental protocols and supporting data, to assist researchers in establishing robust and reliable analytical methods in line with regulatory expectations.

The validation of an analytical method is essential to confirm its suitability for its intended purpose.[3] For peptide purity analysis, this involves a series of tests to demonstrate the method's specificity, linearity, accuracy, precision, sensitivity, and robustness.[4][5] These validation parameters are mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4]

Comparative Overview of HPLC Method Validation Parameters

A successful HPLC method for peptide purity must be able to accurately quantify the main peptide peak while separating it from various impurities, which can include deletion sequences, truncated sequences, and products of incomplete deprotection or degradation.[6] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation Parameter Purpose Typical Acceptance Criteria Alternative Considerations
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]Peak purity of the main peptide peak should be demonstrated using a photodiode array (PDA) detector or mass spectrometry (MS). Resolution (Rs) between the main peak and the closest eluting impurity should be ≥ 2.0.[7]In the absence of a PDA or MS detector, specificity can be demonstrated by showing that the chromatograms of the sample and a placebo (matrix without the analyte) are different and that the analyte peak is not present in the placebo chromatogram.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.[8]Correlation coefficient (r²) ≥ 0.999.[7][9] The y-intercept of the regression line should be close to zero.For some detectors, the response may be non-linear. In such cases, a non-linear regression model can be used, but this must be justified.
Accuracy To determine the closeness of the test results obtained by the method to the true value.[10]The mean recovery of the analyte should be within 98.0% to 102.0% of the true value.[10]For impurity analysis, accuracy should be assessed at the impurity reporting threshold.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2.0%.[10] Intermediate Precision (Inter-assay precision): RSD ≤ 5.0%.[7]Acceptance criteria may be wider for complex samples or for methods with a large number of steps.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise (S/N) ratio of 3:1.The LOD is typically determined for impurity methods.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise (S/N) ratio of 10:1. The method should be precise and accurate at the LOQ.[11]The LOQ should be at or below the reporting threshold for impurities.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]No significant change in the results when method parameters are varied. System suitability parameters should remain within acceptable limits.Robustness testing is crucial for methods that will be transferred between laboratories or instruments.[12]

Experimental Protocols

Detailed methodologies are essential for the successful validation of an HPLC method for peptide purity.

Specificity and Forced Degradation

Specificity is arguably the most critical validation parameter for a stability-indicating method.[3] It is established through forced degradation studies, where the peptide is subjected to stress conditions to generate potential degradation products.[13][14]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Subject the peptide solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid peptide at 80°C for 48 hours.

    • Photostability: Expose the peptide solution to light (ICH Q1B guidelines) for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC with a PDA detector and/or MS.

  • Evaluation:

    • Assess the peak purity of the main peptide peak in the chromatograms of the stressed samples.

    • Ensure that all degradation product peaks are well-resolved from the main peptide peak (Rs ≥ 2.0).[7]

Linearity

Experimental Protocol:

  • Prepare Standard Solutions: Prepare a series of at least five standard solutions of the peptide covering the expected concentration range (e.g., 50% to 150% of the target concentration).[10]

  • Analysis: Inject each standard solution in triplicate.

  • Evaluation:

    • Plot a calibration curve of the mean peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo (matrix without the peptide) with known amounts of the peptide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • The mean recovery should be within the acceptance criteria.[10]

Precision

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the peptide at the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the peak areas.[10]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the peak areas across all measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the peptide that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions of the peptide.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Experimental Protocol:

  • Identify Critical Parameters: Identify critical HPLC method parameters that could be subject to small variations, such as:

    • Mobile phase composition (e.g., ± 2% organic solvent).[15]

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).[16]

    • Flow rate (e.g., ± 0.1 mL/min).

    • Wavelength (e.g., ± 2 nm).

  • Vary Parameters: Deliberately vary each parameter one at a time while keeping the others constant.

  • Analysis: Analyze a standard solution of the peptide under each varied condition.

  • Evaluation:

    • Assess the effect of the variations on the system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the final results.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial for efficient execution.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_validation Phase 2: Method Validation cluster_implementation Phase 3: Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness RoutineUse Routine Use in Quality Control Robustness->RoutineUse Lifecycle Method Lifecycle Management RoutineUse->Lifecycle

Caption: Workflow for HPLC Method Validation.

Logical Relationships in Method Development and Validation

The parameters of an HPLC method are interconnected, and understanding these relationships is key to successful validation.

LogicalRelationships cluster_method_params Method Parameters cluster_performance Performance Characteristics Column Column Chemistry Resolution Resolution Column->Resolution RetentionTime Retention Time Column->RetentionTime MobilePhase Mobile Phase (pH, Organic %) MobilePhase->Resolution MobilePhase->RetentionTime PeakShape Peak Shape MobilePhase->PeakShape Gradient Gradient Profile Gradient->Resolution Gradient->RetentionTime Temperature Temperature Temperature->Resolution Temperature->RetentionTime Temperature->PeakShape Sensitivity Sensitivity Resolution->Sensitivity impacts PeakShape->Sensitivity impacts

Caption: Inter-relationships in HPLC Method Development.

By following these guidelines and protocols, researchers and drug development professionals can confidently validate their analytical HPLC methods for peptide purity, ensuring the generation of accurate and reliable data that meets regulatory standards.

References

biological activity comparison between L-Phe and D-Phe containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemistry of amino acids is a critical determinant of a peptide's therapeutic efficacy. The substitution of the naturally occurring L-phenylalanine (L-Phe) with its D-enantiomer (D-Phe) can dramatically alter a peptide's biological properties, including its stability, receptor interactions, and overall function. This guide provides an objective comparison of the biological activities of L-Phe and D-Phe containing peptides, supported by experimental data and detailed methodologies.

The primary distinction in the biological activity of peptides containing L-Phe versus D-Phe arises from the stereospecificity of biological systems. Enzymes, such as proteases, and receptors have evolved to preferentially recognize and interact with L-amino acids, the fundamental building blocks of most naturally occurring proteins. Consequently, peptides incorporating the "unnatural" D-Phe isomer often exhibit significantly different biological profiles.

Enhanced Enzymatic Stability of D-Phe Containing Peptides

A major hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body, leading to short in vivo half-lives.[1] The incorporation of D-phenylalanine is a widely recognized and highly effective strategy to enhance a peptide's stability against enzymatic degradation.[2][3] Proteases are chiral catalysts that are stereospecific for L-amino acids. The altered three-dimensional orientation of the D-Phe side chain creates steric hindrance, preventing the peptide from fitting correctly into the protease's active site.[4] This reduced binding affinity leads to a dramatic decrease in the rate of proteolysis, thereby prolonging the peptide's circulation time.[4]

Quantitative Comparison of Peptide Stability
Peptide TypeAssay ConditionHalf-life (t½)Fold Increase in StabilityReference
L-Phe containing peptideHuman PlasmaMinutes to hours-[5]
D-Phe containing peptideHuman PlasmaHours to daysSignificant increase[5][6]
Polybia-CP (L-amino acids)Trypsin and chymotrypsinSusceptible to degradation-[7]
Polybia-CP (D-amino acids)Trypsin and chymotrypsinResistant to degradationSignificant increase[7]

Modulation of Receptor Binding Affinity

The substitution of L-Phe with D-Phe can also have a profound impact on a peptide's affinity for its target receptor. This effect is highly dependent on the specific peptide and receptor involved. In some cases, the introduction of D-Phe can improve receptor binding affinity. For instance, the insertion of D-Phe into a gonadotropin-releasing hormone (GnRH) peptide analog resulted in a significant improvement in its binding affinity for the GnRH receptor.[8] In contrast, for other peptides, such as certain apelin analogs, the inversion of chirality from L-Phe to D-Phe can lead to a loss of binding affinity.[9]

Quantitative Comparison of Receptor Binding Affinity
PeptideReceptorL-Phe Analog Kᵢ (nM)D-Phe Analog Kᵢ (nM)Reference
DOTA-Ahx-(D-Lys⁶)-GnRH1GnRH Receptor36.17.6 and 16.3[8]
Cyclic Opioid Peptideµ-Opioid ReceptorHigh AffinityWeak Affinity[10]
Apelin-13 AnalogApelin Receptor0.7Loss of affinity[9]

Impact on In Vivo Efficacy

The enhanced stability of D-Phe containing peptides often translates to improved in vivo efficacy. By resisting enzymatic degradation, the D-amino acid-containing peptide can remain at its site of action for a longer duration, leading to a more potent and sustained therapeutic effect. For example, an antimicrobial peptide, Polybia-CP, synthesized with all D-amino acids (D-CP) demonstrated improved in vivo antimicrobial efficacy in an E. coli-infected mouse model compared to its native L-form.[7]

Signaling Pathways

The interaction of L-Phe or D-Phe containing peptides with their receptors can trigger specific intracellular signaling cascades. Two notable examples are the opioid and calcium-sensing receptors.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate signaling through G-protein dependent and β-arrestin dependent pathways.[11] The G-protein pathway involves the inhibition of adenylyl cyclase and modulation of ion channels, leading to the analgesic effects of opioids.[1][12]

cluster_cytoplasm Cytoplasm Opioid_Peptide Opioid Peptide (L-Phe or D-Phe) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor binds G_Protein Gαi/o Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response leads to

Opioid receptor signaling pathway.
Calcium-Sensing Receptor (CaSR) Signaling

The Calcium-Sensing Receptor (CaSR) is another GPCR that can be allosterically modulated by amino acids, including L-phenylalanine.[13] Activation of the CaSR can lead to the stimulation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway.[14][15]

cluster_cytoplasm Cytoplasm L_Phe L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) L_Phe->CaSR modulates Gq_11 Gαq/11 CaSR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release releases MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway activates

Calcium-sensing receptor signaling pathway.

Experimental Protocols

In Vitro Plasma Stability Assay

This assay determines the half-life of a peptide in a biological fluid like plasma, which contains a mixture of endogenous proteases.[6]

G start Start peptide_prep Prepare Peptide Stock Solution (L-Phe and D-Phe peptides) start->peptide_prep plasma_incubation Incubate Peptide with Plasma at 37°C peptide_prep->plasma_incubation time_points Collect Aliquots at Various Time Points plasma_incubation->time_points quench Quench Reaction (e.g., with acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Peptide Remaining and Determine Half-life (t½) analyze->calculate end End calculate->end

Workflow for in vitro plasma stability assay.

Methodology:

  • Peptide Preparation: Prepare stock solutions of the L-Phe and D-Phe containing peptides in a suitable solvent (e.g., water or PBS).

  • Incubation: Spike pre-warmed human plasma with the peptide stock solution to a final concentration (e.g., 10 µM).

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Enzyme Quenching: Immediately add the aliquot to a tube containing a protein precipitation agent (e.g., cold acetonitrile) to stop all enzymatic activity.

  • Sample Preparation: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant to quantify the amount of intact peptide remaining using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[6]

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound (e.g., L-Phe or D-Phe peptide) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled competitor peptide (L-Phe or D-Phe analog).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.[16]

Cell-Based cAMP Signaling Assay

This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to GPCR activation, which is useful for studying receptors that couple to Gs or Gi proteins.[2][17]

Methodology:

  • Cell Culture: Culture cells expressing the target GPCR in a multi-well plate.

  • Compound Addition: Add varying concentrations of the test peptide (L-Phe or D-Phe analog) to the cells. For Gi-coupled receptors, cells are typically co-stimulated with an agent like forskolin (B1673556) to induce a measurable cAMP signal.

  • Incubation: Incubate the cells for a specific period to allow for receptor activation and subsequent changes in cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent assays).

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration to generate a dose-response curve. From this curve, determine the EC₅₀ (effective concentration to produce 50% of the maximal response) or IC₅₀ (inhibitory concentration to reduce the response by 50%) of the peptide.[18]

References

Unveiling Peptide Architecture: A Comparative Guide to Confirming Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide therapeutics and biomaterials, confirming the secondary structure of assembled peptides is a critical step. This guide provides an objective comparison of circular dichroism (CD) spectroscopy with other key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Circular dichroism (CD) spectroscopy stands as a cornerstone technique for the rapid evaluation of peptide secondary structure in solution.[1][2] Its sensitivity to the chiral environment of the peptide backbone allows for the characterization of α-helices, β-sheets, and random coils.[3] However, a comprehensive understanding of its capabilities and limitations in comparison to other methods, such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, is essential for robust structural elucidation.

Comparative Analysis of Key Techniques

The selection of an analytical method for determining peptide secondary structure is often a trade-off between the level of detail required, sample constraints, and experimental throughput. CD, FTIR, and NMR spectroscopy each offer a unique set of advantages and disadvantages.

FeatureCircular Dichroism (CD) SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Overall secondary structure content (% α-helix, β-sheet, random coil)[3]Secondary structure composition based on amide I band vibrations[4]High-resolution 3D structure, residue-specific secondary structure, dynamics[5]
Sample State Solution[6]Solution, solid, films, turbid media[7]Solution
Sample Concentration Low (typically 0.1-1 mg/mL)[3]High (1-10 mg/mL for solution)[8]High (typically >0.5 mM)
Sample Purity High purity required[1]Tolerant to some impuritiesHigh purity required[5]
Resolution Low to moderate[6]ModerateHigh (atomic level)
Throughput High (rapid measurements)[6]HighLow (time-consuming)
Data Analysis Deconvolution algorithms to estimate percentages[9]Analysis of amide I band, deconvolution, second-derivative spectra[4]Complex analysis of chemical shifts, coupling constants, and NOEs[10]
Key Advantages Rapid, sensitive to conformational changes, suitable for kinetic studies.[6]Versatile sample handling, complementary to CD.[7][9]Provides detailed atomic-level structural and dynamic information.[5]
Key Disadvantages Provides global average structure, limited resolution, sensitive to buffer interference.[2][6]Lower sensitivity for detecting subtle conformational changes compared to CD, potential for overlapping signals.[3]Requires high sample concentration and purity, complex data analysis, limited to smaller peptides (<30 kDa).[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are methodologies for the three key techniques discussed.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Ensure peptide samples are of high purity (>95%).[1]

    • Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.[1]

    • Determine the accurate concentration of the peptide solution. This is a critical step for accurate data analysis.[1]

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

    • Set the wavelength range, typically 190-260 nm for secondary structure analysis.[3]

  • Data Acquisition:

    • Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm).

    • Record the CD spectrum of the buffer blank first.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Maintain a constant temperature throughout the measurement.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures by fitting the experimental spectrum to a set of reference spectra.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Peptides can be analyzed as lyophilized powders, thin films, or in solution.[8]

    • For solution measurements, dissolve the peptide in a suitable buffer. D₂O-based buffers are often used to minimize water's strong IR absorbance in the amide I region.[8]

    • High peptide concentrations (1-10 mg/mL) are typically required.[8]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a suitable sampling accessory (e.g., transmission cell with CaF₂ windows or an ATR accessory).[8]

  • Data Acquisition:

    • Record a background spectrum of the buffer or empty ATR crystal.

    • Record the FTIR spectrum of the peptide sample.

    • The amide I region (approximately 1600-1700 cm⁻¹) is of primary interest for secondary structure analysis.[3]

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Analyze the shape and position of the amide I band. Different secondary structures have characteristic vibrational frequencies within this region.

    • Perform deconvolution and second-derivative analysis to resolve overlapping bands and quantify the contributions of different secondary structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Peptide samples must be of very high purity (>95%) and dissolved in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O).[5]

    • A relatively high sample concentration is required (typically >0.5 mM).[11]

    • For larger peptides, isotopic labeling (¹⁵N, ¹³C) may be necessary.[11]

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY.[5]

  • Data Analysis:

    • Resonance Assignment: Assign the chemical shifts of the protons in the peptide.

    • Secondary Structure Determination:

      • Analyze the chemical shift index (CSI) of α-protons. Deviations from random coil values indicate the presence of α-helices or β-sheets.

      • Identify characteristic patterns of short- and medium-range Nuclear Overhauser Effects (NOEs) which provide information about through-space proton-proton distances. For example, the presence of sequential dNN(i, i+1) and medium-range dαN(i, i+3) NOEs are indicative of an α-helix.

    • Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a family of 3D structures.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the relationships between these techniques, the following diagrams are provided.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 High Purity Peptide (>95%) A3 Record Blank & Sample Spectra P1->A3 P2 CD-Compatible Buffer P2->A3 P3 Accurate Concentration Determination D2 Conversion to Mean Residue Ellipticity P3->D2 A1 Calibrated CD Spectrometer A2 Wavelength Scan (190-260 nm) A1->A2 A2->A3 D1 Blank Subtraction A3->D1 D1->D2 D3 Deconvolution for % Secondary Structure D2->D3

References

A Comparative Guide to H-Phe-Phe-Phe-OH Drug Delivery: In Vivo vs. In Vitro Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continuously evolving, with a pressing need for biocompatible, efficient, and versatile carrier systems. Among the promising candidates, self-assembling peptides, particularly the tripeptide H-Phe-Phe-Phe-OH (tri-L-phenylalanine), have garnered significant attention. This guide provides a comprehensive comparison of the in vivo and in vitro performance of this compound-based drug delivery systems against two widely utilized alternatives: liposomes and polymeric nanoparticles. The information herein is supported by experimental data from various studies to aid in the objective evaluation and selection of appropriate drug delivery platforms.

At a Glance: this compound vs. Alternatives

The self-assembly of this compound is primarily driven by π-π stacking interactions between the aromatic phenylalanine residues and hydrogen bonding, leading to the formation of various nanostructures such as nanospheres, nanorods, and nanofibers.[1][2] These structures can physically entrap drug molecules within their matrix, forming a hydrogel that allows for sustained drug release.[1][2]

FeatureThis compound HydrogelLiposomesPolymeric Nanoparticles
Primary Composition Self-assembling tripeptidePhospholipids and cholesterolBiocompatible and biodegradable polymers (e.g., PLGA, PLA)
Drug Encapsulation Physical entrapment within the hydrogel matrixEncapsulation in the aqueous core (hydrophilic drugs) or lipid bilayer (hydrophobic drugs)Encapsulation within the polymer matrix or adsorbed on the surface
Biocompatibility Generally high, composed of natural amino acidsHigh, mimics cell membranesGenerally good, but can depend on the polymer and its degradation products
Drug Release Mechanism Primarily diffusion-controlled from the hydrogel matrixDiffusion, erosion, or triggered release (e.g., pH, temperature)Diffusion, polymer degradation, and swelling
In Vivo Stability Can be susceptible to enzymatic degradationCan be cleared by the reticuloendothelial system; stability can be enhanced by PEGylationStability varies with polymer type; can be engineered for long circulation

Quantitative Performance Metrics: A Comparative Overview

The following tables summarize key quantitative data for each drug delivery system. It is important to note that these values are representative and can vary significantly based on the specific drug, formulation, and experimental conditions. A direct head-to-head comparison under identical conditions is often unavailable in the literature.

Table 1: In Vitro Performance
ParameterThis compound HydrogelLiposomesPolymeric Nanoparticles
Drug Loading Capacity (%) Varies with drug hydrophobicity; generally moderate. For doxorubicin (B1662922), a drug loading content of 0.440 has been reported for a similar peptide hydrogel.[1]1-10% for hydrophilic drugs; higher for lipophilic drugs.[3]5-20% depending on the polymer and drug.[4]
Encapsulation Efficiency (%) Can be high, especially for hydrophobic drugs co-assembled with the peptide.30-70% for hydrophilic drugs; up to 99% for some lipophilic drugs.[3]50-90%, highly dependent on the formulation method.[4]
In Vitro Drug Release Profile Sustained release over hours to days. For a peptide hydrogel loaded with doxorubicin, a release of 16-28% was observed over time.[1]Biphasic release (initial burst followed by sustained release) is common. For 17-DMAPG, active-loaded liposomes showed moderate sustained release (approx. 16h to 50% release).[3]Sustained release over days to weeks, tunable by polymer degradation rate. For doxorubicin-loaded PLGA nanoparticles, a sustained release was observed.[5]
Cytotoxicity Generally low, as they are composed of natural amino acids.Low, as they are composed of biocompatible lipids.Generally low, but degradation products of some polymers can be acidic and cause local inflammation.
Table 2: In Vivo Performance
ParameterThis compound HydrogelLiposomesPolymeric Nanoparticles
In Vivo Residence Time Can be tuned. For a fluorinated peptide hydrogel, over 20% of the hydrogel was present 9 days post-injection.[6]Circulation time can be extended from hours to days with PEGylation.Can be engineered for prolonged circulation, from hours to days.
Biodistribution Tends to remain localized at the injection site for subcutaneous administration.Accumulate in tissues with fenestrated blood vessels, such as the liver, spleen, and tumors (EPR effect).[7]Similar to liposomes, they can accumulate in tumors via the EPR effect. Biodistribution is influenced by size and surface chemistry.
Therapeutic Efficacy Can enhance the local therapeutic effect by providing sustained drug release.Clinically proven to improve the therapeutic index of several drugs (e.g., Doxil® for doxorubicin).Have shown improved therapeutic efficacy in various preclinical cancer models.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug delivery systems. Below are summaries of key experimental protocols.

Protocol 1: Preparation of Drug-Loaded this compound Hydrogel
  • Dissolution: Dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Drug Addition: Dissolve the drug in a suitable solvent. If the drug is hydrophobic, it can be co-dissolved with the peptide in DMSO. For hydrophilic drugs, they can be dissolved in an aqueous solution.

  • Hydrogelation: The peptide/drug solution is then typically diluted with an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration. Hydrogelation is often triggered by a change in solvent composition or pH.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) to allow for self-assembly and hydrogel formation.

Protocol 2: In Vitro Drug Release Study
  • Preparation: Place a known amount of the drug-loaded hydrogel into a vial.

  • Release Medium: Add a specific volume of release buffer (e.g., PBS, pH 7.4) on top of the hydrogel.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time points, withdraw a sample of the release buffer and replace it with fresh buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: Calculate the cumulative percentage of drug released over time.

Protocol 3: Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Expose the cells to different concentrations of the drug delivery system (e.g., this compound hydrogel extracts, liposomes, or polymeric nanoparticles) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Protocol 4: In Vivo Biodistribution Study
  • Labeling: Label the drug or the delivery vehicle with a suitable imaging agent (e.g., a fluorescent dye or a radionuclide).

  • Administration: Administer the labeled formulation to animal models (e.g., mice or rats) via the desired route (e.g., intravenous or subcutaneous injection).

  • Imaging/Tissue Collection: At various time points post-administration, either image the animals using an in vivo imaging system or euthanize them and collect major organs and tissues.

  • Quantification: For fluorescently labeled systems, homogenize the tissues and measure the fluorescence intensity. For radiolabeled systems, measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Express the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Processes

Diagrams created using Graphviz to illustrate key concepts.

SelfAssembly cluster_0 Self-Assembly of this compound Peptide This compound Monomers Assembly Self-Assembly (π-π stacking, H-bonds) Peptide->Assembly Drug Drug Molecules Drug->Assembly Hydrogel Drug-Loaded Hydrogel Assembly->Hydrogel

Self-assembly of this compound for drug encapsulation.

ExperimentalWorkflow cluster_1 In Vivo Performance Evaluation Workflow Formulation Prepare Drug-Loaded Delivery System InVitro In Vitro Characterization (Size, Drug Load, Release) Formulation->InVitro AnimalModel Administer to Animal Model Formulation->AnimalModel Biodistribution Biodistribution Study (Imaging/Tissue Analysis) AnimalModel->Biodistribution Efficacy Therapeutic Efficacy (e.g., Tumor Growth) AnimalModel->Efficacy Toxicity Toxicity Assessment (Histology, Bloodwork) AnimalModel->Toxicity Analysis Data Analysis and Comparison Biodistribution->Analysis Efficacy->Analysis Toxicity->Analysis SignalingPathway cluster_2 Example Signaling Pathway (Apoptosis) DrugCarrier Drug Delivery System (e.g., this compound) DrugRelease Drug Release DrugCarrier->DrugRelease Cell Cancer Cell DrugRelease->Cell Receptor Cellular Target DrugRelease->Receptor Drug Binding Caspase9 Caspase-9 Activation Receptor->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Bridging the Gap: A Guide to Cross-Validating Experimental Results with Computational Models in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of computational modeling and experimental validation is a cornerstone of modern drug discovery. This guide provides an objective comparison of computational approaches against experimental data, offering insights into their predictive power and outlining the methodologies required for robust cross-validation. By integrating in silico and in vitro techniques, researchers can accelerate the identification and optimization of novel therapeutic candidates.

Data Presentation: Comparing Computational Models for Kinase Inhibitor Potency

The predictive accuracy of computational models is paramount in the early stages of drug discovery. Below is a summary of a comprehensive assessment of nine docking programs, evaluating their ability to predict the binding affinities of type II kinase inhibitors. The performance is measured by the Pearson's correlation coefficient (r) between the docking scores and experimental binding data, providing a direct comparison of their scoring power.[1][2]

Docking ProgramScoring FunctionPearson's r
GOLD GoldScore0.65
ChemScore0.61
ASP0.55
PLP0.59
LeDock LeDock0.62
Glide SP0.45
XP0.48
Surflex-Dock Surflex-Dock0.58
MOE Dock Affinity dG0.49
AutoDock AutoDock0.42
AutoDock Vina Vina0.53
rDock SF30.47
DOCK Grid0.35

This table summarizes the scoring power of nine docking programs in predicting the binding affinities of type II kinase inhibitors. The Pearson's correlation coefficient (r) indicates the linear correlation between the predicted scores and experimental data. Higher 'r' values signify better predictive performance. Data adapted from a comprehensive assessment of docking algorithms.[1][2]

Experimental Protocols: Methodologies for Model Validation

Accurate experimental data is the bedrock upon which computational models are validated. The following are detailed protocols for key in vitro assays commonly employed in drug discovery to determine compound efficacy and validate in silico predictions.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[2]

  • Compound Treatment: Introduce the test compounds at various concentrations to the appropriate wells and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT solution to each well, achieving a final concentration of 0.45 mg/mL.[3]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[2]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][3]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[2]

In Vitro Kinase Activity Assay

This assay measures the activity of a specific kinase and the inhibitory potential of test compounds by quantifying the phosphorylation of a substrate.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase buffer

  • Test compounds

  • Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactivity measurement)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase buffer. Prepare a substrate/ATP mixture in the same buffer.

  • Kinase Reaction: In a suitable reaction vessel (e.g., PCR tube), combine the recombinant kinase, the substrate/ATP mixture, and the test compound or vehicle control.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the reaction by adding a stop reagent (e.g., ADP-Glo™ Reagent) or by placing the reaction on ice and adding a sample buffer for subsequent analysis.

  • Signal Detection: Quantify the kinase activity. For the ADP-Glo™ assay, this involves a two-step process of depleting remaining ATP and then converting the generated ADP to ATP to produce a luminescent signal, which is measured with a luminometer. For radioactive assays, the phosphorylated substrate is separated (e.g., by SDS-PAGE) and the radioactivity is quantified.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Competitive Binding Assay

FP assays are used to measure the binding affinity of a test compound by monitoring its ability to displace a fluorescently labeled ligand (tracer) from a target protein.

Materials:

  • Target protein

  • Fluorescently labeled ligand (tracer)

  • Test compounds

  • Assay buffer

  • Microplates (preferably non-binding)

  • Fluorescence plate reader with polarization filters

Procedure:

  • Optimization: Determine the optimal concentrations of the tracer and target protein to achieve a stable and significant polarization window.

  • Reaction Setup: In a microplate, combine the target protein and the tracer at their optimized concentrations.

  • Compound Addition: Add serial dilutions of the test compound to the protein-tracer mixture. Include controls for free tracer (no protein) and bound tracer (no competitor).

  • Incubation: Incubate the plate for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. The data can be fitted to a suitable binding model to determine the IC50 or Ki value of the competitor.

Mandatory Visualization: Workflow and Signaling Pathway Diagrams

Diagrams are essential for visualizing complex biological processes and experimental workflows. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts in the cross-validation of computational models.

G db Compound Database vs Virtual Screening (Docking & Scoring) db->vs Library of Compounds hits Prioritized Hits vs->hits Ranked by Score synthesis Compound Synthesis hits->synthesis invitro In Vitro Assays (e.g., Kinase Assay) synthesis->invitro sar Structure-Activity Relationship (SAR) invitro->sar sar->vs Feedback Loop for Model Refinement

Caption: A workflow diagram illustrating the iterative cycle of computational screening and experimental validation in drug discovery.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Kinase_Inhibitor Kinase Inhibitor (Computational Hit) Kinase_Inhibitor->RAF Inhibition

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors identified through computational methods.

References

A Comparative Guide: H-Phe-Phe-Phe-OH Peptide Hydrogels vs. Traditional Polymer Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of controlled drug delivery is continually evolving, with hydrogels emerging as a leading platform for therapeutic administration. This guide provides an objective comparison between self-assembling tri-phenylalanine (H-Phe-Phe-Phe-OH) peptide hydrogels and traditional polymer hydrogels, offering a comprehensive overview of their performance based on experimental data.

Self-assembling peptide hydrogels, such as those formed from this compound, represent a newer class of biomaterials that offer distinct advantages in terms of biocompatibility and biomimicry.[1][2] Traditional polymer hydrogels, including polyethylene (B3416737) glycol (PEG), alginate, and chitosan, have been extensively studied and utilized for their versatility and tunable properties.[3][4][5] This guide will delve into a comparative analysis of their mechanical properties, drug release kinetics, and biocompatibility, supported by data from various studies.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize key quantitative data for this compound and representative traditional polymer hydrogels. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.

Table 1: Comparative Mechanical Properties of Hydrogels
Hydrogel TypeConcentration (wt%)Storage Modulus (G') (Pa)Source
Peptide Hydrogel
Fmoc-Phe-Phe-OH0.876,582[6]
Fmoc-Phe-DAP1.5% (w/v)2782 ± 492[1]
Fmoc-3F-Phe-DAP1.5% (w/v)1172 (at pH 3.0)[7]
Traditional Polymer Hydrogels
Polyethylene Glycol (PEG)15233,000 - 13,000[8]
PEGDA10~1,000 - 10,000[9]
Agarose (B213101)2~1,000 - 10,000[9]
Table 2: Comparative Drug Release Profiles
Hydrogel TypeDrugLoading MethodCumulative Release (%)TimeSource
Peptide Hydrogel
FEFKFEFK (F8)DoxorubicinEncapsulation~3072 h[10]
Fmoc-FFK/Fmoc-FFPeptide Nucleic AcidElectrostaticup to 9010 days[11]
Traditional Polymer Hydrogels
Alginate/ChitosanBovine Serum AlbuminEncapsulation~1006 h[12]
AlginateAntimicrobial PeptideEncapsulation~5024 h[13]
Table 3: Comparative Biocompatibility Data
Hydrogel TypeCell LineAssayCell Viability (%)Source
Peptide Hydrogel
Fmoc-tripeptide stereoisomersNot specifiedNot specifiedNo cytotoxic effects[14]
N-succinylated dehydrotripeptidesNot specifiedNot specifiedBiocompatible[15]
Traditional Polymer Hydrogels
Poly(N-isopropylacrylamide)NIH 3T3 fibroblastsMTT Assay> 80[16]
Chitosan-PNIPAMNIH 3T3 fibroblastsMTT Assay> 80[16]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies are crucial for the accurate assessment and comparison of hydrogel performance. Below are outlines of standard experimental protocols.

Rheological Characterization: Assessing Mechanical Strength

The mechanical properties of hydrogels, such as the storage modulus (G'), are critical for their stability and function in vivo. Rheological characterization is typically performed using a rheometer.

Protocol Outline:

  • Sample Preparation: Hydrogel samples are prepared according to specific protocols, often in a cylindrical or disk shape.

  • Time Sweep: To determine the gelation kinetics, a time sweep is performed at a constant frequency and strain, monitoring the evolution of G' and the loss modulus (G'') over time.

  • Strain Sweep: A strain sweep is conducted at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Within the LVER, a frequency sweep is performed to evaluate the frequency-dependence of the moduli. The storage modulus in the plateau region is often reported as the stiffness of the hydrogel.[17]

In Vitro Drug Release Assay: Quantifying Therapeutic Delivery

The rate and extent of drug release are fundamental parameters for evaluating the efficacy of a hydrogel-based drug delivery system.

Protocol Outline:

  • Drug Loading: The therapeutic agent is incorporated into the hydrogel matrix, either by mixing before gelation or by swelling the hydrogel in a drug solution.

  • Release Study: The drug-loaded hydrogel is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).

  • Sampling: At predetermined time intervals, aliquots of the release medium are collected and replaced with fresh medium.

  • Quantification: The concentration of the released drug in the collected samples is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The cumulative percentage of drug release is then calculated over time.[18]

MTT Assay: Evaluating Biocompatibility

The biocompatibility of hydrogels is essential to prevent adverse reactions in the body. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

  • Hydrogel Extraction: The hydrogel is incubated in a cell culture medium for a specific period (e.g., 24 hours) to create an extract containing any leachable substances.

  • Cell Culture: A specific cell line (e.g., fibroblasts) is cultured in a multi-well plate.

  • Exposure: The culture medium is replaced with the hydrogel extract, and the cells are incubated for a defined period.

  • MTT Addition: MTT reagent is added to the wells, where it is converted to formazan (B1609692) crystals by metabolically active cells.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage relative to a control group.[19]

Mandatory Visualizations: Pathways and Workflows

Signaling Pathways in Hydrogel-Based Therapies

Hydrogels can be designed to influence specific cellular signaling pathways to promote therapeutic outcomes like tissue regeneration and angiogenesis.

experimental_workflow cluster_prep Hydrogel Preparation cluster_char Characterization cluster_drug Drug Delivery Studies cluster_bio Biocompatibility Assessment Peptide/Polymer Synthesis Peptide/Polymer Synthesis Hydrogel Formation Hydrogel Formation Peptide/Polymer Synthesis->Hydrogel Formation Mechanical Testing (Rheology) Mechanical Testing (Rheology) Hydrogel Formation->Mechanical Testing (Rheology) Swelling Studies Swelling Studies Hydrogel Formation->Swelling Studies Morphology (SEM/TEM) Morphology (SEM/TEM) Hydrogel Formation->Morphology (SEM/TEM) Drug Loading Drug Loading Hydrogel Formation->Drug Loading Cell Culture Cell Culture Hydrogel Formation->Cell Culture In Vitro Release In Vitro Release Drug Loading->In Vitro Release Release Kinetics Analysis Release Kinetics Analysis In Vitro Release->Release Kinetics Analysis MTT Assay MTT Assay Cell Culture->MTT Assay

Caption: A typical experimental workflow for hydrogel characterization.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response leads to

Caption: The NF-κB signaling pathway in inflammation.

VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Endothelial Cell Endothelial Cell VEGFR->Endothelial Cell activates Downstream Signaling Downstream Signaling Endothelial Cell->Downstream Signaling triggers Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis promotes

Caption: The VEGF signaling pathway in angiogenesis.

References

Safety Operating Guide

Proper Disposal of H-Phe-Phe-Phe-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of H-Phe-Phe-Phe-OH based on publicly available safety information for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) office for specific protocols to ensure full compliance with local, state, and federal regulations. This information is for Research Use Only (RUO) and not intended for diagnostic or therapeutic procedures.

Essential Safety and Handling Information

While this compound and similar peptides are not generally classified as hazardous substances, prudent laboratory safety practices are essential. The toxicological properties of this specific tripeptide have not been thoroughly investigated. Therefore, caution is advised, and exposure should be minimized.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or other approved eye protection.

  • Body Protection: A laboratory coat should be worn.

  • Respiratory Protection: If there is a potential for generating dust, a NIOSH-approved respirator is recommended.

General Hygiene:

  • Wash hands thoroughly after handling.

  • Avoid the formation and inhalation of dust.

  • Ensure adequate ventilation in the work area.

Spill Management Protocol

In the event of a spill, follow these steps to contain and clean the area:

  • Evacuate and Secure: Advise non-essential personnel to leave the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spilled material from entering drains or waterways.

  • Clean-up: Carefully sweep or shovel the spilled material into a suitable, clearly labeled, and tightly sealed container for disposal. Avoid generating dust during this process.

Step-by-Step Disposal Procedure

The recommended method for the disposal of surplus or waste this compound is to engage a licensed disposal company. Do not dispose of this chemical in regular trash or down the drain.

  • Containerize Waste: Place the waste this compound in a suitable, clearly labeled, and tightly sealed container. For materials contaminated with the peptide, ensure the container is appropriate for the nature of the contamination.

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer. Provide them with the name of the chemical and any other relevant information.

  • Follow Professional Guidance: The EHS office will provide specific instructions for the collection and disposal of the waste in accordance with regulatory requirements.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound and the closely related dipeptide H-Phe-Phe-OH.

PropertyThis compound ValueH-Phe-Phe-OH ValueSource(s)
Molecular Formula C27H30N3O4C18H20N2O3
Molecular Weight 458.55 g/mol 312.36 g/mol [1]
Appearance Not specifiedWhite to off-white powder[2]
Melting Point Not specified288-290°C[2]
Boiling Point Not specified582.8±50.0 °C (Predicted)[2]
Solubility Not specifiedInsoluble in DMSO. Soluble in some organic solvents.[1]
Stability Not specifiedStable under normal conditions.[3]
Hazard Classification Not classifiedNot classified as a hazardous substance.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Start: Waste Identification cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Hazard Assessment cluster_3 Step 3: Consultation cluster_4 Step 4: Professional Disposal cluster_5 End: Disposal Complete start This compound Waste (Unused, Contaminated, Expired) collect Place in a labeled, sealed, and appropriate waste container. start->collect assess Is the substance classified as hazardous? collect->assess consult Contact Institutional Environmental Health & Safety (EHS) Office. assess->consult No (Based on similar compounds, but always verify) disposal Arrange for pickup by a licensed chemical waste contractor. consult->disposal end Waste properly disposed. disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling H-Phe-Phe-Phe-OH

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to handling H-Phe-Phe-Phe-OH, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While not classified as a hazardous substance, adherence to standard laboratory safety practices is mandatory to mitigate any potential risks.[3]

Working Area: All handling and disposal procedures, especially when dealing with the lyophilized powder form, should be conducted within a designated and well-ventilated area, such as a chemical fume hood, to prevent inhalation.[1][3]

Safety Data Sheet (SDS): Always review the supplier-specific SDS for this compound before use. This document contains vital information regarding handling, storage, and first-aid measures.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes.[1]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[1]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[1]
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles.[1]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.[1]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or compromised seals.

  • For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][4]

  • Storing peptides in solution for extended periods is not recommended. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

2. Handling and Weighing:

  • When handling the solid form, avoid generating dust.[4][5] Use a chemical fume hood or a well-ventilated area.[3]

  • Wear appropriate PPE, including a dust mask or respirator.[1]

  • Use appropriate tools to handle small quantities and clean the tools thoroughly after use.

3. Solubilization:

  • The solubility of peptides can vary. It is advisable to test the solubility of a small amount first.

  • For peptides that are difficult to dissolve, sonication can be helpful.

Disposal Plan

Proper disposal of this compound waste is essential to protect researchers and the environment.[6] Peptide waste should not be disposed of down the drain or in regular trash.[2][3]

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, empty vials) in a dedicated, clearly labeled, leak-proof container.[3][7]

  • Liquid Waste: Collect all liquid waste (e.g., unused solutions) in a designated, labeled, and sealed waste container.[3]

Disposal Procedure:

Waste TypeDisposal Protocol
Unused Solid Peptide Dispose of as chemical waste according to your institution's and local regulations. Do not discard with general laboratory or household waste.[6]
Contaminated Solid Waste Collect in a dedicated, labeled, leak-proof hazardous waste container. The label should identify the contents as "Non-Hazardous Chemical Waste" and list "this compound".[3]
Liquid Waste Collect in a designated, labeled, and sealed waste container. Do not pour down the drain.[3]

Inactivation (Recommended Best Practice): While not mandatory for a non-hazardous peptide, a pre-treatment inactivation step is a recommended best practice to ensure the complete degradation of the peptide before final disposal.[2][3]

  • Chemical Hydrolysis: In a designated chemical fume hood, slowly add a 1 M Sodium Hydroxide (NaOH) solution to the liquid peptide waste to raise the pH above 9, or a 1 M Hydrochloric Acid (HCl) solution to lower the pH below 3. This will initiate the hydrolysis of the peptide bonds.[3]

  • Reaction Time: Allow the solution to stand for a minimum of 24 hours to ensure complete degradation.[2][3]

  • Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it for disposal.[2]

Final Disposal:

  • Securely seal all waste containers.

  • Store them in a designated secondary containment area while awaiting pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the waste.[3]

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receive Receive this compound inspect Inspect Container receive->inspect store Store at ≤ -20°C inspect->store ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) store->ppe weigh Weigh Powder in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment segregate Segregate Waste (Solid & Liquid) experiment->segregate inactivate Inactivate Liquid Waste (Optional) (Adjust pH, 24h) segregate->inactivate collect Collect in Labeled Hazardous Waste Container segregate->collect Solid Waste neutralize Neutralize Liquid Waste inactivate->neutralize neutralize->collect dispose Arrange EHS Pickup collect->dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Phe-Phe-Phe-OH
Reactant of Route 2
Reactant of Route 2
H-Phe-Phe-Phe-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.